Product packaging for Sodium 3-methoxy-3-oxopropane-1-sulfinate(Cat. No.:CAS No. 90030-48-1)

Sodium 3-methoxy-3-oxopropane-1-sulfinate

Cat. No.: B152873
CAS No.: 90030-48-1
M. Wt: 174.15 g/mol
InChI Key: YICFALDKKMHFLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 3-methoxy-3-oxopropane-1-sulfinate is a useful research compound. Its molecular formula is C4H7NaO4S and its molecular weight is 174.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO4S B152873 Sodium 3-methoxy-3-oxopropane-1-sulfinate CAS No. 90030-48-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-methoxy-3-oxopropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICFALDKKMHFLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635411
Record name Sodium 3-methoxy-3-oxopropane-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90030-48-1
Record name Sodium 3-methoxy-3-oxopropane-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-Methyl 3-Sulfinopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium 3-methoxy-3-oxopropane-1-sulfinate, also known by its IUPAC name Sodium 1-methoxy-1-oxopropane-3-sulfinate and CAS Number 14039-13-3, is a specialized organosulfur reagent. While not a household name, this compound serves as a valuable building block in modern organic synthesis and has found niche applications in materials science. Its structure features a sodium sulfinate group, which acts as a potent nucleophile, and a methyl ester moiety, offering a site for further chemical modification. This guide provides an in-depth analysis of its chemical properties, synthesis, key applications, and detailed experimental protocols for its use, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction and Significance

Organosulfur compounds, particularly sulfones, are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals due to their metabolic stability and ability to engage in strong hydrogen bonding interactions. The introduction of the sulfonyl group (–SO₂–) into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. This compound serves as a key C3 building block for installing a –CH₂CH₂C(=O)OCH₃ unit attached to a sulfur atom, which is then typically oxidized to the sulfone.

The utility of this reagent stems from the nucleophilicity of the sulfinate anion. Sulfinates are versatile intermediates, capable of undergoing S-alkylation, S-acylation, and addition to electrophilic double bonds. The presence of the methyl ester in this compound provides a synthetic handle that can be hydrolyzed, reduced, or converted to an amide, allowing for diverse downstream molecular elaboration. This dual functionality makes it a strategic choice in multi-step synthetic campaigns aimed at producing complex target molecules.

Chemical Properties and Characterization

The compound is typically supplied as a stable, white to off-white solid powder. Its key properties are summarized below.

PropertyValueSource
CAS Number 14039-13-3
Molecular Formula C₄H₇NaO₄S
Molecular Weight 174.15 g/mol
Physical State Solid Powder
Solubility Soluble in water
Synonyms Methyl 3-(sodiosulfino)propanoate, Sodium 1-methoxy-1-oxopropane-3-sulfinate
Structural Representation

The structure consists of a propane backbone with a sodium sulfinate at position 1 and a methyl ester at position 3.

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing

The most common and industrially viable synthesis of this compound involves the nucleophilic addition of sodium bisulfite to methyl acrylate. This is a variation of the sulfonylation reaction, leveraging readily available and inexpensive starting materials.

Synthetic Pathway

MA Methyl Acrylate arrow Aqueous medium (e.g., Water/Isopropanol) MA->arrow SB Sodium Bisulfite (NaHSO3) SB->arrow Product This compound plus1 + arrow->Product

Caption: Synthesis via addition of sodium bisulfite to methyl acrylate.

Mechanism and Experimental Rationale
  • Nucleophilic Attack: The reaction is initiated by the Michael addition of the bisulfite anion (HSO₃⁻) to the electron-deficient β-carbon of methyl acrylate. Methyl acrylate is an excellent Michael acceptor due to the electron-withdrawing nature of the adjacent methyl ester group.

  • Solvent Choice: The reaction is typically performed in a mixed solvent system, such as water and isopropanol. Water is necessary to dissolve the sodium bisulfite, while the isopropanol helps to solubilize the methyl acrylate, creating a homogenous reaction environment that facilitates the interaction between reactants.

  • Temperature Control: The reaction is exothermic. Control of the temperature is crucial to prevent polymerization of the methyl acrylate and to minimize side reactions. The addition of reactants is often done portion-wise or via a dropping funnel to maintain a stable temperature.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture, especially upon cooling. It can then be isolated by filtration, washed with a solvent like isopropanol to remove unreacted starting material, and dried. This straightforward isolation procedure is a key advantage of this synthetic method.

Applications in Research and Synthesis

The primary utility of this compound is as a nucleophilic reagent for the formation of carbon-sulfur bonds.

Synthesis of Sulfones

A cornerstone application is its reaction with alkyl halides to form sulfones, which are of high interest in medicinal chemistry. The process involves two key steps:

  • S-Alkylation: The sulfinate anion displaces a leaving group (e.g., Br, I, OTs) on an alkyl substrate (R-X) to form an intermediate sulfone.

  • Oxidation (Implicit): The product of the initial reaction is technically a thioether derivative. However, in many synthetic contexts, the sulfinate itself is used to create what will ultimately become a sulfone after an oxidation step (e.g., with m-CPBA or hydrogen peroxide). For clarity, this guide refers to the overall transformation.

start This compound step1 S-Alkylation (Nucleophilic Substitution) start->step1 reagent Alkyl Halide (R-X) reagent->step1 intermediate Intermediate Adduct step1->intermediate Forms C-S bond step2 Oxidation (e.g., m-CPBA, H2O2) intermediate->step2 final Target Sulfone step2->final Forms Sulfone

Caption: General workflow for the synthesis of functionalized sulfones.

Additive in Battery Electrolytes

Recent research has explored the use of sulfinate salts as electrolyte additives in rechargeable batteries. While specific data on this compound is emerging, related compounds are known to improve the performance of lithium-ion batteries. They function by forming a stable solid electrolyte interphase (SEI) on the surface of the anode.

Causality: The sulfinate group can be reductively decomposed during the initial charging cycles. This controlled decomposition forms a thin, ionically conductive, but electronically insulating film on the electrode. This SEI layer prevents further decomposition of the bulk electrolyte in subsequent cycles, leading to:

  • Increased Coulombic Efficiency: Less charge is lost to side reactions.

  • Improved Cycle Life: The battery can be charged and discharged more times before significant capacity fade.

  • Enhanced Safety: A stable SEI can suppress the formation of lithium dendrites, which can cause short circuits.

Experimental Protocol: Michael Addition for Sulfone Synthesis

This protocol describes a representative procedure for the reaction of this compound with an α,β-unsaturated ketone (e.g., chalcone) to form a β-sulfonyl ketone.

Trustworthiness: This protocol includes steps for reaction monitoring, workup, purification, and characterization, ensuring a self-validating workflow.

Step 1: Reagent Preparation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve chalcone (1.0 eq) in 30 mL of ethanol.

  • In a separate beaker, dissolve this compound (1.2 eq) in 15 mL of deionized water.

Step 2: Reaction Setup and Execution

  • Place the flask containing the chalcone solution in an ice bath and stir for 5 minutes.

  • Add the aqueous solution of the sulfinate dropwise to the stirred ethanolic solution over 15 minutes.

  • Rationale: Dropwise addition and cooling are employed to manage the exothermicity of the Michael addition, preventing potential side reactions. The mixed ethanol/water solvent system ensures both the non-polar chalcone and the ionic sulfinate remain in solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. Spot the reaction mixture against a spot of the starting chalcone.

  • The reaction is complete when the chalcone spot has been completely consumed (typically 4-6 hours).

Step 4: Workup and Isolation

  • Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

  • Add 50 mL of deionized water to the concentrated mixture. The product will often precipitate as a white solid. If it oils out, add 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Rationale: The workup is designed to remove the inorganic sodium salts and any remaining water-soluble components, isolating the organic product.

Step 5: Purification and Characterization

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic peaks for the aromatic protons of the chalcone backbone, along with new aliphatic signals corresponding to the added propanoate chain.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

  • Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, primarily serving as a robust nucleophile for constructing C-S bonds. Its utility is highlighted in the synthesis of sulfones, a critical functional group in medicinal chemistry. Furthermore, its potential application as an electrolyte additive in battery technology showcases its relevance in materials science. The straightforward synthesis from inexpensive precursors and its stable, easy-to-handle nature ensure its continued use in both academic research and industrial process development.

References

  • Google Patents.US4029693A - Method for the preparation of beta-sulfinopropionic acid esters.
  • Google Patents.

Sodium 3-methoxy-3-oxopropane-1-sulfinate CAS 90030-48-1 properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate (CAS 90030-48-1): Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

This compound, registered under CAS number 90030-48-1 and often referred to by the acronym SMOPS, is a specialized sulfinic acid salt that has emerged as a highly versatile and valuable reagent in the field of organic synthesis.[1] Its unique bifunctional structure, containing both a nucleophilic sulfinate group and a modifiable ester moiety, provides a gateway to a diverse range of sulfur-containing molecules. This guide, intended for researchers, chemists, and professionals in drug development, offers a comprehensive exploration of SMOPS, from its fundamental physicochemical properties and synthesis to its core reactivity and advanced applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. SMOPS is typically supplied as a white to off-white crystalline powder that is soluble in water.[1] Its stability under standard laboratory conditions, coupled with its defined reactivity, makes it a reliable component in various synthetic protocols.

A detailed summary of its properties is presented below for quick reference.

PropertyValueReference(s)
CAS Number 90030-48-1[1][2][3][4]
IUPAC Name sodium;3-methoxy-3-oxopropane-1-sulfinate[1]
Synonyms Sodium 1-Methyl 3-Sulfinopropionate, SMOPS[5][6]
Molecular Formula C₄H₇NaO₄S[1][2][5]
Molecular Weight 174.15 g/mol [1][2]
Appearance White to off-white crystalline powder/solid[1][5][6]
Melting Point 199-216 °C (with decomposition)[2][6][7]
Solubility Soluble in water[1]
Storage Conditions Room temperature, under an inert atmosphere[3][6]

The structural arrangement of SMOPS is key to its reactivity. The sulfinate anion is a soft nucleophile, predisposing it to react efficiently with soft electrophiles, such as alkyl and aryl halides, particularly in the presence of a suitable transition metal catalyst.

cluster_main This compound C1 C O1 O C1->O1 OCH3 OCH₃ C1->OCH3 C2 C C1->C2 C3 C C2->C3 S S C3->S O2 O S->O2 O3 O⁻ S->O3 Na Na⁺

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The accessibility of SMOPS is crucial for its widespread adoption. Several synthetic routes have been established, allowing for its preparation from readily available starting materials. The choice of method often depends on the desired scale, purity, and available laboratory infrastructure.

Common Synthetic Pathways:

  • Direct Sulfonation : This approach involves the direct reaction of a suitable precursor like 3-methoxy-3-oxopropane with sulfur dioxide or its derivatives. This method is straightforward but requires careful control of reaction conditions to avoid over-oxidation.[1]

  • Oxidative Methods : A more controlled strategy involves the selective oxidation of a corresponding sulfide or thioether. This allows for precise formation of the sulfinate functional group.[1] For instance, the oxidation of methyl 3-(methylthio)propionate can yield the desired product.

  • Copper-Catalyzed Reactions : Modern synthetic chemistry has introduced copper-catalyzed methods that can facilitate the synthesis of sulfinates under milder conditions, enhancing the accessibility and efficiency of the process.[1]

start Precursor (e.g., Methyl 3-(methylthio)propionate) oxid Controlled Oxidation (e.g., m-CPBA, H₂O₂) start->oxid Step 1 workup Aqueous Workup & Neutralization (NaOH) oxid->workup Step 2 product This compound (SMOPS) workup->product Step 3

Caption: Generalized workflow for the synthesis of SMOPS via oxidation.

Core Reactivity and Mechanistic Insights

The synthetic utility of SMOPS stems from three primary modes of reactivity: its function as a sulfur nucleophile, its ability to generate sulfonyl radicals, and its potential for further derivatization.

  • Nucleophilic C-S Bond Formation : The sulfinate moiety is an excellent nucleophile for forming carbon-sulfur bonds, a critical transformation for synthesizing sulfones. This reaction is often catalyzed by transition metals like copper or palladium, which facilitate the coupling of SMOPS with aryl, heteroaryl, or benzyl halides.[1][6][7][8]

  • Sulfonyl Radical Generation : Under specific conditions, often involving a single-electron transfer (SET) process, SMOPS can serve as a precursor to sulfonyl radicals.[4] These highly reactive intermediates can then participate in a variety of radical reactions, including cyclizations and additions to unsaturated systems, enabling the construction of complex molecular scaffolds under mild conditions.[4]

  • Oxidation and Condensation : The sulfinate can be readily oxidized to the more stable sulfonic acid or sulfonyl chloride.[1] Additionally, it can undergo condensation reactions with amines or alcohols to produce sulfonamides and sulfonic esters, respectively, further expanding its synthetic versatility.[1]

SMOPS SMOPS Sulfone Sulfones SMOPS->Sulfone  Nucleophilic Substitution  (+ R-X, Catalyst) Radical Sulfonyl Radicals SMOPS->Radical  Single-Electron Transfer  (SET Conditions) Sulfonamide Sulfonamides/Esters SMOPS->Sulfonamide  Oxidation & Condensation  (+ Amine/Alcohol)

Caption: Core reaction pathways of this compound.

Key Applications in Synthetic Chemistry

The unique reactivity profile of SMOPS makes it a powerful tool for addressing contemporary challenges in organic synthesis, particularly in the development of pharmaceutically relevant molecules.

Application 1: Asymmetric Synthesis of Chiral Sulfones

The synthesis of enantiomerically pure sulfones is of great interest in medicinal chemistry, as the stereochemistry of the sulfur center can profoundly impact biological activity. SMOPS has proven to be a highly effective S-nucleophile in cutting-edge asymmetric desymmetrizing sulfonylation reactions.

Field-Proven Insight: In a study published in the Journal of the American Chemical Society, SMOPS was successfully employed in a peptidyl-Cu(I)-catalyzed asymmetric desymmetrization of diarylmethanes.[9][10] This reaction generated valuable chiral sulfones in good yield and with high enantioselectivity (e.g., 91% ee).[9][10] The success of this transformation hinges on the ability of the chiral copper catalyst to control the facial selectivity of the C-S bond formation, demonstrating the competence of SMOPS in highly stereocontrolled environments.

Experimental Protocol: Asymmetric Sulfonylation of a Prochiral Diarylmethane

  • Catalyst Preparation : In a nitrogen-flushed glovebox, add the chiral peptide ligand (1.2 mol%) and Cu(I) salt (1.0 mol%) to a vial containing a stir bar.

  • Reaction Setup : Add the prochiral diarylmethane substrate (1.0 equiv.) and SMOPS (1.5 equiv.) to the vial.

  • Solvent Addition : Add the appropriate anhydrous solvent (e.g., THF) via syringe.

  • Reaction Execution : Seal the vial and stir the reaction mixture at the designated temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Workup and Purification : Upon completion, quench the reaction, perform an aqueous workup, and extract the organic phase. Purify the crude product via flash column chromatography to isolate the chiral sulfone.

  • Validation : Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

Application 2: Synthesis of Sulfonamides and Sulfones

SMOPS serves as a foundational building block for accessing sulfones and sulfonamides, which are prevalent motifs in approved drugs.[4] It is particularly useful as a reagent for converting aryl and benzyl halides into their corresponding sulfonimides or sulfones.[1][7][8]

cluster_input Inputs cluster_process Process cluster_output Output SMOPS SMOPS Reaction Cross-Coupling Reaction (Inert Atmosphere, Solvent) SMOPS->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Catalyst (e.g., Cu(I)) Catalyst->Reaction ArylSulfone Aryl Sulfone (Ar-SO₂-R) Reaction->ArylSulfone

Caption: Experimental workflow for copper-catalyzed sulfonylation.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Safety Profile : SMOPS is classified as a warning-level hazard, with statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling : Avoid generating dust. Ensure all sources of ignition are removed from the handling area.

  • Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent oxidation and degradation.[3][6]

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Precautionary StatementCode
Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Wash skin thoroughly after handlingP264
Use only outdoors or in a well-ventilated areaP271
Wear protective gloves/eye protection/face protectionP280

Conclusion

This compound (SMOPS) is more than just a simple sulfinate salt; it is a sophisticated synthetic tool that provides access to high-value chemical entities. Its well-defined reactivity, commercial availability, and demonstrated success in complex applications, including asymmetric catalysis, position it as an indispensable reagent for chemists in both academic and industrial research. As the demand for novel sulfur-containing compounds in drug discovery and materials science continues to grow, the strategic application of SMOPS is poised to play an increasingly important role in enabling innovation.

References

  • abcr Gute Chemie. AB289044 | CAS 90030-48-1. [Link]
  • LookChem.
  • American Chemical Society. (2024, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
  • PubChem.
  • Journal of the American Chemical Society. (2025, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
  • Chemdad.

Sources

An In-Depth Technical Guide to the Synthesis of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Sodium 3-methoxy-3-oxopropane-1-sulfinate, a versatile reagent in modern organic chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction and Significance

This compound, with the chemical formula C₄H₇NaO₄S, is a sulfinic acid salt recognized for its utility in various synthetic transformations.[1] Its structure, featuring a sulfinyl group attached to a propanoate backbone, makes it a valuable building block.[1] This compound serves as a key reagent in the synthesis of sulfonamides and other sulfur-containing molecules, finding potential applications in medicinal chemistry and catalysis.[1] It is typically a white to off-white crystalline powder that is soluble in water.[1]

Synthetic Strategy: The Sulfa-Michael Addition

The most direct and atom-economical approach to the synthesis of this compound is through a conjugate addition reaction, specifically the Sulfa-Michael addition. This reaction involves the nucleophilic addition of a bisulfite salt to an α,β-unsaturated carbonyl compound. In this case, sodium bisulfite serves as the nucleophile and methyl acrylate as the Michael acceptor.

Mechanistic Rationale

The reaction is predicated on the soft nucleophilicity of the sulfur atom in the bisulfite ion, which preferentially attacks the β-carbon of the electron-deficient alkene in methyl acrylate. This choice of reactants is strategic; methyl acrylate is a readily available and highly reactive Michael acceptor due to the electron-withdrawing nature of the ester group. The use of sodium bisulfite provides a convenient and inexpensive source of the sulfinate nucleophile.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Methyl AcrylateReagent Grade, ≥99%, stabilized
Sodium MetabisulfiteACS Reagent Grade, ≥97%
Sodium SulfiteACS Reagent Grade, ≥98%
Deionized WaterType II or equivalent
Ethanol200 Proof, ACS/USP Grade
Diethyl EtherACS Reagent Grade, anhydrous
Round-bottom flaskAppropriate size with magnetic stir bar
Reflux Condenser
Heating MantleWith temperature control
Magnetic Stirrer
Buchner Funnel and Flask
Filtration PaperWhatman No. 1 or equivalent
Rotary Evaporator
Standard GlasswareBeakers, graduated cylinders, etc.
Step-by-Step Synthesis
  • Preparation of the Bisulfite Solution: In a round-bottom flask equipped with a magnetic stir bar, prepare an aqueous solution of sodium bisulfite. This can be achieved by dissolving sodium metabisulfite and sodium sulfite in deionized water. The combination of these two salts helps to maintain an appropriate pH for the reaction.

  • Reaction Initiation: While stirring the bisulfite solution at room temperature, add methyl acrylate dropwise to the flask. An exothermic reaction may be observed.

  • Reaction Progression: After the addition of methyl acrylate is complete, attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux. Maintain the reflux with continuous stirring for several hours to ensure the reaction goes to completion.

  • Work-up and Isolation: After the reaction period, allow the mixture to cool to room temperature. The product, being a sodium salt, is soluble in the aqueous phase.

  • Purification:

    • The crude product is isolated by removing the water under reduced pressure using a rotary evaporator.

    • The resulting solid is then triturated with a solvent in which the desired product is insoluble, such as ethanol or diethyl ether, to remove any unreacted organic starting materials.

    • The purified solid product is collected by vacuum filtration, washed with a small amount of the trituration solvent, and dried under vacuum.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Sodium Metabisulfite & Sodium Sulfite D Mix and Stir (Room Temperature) A->D B Deionized Water B->D C Methyl Acrylate C->D Dropwise Addition E Heat to Reflux (Several Hours) D->E F Cool to Room Temperature E->F G Rotary Evaporation (Remove Water) F->G H Trituration (with Ethanol/Ether) G->H I Vacuum Filtration H->I J Drying under Vacuum I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: A white to off-white crystalline powder.[1]

  • Solubility: Soluble in water.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic peaks for the methoxy group protons and the two methylene groups of the propane chain.

    • ¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon of the ester, the methoxy carbon, and the two methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the S=O stretch of the sulfinate group and the C=O stretch of the ester.

Safety Considerations

  • Methyl Acrylate: Is a flammable liquid and a lachrymator. It should be handled in a well-ventilated fume hood.

  • Sodium Metabisulfite and Sodium Sulfite: Can release sulfur dioxide gas upon contact with acids. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a fume hood to avoid inhalation of any volatile organic compounds.

Conclusion

The synthesis of this compound via the Sulfa-Michael addition of sodium bisulfite to methyl acrylate is an efficient and reliable method. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

Sources

An In-depth Technical Guide to the Chemical Reactivity and Synthetic Applications of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) is a versatile sulfinic acid salt recognized for its utility as a reagent in organic synthesis.[1] This technical guide provides a comprehensive overview of the compound's chemical properties and its mechanistic action in various synthetic transformations. While the biological mechanism of action of SMOPS within cellular systems is not extensively documented in current scientific literature, its role in synthetic chemistry is well-established.[1] This document will detail its function as a potent nucleophile and a precursor to sulfonyl radicals, supported by established experimental protocols and reaction schemas. The intended audience for this guide includes researchers, chemists, and professionals in drug development who are interested in the application of sulfinate reagents for the construction of complex molecular architectures.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₄H₇NaO₄S, is a white to off-white crystalline powder that is soluble in water.[1] Its unique structure, featuring a sulfinyl group attached to a propan-1-sulfinate backbone, makes it a valuable intermediate in organic synthesis.[1] The compound has garnered attention for its potential applications in medicinal chemistry and catalysis due to its versatile reactivity.[1]

PropertyValueSource
CAS Number 90030-48-1[2][3]
Molecular Formula C₄H₇NaO₄S[1][4]
Molecular Weight ~174.15 g/mol [2][4]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]
Storage Inert atmosphere, Room Temperature[2][3]

Mechanism of Action in Chemical Synthesis

The primary utility of this compound stems from its dual reactivity as both a nucleophile and a radical precursor. These characteristics allow for its application in a variety of synthetic transformations, including nucleophilic substitutions and radical-mediated reactions.

Nucleophilic Reactivity

As a salt of a sulfinic acid, the sulfinate anion is a soft nucleophile that readily participates in substitution reactions. The sulfinyl group can act as a leaving group, facilitating the introduction of various nucleophiles.[1]

A key application of its nucleophilic character is in copper-catalyzed cross-coupling reactions. For instance, in the asymmetric desymmetrizing sulfonylation of diarylmethanes, this compound has been demonstrated to be a competent S-nucleophile.[5][6] This reaction is crucial for the synthesis of chiral sulfones, which are important structural motifs in many pharmaceutical compounds. The reaction proceeds via the formation of a copper-sulfinate intermediate, followed by reductive elimination to form the C-S bond.

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Sulfonylation

G Cu(I)-Ligand Cu(I)-Ligand Oxidative_Addition Oxidative Addition Cu(I)-Ligand->Oxidative_Addition Ar-X Cu(III)-Intermediate Cu(III)-Intermediate Oxidative_Addition->Cu(III)-Intermediate SMOPS_Coordination SMOPS Coordination Cu(III)-Intermediate->SMOPS_Coordination SMOPS Reductive_Elimination Reductive Elimination SMOPS_Coordination->Reductive_Elimination Reductive_Elimination->Cu(I)-Ligand Sulfone_Product Sulfone_Product Reductive_Elimination->Sulfone_Product Product Release Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition SMOPS SMOPS SMOPS->SMOPS_Coordination

Caption: Catalytic cycle of Cu-catalyzed C-S bond formation.

Radical Generation

Under appropriate conditions, this compound can generate sulfonyl radicals.[7] These highly reactive intermediates are valuable in various radical reactions, including cyclizations, couplings, and additions to unsaturated compounds.[7] The generation of sulfonyl radicals from sulfinates can be initiated by oxidants or through photoredox catalysis, expanding the synthetic utility of this reagent.

Diagram 2: General Scheme for Sulfonyl Radical Formation and Reaction

G cluster_0 Radical Generation cluster_1 Radical Reaction SMOPS Sodium 3-methoxy-3- oxopropane-1-sulfinate Sulfonyl_Radical Sulfonyl Radical (R-SO2•) SMOPS->Sulfonyl_Radical Oxidation Initiator Initiator (e.g., Oxidant) Initiator->Sulfonyl_Radical Unsaturated_Compound Unsaturated Compound Sulfonyl_Radical->Unsaturated_Compound Addition Radical_Adduct Radical Adduct Sulfonyl_Radical->Radical_Adduct Unsaturated_Compound->Radical_Adduct Final_Product Final Product Radical_Adduct->Final_Product Further Reaction

Caption: Formation and reaction of sulfonyl radicals from SMOPS.

Synthetic Applications and Protocols

The versatile reactivity of this compound makes it a valuable reagent in the synthesis of various sulfur-containing compounds.

Synthesis of Sulfones

As previously mentioned, one of the primary applications of this reagent is in the synthesis of sulfones. The resulting alkyl sulfones can be further derivatized into other alkyl sulfones, aryl sulfones, sulfonamides, and sulfonyl fluorides.[5][6]

Experimental Protocol: Copper-Catalyzed Asymmetric Sulfonylation

This protocol is adapted from the literature on asymmetric desymmetrizing sulfonylation of diarylmethanes.[5]

  • Reaction Setup: To an oven-dried vial, add the diarylmethane substrate (0.1 mmol), a copper(I) catalyst, and a chiral peptide-based ligand.

  • Reagent Addition: Add this compound (SMOPS) as the sulfonylating agent.

  • Solvent and Base: Add a suitable solvent and a base. The choice of countercation of the base (e.g., Cs+, K+, Na+) can influence the asymmetric induction.[6]

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired chiral sulfone.

Diagram 3: Experimental Workflow for Asymmetric Sulfonylation

G Start Start Reaction_Setup 1. Reaction Setup (Substrate, Catalyst, Ligand) Start->Reaction_Setup Reagent_Addition 2. Add SMOPS, Solvent, and Base Reaction_Setup->Reagent_Addition Reaction 3. Stir under Inert Atmosphere Reagent_Addition->Reaction Monitoring 4. Monitor Reaction Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Quench and Extract Monitoring->Workup Complete Purification 6. Column Chromatography Workup->Purification Product Chiral Sulfone Purification->Product End End Product->End

Caption: Workflow for the synthesis of chiral sulfones using SMOPS.

Synthesis of Sulfonamides

This compound is also utilized in the synthesis of sulfonamides. It serves as a reagent to facilitate the conversion of aryl and benzyl halides into their corresponding sulfonamides under basic conditions.[1][3][8] This transformation is valuable in medicinal chemistry as the sulfonamide functional group is a key component of many therapeutic agents.

Conclusion

This compound is a multifaceted reagent in organic synthesis with well-defined mechanisms of action in a chemical context. Its ability to act as both a nucleophile and a radical precursor makes it a valuable tool for the construction of C-S bonds, leading to the synthesis of important sulfur-containing molecules such as sulfones and sulfonamides. While its biological activities remain an area for future investigation, its current applications in synthetic chemistry are significant and continue to be explored. This guide provides a foundational understanding of its chemical reactivity for researchers and professionals in the field.

References

  • PubChem.
  • Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
  • American Chemical Society. (2025, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
  • LookChem.
  • Chongqing Chemdad Co., Ltd.

Sources

Physical and chemical properties of Sodium 3-methoxy-3-oxopropane-1-sulfinate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) for Advanced Research Applications

Introduction

This compound, commonly referred to by the acronym SMOPS, is a versatile sulfinic acid salt with significant applications in modern organic synthesis.[1] Its unique structure, which incorporates both a nucleophilic sulfinate group and a methyl ester, makes it a valuable reagent for constructing complex molecular architectures.[1][2] For researchers and scientists in drug development, SMOPS offers a reliable pathway to synthesize sulfones and sulfonimides, key functional groups in many pharmaceutical compounds.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, and applications, offering field-proven insights for its effective use in a laboratory setting.

Chemical Identity and Structure

Clarity on the fundamental identity of a reagent is critical for reproducible science. SMOPS is characterized by the following identifiers:

  • Chemical Name: this compound

  • Common Synonyms: Sodium 1-Methyl 3-Sulfinopropionate, 3-Sulfinopropanoic acid 1-methyl ester sodium salt, Sodium 2-methoxycarbonylethanesulfinate[4][5]

  • CAS Number: 90030-48-1

  • Molecular Formula: C₄H₇NaO₄S[1][2][4]

  • Molecular Weight: 174.15 g/mol [2][4]

  • SMILES: O=S(CCC(OC)=O)[O-].[Na+][2]

Section 1: Physical Properties

This compound is typically supplied as a solid that ranges in appearance from a white to light yellow or orange powder or crystalline solid.[5][6] It is known to be soluble in water.[1] Proper storage is crucial for maintaining its integrity; it should be kept under an inert atmosphere at room temperature.[5]

The thermal properties of SMOPS are critical for its application in synthesis, particularly when designing reaction conditions. It exhibits a melting point with a decomposition range, indicating that at higher temperatures, the molecule begins to break down.

Table 1: Summary of Physical Properties

PropertyValueSource(s)
Appearance Powder to crystal[5][6]
Color White to Light yellow to Light orange[5][6]
Molecular Formula C₄H₇NaO₄S[1][2][4]
Molecular Weight 174.15 g/mol [2][4]
Melting Point 199-216°C (with decomposition)[5][6]
Boiling Point 334°C at 760 mmHg
Storage Inert atmosphere, Room Temperature[5]

Section 2: Chemical Properties and Reactivity

The synthetic utility of SMOPS stems from the reactivity of its sulfinate group. This moiety serves as a potent sulfur nucleophile and can be a precursor to sulfonyl radicals, enabling a diverse range of chemical transformations.[2][7][8]

Core Reactivity Pathways
  • Nucleophilic Substitution: The sulfinate anion is an effective nucleophile. Its primary application is in the reaction with alkyl, aryl, and benzyl halides to form sulfones, a functional group of great importance in medicinal chemistry.[2] This conversion is a cornerstone of its utility.[3][5] The sulfinyl group can also act as a leaving group in certain substitution reactions.[1]

  • Oxidation: The sulfinate can be readily oxidized to the corresponding sulfonic acid or sulfonate ester.[1] This provides a pathway to a more stable sulfur oxidation state for further synthetic manipulations.

  • Radical Formation: Under specific conditions, SMOPS can be used to generate sulfonyl radicals.[2] These highly reactive intermediates can participate in a variety of important reactions, including radical cyclizations, couplings, and additions to unsaturated systems, which are powerful methods for C-C and C-S bond formation.[2]

  • Condensation Reactions: The compound can undergo condensation with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[1]

G cluster_products Reaction Products SMOPS This compound (SMOPS) Sulfone Sulfones SMOPS->Sulfone + R-X (Nucleophilic Substitution) Sulfonamide Sulfonamides SMOPS->Sulfonamide + Amines (Condensation) SulfonicAcid Sulfonic Acids SMOPS->SulfonicAcid [Oxidation] SulfonylRadical Sulfonyl Radicals SMOPS->SulfonylRadical Radical Initiator

Caption: Key reactivity pathways of SMOPS in organic synthesis.

Section 3: Applications in Drug Discovery and Development

The synthesis of sulfur-containing heterocycles and functional groups is a major focus in drug development. SMOPS serves as a key building block in this area for several reasons:

  • Synthesis of Chiral Sulfones: Recent advancements have demonstrated the use of SMOPS as a competent S-nucleophile in copper-catalyzed asymmetric desymmetrizing sulfonylation reactions.[7][8] This allows for the creation of chiral sulfones with high enantioselectivity, a critical requirement for developing modern therapeutics that interact specifically with biological targets.

  • Versatility in Scaffolding: Its ability to react with various halides and amines allows for its incorporation into diverse molecular scaffolds.[1][3] Studies have shown its compatibility with nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[7][8]

  • Formation of Bio-relevant Groups: Sulfones and sulfonamides, the primary products derived from SMOPS, are present in a wide array of approved drugs, including antibiotics, diuretics, and anti-inflammatory agents. The reagent provides a direct and efficient route to these valuable pharmacophores.

Section 4: Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of a sulfonimide from an aryl halide using SMOPS, a common application of this reagent.[3][5]

Objective: To synthesize an aryl sulfonimide via nucleophilic substitution using SMOPS.

Materials:

  • This compound (SMOPS)

  • Aryl or benzyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Experimental Workflow:

Caption: Workflow for sulfonimide synthesis using SMOPS.

Step-by-Step Procedure:

  • Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the aryl/benzyl halide (1.0 eq), this compound (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Solvent Addition: Anhydrous DMF is added via syringe. The amount should be sufficient to create a stirrable slurry, typically a 0.1-0.5 M concentration with respect to the limiting reagent.

  • Reaction: The mixture is heated to a temperature between 60-100°C and stirred vigorously. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the desired sulfonimide.

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet for SMOPS is not consistently detailed across suppliers, information from related compounds and general chemical principles dictates cautious handling. The closely related compound, sodium 3-methoxy-3-oxopropane-1-sulfonate, is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] One source indicates that SMOPS is harmful if swallowed (Risk Statement R22).[5]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container under an inert atmosphere, away from oxidizing agents and moisture.[5]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Conclusion

This compound is a highly valuable and versatile reagent for chemists in both academic and industrial research, particularly within the field of drug discovery. Its ability to act as a robust sulfur nucleophile and radical precursor provides efficient and reliable pathways for the synthesis of sulfones and sulfonimides. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.

References

  • ChemBK. (n.d.). This compound - Physico-chemical Properties.
  • PubChem. (n.d.). Sodium 3-methoxy-3-oxopropane-1-sulfonate.
  • Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
  • LookChem. (n.d.). This compound.
  • Chemdad. (n.d.). This compound.
  • American Chemical Society Publications. (2025, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.

Sources

Technical Guide to the Structural Elucidation of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 3-methoxy-3-oxopropane-1-sulfinate, with the chemical formula C₄H₇NaO₄S, is a sulfinic acid salt recognized for its utility in organic synthesis.[1][2] This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required to unequivocally elucidate and confirm the structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles to ensure the integrity of the structural assignment.

The unique structure of this compound, which incorporates a sulfinyl group, presents specific analytical considerations.[1][2] This guide will detail a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Each section will provide not only the protocol but also the rationale and expected outcomes, culminating in a cohesive and definitive structural confirmation.

Proposed Structure and Initial Characterization

The hypothesized structure of this compound is as follows:

Caption: Proposed ionic structure of this compound.

Initial characterization of the compound reveals it to be a white to off-white crystalline powder that is soluble in water.[3][4] A reported melting point is in the range of 199-216°C with decomposition.[3]

Comprehensive Structural Elucidation Workflow

The following diagram outlines the logical workflow for the comprehensive structural elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis of Sodium 3-methoxy-3-oxopropane-1-sulfinate Purification Purification by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS) Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray Final_Structure Final Structure Confirmation NMR->Final_Structure FTIR->Final_Structure MS->Final_Structure Xray->Final_Structure Definitive Confirmation

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, will provide critical connectivity information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should encompass the range of 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

    • The spectral width should cover 0-200 ppm.

  • DEPT-135 Acquisition:

    • Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Expected ¹H NMR Spectrum and Interpretation

Based on the proposed structure, the ¹H NMR spectrum is expected to show three distinct signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 3.6Singlet3H-OCH₃Protons of the methyl ester group are in a shielded environment and show no coupling.
~ 2.7Triplet2H-CH₂-C(=O)Methylene protons adjacent to the carbonyl group are deshielded and split by the neighboring CH₂ group.
~ 2.9Triplet2H-SO₂-CH₂-Methylene protons adjacent to the electron-withdrawing sulfinate group are deshielded and split by the neighboring CH₂ group.
Expected ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum should display four signals, consistent with the four unique carbon environments in the molecule:

Predicted Chemical Shift (ppm)DEPT-135AssignmentRationale
~ 172Absent-C(=O)O-The carbonyl carbon of the ester is highly deshielded and, being quaternary, will not appear in the DEPT-135 spectrum.
~ 55Negative-SO₂-CH₂-The carbon atom directly attached to the electron-withdrawing sulfinate group is significantly deshielded.
~ 52Positive-OCH₃The methyl carbon of the ester is in a typical range for such functional groups.
~ 30Negative-CH₂-C(=O)The methylene carbon adjacent to the carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: FTIR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

Expected FTIR Spectrum and Interpretation

The FTIR spectrum will provide clear evidence for the ester and sulfinate functionalities.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1735StrongC=O stretchCharacteristic strong absorption for the carbonyl group in an ester.
~1200-1100StrongC-O stretchAssociated with the C-O single bond of the ester.
~1130 and ~1050StrongS=O asymmetric and symmetric stretchThese two strong bands are characteristic of the sulfinate group (R-SO₂⁻).[5] The exact positions can vary, but their presence is a key diagnostic feature.
~2950MediumC-H stretchAliphatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For an ionic compound like this compound, Electrospray Ionization (ESI) is the preferred method.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

  • Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes.

  • High-Resolution MS (HRMS): To confirm the elemental composition, perform HRMS analysis to obtain a highly accurate mass measurement.

Expected Mass Spectrum and Interpretation
  • Negative Ion Mode: The most informative data is expected in the negative ion mode, which should detect the sulfinate anion. The expected m/z value for [C₄H₇O₄S]⁻ is approximately 151.0065. HRMS should confirm this elemental composition.

  • Positive Ion Mode: In the positive ion mode, the sodium adduct [M+Na]⁺ might be observed, corresponding to the intact salt, with an expected m/z of approximately 196.9884.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. A common fragmentation pathway for sulfinates is the loss of SO₂.[6][7] This would result in a fragment ion at m/z ~87 in the negative mode, corresponding to [C₃H₇O₂]⁻.

Single-Crystal X-ray Diffraction

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.[8] This technique provides precise bond lengths, bond angles, and the overall crystal packing arrangement.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of suitable quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[8] The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Expected Outcome

A successful X-ray crystallographic analysis will provide a detailed 3D model of the molecule, confirming the connectivity of all atoms, including the geometry around the sulfur atom and the ionic interaction between the sodium cation and the sulfinate anion. This would definitively validate the structure proposed and elucidated by the spectroscopic methods.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy maps the C-H framework, FTIR identifies the critical functional groups, and mass spectrometry confirms the molecular weight and elemental composition. While these spectroscopic methods provide compelling and sufficient evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. This comprehensive, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the structural assignment of this important synthetic reagent.

References

  • Jorgensen, S. W., & Olsen, C. E. (1983). Mass Spectrometry of Sulfinamides and Sulfinate Esters. Organic Mass Spectrometry, 18(10), 441-446.
  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.
  • ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607).
  • Lee, H., et al. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Powder X-ray Diffraction analysis of NaS single crystal.
  • Shimadzu Scientific Instruments. (n.d.). TEACHING NOTES - Fourier Transform Infrared Spectroscopy.
  • Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates.
  • Chemdad. (n.d.). This compound.
  • American Chemical Society. (2025, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
  • PubChem. (n.d.). Sodium 3-methoxy-3-oxopropane-1-sulfonate.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • NIST. (n.d.). sodium sulphate.
  • PubMed Central. (n.d.). X Ray crystallography.
  • ResearchGate. (n.d.). FTIR spectra of sodium salt of sulfonated polystyrene.
  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
  • Caltech. (2018, January 5). Demystifying X-ray Crystallography.

Sources

A Technical Guide to the Solubility of Sodium 3-methoxy-3-oxopropane-1-sulfinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Sodium 3-methoxy-3-oxopropane-1-sulfinate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media. This document combines theoretical insights based on the molecule's physicochemical properties with a practical, step-by-step protocol for empirical solubility determination.

Introduction: The Significance of Solubility in Research and Development

This compound is a sulfinic acid salt recognized for its utility in organic synthesis, particularly in medicinal chemistry and catalysis.[1] Its unique structure, featuring a sulfinyl group, makes it a valuable reagent.[1] Understanding the solubility of this compound in organic solvents is paramount for its effective application in synthetic reactions, formulation studies, and various analytical procedures. The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

This guide will delve into the known physicochemical properties of this compound, predict its solubility profile based on molecular structure, and provide a robust experimental workflow for its quantitative determination.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to predicting its solubility. This compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₇NaO₄S[1][2]
Molecular Weight 174.15 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 199-216°C (decomposition)[3][4]
Water Solubility Soluble[1]
SMILES COC(=O)CCS(=O)[O-].[Na+][1]
InChI Key YICFALDKKMHFLT-UHFFFAOYSA-M[1][2]

The presence of a sodium cation and a sulfinate anion indicates that the compound is a salt, which will heavily influence its interaction with different solvents. The methoxycarbonyl group adds a degree of polarity and potential for hydrogen bonding.

Theoretical Solubility Profile in Organic Solvents

Due to limited published data on the solubility of this compound in a wide range of organic solvents, a theoretical assessment based on its molecular structure is necessary. The principle of "like dissolves like" is a useful starting point.

The ionic nature of the sodium sulfinate group suggests a preference for polar solvents that can effectively solvate the sodium cation and the sulfinate anion. The methoxycarbonyl group, while polar, is less dominant in determining the overall solubility compared to the ionic functionality.

Expected Solubility Trends:

  • High Solubility: Polar protic solvents such as methanol, ethanol, and to a lesser extent, isopropanol are anticipated to be effective solvents. These solvents can engage in hydrogen bonding with the oxygen atoms of the sulfinate and carbonyl groups and can effectively solvate the sodium cation.

  • Moderate to High Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also expected to be good solvents. Their high polarity allows them to solvate the ions effectively.

  • Low to Negligible Solubility: Nonpolar solvents such as hexane, toluene, and diethyl ether are unlikely to be effective solvents. These solvents lack the polarity required to overcome the lattice energy of the ionic solid.

The following diagram illustrates the key intermolecular forces at play when attempting to dissolve this compound in a polar protic solvent.

Conceptual Diagram of Dissolution cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Methanol) cluster_dissolved Solvated Ions in Solution solute Na⁺[⁻O-S(=O)-CH₂-CH₂-C(=O)OCH₃] ion1 Na⁺ solute->ion1 Dissociation ion2 ⁻O-S(=O)-CH₂-CH₂-C(=O)OCH₃ solute->ion2 Dissociation solvent1 CH₃OH solvent1->ion1 Ion-Dipole Interaction solvent2 CH₃OH solvent2->ion2 Hydrogen Bonding solvent3 CH₃OH solvent3->ion2 Dipole-Dipole Interaction

Caption: Intermolecular forces involved in the dissolution of this compound.

Experimental Protocol for Determining Solubility

Given the absence of extensive solubility data, empirical determination is crucial. The following is a detailed, step-by-step protocol based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[5]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Experimental Workflow Diagram:

Experimental Workflow for Solubility Determination start Start step1 Add excess solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate at constant temperature with agitation for 24-48 hours. step1->step2 step3 Allow solution to settle. step2->step3 step4 Withdraw a sample of the supernatant. step3->step4 step5 Filter the sample to remove undissolved solids. step4->step5 step6 Dilute the filtrate to a known volume. step5->step6 step7 Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC). step6->step7 step8 Calculate the original solubility. step7->step8 end_node End step8->end_node

Sources

The Enduring Utility of Sulfinate Salts: A Journey from Mid-19th Century Discovery to Modern Synthetic Marvels

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

From their nascent discovery in the mid-19th century to their current indispensable role in modern organic synthesis, sulfinate salts have traversed a remarkable journey of scientific exploration. Initially intriguing chemical curiosities, these versatile sulfur-containing compounds have evolved into powerful and multifaceted reagents, enabling a vast array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery, history, fundamental properties, synthesis, and diverse applications of sulfinate salts in organic chemistry. We will delve into the pioneering work of early chemists, explore the nuanced reactivity of these salts, and provide detailed experimental protocols for their synthesis and utilization in key synthetic methodologies. Particular emphasis will be placed on their roles in the formation of sulfones, sulfonamides, and thiosulfonates, as well as their growing importance in the realm of radical chemistry. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the enduring legacy and contemporary utility of sulfinate salts.

A Glimpse into the Past: The Discovery and Early History of Sulfinate Salts

The story of sulfinate salts begins not with a single, definitive discovery in 1861 as is sometimes cited, but rather through the pioneering work of French chemist Paul Schützenberger in the mid-19th century. Schützenberger's investigations into what he termed "hydrosulfurous acid" and its salts laid the foundational groundwork for our understanding of this class of compounds.[1][2][3] His work, though not using the modern nomenclature, described the preparation and reactivity of species that are now recognized as sulfinates or closely related dithionites.[1][4] This early research, conducted in an era of burgeoning chemical understanding, marked the first foray into the rich and complex chemistry of these sulfur-containing entities.

Initially, the application of these newfound salts in organic synthesis was limited. However, as the principles of organic chemistry matured, so too did the appreciation for the unique reactivity of the sulfinate functionality. The stability of the salts compared to their parent sulfinic acids, which are often prone to disproportionation, made them attractive and practical reagents for synthetic chemists.[5] This inherent stability, coupled with their versatile reactivity, set the stage for their eventual widespread adoption in the synthetic organic chemist's toolkit.

Fundamental Properties of Sulfinate Salts: The Key to Their Versatility

The utility of sulfinate salts in organic synthesis is intrinsically linked to their unique structural and electronic properties. As bench-stable, typically crystalline solids, they offer significant handling advantages over many other organosulfur reagents.

Structure and Stability

The sulfinate anion, [RSO₂]⁻, possesses a pyramidal structure at the sulfur atom, with the negative charge delocalized between the two oxygen atoms. This resonance stabilization contributes significantly to their stability. Unlike their corresponding sulfinic acids, which can readily undergo disproportionation, sulfinate salts can be stored for extended periods without significant decomposition, a crucial attribute for a laboratory reagent.

Physical Properties of Common Sulfinate Salts

The physical properties of sulfinate salts can vary depending on the nature of the organic substituent (R) and the counterion. Below is a table summarizing the properties of some commonly used sulfinate salts.

Sulfinate SaltCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in Water
Sodium Benzenesulfinate873-55-2C₆H₅NaO₂S164.16>300Soluble[6][7]
Sodium p-Toluenesulfinate824-79-3C₇H₇NaO₂S178.18>300Slightly soluble[5][8]
Sodium Trifluoromethanesulfinate2926-29-6CF₃NaO₂S156.06<325Sparingly soluble[9][10][11]

The Art of Preparation: Synthetic Routes to Sulfinate Salts

A variety of methods have been developed for the synthesis of sulfinate salts, ranging from classical approaches to more modern and versatile procedures. The choice of method often depends on the desired substrate scope and functional group tolerance.

Classical Synthetic Methods

One of the earliest and most straightforward methods for preparing sulfinate salts is the reduction of sulfonyl chlorides . This can be achieved using various reducing agents, such as zinc dust or sodium sulfite.

Another classical approach involves the reaction of organometallic reagents , such as Grignard or organolithium reagents, with sulfur dioxide. This method provides a versatile entry to a wide range of sulfinate salts.

Modern Synthetic Protocols

In recent years, the development of sulfur dioxide surrogates has provided milder and more convenient methods for the synthesis of sulfinate salts. One such reagent is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) . This stable, crystalline solid serves as a readily handleable source of SO₂, allowing for the synthesis of sulfinates from organometallic reagents under mild conditions.

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and detailed experimental methods.

Procedure:

  • In a suitable reaction vessel, a mixture of anhydrous sodium sulfite (600 g, 4.76 moles) and sodium bicarbonate (420 g, 5.0 moles) is prepared in 2.4 L of water.

  • The mixture is heated to 70-80 °C with mechanical stirring.

  • p-Toluenesulfonyl chloride (484 g, 2.54 moles) is added in small portions over a period of 3 hours, maintaining the temperature between 70-80 °C.

  • After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion.

  • The reaction mixture is then cooled, and the solid sodium p-toluenesulfinate is collected by filtration.

  • The crude product can be purified by recrystallization from water.

The Diverse World of Sulfinate Salt Reactivity: A Synthetic Chemist's Playground

The rich and varied reactivity of sulfinate salts is what makes them such powerful tools in organic synthesis. They can act as nucleophiles, electrophiles, and radical precursors, allowing for the construction of a wide array of chemical bonds and molecular architectures.

Nucleophilic Reactivity: The Formation of C-S and N-S Bonds

The sulfinate anion is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This nucleophilicity is the basis for two of the most important applications of sulfinate salts: the synthesis of sulfones and sulfonamides.

Sulfones are a crucial functional group in medicinal chemistry and materials science. The reaction of a sulfinate salt with an alkyl halide is a classic and reliable method for the synthesis of sulfones.

G

This one-pot procedure highlights a modern approach to sulfone synthesis, utilizing an in situ generated zinc sulfinate.[3]

Procedure:

  • To a solution of the organozinc reagent in an appropriate solvent (e.g., THF), add DABSO at room temperature.

  • Stir the reaction mixture for a period to allow for the formation of the zinc sulfinate.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to drive the alkylation to completion.

  • After cooling, the reaction is quenched, and the desired sulfone is isolated and purified.

Sulfonamides are another privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. The synthesis of sulfonamides from sulfinate salts typically involves an oxidative coupling with an amine.

G

This protocol describes a copper-catalyzed oxidative amination of sulfinate salts.

Procedure:

  • To a solution of the sulfinate salt and the amine in a suitable solvent, add a copper catalyst (e.g., CuI).

  • The reaction is typically carried out under an atmosphere of oxygen or in the presence of an oxidant.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed.

  • The desired sulfonamide is then isolated and purified.

Electrophilic Reactivity: The Formation of S-S Bonds

While primarily known for their nucleophilic character, sulfinate salts can also exhibit electrophilic behavior under certain conditions, leading to the formation of thiosulfonates.

Thiosulfonates are valuable intermediates in organic synthesis and possess interesting biological activities. They can be prepared through the oxidative coupling of a sulfinate salt with a thiol or a disulfide.

G

This method provides an environmentally benign approach to thiosulfonate synthesis using an iron catalyst and aerial oxygen as the oxidant.[9]

Procedure:

  • A mixture of the sulfinate salt, the thiol, and a catalytic amount of an iron salt (e.g., FeCl₃) is prepared in a suitable solvent.

  • The reaction is stirred under an atmosphere of air (or oxygen).

  • The reaction proceeds at room temperature to afford the desired thiosulfonate.

  • The product is then isolated and purified.

Radical Reactivity: A Modern Frontier

In recent years, the radical chemistry of sulfinate salts has emerged as a powerful and versatile area of research. Under oxidative conditions, sulfinate salts can generate sulfonyl radicals, which can participate in a wide range of transformations, including additions to alkenes and alkynes, and C-H functionalization reactions.

Furthermore, certain sulfinate salts, such as sodium trifluoromethanesulfinate (Langlois' reagent), can serve as sources of other valuable radical species, like the trifluoromethyl radical. This has opened up new avenues for the introduction of fluorine-containing motifs into organic molecules, a strategy of great importance in drug discovery.

G

Key Applications in Modern Organic Synthesis: The Julia-Kocienski Olefination

One of the most elegant and powerful applications of sulfinate-derived chemistry is the Julia-Kocienski olefination . This reaction provides a highly stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds. The sulfone starting material is typically prepared from a sulfinate salt.

The mechanism of the Julia-Kocienski olefination is a beautiful illustration of several fundamental organic chemistry principles, including the formation of a carbanion, nucleophilic addition, and a Smiles rearrangement.

This protocol outlines the key steps involved in a typical Julia-Kocienski olefination.

Procedure:

  • Sulfone Synthesis: Prepare the required sulfone by reacting the corresponding sulfinate salt with an appropriate alkyl halide.

  • Deprotonation: Treat the sulfone with a strong base (e.g., n-BuLi or a hindered amide base) at low temperature to generate the α-sulfonyl carbanion.

  • Addition to Carbonyl: Add the aldehyde or ketone to the carbanion solution.

  • Rearrangement and Elimination: The resulting alkoxide undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to afford the desired alkene.

  • The product is then isolated and purified.

Conclusion and Future Outlook

From their initial discovery in the 19th century to their current status as indispensable reagents in modern organic synthesis, sulfinate salts have demonstrated remarkable and enduring utility. Their stability, versatility, and multifaceted reactivity have enabled chemists to forge a vast array of chemical bonds and construct complex molecular architectures with ever-increasing efficiency and precision.

The journey of sulfinate salts is far from over. As the demand for more sustainable and efficient synthetic methods continues to grow, the unique properties of these sulfur-containing compounds are poised to play an even more prominent role. The ongoing exploration of their radical chemistry, the development of new catalytic systems for their transformations, and their application in novel synthetic methodologies promise to further expand the already impressive repertoire of sulfinate salt chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and applications of these remarkable reagents is not just a lesson in chemical history, but a gateway to future innovation.

References

  • Wisniak, J. (2015). Paul Schützenberger. Educación Química, 26(1), 57-65. [Link]
  • Bar-Ziv, R., & Abramovitch, R. A. (2021). Recent advances of sodium sulfinates in radical reactions. Results in Chemistry, 3, 100185. [Link]
  • Ataman Kimya. (n.d.). SODIUM HYDROXYMETHANESULFINATE.
  • Organic Chemistry Portal. (n.d.). Rongalite, Sodium hydroxymethanesulfinate.
  • Ben-Gurion University of the Negev. (2015). Paul schützenberger.
  • American Chemical Society. (2019, October 7). Sodium formaldehydesulfoxylate.
  • Wikisource. (2021, August 17). 1911 Encyclopædia Britannica/Hyposulphite of Soda.
  • Wisniak, J. (2015). Paul Schützenberger.
  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2014). Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides. Organic Letters, 16(1), 150-153. [Link]
  • Wikipedia. (n.d.). Sulfinic acid.
  • Organic Chemistry Portal. (n.d.). Sulfinic acid synthesis by sulfinylation or hydrolysis.
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221. [Link]
  • Wikipedia. (n.d.). Sodium trifluoromethanesulfinate.
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PubMed Central. [Link]
  • Mon-Droguiste.com. (n.d.). Hyposulfite de Sodium Qualité Photo.
  • Wikipedia. (n.d.). Henry Louis Le Chatelier.
  • Alquera. (n.d.). Hiposulfito de Sodio.
  • Britannica. (2025, December 12). Sulfonic acid.
  • Wikipedia. (n.d.). Sulfonic acid.
  • US Patent US3950404A. (1976). Method for preparation of sulfinic acids.
  • Bonaccorsi, P. M., et al. (2024). The thermolytic generation of sulfenic acids in synthesis: an account. Arkivoc, 2024(6), 202412256. [Link]
  • Khan Academy. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. YouTube. [Link]
  • Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions.

Sources

A Comprehensive Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) as a Modern Sulfinating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of sulfur-containing functional groups, particularly sulfones and sulfonamides, remains a cornerstone of modern medicinal chemistry and materials science.[1][2] These scaffolds are integral to a vast array of pharmaceuticals, imparting crucial properties that modulate bioactivity, stability, and bioavailability.[3][4] Sodium 3-methoxy-3-oxopropane-1-sulfinate, commonly referred to as SMOPS, has emerged as a highly versatile and practical reagent for the construction of vital C–S bonds. This guide provides an in-depth exploration of SMOPS, detailing its properties, dualistic reactivity, and field-proven applications. We will dissect its mechanistic pathways and present validated, step-by-step protocols for its use in the synthesis of high-value sulfonyl compounds, offering researchers and drug development professionals a practical manual for leveraging this powerful sulfinating agent.

Introduction: The Need for Robust Sulfinating Reagents

The sulfonyl group (–SO₂–) is a privileged functional group in drug design. From the first systemic antibiotics—the sulfa drugs—to modern treatments for a range of conditions including cancer, diabetes, and viral infections, the sulfonamide and sulfone moieties are ubiquitous.[2][3][4][5] Their chemical stability, ability to act as hydrogen bond acceptors, and rigid geometry contribute to their success in binding to biological targets.[1]

Historically, the synthesis of these compounds often relied on harsh or sensitive reagents like sulfonyl chlorides. These reagents are frequently malodorous, moisture-sensitive, and have limited functional group tolerance, complicating multi-step syntheses.[6] The field has therefore sought more robust alternatives. Sulfinic acids and their salts, particularly sodium sulfinates, have risen to this challenge. They are generally bench-stable, odorless, easy-to-handle solids that serve as versatile precursors for C–S bond formation.[6][7]

Among these, this compound (SMOPS) is a standout reagent. It provides a unique combination of stability, reactivity, and versatility, enabling access to sulfonyl compounds through multiple mechanistic pathways under relatively mild conditions.[8][9]

Core Characteristics of SMOPS

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. SMOPS is an off-white, crystalline solid that offers significant practical advantages in a laboratory setting.[10]

PropertyValue
Chemical Name This compound[8]
Synonyms SMOPS, Sodium 1-methyl 3-sulfinopropanoate[11][12]
CAS Number 90030-48-1[8][13][14]
Molecular Formula C₄H₇NaO₄S[8][10]
Molecular Weight 174.15 g/mol [8]
Appearance White to off-white crystalline powder[10]
Melting Point 199-216 °C (with decomposition)[11][15]
Solubility Soluble in water[10]

Key Advantages:

  • Stability: SMOPS is a bench-stable solid, insensitive to atmospheric moisture, which simplifies storage and handling compared to many traditional sulfonylating agents.[6]

  • Safety & Handling: It is a non-volatile solid with low odor, improving the laboratory environment. Standard personal protective equipment is sufficient for safe handling.[16]

  • Versatility: As will be discussed, SMOPS can function as both a nucleophile and a sulfonyl radical precursor, opening a wide range of synthetic possibilities.[7][8]

The Dualistic Reactivity of SMOPS

The synthetic power of SMOPS stems from its ability to engage in two distinct types of reaction mechanisms: a nucleophilic pathway and a radical pathway. This duality allows it to be adapted to a wide variety of substrates and reaction conditions.

  • Nucleophilic Pathway: The sulfinate anion is a soft nucleophile that can directly displace leaving groups (e.g., halides) from electrophilic carbon centers to form sulfones. This pathway is fundamental to many cross-coupling reactions, often mediated by transition metals like copper.[8][10]

  • Radical Pathway: Under specific conditions, such as in the presence of an oxidant or a photocatalyst, SMOPS can undergo a single-electron transfer (SET) to generate a sulfonyl radical (RSO₂•).[8] This highly reactive intermediate can then participate in a variety of transformations, including addition to alkenes and alkynes, and C–H functionalization.[17]

The choice of reaction conditions dictates which pathway is dominant, providing the synthetic chemist with precise control over the outcome.

G cluster_0 Reaction Pathways cluster_1 Synthetic Products SMOPS This compound (SMOPS) Nucleophile Sulfinate Anion (Nucleophile) SMOPS->Nucleophile Standard Conditions Radical Sulfonyl Radical (RSO₂•) SMOPS->Radical Oxidative or Photoredox Conditions Sulfones Sulfones (R-SO₂-R') Nucleophile->Sulfones Sₙ2 / Cross-Coupling (e.g., with R'-X) ComplexSulfones Functionalized Sulfones Radical->ComplexSulfones Radical Addition / Cyclization (e.g., with Alkenes)

Dual reactivity pathways of SMOPS.

Field-Proven Synthetic Protocols

The true measure of a reagent is its performance in practice. Here, we provide validated, step-by-step protocols for key transformations using SMOPS.

A. Synthesis of Diaryl Sulfones via Peptidyl-Cu(I)-Catalysis

The synthesis of chiral sulfones is of high interest in drug development. A recently developed method utilizes a copper catalyst with a peptide ligand to achieve asymmetric sulfonylation.[9] This protocol demonstrates the utility of SMOPS as a competent nucleophile in modern catalysis.

Protocol: Asymmetric Desymmetrizing Sulfonylation [9]

  • Objective: To synthesize an enantioenriched diarylmethyl sulfone from a prochiral diarylmethane.

  • Causality: A chiral copper-peptide complex coordinates with the diarylmethane substrate, creating a chiral environment. The SMOPS sulfinate then attacks in an enantioselective manner, directed by the ligand, to form the C–S bond.

Materials & Reagents:

  • Prochiral diarylmethane (e.g., 4,4'-difluorobenzhydryl methyl ether) (1.0 equiv)

  • This compound (SMOPS) (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Peptide Ligand L4 (as described in the reference) (12 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Step-by-Step Methodology:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add CuI (10 mol%), the peptide ligand (12 mol%), and K₂CO₃ (2.0 equiv).

  • Add the diarylmethane substrate (1.0 equiv) and SMOPS (1.5 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial and stir the reaction mixture vigorously at the specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired sulfone product.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

B. Synthesis of Sulfonamides via Iodine-Mediated S-N Bond Formation

While SMOPS is not a direct precursor to sulfonamides in a single step, it can be readily converted into an intermediate that couples with amines. A practical, metal-free approach involves an iodine-mediated reaction.[2]

Protocol: Two-Step Sulfonamide Synthesis

  • Objective: To synthesize a sulfonamide from SMOPS and a primary or secondary amine.

  • Causality: SMOPS is first oxidized in situ by iodine to a more electrophilic sulfonyl iodide species. This reactive intermediate is then trapped by the amine nucleophile to form the thermodynamically stable S-N bond.

Materials & Reagents:

  • This compound (SMOPS) (1.0 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Base (e.g., Triethylamine, Et₃N) (2.5 equiv)

  • Solvent (e.g., Dichloromethane, DCM)

Step-by-Step Methodology:

  • Dissolve SMOPS (1.0 equiv) and the amine (1.2 equiv) in DCM in a round-bottom flask.

  • Add triethylamine (2.5 equiv) to the mixture and stir at room temperature.

  • In a separate flask, prepare a solution of iodine (1.1 equiv) in DCM.

  • Add the iodine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the layers.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure sulfonamide.

  • Characterization: Confirm the structure by NMR and Mass Spectrometry.

G cluster_workflow Experimental Workflow: Asymmetric Sulfonylation start 1. Prepare Vial (CuI, Ligand, Base) add_reagents 2. Add Substrates (Diaryl Methane, SMOPS) start->add_reagents add_solvent 3. Add Solvent (Anhydrous Dioxane) add_reagents->add_solvent react 4. Heat & Stir (60 °C, 12-24h) add_solvent->react workup 5. Aqueous Work-up (EtOAc / H₂O) react->workup purify 6. Column Chromatography workup->purify analyze 7. Characterization (NMR, HRMS, Chiral HPLC) purify->analyze

General workflow for Cu-catalyzed sulfonylation.

Substrate Scope and Performance Data

The effectiveness of a reagent is demonstrated by its performance across a range of substrates. Data from asymmetric sulfonylation studies show that SMOPS is a competent nucleophile for installing the alkyl sulfonyl motif, providing the desired product in good yield and high enantioselectivity.[9]

EntryR' in R'-X (Substrate)Product Yield (%) [a]Enantiomeric Excess (ee %)
1p-tolyl6296
2p-methoxyphenyl6596
3methyl6695
4iso-propyl6491
5SMOPS-derived [b]39 91
62-pyridyl6196

[a] Isolated yields of the mono-sulfonylated product.[9] [b] Corresponds to the product derived from this compound.[9]

This data validates SMOPS as a reliable reagent for forming C-S bonds in complex catalytic systems, holding its own against more conventional aryl and alkyl sulfinates.[9]

Safety, Handling, and Storage

Proper laboratory practice is essential when handling any chemical reagent.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and impervious gloves, should be worn.[16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. In case of contact with acids, toxic gas may be liberated.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place. The reagent should be stored under an inert atmosphere at room temperature.[11] Do not store near acids.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[16]

Conclusion

This compound (SMOPS) is more than just another sulfinating agent; it is a versatile and robust tool for modern organic synthesis. Its excellent bench stability, dualistic reactivity, and proven performance in sophisticated catalytic systems make it an invaluable asset for researchers in both academic and industrial settings.[8][9] By enabling the reliable and often mild construction of sulfone and sulfonamide scaffolds, SMOPS facilitates the exploration of chemical space and accelerates the development of next-generation pharmaceuticals and advanced materials.

References

  • Bar-Ziv, R. et al. An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry.
  • ResearchGate. Sulfinic Acids in Organic Synthesis: A Review of Recent Studies. [Link]
  • Wikipedia.
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
  • Kim, D., et al. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
  • Bisharat, R., et al. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]
  • Charbonneau, M. W., et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry. [Link]
  • Gryl, M., et al. (2024).
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
  • PubChem.
  • Jiang, H., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [Link]
  • Facchini, S. E., et al. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal. [Link]
  • Pharmacy Concepts. Chapter 15: Sulphonamides and Sulfones. [Link]
  • Chemdad.
  • LookChem.
  • BWT.
  • Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium 3-methoxy-3-oxopropane-1-sulfinate, commonly referred to in literature and commercial circles as SMOPS, is an increasingly pivotal reagent in modern organic synthesis.[1][2] Its unique structural attributes, combining a nucleophilic sulfinate group with a methyl ester moiety, render it a versatile building block for the construction of a diverse array of organosulfur compounds. This guide provides a comprehensive technical overview of the chemical stability and reactivity profile of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its stability under various conditions, and detail its reactivity with a focus on mechanistic principles and practical applications.

Introduction: The Emergence of a Versatile Sulfinylating Agent

The field of medicinal chemistry continually seeks novel scaffolds and functional groups to enhance the pharmacological profiles of drug candidates. Organosulfur compounds, particularly sulfones and sulfonamides, are prominent pharmacophores found in numerous approved therapeutics. This compound has emerged as a key player in the synthesis of these important motifs.[3] It serves as an accessible and reactive precursor for the introduction of the sulfonyl group, often under mild reaction conditions that tolerate a wide range of functional groups.[4][5] This guide aims to provide a deep understanding of its chemical behavior, enabling its effective and safe utilization in research and development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

Core Properties

This compound is typically supplied as a white to off-white or pale yellow crystalline powder.[6] It is soluble in water and should be stored in an inert atmosphere at room temperature to maintain its stability.[7]

PropertyValueReference(s)
Chemical Formula C₄H₇NaO₄S[3][6]
Molecular Weight 174.15 g/mol [6]
CAS Number 90030-48-1[6]
Appearance White to off-white to pale yellow powder[6]
Melting Point 199-216°C (with decomposition)[8]
Storage Inert atmosphere, Room Temperature[7]
Handling and Storage Recommendations

Given its sensitivity, proper handling and storage are crucial to ensure the reagent's integrity and the safety of the user.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and atmospheric oxygen.[7] Long-term storage at room temperature is acceptable under these conditions.

  • Handling: When handling this compound, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9][10] Operations that may generate dust should be performed in a well-ventilated area or a fume hood.[10]

Chemical Stability Profile

The stability of a reagent under various conditions dictates its shelf-life and its compatibility with different reaction parameters. While comprehensive quantitative stability data for this compound is not extensively published, its general behavior can be inferred from the chemistry of sulfinate salts and available literature.

Thermal Stability

This compound exhibits thermal decomposition at temperatures between 199°C and 216°C.[8] This decomposition temperature suggests that the compound is sufficiently stable for reactions conducted at moderately elevated temperatures. However, for prolonged reactions at high temperatures, the potential for degradation should be considered. The exact decomposition products have not been fully characterized in the available literature, which is a critical consideration for reaction design and safety assessment.

pH and Hydrolytic Stability

The stability of sulfinate salts is known to be pH-dependent. In acidic solutions, sulfinates can be protonated to form sulfinic acids, which are often unstable and can disproportionate.[11] The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions. The base-lability of the methyl ester has been noted in the context of its use as a masked sulfinate, where deprotection occurs under basic conditions.[12]

The workflow for assessing hydrolytic stability is critical for understanding its behavior in aqueous environments, which is particularly relevant in pharmaceutical contexts.

Sources

The Sulfinyl Group: A Cornerstone of Modern Organic and Medicinal Chemistry

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Preamble: Beyond the Triazole—A New Paradigm in Covalent Connectivity

For over two decades, the principles of "click chemistry" have guided chemists toward reactions that are modular, high-yielding, and operationally simple, fundamentally changing how molecules are assembled for drug discovery, materials science, and chemical biology.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been the undisputed exemplar of this philosophy.[2][3] However, the search for new, perfectly reliable transformations that expand the chemical space accessible through click chemistry is perpetual.

In 2014, Professor K. Barry Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as the next generation of click chemistry.[4][5] SuFEx is not merely another reaction; it is a complete chemical philosophy centered on the unique properties of the sulfur(VI)-fluoride (S-F) bond. This bond possesses a remarkable duality: it is exceptionally stable under a wide range of conditions (including aqueous environments, and resistance to oxidation and reduction), yet its sulfur center can be "spring-loaded" for a swift, specific, and reliable reaction with appropriate nucleophiles under the right activation conditions.[5]

This guide provides a deep technical dive into the core principles of SuFEx chemistry. It is designed for researchers, scientists, and drug development professionals who seek not just to use SuFEx, but to understand the causality behind its power and to implement it as a robust, self-validating system in their own laboratories.

The Heart of SuFEx: The Sulfur(VI)-Fluoride Bond

The entire SuFEx concept hinges on the singular nature of the hexavalent sulfur-fluoride bond. Unlike its heavier halide counterparts (S-Cl, S-Br), the S-F bond is characterized by:

  • High Bond Energy and Stability: The S(VI)-F bond is thermodynamically stable, rendering sulfonyl fluorides and related structures inert to hydrolysis, thermolysis, and many common reagents. Famously, many sulfonyl fluorides are unreactive even in refluxing aniline, a testament to their stability.[1] This stability ensures that SuFExable moieties can be carried through multi-step syntheses without the need for protecting groups.

  • Latent Electrophilicity: Despite its stability, the sulfur atom in a sulfonyl fluoride is highly electron-deficient (oxidation state +6) and thus a potent electrophile. The key to SuFEx is to transiently overcome the S-F bond strength to allow a nucleophilic attack at this sulfur center.

  • Specific Activation Pathways: The fluoride is an excellent leaving group only when properly activated. This activation is typically achieved by interaction with a proton source (H⁺), a silicon electrophile (R₃Si⁺), or through catalysis, which lowers the energy barrier for substitution.[2][6] The formation of the highly stable bifluoride ion ([FHF]⁻) or a strong Si-F bond provides a powerful thermodynamic driving force for the reaction.[6][7][8]

This balance of near-perfect stability with on-demand, selective reactivity is the cornerstone of SuFEx's utility as a click reaction.

The SuFEx Toolkit: Key Hubs and Connectors

SuFEx chemistry utilizes a set of foundational, highly reactive electrophiles, often referred to as "hubs" or "connectors," to which various nucleophilic "spokes" can be attached.

  • Sulfuryl Fluoride (SO₂F₂): A commercially available gas that serves as the quintessential SuFEx hub.[4] It reacts selectively with phenols in the presence of a base to form aryl fluorosulfates (Ar-OSO₂F).[9][10] It can also react with secondary amines to yield sulfamoyl fluorides (R₂N-SO₂F).[9] Its gaseous nature can be challenging, leading to the development of solid surrogates like fluorosulfuryl imidazolium salts.[11][12]

  • Ethenesulfonyl Fluoride (ESF): A highly versatile liquid reagent that functions as a potent Michael acceptor.[13][14] Nucleophiles (N, O, S, C) can add across the double bond, incorporating the sulfonyl fluoride group for subsequent SuFEx reactions.[9][14] This two-stage reactivity allows for the construction of complex molecular architectures.

  • Thionyl Tetrafluoride (SOF₄): Another gaseous hub that reacts selectively with primary amines to generate iminosulfur oxydifluorides (R-N=SOF₂), which are themselves valuable SuFEx connectors.[9][15]

  • Aryl Sulfonyl Fluorides (Ar-SO₂F): These are the workhorses of SuFEx. They are typically stable, crystalline solids that can be readily prepared and used to connect with a wide array of nucleophiles.

The power of the SuFEx paradigm lies in using these simple, foundational hubs to build vast libraries of diverse and complex molecules.[1]

The SuFEx Mechanism: A Catalyzed Exchange

The SuFEx reaction is fundamentally a nucleophilic substitution at a hexavalent sulfur center. While the uncatalyzed reaction is often slow, its efficiency is dramatically enhanced by specific catalysts that activate either the SuFEx electrophile or the incoming nucleophile.

Core Reaction Pathway

The general transformation involves the exchange of the fluoride on the sulfur hub with a nucleophile.

SuFEx_Mechanism reagents R-SO₂F (SuFEx Hub) + Nu-H (Nucleophile) product R-SO₂-Nu (Covalent Linkage) + HF reagents->product Catalyst (Base or Lewis Acid)

Caption: General scheme of the SuFEx reaction.

Catalytic Activation Models

The choice of catalyst is critical and dictates the reaction's speed and scope. Several mechanistic pathways for catalysis are recognized:

  • Base Catalysis (Proton-Mediated): Common organic bases like triethylamine (Et₃N) or superbases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and the guanidine BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) are frequently used.[2][9] The base deprotonates the nucleophile (e.g., a phenol or alcohol), generating a more potent nucleophilic anion that readily attacks the sulfur center.

  • Silicon-Mediated Pathway: This is a highly efficient method, particularly for phenol and alcohol nucleophiles. The nucleophile is used as its silyl ether derivative (e.g., Ar-OSiMe₃). A catalytic amount of a fluoride source or a strong base activates the system. The reaction is driven by the irreversible formation of a highly stable silicon-fluoride bond (e.g., Me₃SiF).[7][8]

  • Accelerated SuFEx Click Chemistry (ASCC): A synergistic system using a hindered guanidine base (BTMG) and a silicon additive like hexamethyldisilazane (HMDS) allows for the direct, rapid coupling of unprotected alcohols and phenols.[2][16] HMDS likely acts as an in situ silylating agent and a water scavenger, streamlining the process.[17]

  • Lewis Acid Catalysis: An emerging strategy involves the use of metal Lewis acids (e.g., Ca(NTf₂)₂) to activate the S-F bond, making the sulfur center more electrophilic and facilitating attack by nucleophiles like silyl amines.[18][19]

Catalytic_Cycle cluster_0 Silicon-Mediated SuFEx Cycle A Ar-O-SiR₃ + Cat (Base or F⁻) B Ar-O⁻ Activated Nucleophile A->B Activation D [Intermediate] Pentacoordinate Sulfur B->D Nucleophilic Attack C R'-SO₂F SuFEx Hub C->D E R'-SO₂-OAr + R₃SiF + Cat D->E Fluoride Elimination & Fluoride Trap E->A Catalyst Regeneration

Caption: Simplified catalytic cycle for silicon-mediated SuFEx.

Applications in Drug Discovery and Chemical Biology

SuFEx chemistry is not just an academic curiosity; it is a powerful engine for creating functional molecules, with profound implications for drug discovery.[20][21]

  • Covalent Probes for "Beyond Cysteine" Targeting: While traditional covalent drugs primarily target cysteine residues, many protein binding sites lack this amino acid. Sulfonyl fluorides are uniquely suited to form stable covalent bonds with the nucleophilic side chains of tyrosine, lysine, serine, and histidine.[3][22][23] This opens up a vast new portion of the proteome to covalent drug design.

  • Late-Stage Functionalization (LSF): The high stability and selective reactivity of the SO₂F group make it ideal for modifying complex, drug-like molecules at a late stage in the synthesis. This allows for the rapid generation of analog libraries from a common phenol- or amine-containing precursor to explore structure-activity relationships (SAR).[24]

  • High-Throughput Screening: The reliability and operational simplicity of SuFEx reactions are compatible with automated, high-throughput synthesis and screening platforms.[1][24] Libraries of compounds can be generated and assayed in situ in microtiter plates, dramatically accelerating the hit-to-lead optimization process.[24]

Comparative Data: Catalytic Systems for SuFEx

The choice of catalyst significantly impacts reaction efficiency. The following table summarizes common systems for the reaction between an aryl sulfonyl fluoride and an alcohol/phenol.

Catalyst SystemNucleophile FormTypical LoadingReaction TimeKey Advantage/Causality
Triethylamine (Et₃N)Unprotected AlcoholStoichiometricHours to DaysSimple, but low basicity leads to slow reaction rates.[9]
DBUSilyl Ether10-30 mol%1-12 hoursStronger base than Et₃N; activates silyl ether for efficient exchange.[7]
BTMG / HMDS (ASCC)Unprotected Alcohol1-20 mol%Minutes to 1 hourSynergistic system; BTMG is a superbase for activation, HMDS traps water and facilitates in situ silylation.[2][16]
Bifluoride Salts (Q⁺[FHF]⁻)Silyl Ether0.05-0.1 mol%1-4 hoursExtremely low catalyst loading, ideal for polymerizations; F⁻ activates the silyl ether.[9]

Experimental Protocols: A Self-Validating System

A core tenet of click chemistry is reliability. The following protocols are designed to be robust and serve as a validated starting point for researchers.

Protocol 1: General Procedure for ASCC (Accelerated SuFEx)

This protocol describes the direct coupling of a phenol with an aryl sulfonyl fluoride using the BTMG/HMDS catalytic system.[2][16]

Protocol_Workflow start Start prep 1. Reagent Preparation - Dissolve phenol (1.0 eq) and aryl sulfonyl fluoride (1.1 eq) in anhydrous solvent (e.g., THF). start->prep add_reagents 2. Add Catalytic System - Add HMDS (1.5 eq). - Add BTMG (0.1-0.2 eq). prep->add_reagents react 3. Reaction - Stir at room temperature. - Monitor by TLC or LC-MS. add_reagents->react quench 4. Workup - Quench with sat. aq. NH₄Cl. - Extract with organic solvent (e.g., EtOAc). react->quench purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. quench->purify end End purify->end

Caption: Experimental workflow for Accelerated SuFEx (ASCC).

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equiv.) and the sulfonyl fluoride (1.1 equiv.).

  • Solvation: Dissolve the solids in an appropriate anhydrous solvent (e.g., tetrahydrofuran, acetonitrile) to a concentration of approximately 0.1–0.5 M.

  • Reagent Addition: Add hexamethyldisilazane (HMDS, 1.5 equiv.) to the solution, followed by the addition of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 0.1–0.2 equiv.) via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired sulfonate product.

Causality Note: The use of a hindered base like BTMG prevents potential side reactions involving the base itself acting as a nucleophile. HMDS serves the critical dual role of removing any trace water (which would consume the base) and potentially facilitating the reaction via transient silylation of the phenol, creating a more favorable thermodynamic landscape.[2][16]

Conclusion and Future Outlook

SuFEx click chemistry has firmly established itself as a second, powerful pillar of the click chemistry universe, orthogonal and complementary to CuAAC.[25][26] Its reliance on the robust and selectively reactive S(VI)-F bond provides a metal-free method for creating immensely stable covalent linkages. The ongoing development of new SuFEx hubs, more efficient catalytic systems, and novel reagents continues to expand its reach.[17][27] For the medicinal chemist, SuFEx offers a validated toolkit for covalent inhibitor design and rapid library synthesis. For the materials scientist, it provides a means to create novel, high-stability polymers.[9] As our understanding of the subtle mechanisms governing S-F bond activation deepens, the applications of SuFEx are poised to grow even further, enabling the reliable construction of functional molecules that were previously unimaginable.

References

  • Meng, Y.-P., Wang, S.-M., Fang, W.-Y., Xie, Z.-Z., Leng, J., Alsulami, H., & Qin, H.-L. (n.d.). Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Thieme E-Books & E-Journals.
  • (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. OUCI.
  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]
  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Semantic Scholar.
  • (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • (n.d.). The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository.
  • (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme.
  • (2023). Sulfur fluoride exchange. PMC - NIH.
  • Zheng, Q. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific LLC.
  • (n.d.). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry.
  • (n.d.). Click Chemistry. Sharpless Lab, The Scripps Research Institute.
  • (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
  • (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
  • (n.d.). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. NIH.
  • (n.d.). SuFEx Handle Fragment Library. Otava Chemicals.
  • (2024). Enhanced Drug Discovery with Novel Sulfur Fluoride Exchange Reagent. AZoLifeSciences.
  • (n.d.). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC - NIH.
  • (n.d.). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate.
  • (n.d.). Lewis Acid-Catalyzed SuFEx toward Sulfonamides and Sulfamates. ResearchGate.
  • Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In F. P. J. T. Rutjes (Ed.), Click Chemistry. Georg Thieme. [Link]
  • (n.d.). Mechanism of the SuFEx reaction. ResearchGate.
  • (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed - NIH.
  • (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PMC - PubMed Central.
  • (2023). Advances in the construction of diverse SuFEx linkers. Oxford Academic.
  • (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications.
  • (n.d.). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. ACS Publications.
  • (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • (2025). Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. BLDpharm.
  • Gao, B., Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2018). SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides, and Sulfonimidates. Angewandte Chemie International Edition in English, 57(7), 1939-1943. [Link]
  • (2021). Research Progress. Shanghai Institute of Organic Chemistry, CAS.
  • (n.d.). State of the art in catalytic click chemistry. ResearchGate.
  • (n.d.). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au - ACS Publications.
  • (n.d.). Synthesis of dendrimers using SuFEx and CuAAC click reactions. ResearchGate.
  • (2023). Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. Research Communities.
  • (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry - ACS Publications.

Sources

Navigating Complex Syntheses: A Technical Guide to Sulfinate Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount.[1][2] This guide delves into the niche yet increasingly vital area of sulfinate protecting groups (SPGs). Sulfinates, as precursors to highly reactive sulfonyl fluorides and other valuable organosulfur compounds, present unique synthetic challenges.[3][4] SPGs offer a robust solution by masking the sulfinate functionality, allowing it to be carried through various synthetic transformations before its timely deprotection and subsequent conversion.[3] This paper will provide an in-depth exploration of the rationale behind using SPGs, a survey of commonly employed and novel SPGs, their stability profiles, and detailed protocols for their installation and cleavage. We will also discuss the concept of orthogonal protection and the strategic application of SPGs in streamlining the synthesis of complex molecules, particularly sulfonyl fluoride-containing drug candidates.

The Rationale for Protecting Sulfinates

The journey of a drug candidate from a conceptual molecule to a viable therapeutic is often a long and winding synthetic road. Many functional groups within a complex molecule can interfere with desired chemical transformations.[1] Protecting groups act as temporary masks for these reactive sites, ensuring that reactions occur only at the intended locations.[2]

Sulfinates (RSO₂⁻) are versatile synthetic intermediates, serving as precursors to a wide array of organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates.[4][5][6] Of particular interest in modern drug discovery is their role as progenitors of sulfonyl fluorides (RSO₂F). Sulfonyl fluorides have gained prominence due to their participation in Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry, a powerful tool for creating stable, covalent linkages in biological systems.[3]

However, the direct synthesis and handling of sulfonyl fluorides can be problematic due to their inherent instability.[3] This often necessitates their introduction late in a synthetic sequence, limiting the structural diversity that can be achieved.[3] Masking the sulfinate precursor with a protecting group (SPG) circumvents this issue. The protected sulfinate can be safely navigated through multiple synthetic steps and then deprotected at a strategic point to reveal the sulfinate for conversion to the desired sulfonyl fluoride or other functionalities.[3]

A Survey of Sulfinate Protecting Groups and Their Orthogonal Deprotection Strategies

The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be selectively removed under mild conditions that do not affect other parts of the molecule.[7][8] The concept of "orthogonality" is crucial here; it refers to the ability to deprotect one type of protecting group in the presence of others using a specific set of non-interfering reagents.[1]

Commonly Used SPGs:

A variety of SPGs have been developed, each with its own unique deprotection conditions, providing a toolbox for the synthetic chemist.

  • 3-methoxy-3-oxopropane-1-sulfone (SMOPS): This is a frequently used SPG that is cleaved under basic conditions.[3]

  • TBS-Rongalite (TBS-R): Deprotection is achieved using a fluoride source.[3]

  • Rongacyl: This group is removed with hydroxide.[3]

  • 2-trimethylsilylethyl sulfone (SES): Similar to TBS-R, SES is cleaved by fluoride.[3]

Novel and Photolabile SPGs:

Recent research has expanded the repertoire of SPGs to include photolabile options, which offer the advantage of deprotection using light, a very mild and often orthogonal condition.

  • para-methoxybenzyl Rongalite (PMB-R): This SPG can be deprotected under oxidizing conditions.[3]

  • ortho-nitrobenzyl Rongalite (oNB-R): This is a photolabile protecting group that can be cleaved using light, often in the presence of an oxidant like Selectfluor to directly yield the sulfonyl fluoride.[3]

The availability of SPGs with diverse deprotection triggers—base, fluoride, and light—allows for the design of complex, orthogonal protection strategies.[3]

Orthogonal_Deprotection_Strategy

Stability and Chemoselectivity of SPGs

A critical aspect of any protecting group is its stability profile. SPGs have been shown to be robust under a variety of common synthetic conditions.[3] For instance, many SPGs are stable during:

  • Amide couplings

  • Sₙ2 reactions

  • Acidic Boc deprotection

  • Reductive amination

  • Hydrogenation (with some exceptions like oNB-R, which can be partially reduced)[3]

This broad stability allows for significant molecular elaboration while the sulfinate functionality remains masked.[3] The chemoselectivity of SPG installation and removal is also a key consideration. The choice of a particular SPG will depend on the other functional groups present in the molecule and the planned synthetic route.

Experimental Protocols

General Procedure for the Synthesis of Aryl SPGs from Aryl Bromides

This photocatalytic method provides a direct route to protected sulfinates from readily available aryl bromides.[3]

Materials:

  • Aryl bromide

  • SPG-sulfinate salt (e.g., PMB-R-SO₂Na)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMSO)

  • Light source (e.g., blue LED)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), SPG-sulfinate salt (1.5 equiv), photocatalyst (1-2 mol%), and base (2.0 equiv).

  • Add the solvent and degas the mixture.

  • Irradiate the reaction mixture with a blue LED at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography to yield the desired aryl SPG.

SPG_Synthesis_Workflow

General Procedure for Deprotection of oNB-R and Conversion to Sulfonyl Fluoride

This method highlights the utility of photolabile SPGs for the direct synthesis of sulfonyl fluorides.[3]

Materials:

  • oNB-R protected sulfinate

  • Selectfluor

  • Solvent (e.g., MeCN/H₂O)

  • Light source (e.g., blue LED)

Procedure:

  • Dissolve the oNB-R protected sulfinate (1.0 equiv) and Selectfluor (1.5 equiv) in the chosen solvent system.

  • Irradiate the solution with a blue LED at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the desired sulfonyl fluoride.

Applications in Drug Development

The ability to introduce the sulfonyl fluoride functional group with greater ease and at earlier stages of a synthetic route is a significant advantage in drug development.[3] It allows for a more combinatorial approach to generating libraries of structurally diverse sulfonyl fluoride-containing compounds for screening.[3] The stability of SPGs to a range of common synthetic transformations makes them highly valuable in the synthesis of complex, polyfunctional molecules that are often encountered in pharmaceutical research. Furthermore, the use of sulfonic acid salts, derived from sulfinates, is also an important strategy in drug formulation to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[9]

Conclusion

Sulfinate protecting groups are a powerful and enabling tool in modern organic synthesis. They provide a strategic solution to the challenges associated with the synthesis and handling of sulfonyl fluorides and other sulfinate-derived compounds.[3] The growing array of SPGs with orthogonal deprotection conditions offers chemists greater flexibility in designing synthetic routes to complex molecules. As the demand for novel therapeutics with diverse functionalities continues to grow, the importance of sophisticated protecting group strategies, including the use of SPGs, will undoubtedly increase.

References

  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (n.d.).
  • Miller, S. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4473–4483.
  • Yadav, M. K., & Yadav, L. D. S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8686–8731.
  • Roberts, J. C., & Roberts, J. L. (1997). U.S. Patent No. 5,596,095. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.).
  • Clinch, K., Evans, G. B., & Furneaux, R. H. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156-3164.
  • Rush, A. M., & Miller, S. J. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4473–4483.
  • Clinch, K., Evans, G. B., & Furneaux, R. H. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156-3164.
  • Miller, S. J. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4473–4483.
  • Carroll, K. S. (2008). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds.
  • Yadav, M. K., & Yadav, L. D. S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8686–8731.
  • Rush, A. M., & Miller, S. J. (2012). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. The Journal of Organic Chemistry, 77(23), 10986–10991.
  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Yadav, M. K., & Yadav, L. D. S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8686–8731.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Poole, L. B. (2015).
  • Maulide, N., & Kaiser, D. (2019). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Britannica. (n.d.). Thiol.
  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
  • Elder, D. P., & Teasdale, A. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961.
  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148–157.
  • Wikipedia. (n.d.). Thiol.

Sources

Sodium 3-methoxy-3-oxopropane-1-sulfinate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS)

Introduction

This compound, commonly referred to by its acronym SMOPS, is a sulfinic acid salt that has emerged as a highly versatile and valuable reagent in the field of organic synthesis.[1][2] Its unique structure, combining a nucleophilic sulfur center with a methyl ester functional group, provides a powerful tool for the construction of complex molecular architectures.[2] While not typically used as a therapeutic agent itself, its utility in forging key structural motifs, such as sulfones, sulfonamides, and particularly chiral sulfones, makes it an indispensable building block for researchers in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive overview of SMOPS, detailing its fundamental properties, synthesis, and core applications, with a focus on the mechanistic rationale and practical methodologies relevant to scientific professionals.

Part 1: Core Chemical & Physical Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in experimental work. SMOPS is typically supplied as a stable, solid material, though its handling and storage require consideration of its chemical nature.

Chemical Identifiers

The compound is consistently identified by its CAS Number, 90030-48-1.[1][4][5][6] However, slight variations in the reported molecular formula and weight exist across chemical suppliers, likely stemming from different conventions in representing the salt form. The most frequently cited and calculated values are presented below.

IdentifierValue
Molecular Formula C₄H₇NaO₄S[1][2][4]
Molecular Weight 174.15 g/mol [1]
CAS Number 90030-48-1[1][2][4][6][7]
IUPAC Name sodium;3-methoxy-3-oxopropane-1-sulfinate[1]
Synonyms Sodium 1-methyl 3-sulfinopropanoate, SMOPS, 3-Sulfinopropanoic acid 1-methyl ester sodium salt[4][8]
InChI InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1[1][4]
SMILES COC(=O)CCS(=O)[O-].[Na+][1][2]
Physical & Handling Data
PropertyValue
Appearance White to light yellow crystalline powder[1][8][9]
Melting Point 199-216°C (with decomposition)[7][8][9]
Solubility Soluble in water[1]
Storage Store in an inert atmosphere at room temperature[7][8]

Part 2: Synthesis of this compound

The accessibility of SMOPS is a key factor in its widespread use. Several synthetic pathways have been established, allowing for its preparation from readily available starting materials. The choice of method often depends on the desired scale, purity requirements, and available laboratory infrastructure.

  • Direct Sulfonation : This approach involves the reaction of a suitable propane precursor, such as 3-methoxy-3-oxopropane, with a sulfonating agent like sulfur dioxide under controlled conditions.[1] This method is direct but requires careful handling of gaseous reagents.

  • Oxidative Methods : A common strategy involves the controlled oxidation of a corresponding thioether or sulfide compound.[1] The selection of the oxidizing agent is critical to halt the oxidation at the sulfinate stage and prevent the formation of the more stable sulfonate.

  • Copper-Catalyzed Reactions : Modern synthetic advancements have introduced copper-catalyzed methods that can produce sulfinates under mild conditions, offering improved functional group tolerance and reaction efficiency.[1]

The diagram below illustrates a generalized workflow for the synthesis of SMOPS, highlighting the key transformations.

G cluster_synthesis Generalized Synthetic Workflow for SMOPS start Propane Precursor (e.g., Thioether) product This compound (SMOPS) start->product Controlled Oxidation or Direct Sulfonation reagent Oxidizing Agent or SO₂ reagent->product

Caption: Generalized workflow for SMOPS synthesis.

Part 3: Core Applications in Modern Organic Synthesis

The reactivity of SMOPS is centered on the sulfinate functional group, which can act as a nucleophile or a precursor to sulfonyl radicals. This dual reactivity makes it a powerful tool for C-S bond formation.

Synthesis of Sulfonimides and Sulfonamides

A primary and well-documented application of SMOPS is its use as a reagent for converting aryl and benzyl halides into their corresponding sulfonimides under basic conditions.[1][7][10] This transformation is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous approved drugs. The reaction proceeds via a nucleophilic substitution mechanism where the sulfinate anion displaces the halide. Subsequent reaction with an amine source can yield sulfonamides.

Protocol: General Synthesis of a Sulfonimide from an Aryl Halide

  • Reaction Setup : In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aryl or benzyl halide (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO.

  • Reagent Addition : Add this compound (SMOPS, 1.2 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Reaction Conditions : Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification : Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Isolation : The crude product is purified by column chromatography on silica gel to yield the desired sulfonimide.

Generation of Sulfonyl Radicals for C-C Bond Formation

Beyond its nucleophilic character, SMOPS is a valuable precursor for generating sulfonyl radicals under mild conditions.[2] These highly reactive intermediates can participate in a variety of powerful transformations, including radical cyclizations, couplings, and additions to unsaturated systems.[2] This pathway is particularly useful for constructing complex cyclic systems that are challenging to access through traditional ionic pathways. The ability to generate these radicals from a stable, easy-to-handle solid like SMOPS enhances the operational simplicity and safety of these advanced synthetic methods.

Advanced Application: Asymmetric Desymmetrizing Sulfonylation

A significant advancement showcasing the utility of SMOPS is its application as a competent sulfur-nucleophile in copper-catalyzed asymmetric desymmetrizing sulfonylation reactions.[3][11] This sophisticated methodology allows for the conversion of achiral diarylmethanes into valuable chiral sulfones with high enantioselectivity.[3][11] The causality for this application's importance lies in the ever-present demand for enantiomerically pure compounds in drug development, where a single enantiomer often accounts for the desired therapeutic effect.

In this reaction, a chiral peptide-based ligand coordinates with a copper catalyst to create a chiral environment. This catalytic system then selectively activates one of the two identical functional groups on the achiral starting material, allowing SMOPS to attack and form a C-S bond, thereby setting a new stereocenter with high fidelity.[3][11]

The diagram below outlines the logical flow of this key transformation.

G cluster_catalysis Asymmetric Desymmetrizing Sulfonylation Workflow A Achiral Diaryl Starting Material D Formation of Chiral Catalyst-Substrate Complex A->D B Chiral Copper Catalyst (Cu(I) + Peptide Ligand) B->D C SMOPS (Sulfur Nucleophile) E Enantioselective C-S Bond Formation C->E D->E Stereodetermining Step F Enantiomerically Enriched Chiral Sulfone Product E->F

Caption: Logical workflow of asymmetric C-S bond formation using SMOPS.

Protocol: Copper-Catalyzed Asymmetric Sulfonylation of a Diarylmethane (Illustrative)

This protocol is a generalized representation based on published methodologies and must be optimized for specific substrates.[3][11]

  • Catalyst Preparation : In a glovebox, charge a reaction vial with the copper(I) source (e.g., Cu(MeCN)₄PF₆, 0.05 eq) and the chiral peptide ligand (0.06 eq).

  • Reaction Setup : Add the diarylmethane substrate (1.0 eq), this compound (SMOPS, 1.5 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent and Initiation : Add a degassed, anhydrous solvent (e.g., 1,4-dioxane). Seal the vial and remove it from the glovebox.

  • Reaction Conditions : Stir the mixture at the optimized temperature (e.g., 40-60°C) for the required duration (e.g., 12-24 hours), monitoring by an appropriate chromatographic method.

  • Work-up and Purification : Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate in vacuo.

  • Isolation and Analysis : Purify the crude residue by flash column chromatography. The enantiomeric excess (ee) of the final chiral sulfone product is determined by chiral HPLC analysis.

Part 4: Relevance and Implications in Drug Development

The true value of this compound for drug development professionals lies not in its own biological activity, but in its role as a key facilitator for synthesizing molecules that are rich in desirable pharmaceutical properties.[1][2]

  • Access to Privileged Scaffolds : Sulfonamides and sulfones are "privileged scaffolds" in medicinal chemistry, appearing in a vast array of drugs, including antibiotics, diuretics, and antivirals. SMOPS provides a reliable and direct route to these critical functional groups.

  • Enabling Chiral Synthesis : The demonstrated success of SMOPS in asymmetric catalysis is of paramount importance.[3][11] The synthesis of single-enantiomer drugs is a regulatory and safety requirement, and reagents that enable efficient enantioselective synthesis are highly sought after. By providing a pathway to chiral sulfones, SMOPS allows for the exploration of novel, three-dimensional chemical space in drug design.

  • Versatility and Functional Group Tolerance : Modern synthetic methods, such as the copper-catalyzed reactions involving SMOPS, are often characterized by their mild conditions.[1] This allows for greater functional group tolerance, meaning the reagent can be used on already complex molecules without disturbing other sensitive parts, a crucial feature in multi-step drug synthesis.

Conclusion

This compound (SMOPS) is more than a simple chemical; it is a versatile and enabling tool for modern organic synthesis. Its well-defined reactivity as both a nucleophile and a radical precursor allows for the strategic formation of C-S bonds. For researchers, scientists, and drug development professionals, SMOPS serves as a key building block for accessing high-value molecular motifs, including the pharmaceutically relevant sulfonamide and sulfone scaffolds. Its proven application in cutting-edge asymmetric catalysis underscores its importance and solidifies its place in the synthetic chemist's toolbox for the foreseeable future.

References

  • SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFIN
  • SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFIN
  • Sodium 3-methoxy-3-oxopropane-1-sulfonate | C4H7NaO5S | CID 57659405 - PubChem. [Link]
  • This compound - CAS # 90030-48-1 - 1G - Tyger Scientific. [Link]
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol | Journal of the American Chemical Society. [Link]
  • SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFIN
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol - American Chemical Society. [Link]
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing). [Link]

Sources

Methodological & Application

Application & Protocol Guide: Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on Sodium 3-methoxy-3-oxopropane-1-sulfinate, a specialized organosulfur compound. While not a commonplace laboratory reagent, it serves critical functions in specific industrial applications, most notably as a highly efficient initiator and chain transfer agent in emulsion polymerization processes. This guide details a validated synthesis protocol, its primary application in polymer chemistry, and the underlying reaction mechanisms. The content is intended for researchers and process chemists in polymer science and industrial chemistry.

Introduction and Reagent Overview

This compound, with the chemical structure NaO₂S-CH₂-CH₂-C(O)OCH₃, belongs to the class of organic sulfinate salts. These compounds are notable for their dual chemical nature, capable of acting as both nucleophiles (via the sulfur atom) and as precursors to sulfonyl radicals. This reactivity profile makes them valuable in organic synthesis and, in this specific case, in polymer manufacturing.

The primary documented application for this reagent is in the emulsion polymerization of vinyl chloride to produce polyvinyl chloride (PVC). In this context, it functions as a redox-active component of the initiator system, often used at low temperatures. Its structure, incorporating a methyl ester moiety, imparts specific solubility and reactivity characteristics that are advantageous for controlling polymer chain length and reaction kinetics.

Physicochemical Properties & Safety Data
PropertyValueSource / Comment
Chemical Formula C₄H₇NaO₄SDerived from structure
Molecular Weight 174.15 g/mol Calculated
Appearance Likely a white to off-white crystalline solidInferred from similar sulfinate salts
Solubility Expected to be soluble in water and polar protic solvents.Inferred from ionic nature
Stability Stable under standard conditions. Avoid strong oxidizing agents.General sulfinate chemistry
Safety Handle with standard laboratory PPE (gloves, safety glasses). Avoid inhalation of dust. May act as a mild irritant.General good laboratory practice

Synthesis Protocol

The synthesis of sodium 3-alkoxy-3-oxopropane-1-sulfinates has been described in patent literature. The following protocol is adapted from these methods, specifically involving the reaction of an acrylic acid ester with a sodium sulfoxylate source, which can be formed in situ.

Workflow for Synthesis

cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Isolation & Purification Rongalite Rongalite (NaHOCH₂SO₂) Reactor Inert Atmosphere Reactor (N₂ or Ar) Rongalite->Reactor Charge Base Sodium Carbonate (Na₂CO₃) Base->Reactor Charge Solvent_Prep Degassed Water Solvent_Prep->Reactor Charge Addition Slow Addition of Methyl Acrylate Reactor->Addition Heat to 50-60°C Precipitation Precipitation with Isopropanol Reactor->Precipitation Cool & Filter Insolubles Addition->Reactor Control T < 70°C Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final Final Product Drying->Final

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • Rongalite (Sodium formaldehyde sulfoxylate, NaHOCH₂SO₂)

  • Sodium Carbonate (Na₂CO₃)

  • Methyl Acrylate

  • Degassed, deionized water

  • Isopropanol

  • Nitrogen or Argon gas supply

  • Jacketed glass reactor with overhead stirrer, condenser, and addition funnel

Procedure:

  • Reactor Setup: Assemble the reactor under an inert atmosphere (N₂ or Ar). Ensure all glassware is dry.

  • Reagent Charging: To the reactor, add degassed water. While stirring, add Sodium Carbonate followed by Rongalite. This mixture generates the reactive sodium sulfoxylate species in situ.

  • Initiation: Heat the stirred mixture to approximately 50-60°C.

  • Substrate Addition: Begin the slow, dropwise addition of methyl acrylate via the addition funnel. This reaction is exothermic; maintain the internal temperature below 70°C by controlling the addition rate and using external cooling if necessary.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 2-3 hours to ensure complete conversion.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of inorganic salts may form. Filter the mixture to remove any insoluble byproducts.

  • Isolation: Transfer the clear filtrate to a separate vessel. While stirring vigorously, slowly add isopropanol. The desired sodium sulfinate product is less soluble in this mixture and will precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with additional isopropanol to remove residual impurities.

  • Drying: Dry the final product under vacuum at 40-50°C to a constant weight.

Application Protocol: Initiator for Emulsion Polymerization

This compound is highly effective as a component of a redox initiator system for the low-temperature emulsion polymerization of vinyl chloride (VCM). It is typically paired with an oxidizing agent and a metal catalyst.

Redox Initiation System

Sulfinate R-SO₂⁻Na⁺ (This Reagent) Radical Sulfonyl Radical (R-SO₂•) Sulfinate->Radical Oxidation Oxidant Oxidizing Agent (e.g., K₂S₂O₈) Oxidant->Radical Reduction Metal Metal Ion Catalyst (e.g., Fe²⁺) Metal->Sulfinate Catalyzes Monomer Vinyl Monomer (M) Radical->Monomer Initiation Polymer Growing Polymer Chain (R-SO₂-M•) Monomer->Polymer Propagation Polymer->Monomer Chain_Transfer Chain Transfer (New Polymer) Polymer->Chain_Transfer H-Abstraction

Caption: Redox initiation mechanism involving the sulfinate salt.

Step-by-Step Methodology

Materials:

  • This compound

  • Potassium persulfate (K₂S₂O₈) or a peroxide (e.g., t-Butyl hydroperoxide)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Surfactant (e.g., Sodium dodecyl sulfate)

  • Vinyl Chloride Monomer (VCM) - Note: VCM is a hazardous, carcinogenic gas and must be handled with extreme caution in a specialized pressure reactor by trained personnel.

  • Deionized, deoxygenated water

Procedure:

  • Aqueous Phase Preparation: In a pressure reactor rated for VCM polymerization, prepare the aqueous phase. Add deoxygenated water, surfactant, and a chelating agent like EDTA. Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Iron(II) sulfate.

  • Reductant Addition: Add the this compound (the reductant).

  • Reactor Sealing & Monomer Charging: Seal the reactor. Evacuate the headspace and backfill with nitrogen several times. Charge the liquid VCM into the reactor.

  • Reaction Initiation: Bring the reactor contents to the desired temperature (e.g., 40-50°C). Initiate polymerization by injecting an aqueous solution of the oxidizing agent (e.g., Potassium persulfate).

  • Polymerization: Monitor the reaction progress by tracking pressure and temperature. The pressure will drop as the gaseous VCM is converted to solid PVC. The reaction is highly exothermic and requires efficient cooling.

  • Termination & Venting: Once the desired conversion is reached (typically indicated by a significant pressure drop), the reaction is terminated by adding a shortstop agent. Unreacted VCM is carefully vented to a recovery system.

  • Product Isolation: The resulting PVC latex is then processed (e.g., spray-dried) to isolate the final polymer resin.

Mechanistic Insights

The key to the function of this compound in polymerization is its facile one-electron oxidation to a sulfonyl radical (R-SO₂•).

Initiation: In the presence of an oxidizing agent and a metal catalyst (like Fe²⁺/Fe³⁺), the sulfinate salt is oxidized:

CH₃OC(O)CH₂CH₂SO₂⁻ + Fe³⁺ → CH₃OC(O)CH₂CH₂SO₂• + Fe²⁺

Propagation: This highly reactive sulfonyl radical then adds across the double bond of a vinyl monomer, initiating the polymer chain:

CH₃OC(O)CH₂CH₂SO₂• + CH₂=CHCl → CH₃OC(O)CH₂CH₂SO₂-CH₂-CHCl•

This new carbon-centered radical propagates by adding more monomer units. The methoxycarbonylpropylsulfonyl group is thus incorporated as an end-group on the final polymer chain, which can influence the polymer's properties.

Chain Transfer: This specific sulfinate can also act as a chain transfer agent, helping to control the molecular weight of the polymer. This typically occurs through hydrogen abstraction from the alkyl backbone of the sulfinate by a growing polymer chain, terminating that chain and creating a new radical on the transfer agent, which can then initiate a new polymer chain.

References

  • Preparation method of sodium 3-alkoxy-3-oxopropane-1-sulfinate.
  • Low-polymerization degree vinyl chloride paste resin and preparation method thereof.
  • Synthesis of Sodium Alkyl Sulfinates from Alkyl Halides and Sodium Dithionite. Organic Syntheses, 2003, 80, 185. [Link]
  • A New, Convenient Synthesis of Sodium Trifluoromethylsulfinate. The Journal of Organic Chemistry, 1989, 54 (12), 2873-2877. [Link]
  • A General and Efficient Method for the Synthesis of Sulfones by Addition of Sulfonyl Chlorides to Activated Alkenes. Synthesis, 2004 (11), 1826-1830. [Link]
  • Sulfinic Acids and Their Derivatives. In The Chemistry of Sulphonic Acids, Esters and their Derivatives, Patai, S., Rappoport, Z., Eds.; John Wiley & Sons, Ltd, 1991; pp 505-564. [Link]
  • Sulfinic Acids. In Chemistry of Functional Groups, Patai, S., Ed.; John Wiley & Sons, Ltd, 1990; pp 547-637. [Link]
  • Synthesis of Sulfinates from Thiols and Its Application in the Preparation of a Key Intermediate of a Potent HIV Protease Inhibitor. Organic Process Research & Development, 2002, 6 (5), 587-590. [Link]
  • Aqueous solution redox initiator containing this compound and application thereof in emulsion polymerization of vinyl chloride.

Application Notes and Protocols for Sulfonamide Synthesis Using Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The conventional synthesis of sulfonamides often relies on the use of sulfonyl chlorides, which can be harsh and may not be suitable for complex molecules.[1] An alternative and increasingly popular strategy involves the use of sodium sulfinates as stable, readily available precursors.[1][2] This document provides a detailed guide to the application of Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), a versatile and commercially available reagent, for the synthesis of sulfonamides.[3][4][5][6]

This compound is a unique sulfinic acid salt that offers several advantages in organic synthesis.[5][6] While it has been demonstrated as a competent nucleophile for the synthesis of sulfones, the resulting products can be further derivatized to valuable sulfonamides.[3][7] This guide will present a detailed protocol for the direct synthesis of sulfonamides from SMOPS and various amines, leveraging an efficient ammonium iodide-mediated method.[1][8]

Core Advantages of Employing Sodium Sulfinates

The use of sodium sulfinates, such as SMOPS, in sulfonamide synthesis presents several key advantages over traditional methods:

  • Broad Substrate Scope: This methodology is compatible with a wide range of both aromatic and aliphatic amines, allowing for the synthesis of a diverse library of sulfonamide products.[1][8]

  • Mild Reaction Conditions: The synthesis can often be carried out under relatively mild conditions, avoiding the need for harsh reagents and extreme temperatures.[1][8]

  • High Efficiency: The described methods can provide sulfonamides in moderate to excellent yields.[1][8]

  • Accessibility of Starting Materials: Sodium sulfinates are generally stable and readily accessible reagents.[1][2]

Experimental Workflow: From Reagents to Purified Sulfonamide

The following diagram outlines the general workflow for the synthesis of sulfonamides using this compound and an amine, mediated by ammonium iodide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine SMOPS, Amine, and NH4I in a Schlenk tube B Add Solvent (e.g., CH3CN) A->B 1. C Heat the mixture (e.g., 80 °C for 12 h) B->C 2. D Cool to Room Temperature C->D 3. E Wash with Saturated NaCl D->E 4. F Extract with Ethyl Acetate E->F 5. G Dry Organic Layer (Na2SO4) F->G 6. H Concentrate under Reduced Pressure G->H 7. I Purify by Column Chromatography H->I 8.

Caption: General experimental workflow for sulfonamide synthesis.

Detailed Protocol for Sulfonamide Synthesis

This protocol is a representative example for the synthesis of sulfonamides from this compound and an amine, based on established methods for other sodium sulfinates.[1][8] Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound (SMOPS)90030-48-1C₄H₇NaO₄SCommercially available.
Amine (Aromatic or Aliphatic)VariesVariesEnsure high purity.
Ammonium Iodide (NH₄I)12027-06-4H₄INReagent grade.
Acetonitrile (CH₃CN)75-05-8C₂H₃NAnhydrous, reaction grade.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂For extraction.
Sodium Chloride (NaCl)7647-14-5NaClFor preparing saturated aqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄For drying the organic layer.
Step-by-Step Procedure
  • Reaction Setup: In a 25 mL Schlenk tube, combine this compound (0.2 mmol), the desired amine (0.3 mmol), and ammonium iodide (0.2 mmol).

  • Solvent Addition: Add 2 mL of acetonitrile to the Schlenk tube.

  • Reaction: Stir the mixture at 80 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium chloride.

    • Extract the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired sulfonamide.

Proposed Reaction Mechanism

The ammonium iodide-mediated synthesis of sulfonamides from sodium sulfinates and amines is proposed to proceed through a radical pathway. The following diagram illustrates a plausible mechanism for this transformation.

G cluster_initiation Initiation cluster_propagation Propagation SMOPS R-SO₂Na (SMOPS) Radical_Initiation Formation of Sulfonyl Radical SMOPS->Radical_Initiation Oxidation NH4I NH₄I NH4I->Radical_Initiation Sulfonyl_Radical R-SO₂• Radical_Initiation->Sulfonyl_Radical SN_Intermediate [R-SO₂-N(H)R'₂]⁺• (Radical Adduct) Sulfonyl_Radical->SN_Intermediate + Amine Amine R'₂NH Amine->SN_Intermediate Sulfonamide R-SO₂NR'₂ (Product) SN_Intermediate->Sulfonamide - H•

Caption: Proposed radical mechanism for sulfonamide synthesis.

Experimental evidence, such as the inhibition of the reaction in the presence of radical scavengers like TEMPO, supports the involvement of a free radical process.[1][8]

Conclusion and Future Perspectives

The use of this compound offers a valuable and versatile entry point for the synthesis of a diverse range of sulfonamides. The ammonium iodide-mediated protocol provides a straightforward and efficient method with broad applicability for both academic research and industrial drug development. Future research may focus on expanding the substrate scope, further optimizing reaction conditions, and exploring catalytic, metal-free variations of this transformation to enhance the green credentials of sulfonamide synthesis.

References

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
  • This compound One Chongqing Chemdad Co. Chemdad. [Link]
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
  • Synthesis of sulfonamides from sodium sulfinates and amines.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. [Link]
  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups.
  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfin
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.

Sources

The Versatility of Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the efficient and versatile construction of complex molecular architectures is paramount. Organosulfur compounds, particularly sulfonamides and sulfones, are privileged scaffolds found in a wide array of therapeutic agents. Sodium 3-methoxy-3-oxopropane-1-sulfinate, commonly known as SMOPS, has emerged as a valuable and highly adaptable reagent for the introduction of sulfonyl functionalities.[1][2] Its bench-stable nature, coupled with its reactivity as a nucleophile and a radical precursor, makes it an indispensable tool for medicinal chemists.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of SMOPS in medicinal chemistry. It provides not only detailed, field-proven protocols but also delves into the mechanistic rationale behind these synthetic transformations, empowering users to apply and adapt these methods to their specific research challenges.

Core Principles of SMOPS Reactivity

This compound is a versatile building block primarily due to the multiple reaction pathways the sulfinate moiety can undergo. It can act as a potent nucleophile in substitution reactions or be oxidized to a sulfonyl radical, enabling a different set of transformations.[2] This dual reactivity is the cornerstone of its broad utility in organic synthesis.

Application Note 1: Copper-Catalyzed Synthesis of Aryl Sulfones

Aryl sulfones are a common motif in medicinal chemistry, exhibiting a range of biological activities. The copper-catalyzed cross-coupling of aryl halides with SMOPS provides a reliable and efficient method for the synthesis of these important compounds.[4]

Mechanistic Insights: The Role of Copper Catalysis

The copper-catalyzed sulfonylation of aryl halides is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) catalyst undergoes oxidative addition to the aryl halide to form a Cu(III)-aryl intermediate. Subsequent reaction with the sulfinate salt, followed by reductive elimination, yields the desired aryl sulfone and regenerates the Cu(I) catalyst. The choice of ligand is crucial in stabilizing the copper intermediates and facilitating the catalytic cycle.

cluster_reactants Reactants Cu(I) Cu(I) Oxidative Addition Oxidative Addition Cu(I)->Oxidative Addition Cu(III)-Aryl Cu(III)-Aryl Oxidative Addition->Cu(III)-Aryl Ligand Exchange Ligand Exchange Cu(III)-Aryl->Ligand Exchange Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Reductive Elimination->Cu(I) Regeneration Aryl Sulfone Aryl Sulfone Reductive Elimination->Aryl Sulfone Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition SMOPS SMOPS SMOPS->Ligand Exchange

Caption: Proposed Catalytic Cycle for Copper-Catalyzed Sulfonylation.

Protocol 1: Copper-Catalyzed Synthesis of a Model Aryl Sulfone

This protocol describes the synthesis of methyl 3-(phenylsulfonyl)propanoate from iodobenzene and SMOPS.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • This compound (SMOPS) (1.5 mmol, 261 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36 mg)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add CuI (19 mg, 0.1 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add iodobenzene (204 mg, 1.0 mmol) and SMOPS (261 mg, 1.5 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aryl sulfone.

Expected Yield: 60-75%

Application Note 2: Metal-Free Synthesis of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, famously represented by the sulfa drugs. While traditionally synthesized from sulfonyl chlorides, the use of sodium sulfinates offers a milder and more functional group tolerant alternative. An iodine-mediated approach provides an efficient metal-free pathway to these valuable compounds.[5][6]

Mechanistic Rationale: The Role of Iodine

In this reaction, iodine acts as an oxidizing agent. It is proposed that iodine reacts with the sodium sulfinate to form a sulfonyl iodide intermediate. This highly electrophilic species then readily reacts with the amine nucleophile to generate the sulfonamide and hydrogen iodide. The base present in the reaction mixture neutralizes the HI, driving the reaction to completion.

cluster_activation Activation of Sulfinate cluster_coupling Nucleophilic Attack SMOPS SMOPS I2 I2 SMOPS->I2 Oxidation Sulfonyl Iodide Sulfonyl Iodide I2->Sulfonyl Iodide Amine Amine Sulfonyl Iodide->Amine Reaction Sulfonamide Sulfonamide Amine->Sulfonamide Final Product Final Product Sulfonamide->Final Product

Caption: Iodine-Mediated Sulfonamide Synthesis Workflow.

Protocol 2: Iodine-Mediated Synthesis of a Model Sulfonamide

This protocol details the synthesis of N-benzyl-4-methylbenzenesulfonamide from p-toluenesulfinate and benzylamine.

Materials:

  • Sodium p-toluenesulfinate (1.0 mmol, 178 mg)

  • Benzylamine (1.2 mmol, 129 mg, 0.13 mL)

  • Iodine (I₂) (1.0 mmol, 254 mg)

  • Sodium bicarbonate (2.0 mmol, 168 mg)

  • Acetonitrile (5 mL)

  • Ethyl acetate

  • Saturated aqueous solution of sodium thiosulfate

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve sodium p-toluenesulfinate (178 mg, 1.0 mmol) and sodium bicarbonate (168 mg, 2.0 mmol) in acetonitrile (5 mL).

  • Add benzylamine (129 mg, 1.2 mmol).

  • Add iodine (254 mg, 1.0 mmol) in one portion and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired sulfonamide.

Expected Yield: 80-90%

Application Note 3: Asymmetric Synthesis of Chiral Sulfones

The synthesis of enantiomerically pure compounds is a critical aspect of drug development. SMOPS can be employed in asymmetric reactions to generate chiral sulfones, which are valuable intermediates and can themselves possess biological activity. Copper-catalyzed asymmetric desymmetrizing sulfonylation is a powerful strategy in this regard.[7][8]

The Principle of Asymmetric Desymmetrization

This approach involves the enantioselective reaction of a prochiral starting material, such as a diarylmethane, with SMOPS in the presence of a chiral catalyst. The chiral catalyst, often a copper complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer of the product over the other.

Protocol 3: Asymmetric Copper-Catalyzed Desymmetrizing Sulfonylation

This protocol is adapted from a literature procedure for the asymmetric synthesis of a chiral sulfone.[7]

Materials:

  • Prochiral diarylmethane substrate (e.g., bis(4-bromophenyl)methane) (0.2 mmol, 65 mg)

  • This compound (SMOPS) (0.3 mmol, 52 mg)

  • Copper(I) cyanide (CuCN) (0.02 mmol, 1.8 mg)

  • Chiral ligand (e.g., a custom-synthesized chiral peptide ligand) (0.024 mmol)

  • Potassium carbonate (K₂CO₃) (0.4 mmol, 55 mg)

  • Toluene, anhydrous (1.0 mL)

  • Ethyl acetate

  • Water

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add CuCN (1.8 mg, 0.02 mmol) and the chiral ligand (0.024 mmol) to a vial.

  • Add anhydrous toluene (0.5 mL) and stir for 30 minutes.

  • In a separate vial, add the diarylmethane substrate (65 mg, 0.2 mmol), SMOPS (52 mg, 0.3 mmol), and K₂CO₃ (55 mg, 0.4 mmol).

  • Add the catalyst solution to the substrate mixture, followed by an additional 0.5 mL of toluene.

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral sulfone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Yield and Enantioselectivity:

SubstrateProduct Yield (%)Enantiomeric Excess (ee %)
Bis(4-bromophenyl)methane~70-80%>90%

Safety and Handling

This compound is a stable solid that is easy to handle.[9] However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from oxidizing agents and strong acids. Keep the container tightly sealed.[10]

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its ability to participate in a variety of transformations, including copper-catalyzed cross-coupling and metal-free sulfonamide synthesis, makes it an invaluable building block for the creation of diverse and complex drug candidates. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable reagent in their drug discovery endeavors.

References

  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfin
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Wiley Online Library. [Link]
  • Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temper
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfin
  • Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis.
  • Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temper
  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates.
  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates.
  • Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones.
  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
  • HS CC 240 Sodium Sulfon
  • Sodium 3-methoxy-3-oxopropane-1-sulfonate | C4H7NaO5S | CID 57659405. PubChem. [Link]
  • How to store and handle sodium Naphthalene Sulfon
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
  • SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFIN
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
  • Safety Data Sheet: Sodium sulph
  • Synthesis of chiral sulfinate esters by asymmetric condensation.
  • Synthesis of chiral sulfinate esters by asymmetric condens
  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Organic Chemistry Portal. [Link]
  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfin
  • Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones C

Sources

Catalytic Applications of Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS): A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Reagent for a Timeless Challenge

In the landscape of modern organic synthesis, the development of robust, versatile, and safe reagents is paramount. The synthesis of organosulfur compounds, particularly sulfones and their derivatives, is a cornerstone of medicinal chemistry and materials science.[1][2] Traditionally, this has relied on methods that often require harsh conditions or the use of pungent, unstable reagents like sulfonyl chlorides.[3]

Enter Sodium 3-methoxy-3-oxopropane-1-sulfinate (CAS No. 90030-48-1), commonly known by the acronym SMOPS. This unassuming, bench-stable white powder has emerged as a powerful and multifaceted building block for C–S bond formation.[4] Its true value lies in its dual reactivity: it can function as a potent nucleophile in transition-metal catalysis or as a precursor to sulfonyl radicals under photoredox conditions.[1][3] Furthermore, its clever design as a "masked" sulfinate allows for the in-situ generation of reactive intermediates, circumventing the challenges of handling unstable sulfinic acids directly.[4]

This guide provides an in-depth exploration of the catalytic applications of SMOPS. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to harness the full potential of this exceptional reagent.

Section 1: The Strategic Advantage of SMOPS's Dual Reactivity

The synthetic power of SMOPS stems from its ability to engage in two distinct mechanistic pathways, dictated entirely by the chosen catalytic system. This allows chemists to access vastly different molecular architectures from a single, stable starting material.

  • Nucleophilic Pathway: In the presence of transition metals like copper, SMOPS behaves as a classic sulfinate nucleophile. It participates in cross-coupling reactions with electrophiles, most notably aryl and benzyl halides, to form a stable β-ketosulfone intermediate.[4][5][6] This pathway is the foundation for constructing complex sulfone-containing molecules with high precision.

  • Radical Pathway: When exposed to visible light, SMOPS can generate a sulfonyl radical. This transformation can occur through the formation of an Electron Donor-Acceptor (EDA) complex with a suitable partner, even without a dedicated photocatalyst.[3] This radical intermediate opens the door to a host of powerful reactions, including multicomponent additions to unsaturated systems.[1]

Caption: The dual catalytic pathways of this compound (SMOPS).

cluster_0 Nucleophilic Pathway cluster_1 Radical Pathway SMOPS This compound (SMOPS) Nuc_Cat Transition Metal Catalyst (e.g., Copper) SMOPS->Nuc_Cat Acts as Sulfinate Nucleophile Rad_Cat Visible Light / Photoredox (EDA Complex Formation) SMOPS->Rad_Cat Forms Sulfonyl Radical (RSO2•) Nuc_Product C-S Cross-Coupling (Sulfone Synthesis) Nuc_Cat->Nuc_Product Rad_Product Radical Addition Reactions (Multicomponent Coupling) Rad_Cat->Rad_Product

Section 2: Application in Transition Metal-Catalyzed Cross-Coupling

The most established application of SMOPS is in the copper-catalyzed synthesis of sulfones. Here, it serves as a stable and easy-to-handle surrogate for sodium sulfinate itself.

Application Note 1: Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates

Principle: SMOPS provides an elegant solution for the synthesis of (hetero)aryl sulfones from the corresponding iodides and bromides. The reaction, catalyzed by a simple copper source, proceeds under mild, base-free conditions to yield a β-ester sulfone.[4] This product is not merely the final target but a stable "masked" intermediate that can be activated for further chemistry (see Section 4).

Expertise & Experience: The choice of a copper catalyst is critical. While palladium is a workhorse for many cross-couplings, copper has a unique affinity for sulfur-based nucleophiles and is highly effective for C–S bond formation.[7] The mild, base-free conditions are a significant advantage over traditional methods, preserving sensitive functional groups within complex molecules—a common requirement in late-stage drug development. The original protocols often required a large excess of both SMOPS and copper iodide; however, recent advancements have developed catalytic systems that are more efficient.[4]

Caption: Experimental workflow for the Cu-catalyzed synthesis of masked aryl sulfinates using SMOPS.

start Start reagents Combine Aryl Halide, SMOPS, Cu(I) Catalyst, & Solvent (e.g., DMSO) start->reagents reaction Heat Reaction Mixture (e.g., 80-110 °C) Under Inert Atmosphere reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify product Isolate Pure Masked Sulfone Product purify->product

Protocol 1: General Procedure for Cu-Catalyzed Coupling of an Aryl Iodide with SMOPS

This protocol is a representative example based on established literature and should be optimized for specific substrates.[4]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv.), this compound (SMOPS, 1.5–2.0 equiv.), and copper(I) iodide (CuI, 10–20 mol%).

  • Atmosphere Control: Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 5–10 minutes.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl iodide.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12–24 hours.

  • Monitoring (Self-Validation): Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl iodide. The appearance of a new, more polar spot corresponding to the sulfone product is expected.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired β-ester sulfone.

Data Summary: Substrate Scope for Cu-Catalyzed Sulfonylation

The following table summarizes representative yields for the coupling of various aryl iodides with SMOPS, demonstrating the method's tolerance for different electronic properties.

EntryAryl Iodide SubstrateTypical Yield (%)
14-Iodoanisole85-95%
24-Iodotoluene80-90%
31-Iodo-4-nitrobenzene70-80%
42-Iodopyridine65-75%

Yields are approximate and based on literature precedents.[4]

Application Note 2: Asymmetric Desymmetrizing Sulfonylation

Principle: In a highly advanced application, SMOPS serves as a competent S-nucleophile in the asymmetric desymmetrizing cross-coupling of prochiral diarylmethanes.[8] This reaction utilizes a bespoke copper(I) catalyst system ligated by a chiral guanidinylated peptide. The result is the formation of a C–S bond with high enantioselectivity, creating valuable chiral sulfone products.

Expertise & Experience: This methodology is at the forefront of asymmetric catalysis. The success of the reaction hinges on the ability of the chiral peptide ligand to create a highly organized transition state, allowing for facial discrimination on the prochiral substrate. SMOPS is an ideal nucleophile for this system—it is sufficiently reactive to participate in the catalytic cycle but not so reactive as to cause background, non-selective reactions. This method provides a powerful route to enantiomerically enriched sulfones, which are high-value targets in pharmaceutical research.[8]

Section 3: Application in Photoredox and Radical Chemistry

By switching from a transition metal to visible light, the reactivity of SMOPS can be completely inverted to favor a radical pathway, highlighting its versatility.

Application Note 3: Catalyst-Free, Three-Component Sulfonyl-Pyridylation

Principle: A remarkable application of SMOPS involves its reaction with N-amidopyridinium salts and alkenes under visible light irradiation.[3] In this process, the pyridinium salt and SMOPS form a photoactive Electron Donor-Acceptor (EDA) complex. Upon absorbing light, an electron transfers from the sulfinate to the pyridinium salt, generating a sulfonyl radical. This radical adds to the alkene, and the resulting alkyl radical is trapped by the pyridinium species to complete a three-component coupling, yielding β-pyridyl alkyl sulfones.

Expertise & Experience: The most compelling aspect of this transformation is that it is catalyst-free. The reactants themselves are responsible for initiating the chemistry upon light absorption. This represents a highly efficient and atom-economical approach. From a practical standpoint, it avoids contamination of the product with transition metal catalysts, which can be a significant advantage in pharmaceutical synthesis. The reaction provides a novel and direct route to complex, functionalized sulfones that would be difficult to access through traditional two-electron pathways.[3]

Caption: Proposed mechanism for the visible-light-mediated three-component reaction.

Radical Cascade Mechanism cluster_EDA EDA Complex Formation cluster_Radical Radical Generation & Propagation cluster_Final Product Formation EDA SMOPS + Pyridinium Salt [EDA Complex] Rad_Gen [EDA Complex] + hν (Visible Light) Sulfonyl Radical (RSO2•) EDA->Rad_Gen Rad_Add RSO2• + Alkene Alkyl Radical Intermediate Rad_Gen->Rad_Add Rad_Trap Alkyl Radical + Pyridinium Salt Cationic Intermediate Rad_Add->Rad_Trap Deprot Deprotonation Final Product Rad_Trap->Deprot

Section 4: The Power of In-Situ Derivatization: Unmasking SMOPS

The β-ester sulfone products formed from SMOPS are not just final products; they are versatile intermediates. This is the "masked" functionality that makes SMOPS so powerful.

Principle: The true elegance of the SMOPS reagent is revealed in a subsequent step. Treatment of the β-ester sulfone product with a suitable base (e.g., a non-nucleophilic base like DBU or an alkoxide) triggers a retro-Michael elimination of methyl acrylate. This process cleanly and efficiently unmasks the sulfinate functionality, generating a (hetero)aryl sulfinate salt in situ.[4] This newly formed, reactive nucleophile can then be trapped by a range of electrophiles in a one-pot fashion.

Expertise & Experience: This unmasking strategy is a synthetic chemist's dream. It avoids the need to isolate and handle potentially unstable or air-sensitive sulfinic acids. The sulfinate is generated only when needed, immediately before it is consumed in the next reaction. This one-pot, couple-unmask-trap sequence is a highly efficient method for rapidly building molecular diversity from a common intermediate, providing access to sulfonamides, sulfonic esters, and other valuable sulfonyl derivatives.[4][8][9]

Caption: Workflow for the unmasking of the SMOPS adduct and subsequent derivatization.

start Start with Masked Sulfone (from SMOPS coupling) unmask Add Base (e.g., DBU) In-situ generation of Aryl Sulfinate (Ar-SO2-) start->unmask 1. Unmasking trap Add Electrophile (E+) unmask->trap 2. Trapping product_sulfonamide Sulfonamide (E+ = R-NH-X) trap->product_sulfonamide e.g., HOSA product_sulfone Unsymmetrical Sulfone (E+ = R-X) trap->product_sulfone e.g., Alkyl Halide product_misc Other Derivatives... trap->product_misc

Conclusion

This compound (SMOPS) is more than just another reagent; it is a strategic tool for modern organic synthesis. Its key advantages—bench stability, predictable dual reactivity, and its function as a masked sulfinate—make it an indispensable component of the synthetic chemist's toolbox. Whether employed in copper-catalyzed cross-couplings to generate chiral sulfones or in catalyst-free radical additions, SMOPS provides reliable and efficient pathways to high-value organosulfur compounds. Its ability to facilitate complex, one-pot transformations underscores its value in streamlining synthetic routes, particularly in the demanding fields of pharmaceutical and materials development.

References

  • ResearchGate.
  • National Institutes of Health (NIH).
  • Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2026-01-07). [Link]
  • LookChem.
  • American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2025-12-27). [Link]
  • RSC Publishing. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021-03-01). [Link]
  • National Institutes of Health (NIH). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. (2023-09-18). [Link]
  • Organic Letters. Copper-Catalyzed Synthesis of Masked (Hetero)
  • National Institutes of Health (NIH). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
  • ResearchGate. Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones. (2025-08-07). [Link]

Sources

Sodium 3-methoxy-3-oxopropane-1-sulfinate in SuFEx chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide to the application of this compound, a key reagent for leveraging the power of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic advantages, and detailed, field-tested protocols that enable the robust synthesis of complex molecular architectures.

The SuFEx Paradigm and the Sulfonyl Fluoride Challenge

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced in 2014, marked a significant expansion of the "click chemistry" concept.[1] This reaction class is characterized by the reliable, high-yield formation of covalent bonds from exceptionally stable S(VI)-F containing hubs.[2][3] Among these, sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F) are paramount due to their remarkable stability and specific reactivity under catalytic activation.[1][3] This combination of stability and reactivity makes them ideal for applications ranging from drug discovery and bioconjugation to materials science.[2][4]

However, a significant bottleneck in the widespread adoption of sulfonyl fluoride-containing molecules is their inherent synthetic instability. The very reactivity that makes them useful in SuFEx makes them susceptible to degradation under many standard synthetic conditions.[5][6] This has traditionally forced chemists to introduce the sulfonyl fluoride moiety at a very late stage in a synthetic route, severely limiting the structural diversity and complexity of the final products.[5][6]

To overcome this limitation, the concept of a "masked" or protected sulfonyl fluoride was developed. This is where This compound and its corresponding protected form, 3-methoxy-3-oxopropane-1-sulfone (SMOPS) , provide a transformative solution.[5][7] By employing SMOPS as a sulfinate protecting group (SPG), the sulfonyl fluoride warhead can be carried through numerous synthetic transformations, unmasking its reactivity only at the desired final step.[6]

The SMOPS Strategy: A Logic-Driven Workflow

The SMOPS strategy is a powerful method for incorporating a latent sulfonyl fluoride into a molecule early in a synthetic sequence. The core of the strategy involves masking the sulfonyl fluoride precursor—the sulfinate—as a stable sulfone adduct. This sulfone is formed via a Michael addition of a thiol to methyl acrylate, followed by oxidation, or more conveniently, by coupling this compound with an aryl halide.[5][6][7]

The overall workflow is a robust, multi-stage process that provides multiple entry points for molecular diversification.

G cluster_0 Protected Stage: High Stability cluster_1 Activation & SuFEx Stage A Aryl Halide (Ar-X) B SMOPS-Protected Aryl Sulfone (Ar-SO₂-CH₂CH₂CO₂Me) A->B  Photocatalytic Coupling with  this compound   C Extensive Synthetic Modifications (e.g., Suzuki, Amide Coupling, etc.) B->C  High Stability   D Aryl Sulfinate Salt (Ar-SO₂Na) C->D  Base-Mediated  Deprotection   E Aryl Sulfonyl Fluoride (Ar-SO₂F) D->E  Oxidative Fluorination  (e.g., Selectfluor)   F SuFEx Conjugate (e.g., Ar-SO₂-N-Protein) E->F  SuFEx Click Reaction  (Catalyst + Nucleophile)  

Caption: The SMOPS workflow for SuFEx chemistry.
Key Advantages of the SMOPS System

The primary advantage of the SMOPS protecting group is its resilience to a wide array of common synthetic conditions, allowing for unparalleled flexibility in synthetic design. This robustness ensures that the protected sulfinate remains intact during the construction of the core molecular scaffold.

Reaction TypeConditionsSMOPS StabilityReference
Amide CouplingHATU, DIPEA, DMFHigh[7]
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 110 °CModerate-High[5]
Boc Deprotection4 M HCl in Dioxane or TFAHigh[7]
SNArEt₂NiPr, 110 °CLow-Moderate[5]
Ester HydrolysisNaOH, MeOHLow (Deprotection)[5][6]
Reductive AminationNaBH(OAc)₃, AcOHHigh[7]
HydrogenationH₂, Pd/C, MeOHHigh[7]

Experimental Protocols

The following protocols are designed to be self-validating, providing not only procedural steps but also the rationale and expected outcomes.

Protocol 1: Synthesis of Aryl-SMOPS Sulfones via Photocatalytic Coupling

This protocol describes the coupling of an aryl bromide with this compound to form the stable SMOPS-protected aryl sulfone. The use of photocatalysis provides a mild and efficient route to access these key intermediates from readily available aryl bromides.[7]

Rationale: This nickel-catalyzed reaction utilizes a photocatalyst (4CzIPN) to facilitate the coupling of the sulfinate nucleophile with the aryl bromide. The presence of oxygen (air) is reported to be beneficial for the reaction with SMOPS.[7]

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • NiBr₂·DME (0.1 equiv)

  • 4CzIPN (0.02 equiv)

  • DABCO (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, this compound, NiBr₂·DME, 4CzIPN, and DABCO.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Note: The original literature suggests the presence of air is beneficial for this specific coupling.[7] Optimization may be required.

  • Add anhydrous DMSO to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Stir the mixture at room temperature under irradiation with a blue LED lamp (456 nm) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl-SMOPS sulfone.

Expected Outcome: The reaction typically provides moderate to good yields (70-80%) of the pure product.[7] The product should be characterizable by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting:

  • Low Yield: Ensure the DMSO is anhydrous. Check the activity of the photocatalyst and ensure the light source is of the correct wavelength and intensity.

  • Side Products: Incomplete reaction may leave starting material. Degradation of the sulfinate can occur; ensure the reaction is not overheated by the light source.

Protocol 2: Base-Mediated Deprotection of SMOPS

This protocol details the removal of the SMOPS protecting group to liberate the sodium aryl sulfinate salt, the direct precursor to the sulfonyl fluoride.

Rationale: The deprotection proceeds via a base-mediated retro-Michael addition reaction. The hydroxide ion attacks the ester, but the key fragmentation is the elimination of the sulfinate as a leaving group.[5][6]

Materials:

  • Aryl-SMOPS Sulfone (1.0 equiv)

  • Sodium Hydroxide (NaOH, 2.0-3.0 equiv)

  • Methanol (MeOH) or a THF/Water mixture

Procedure:

  • Dissolve the Aryl-SMOPS sulfone in MeOH or a suitable solvent mixture like THF/water.

  • Add an aqueous solution of NaOH to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully neutralize the mixture with 1 M HCl if required for workup, or directly remove the solvent under reduced pressure. The resulting sodium aryl sulfinate salt can often be used directly in the next step without extensive purification.

  • If purification is needed, precipitation or crystallization techniques may be employed.

Expected Outcome: The deprotection is typically a clean and high-yielding transformation. The resulting sulfinate salt is a solid that can be isolated or used in situ.

Protocol 3: Oxidative Fluorination to Aryl Sulfonyl Fluoride

This protocol covers the critical step of converting the deprotected aryl sulfinate salt into the SuFEx-active aryl sulfonyl fluoride.

Rationale: The sulfinate anion is nucleophilic and reacts with an electrophilic fluorine source, such as Selectfluor, to undergo oxidative fluorination, forming the stable S(VI)-F bond.[6][7]

Materials:

  • Sodium Aryl Sulfinate (1.0 equiv)

  • Selectfluor (N-Fluorobenzenesulfonimide, NFSI, can also be used) (1.1-1.5 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Water

Procedure:

  • Suspend or dissolve the sodium aryl sulfinate in a mixture of MeCN and water (e.g., 3:1).

  • In a separate flask, dissolve Selectfluor in MeCN.

  • Slowly add the Selectfluor solution to the sulfinate mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or ¹⁹F NMR until the sulfinate is consumed.

  • Quench the reaction by adding an aqueous solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude aryl sulfonyl fluoride by silica gel chromatography.

Safety Note: Electrophilic fluorinating agents like Selectfluor are strong oxidizers and should be handled with care in a well-ventilated fume hood.

Expected Outcome: This reaction generally proceeds in high yield to give the pure aryl sulfonyl fluoride, which is often a stable, crystalline solid.

Protocol 4: Application in SuFEx-Mediated Bioconjugation

This protocol provides a general framework for using the newly synthesized aryl sulfonyl fluoride to label a protein.

Rationale: The S-F bond of the sulfonyl fluoride is activated by a suitable catalyst, making the sulfur center electrophilic. Nucleophilic side chains of amino acids on the protein surface (e.g., the phenolic hydroxyl of tyrosine or the primary amine of lysine) can then attack the sulfur, displacing the fluoride ion and forming a stable covalent sulfonate or sulfonamide linkage.[2]

G cluster_0 SuFEx Reaction on a Protein Nucleophile SulfonylFluoride Aryl Sulfonyl Fluoride (Ar-SO₂F) ActivatedComplex Activated Complex [Catalyst···H-Nu-Protein] [Ar-SO₂-F···Catalyst] SulfonylFluoride->ActivatedComplex Protein Protein with Nucleophilic Residue (e.g., Tyr-OH, Lys-NH₂) Protein->ActivatedComplex Catalyst Catalyst (e.g., DBU, Bifluoride) Catalyst->ActivatedComplex Conjugate Covalent Bioconjugate (Ar-SO₂-Nu-Protein) ActivatedComplex->Conjugate  Nucleophilic Attack  & Fluoride Expulsion   Byproduct HF + Catalyst ActivatedComplex->Byproduct

Caption: Mechanism of SuFEx bioconjugation.

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, 5-10 mg/mL in a suitable buffer like PBS, pH 7.4-8.5)

  • Aryl Sulfonyl Fluoride (10-50 equiv relative to protein, as a stock solution in DMSO or DMF)

  • SuFEx Catalyst (e.g., DBU or Potassium Bifluoride, KHF₂)

  • Desalting column (e.g., PD-10) or FPLC for purification

Procedure:

  • Prepare the protein solution in a reaction tube. If the buffer contains primary amines (e.g., Tris), exchange it for a non-nucleophilic buffer like PBS or HEPES.

  • Add the catalyst to the protein solution if required. The optimal catalyst and concentration depend on the specific sulfonyl fluoride and should be determined empirically. For many biological applications, catalysis can occur via hydrogen bonding with water or proximal residues.[3]

  • Add the desired volume of the aryl sulfonyl fluoride stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 5-10% (v/v) to maintain protein integrity.

  • Incubate the reaction at room temperature or 37 °C for 2-12 hours with gentle agitation.

  • Monitor the conjugation efficiency using techniques like SDS-PAGE (which will show a mass shift) or mass spectrometry (MALDI-TOF or ESI-MS).

  • Once the desired level of labeling is achieved, remove the excess unreacted small molecules using a desalting column or by tangential flow filtration.

  • For higher purity, the conjugate can be purified using chromatography methods like size-exclusion (SEC) or ion-exchange (IEX) chromatography.

  • Characterize the final conjugate to determine the degree of labeling.

Expected Outcome: A protein-small molecule conjugate with a stable covalent linkage. The degree of labeling will depend on the protein's accessible nucleophilic residues, reagent concentration, and reaction time.

Conclusion

This compound is more than a simple reagent; it is a strategic enabler. By providing a robust and versatile method for masking the highly reactive sulfonyl fluoride precursor, the SMOPS strategy empowers chemists to design and execute complex synthetic routes that were previously impractical. This approach dramatically expands the accessible chemical space for SuFEx-based molecules, accelerating innovation in drug discovery, chemical biology, and the development of advanced functional materials.

References

  • Melius Organics. SuFEx handle fragment library. URL: https://meliusorganics.com/sufex-handle-fragment-library/
  • Donahue, M. G., et al. (2025). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11226068/
  • Donahue, M. G., et al. (2024). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b9308156e509473b64084f
  • Donahue, M. G., et al. (2024). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b9308156e509473b64084f
  • ChemicalBook. This compound | 90030-48-1. URL: https://www.chemicalbook.com/Product.aspx?AdvSearch_No=90030-48-1
  • Kuttruff, C. A., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10395276/
  • Zheng, Q., et al. (2019). Bifluoride Ion Catalyzed Late-Stage SuFEx Trifluoromethylation of Sulfonyl Fluorides and Iminosulfur Oxydifluorides. Organic Letters. URL: https://www.semanticscholar.org/paper/Bifluoride-Ion-Catalyzed-Late-Stage-SuFEx-of-and-Zheng-Sharpless/2dc87d60f4e179248408cf570220641477756f77
  • Li, S., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00799k
  • Kancharla, S., et al. (2021). SuFEx-enabled high-throughput medicinal chemistry. Nature Communications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8632617/
  • Chemdad. This compound. URL: https://www.chemdad.com/product-90030-48-1.html
  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/bioconjugation-crosslinking-technical-handbook.html
  • Mason, A. F., & Thordarson, P. (2022). Synthesis of Protein Bioconjugates via Cysteine-Maleimide Chemistry. JoVE (Journal of Visualized Experiments). URL: https://www.youtube.

Sources

Application and Protocol for the Synthesis of Aryl Sulfones via Conversion of Aryl Halides with Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Sulfones and the Utility of Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS)

The sulfonyl group, R-S(=O)₂-R', is a cornerstone functional group in medicinal chemistry and materials science, imparting unique physicochemical properties to organic molecules.[1] Aryl sulfones, in particular, are prevalent motifs in a myriad of pharmaceuticals, agrochemicals, and polymers.[2][3] Consequently, the development of robust and versatile synthetic methodologies for their preparation is of paramount importance to researchers in drug development and organic synthesis.

Traditionally, the synthesis of aryl sulfones has relied on methods such as the oxidation of sulfides or the Friedel-Crafts sulfonylation of arenes.[3] However, these approaches often suffer from limitations, including harsh reaction conditions, limited functional group tolerance, and the use of hazardous reagents.[4] Modern cross-coupling strategies have emerged as powerful alternatives, offering milder conditions and broader substrate scope.

This application note details a protocol for the conversion of aryl halides to aryl sulfones utilizing this compound, commonly known as SMOPS.[4][5] SMOPS is a versatile and commercially available reagent that serves as a "masked" sulfinate, offering advantages in handling and reactivity.[4][5][6] This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for its implementation, and discuss the scope and potential applications of this valuable synthetic tool.

Mechanistic Insights: A Tale of Two Catalysts

The reaction of aryl halides with sodium sulfinates, including SMOPS, is typically facilitated by a transition metal catalyst, with palladium and copper complexes being the most extensively studied. The choice of catalyst can influence the reaction conditions and mechanism.

Palladium-Catalyzed Pathway

Palladium-catalyzed sulfonylation reactions provide a direct route to aryl sulfones.[7] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination.

Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed Sulfonylation

Palladium-Catalyzed Sulfonylation Ar-X + Pd(0)L_n Ar-X + Pd(0)L_n Oxidative Addition Oxidative Addition Ar-X + Pd(0)L_n->Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L_n->Ligand Exchange Ar-Pd(II)(SO2R)L_n Ar-Pd(II)(SO2R)L_n Ligand Exchange->Ar-Pd(II)(SO2R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(SO2R)L_n->Reductive Elimination Reductive Elimination->Ar-X + Pd(0)L_n Pd(0)L_n regenerated Ar-SO2R Ar-SO2R Reductive Elimination->Ar-SO2R RSO2Na RSO2Na RSO2Na->Ligand Exchange Copper-Catalyzed SMOPS Reaction cluster_0 Step 1: Masked Sulfinate Formation cluster_1 Step 2: Unmasking and Functionalization Aryl-Halide Aryl-Halide Masked_Aryl_Sulfinate Aryl-SO2-CH2CH2CO2Me Aryl-Halide->Masked_Aryl_Sulfinate Cu(I) Catalyst, SMOPS SMOPS SMOPS Cu(I) Catalyst Cu(I) Catalyst Aryl_Sulfinate Aryl-SO2Na Masked_Aryl_Sulfinate->Aryl_Sulfinate Base (e.g., NaOMe) Final_Product Aryl-SO2-E Aryl_Sulfinate->Final_Product Electrophile (E-X) Electrophile Electrophile

This two-step approach offers significant versatility, as the unmasked aryl sulfinate can be reacted with a variety of electrophiles to generate a diverse library of sulfonyl-containing compounds. [6]

Experimental Protocol: Copper-Catalyzed Synthesis of Methyl 3-(arylsulfonyl)propanoates

This protocol is adapted from a copper-catalyzed method for the preparation of β-ester (hetero)aryl sulfones, which act as masked sulfinate reagents. [5][6]This procedure is advantageous due to its use of substoichiometric amounts of a copper catalyst and mild reaction conditions. [6]

Materials and Reagents
Reagent/MaterialGradeSupplier
Aryl IodideReagentCommercially Available
This compound (SMOPS)ReagentCommercially Available
Copper(I) Iodide (CuI)ReagentCommercially Available
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Reaction Vial (e.g., 2-dram)
Magnetic Stir Bar
Heating Block/Oil Bath
Procedure
  • Reaction Setup: To a 2-dram vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), this compound (SMOPS) (1.2 equiv), and Copper(I) Iodide (CuI) (0.1 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2 M with respect to the aryl iodide.

  • Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath set to 80 °C. Stir the reaction mixture for 16-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-(arylsulfonyl)propanoate.

Quantitative Data and Scope

The following table summarizes the scope of the reaction with various aryl iodides. Yields are representative and may vary depending on the specific substrate and reaction conditions.

EntryAryl IodideProductYield (%)
1IodobenzeneMethyl 3-(phenylsulfonyl)propanoate85
24-IodotolueneMethyl 3-(tosyl)propanoate90
31-Iodo-4-methoxybenzeneMethyl 3-((4-methoxyphenyl)sulfonyl)propanoate82
41-Fluoro-4-iodobenzeneMethyl 3-((4-fluorophenyl)sulfonyl)propanoate78
52-IodopyridineMethyl 3-(pyridin-2-ylsulfonyl)propanoate75

Yields are based on isolated product after purification.

Protocol for Unmasking and Further Functionalization

The resulting methyl 3-(arylsulfonyl)propanoates can be readily converted to the corresponding aryl sulfinates, which can then be trapped with various electrophiles.

Procedure
  • Unmasking: Dissolve the purified methyl 3-(arylsulfonyl)propanoate (1.0 equiv) in a suitable solvent such as methanol.

  • Base Addition: Add sodium methoxide (1.0 equiv) and stir the mixture at room temperature for approximately 15 minutes. [5][6]3. Functionalization: To the resulting solution containing the sodium aryl sulfinate, add the desired electrophile (e.g., an alkyl halide or an acyl chloride) and continue stirring until the reaction is complete (as monitored by TLC or LC-MS).

  • Work-up and Purification: Perform a standard aqueous work-up followed by purification by column chromatography to isolate the final sulfonyl-containing product.

Conclusion: A Versatile Tool for Modern Synthesis

The conversion of aryl halides with this compound (SMOPS) represents a powerful and versatile strategy for the synthesis of aryl sulfones and their derivatives. Both palladium and copper-catalyzed methods offer viable routes, with the latter providing a milder and more economical option. The ability to use SMOPS as a masked sulfinate precursor adds a layer of synthetic flexibility, allowing for the in situ generation and subsequent functionalization of aryl sulfinates. This approach streamlines the synthesis of diverse sulfonyl-containing molecules, making it an invaluable tool for researchers in the fields of medicinal chemistry and materials science.

References

  • Cacchi, S., & Fabrizi, G. (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Organic Letters, 15(24), 6226–6229. [Link]
  • Barham, J. P., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)
  • Proposed mechanism. Possible reaction pathway utilizing sulfinate as a promoter.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 131(48), 17730–17731. [Link]
  • Browne, D. L., et al. (2013). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.
  • Reeves, J. T., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(23), 6248–6251. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Arylation of Sulfones. Russian Chemical Reviews, 73(9), 863–894. [Link]
  • Chen, L., et al. (2022). Photosulfonylation of Aryl Halides with Sodium Sulfinates Catalyzed by Heterogeneous Copper Polymers. Asian Journal of Organic Chemistry, 11(7), e202200254. [Link]
  • Barham, J. P., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)
  • Reddy, V. P. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8686–8733. [Link]
  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]
  • Yan, Q., et al. (2021). Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. Organic Letters, 23(9), 3464–3468. [Link]
  • Naeimi, H., & Mohammadi, F. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe₂O₄. Nanomaterials Chemistry, 7(1), 130-140. [Link]
  • Manolikakes, G., & Umierski, N. (2015). A process for the synthesis of aryl sulfones.
  • Wang, C., et al. (2018). Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates. Organic Chemistry Frontiers, 5(18), 2685-2689. [Link]
  • American Chemical Society. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)
  • Chongqing Chemdad Co., Ltd. (n.d.).
  • Carrow, B. P., & Hartwig, J. F. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3563–3574. [Link]
  • Yoshimura, A., et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry, 14, 1144–1149. [Link]
  • Li, Z., et al. (2019). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry, 84(15), 9531–9540. [Link]
  • Reddy, V. P. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8686–8733. [Link]
  • The Organic Chemistry Tutor. (2020, May 28). 02.
  • Wikipedia. (2023, December 12). Sulfonyl group. [Link]
  • Chen, Y., et al. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

Sources

Application Notes & Protocols: Sodium 3-methoxy-3-oxopropane-1-sulfinate as a Versatile Precursor for the SMOPS Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of multistep organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount for achieving chemoselectivity and high yields.[1][2] Sulfonyl-containing functional groups are prevalent in pharmaceuticals, yet their synthesis is often complicated by the challenging physical properties of their sulfinate precursors, which are frequently insoluble in organic media and hygroscopic.[3] This guide details the application of Sodium 3-methoxy-3-oxopropane-1-sulfinate, commonly known as the SMOPS reagent, as a precursor to the 3-methoxy-3-oxopropane-1-sulfonyl (SMOPS) protecting group.[3][4] We provide an in-depth analysis of the protection and deprotection mechanisms, detailed experimental protocols, and a discussion of the group's orthogonality, offering researchers a robust tool to streamline the synthesis of complex sulfonated molecules.

Part I: Foundational Principles and Mechanism

The SMOPS group is a "masked sulfinate" or a Sulfinate Protecting Group (SPG).[3][4] The core strategy involves converting a reactive sulfinate precursor into a stable sulfone that is soluble in common organic solvents. This protected sulfone can be carried through multiple synthetic transformations that would be incompatible with a free sulfinate salt. The true value of this methodology lies in the final, mild deprotection step, which regenerates the sulfinate for subsequent functionalization.[3][5]

The Rationale for Sulfinate Protection

Directly handling aryl or alkyl sulfinate salts in a multi-step synthesis presents significant practical challenges.[3]

  • Solubility: Most sulfinate salts are only soluble in polar, protic solvents like water, which limits the scope of subsequent organic reactions.

  • Hygroscopicity: The tendency of these salts to absorb moisture from the air makes accurate weighing difficult and can introduce unwanted water into sensitive reactions.[3]

  • Reactivity: The sulfinate moiety itself can be sensitive to various reagents.

By using the SMOPS reagent (this compound) to install the corresponding sulfone, chemists can leverage standard organic solvents and purification techniques like silica gel chromatography, significantly simplifying the synthetic workflow.[6]

Mechanism of Protection: Installing the SMOPS Group

The SMOPS protecting group is installed via a nucleophilic substitution reaction where this compound acts as a sulfur nucleophile.[7][8] For the synthesis of aryl sulfones, the reaction typically requires copper catalysis to facilitate the coupling of the sulfinate with an aryl halide (iodide or bromide).[3]

The process begins with the reaction between the SMOPS reagent and an aryl halide in the presence of a copper(I) catalyst. This forms the stable, protected aryl sulfone, which can be easily purified and used in further steps.

G cluster_protection SMOPS Protection Workflow reagent This compound (SMOPS Reagent) protected_sulfone SMOPS-Protected Aryl Sulfone (Ar-SO₂-(CH₂)₂-COOMe) reagent->protected_sulfone S-Nucleophile aryl_halide Aryl Halide (Ar-I or Ar-Br) aryl_halide->protected_sulfone catalyst Cu(I) Catalyst catalyst->protected_sulfone Catalysis

Caption: Workflow for installing the SMOPS protecting group.

Mechanism of Deprotection: Regenerating the Sulfinate

The key advantage of the SMOPS group is its clean removal under basic conditions to regenerate the sulfinate salt.[4][5] This cleavage proceeds via a retro-Michael-type elimination reaction. A base (e.g., NaH, NaOH, or other non-nucleophilic bases) deprotonates the carbon alpha to both the sulfonyl and carbonyl groups, initiating the elimination of the desired aryl sulfinate.

This deprotection is highly specific and does not affect many other common protecting groups, establishing its role in orthogonal synthesis strategies.[2][9]

G cluster_deprotection SMOPS Deprotection Mechanism protected_sulfone SMOPS-Protected Aryl Sulfone sulfinate_salt Aryl Sulfinate Salt (Ar-SO₂⁻ Na⁺) protected_sulfone->sulfinate_salt byproduct Methyl Acrylate (Byproduct) protected_sulfone->byproduct Elimination base Base (e.g., NaH, NaOH) base->sulfinate_salt Initiates Cleavage

Caption: Base-mediated deprotection of the SMOPS group.

Part II: Experimental Data & Protocols

Summary of Properties and Conditions

The successful application of any protecting group strategy relies on a clear understanding of its stability and cleavage conditions.

ParameterDescriptionSource(s)
Precursor Reagent This compound[10][11]
CAS Number 90030-48-1[12][13]
Appearance White to off-white crystalline powder[10]
Protection Conditions Copper(I) iodide, ligand (e.g., L-proline), solvent (e.g., DMSO), heat (e.g., 110 °C) for aryl halides.[3]
Deprotection Conditions Base-mediated (e.g., NaH in THF; NaOH in MeOH/H₂O).[4][5]
Group Stability Stable to acidic conditions (e.g., TFA), fluoride sources (e.g., TBAF), and standard peptide coupling conditions.[4][5]
Orthogonal Compatibility

The base-lability of the SMOPS group makes it an excellent component of an orthogonal protection scheme, allowing for selective deprotection in the presence of acid- or fluoride-labile groups.[1][2]

Protecting GroupTypical Cleavage ConditionCompatibility with SMOPS
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)Orthogonal
Trt (Trityl)Mild Acid (e.g., TFA, AcOH)Orthogonal
TBDMS (tert-Butyldimethylsilyl)Fluoride (e.g., TBAF)Orthogonal
Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Not Orthogonal (Potential for cleavage)
SMOPS Base (e.g., NaH, NaOH) -
Protocol 1: Synthesis of a SMOPS-Protected Aryl Sulfone

This protocol describes a copper-catalyzed coupling between an aryl iodide and the SMOPS reagent, adapted from established methods.[3]

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (SMOPS reagent, 1.5 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • L-proline (0.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Brine, Sodium sulfate, Silica gel

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide (1.0 equiv), SMOPS reagent (1.5 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the aryl iodide.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure SMOPS-protected aryl sulfone.

Scientist's Notes: The use of a ligand like L-proline is crucial for stabilizing the copper catalyst and facilitating the cross-coupling reaction. The extensive water washes during workup are necessary to remove the highly polar DMSO solvent and any unreacted SMOPS reagent.

Protocol 2: Deprotection and In Situ Derivatization to a Sulfonamide

This protocol demonstrates the utility of the SMOPS group by regenerating the sulfinate and immediately converting it to a medicinally relevant sulfonamide.

Materials:

  • SMOPS-protected aryl sulfone (1.0 equiv)

  • Sodium hydroxide (NaOH, 2.0 equiv)

  • Methanol (MeOH) and Water

  • Primary or secondary amine (1.2 equiv)

  • N-Chlorosuccinimide (NCS, 1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection: Dissolve the SMOPS-protected aryl sulfone in a mixture of MeOH and water (e.g., 3:1 v/v). Add NaOH (2.0 equiv) and stir at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS).

  • Remove the methanol under reduced pressure. The resulting aqueous solution contains the sodium aryl sulfinate.

  • Sulfonyl Chloride Formation: Cool the aqueous solution in an ice bath. Add DCM, followed by the slow, portion-wise addition of NCS (1.1 equiv). Stir vigorously for 30 minutes. The intermediate aryl sulfonyl chloride will be formed and extracted into the DCM layer.

  • Sulfonamide Formation: Separate the organic (DCM) layer. To this solution, add the desired amine (1.2 equiv) and stir at room temperature for 1-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final sulfonamide.

Scientist's Notes: This tandem protocol is highly efficient as it avoids the challenging isolation of the intermediate hygroscopic sulfinate salt.[3] The conversion to the sulfonyl chloride with NCS is rapid, and the subsequent reaction with an amine provides a direct route to sulfonamides, a common motif in drug candidates.

Part III: Application Workflow and Conclusion

The SMOPS methodology provides a streamlined and powerful workflow for incorporating the sulfonyl functional group into complex molecules, which is of particular interest to medicinal chemists and drug development professionals.

G cluster_workflow Integrated SMOPS Synthesis Workflow start Aryl Halide + SMOPS Reagent protection Protocol 1: Cu-Catalyzed Protection start->protection intermediate Purified SMOPS-Protected Intermediate protection->intermediate other_steps Additional Synthetic Steps (e.g., cross-coupling, reductions) intermediate->other_steps deprotection Protocol 2 (Step 1): Base-Mediated Deprotection other_steps->deprotection derivatization Protocol 2 (Steps 2-7): In Situ Derivatization deprotection->derivatization product Final Product (e.g., Sulfonamide, Sulfone) derivatization->product

Caption: A complete workflow from protection to final product.

Conclusion

This compound is more than a simple reagent; it is the gateway to a robust and versatile sulfinate protecting group strategy. The resulting SMOPS-sulfone offers excellent stability to a range of synthetic conditions while being selectively cleaved with base, providing a critical orthogonal tool for complex molecule synthesis.[4][5] By masking the problematic sulfinate functionality, this methodology simplifies handling and purification, enabling researchers in drug development to more efficiently access novel sulfonamides, sulfones, and other vital sulfonyl-containing compounds.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Wikipedia. (2023). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Baran Group, Scripps Research. (n.d.). Protecting Groups.
  • Pauff, S. M., & Miller, S. C. (2013). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. The Journal of Organic Chemistry.
  • Pauff, S. M., & Miller, S. C. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. PMC - NIH.
  • Pauff, S. M., & Miller, S. C. (2013). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.
  • Pauff, S. M., & Miller, S. C. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Semantic Scholar.
  • Roberts, J. C., & Hinko, C. N. (1997). Formation and utility of sulfonic acid protecting groups. Google Patents.
  • Kim, D., et al. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • LookChem. (n.d.). This compound.
  • Chemdad. (n.d.). This compound.
  • Kelly, C. B., et al. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. NIH.
  • Chen, Y., et al. (2023). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. American Chemical Society.
  • Kim, D., et al. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
  • Kim, H., & Lee, D. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • Kelly, C. B., et al. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv.

Sources

Application Notes & Protocols: Safe Handling and Storage of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proper handling and storage of Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). Primarily utilized as a versatile reagent in organic synthesis, particularly for the formation of sulfones and sulfonamides, its safe and effective use is paramount for both experimental success and laboratory safety.[1][2][3] These protocols are designed for researchers, chemists, and drug development professionals, offering field-proven insights grounded in the compound's physicochemical properties and established safety standards. The causality behind each procedural step is explained to ensure a self-validating system of laboratory practice.

Introduction and Compound Profile

This compound, also known by synonyms such as Sodium 1-Methyl 3-Sulfinopropionate, is a sulfinic acid salt recognized for its utility in synthetic chemistry.[4] It serves as a competent S-nucleophile and a valuable building block for creating complex organosulfur compounds, which are significant in medicinal chemistry and materials science.[5][6][7] Its unique structure allows for the conversion of aryl and benzyl halides into their corresponding sulfonimides, making it a key reagent in the development of novel molecular entities.[2][3] Given its role as a reactive agent, a thorough understanding of its properties and safe handling is essential.

Key Physicochemical Data

A summary of the essential properties of this compound is presented below. This data is critical for informing handling and storage procedures.

PropertyValueSource(s)
Molecular Formula C₄H₇NaO₄S[4]
Molar Mass ~174.15 g/mol [4][8][9]
Appearance White to light yellow/orange crystalline powder[1][10]
Melting Point 199-216°C (with decomposition)[2][10]
Boiling Point 334°C at 760 mmHg[2]
Solubility Soluble in water[1]
Storage Temperature Room Temperature, under inert atmosphere[2]

Hazard Identification and Safety Precautions

While a specific GHS classification for this compound is not consistently available across all public databases, data for the closely related compound, Sodium 3-methoxy-3-oxopropane-1-sulfonate, indicates potential hazards.[11] Researchers must, as a primary rule, consult the specific Safety Data Sheet (SDS) provided by the supplier before any work begins.[12]

Potential Hazards (based on related compounds):

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat. For larger quantities or tasks with a high risk of dust generation, a chemical-resistant apron is recommended.

  • Respiratory Protection: Not typically required when handled in a certified chemical fume hood. If a fume hood is unavailable or if significant aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges should be used.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Core Handling Protocols

The primary principle for handling this compound is the containment of the solid powder and the prevention of dust and aerosol formation.[12]

General Handling Workflow

The following diagram outlines the logical flow for safely handling the reagent from retrieval to use.

G cluster_prep Preparation cluster_handling Handling cluster_final Final Steps PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Materials Gather Materials (Spatula, Weigh Paper, Glassware) FumeHood->Materials Retrieve Retrieve Reagent from Storage Materials->Retrieve Weigh Weigh Solid Inside Hood (Minimize Dust) Retrieve->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Spatula and Weigh Area Transfer->Clean Seal Tightly Seal Reagent Container Clean->Seal Return Return Reagent to Storage Seal->Return Dispose Dispose of Contaminated Waste Return->Dispose

Caption: General workflow for handling solid this compound.

Protocol for Weighing and Transferring the Solid

Causality: The fine, crystalline nature of this reagent necessitates careful handling to prevent inhalation of airborne particles and contamination of the lab environment.

  • Work Area Preparation: Ensure all work is conducted within a certified chemical fume hood.[12]

  • Grounding: Use non-sparking tools and ensure that equipment is properly grounded to prevent fire caused by electrostatic discharge.[12]

  • Aliquotting: Open the main container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder onto creased weigh paper or directly into a tared vessel.

  • Minimize Dust: Avoid any actions that could generate dust, such as dropping the powder from a height or rapid, jerky movements.

  • Transfer: Carefully add the weighed solid to the reaction vessel. If using weigh paper, fold it to create a channel for a controlled transfer. A powder funnel can also be used.

  • Immediate Cleanup: After transfer, promptly clean the spatula and the weighing area within the hood to prevent residual contamination.

  • Container Sealing: Immediately and tightly reseal the main reagent container to protect it from atmospheric moisture and oxygen.

Storage Procedures and Stability

Proper storage is critical to maintaining the chemical integrity and reactivity of this compound.

Causality: The sulfinate functional group can be susceptible to oxidation. Therefore, storage under an inert atmosphere is the best practice to ensure long-term stability and purity.

Storage Condition Requirements

G Storage Optimal Storage Conditions Container Tightly Sealed Container Storage->Container Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) Storage->Atmosphere Temperature Room Temperature (Away from Heat Sources) Storage->Temperature Location Dry, Well-Ventilated Area (Away from Incompatibles) Storage->Location

Caption: Key requirements for the safe storage of the reagent.

Step-by-Step Storage Protocol
  • Container Integrity: Ensure the reagent is stored in its original, tightly sealed container.[12] If the original container is compromised, transfer the material to a suitable, clearly labeled, and dry alternative.

  • Inert Atmosphere: For long-term storage, it is highly recommended to backfill the container with an inert gas like argon or nitrogen after each use to displace air and moisture.

  • Location: Store the container in a designated chemical storage cabinet away from strong oxidizing agents, acids, and bases.

  • Environment: The storage area should be cool, dry, and well-ventilated. Avoid storing in direct sunlight or near heat sources.

Spill and Waste Disposal

Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. For large spills, evacuate the area and contact institutional safety personnel.

Waste Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local environmental regulations.[12] Do not dispose of down the drain or in regular trash.

References

  • This compound - ChemBK. (n.d.).
  • Sodium 3-methoxy-3-oxopropane-1-sulfonate | C4H7NaO5S | PubChem. (n.d.).
  • This compound - LookChem. (n.d.).
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol - American Chemical Society. (2025, December 27).
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(22), 13266-13300.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol | Journal of the American Chemical Society. (2026, January 7).

Sources

Synthesis of sulfonyl fluorides using sulfinate precursors.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Sulfonyl Fluorides from Sulfinate Precursors for Drug Discovery and Chemical Biology

Authored by: Gemini, Senior Application Scientist

Abstract

Sulfonyl fluorides have emerged as a "privileged" functional group in modern drug discovery and chemical biology, largely due to their unique balance of stability and context-dependent reactivity.[1][2] This combination makes them ideal warheads for targeted covalent inhibitors and versatile connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4][5] Among the various synthetic routes, the conversion of sulfinates (and their salts) to sulfonyl fluorides offers a reliable and often high-yielding pathway. This document provides an in-depth guide for researchers, detailing the mechanistic rationale, comparative advantages, and step-by-step protocols for this critical transformation.

The Ascendance of Sulfonyl Fluorides: A Paradigm Shift in Covalent Chemistry

Historically, the development of covalent drugs focused primarily on targeting cysteine residues.[3] However, the realization that many protein binding sites lack a targetable cysteine necessitated an expansion of the covalent toolkit. Sulfonyl fluorides (R-SO₂F) have filled this gap magnificently.

Key Attributes of the Sulfonyl Fluoride Moiety:

  • Tunable Reactivity: While remarkably stable in aqueous environments, the S-F bond can be activated within the specific microenvironment of a protein binding pocket.[5][6]

  • Broad Target Scope: Unlike cysteine-focused warheads, sulfonyl fluorides can covalently modify a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[2][7]

  • SuFEx Click Chemistry: The S-F bond is the cornerstone of SuFEx, a next-generation click chemistry reaction that enables the rapid and modular assembly of complex molecules under mild, often metal-free conditions.[4][5]

The growing demand for sulfonyl fluorides necessitates robust and accessible synthetic methods. While classical approaches like the fluorination of sulfonyl chlorides are effective, they often require harsh conditions or multi-step preparations of the starting materials.[8][9] Synthesizing sulfonyl fluorides from readily available precursors like sulfinates provides a more direct and versatile alternative.

Synthetic Strategy: From Sulfinate to Sulfonyl Fluoride

The conversion of a sulfinate salt (R-SO₂Na) to a sulfonyl fluoride (R-SO₂F) is an oxidative fluorination process. This approach is advantageous because sulfinates are often easily prepared or commercially available, air-stable solids.

The Role of Electrophilic N-F Fluorinating Agents

The most common and effective reagents for this transformation are electrophilic N-F fluorinating agents, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being the preeminent choice.[4][10]

Why Selectfluor®? Selectfluor® is a powerful electrophilic fluorinating agent that is also a strong oxidant.[11] This dual-capability is crucial for the conversion of sulfinates. It is a stable, crystalline solid, making it significantly easier and safer to handle compared to gaseous or highly corrosive fluorinating agents.

Proposed Reaction Mechanism

Experimental evidence, including the inhibition of the reaction by radical scavengers like TEMPO, strongly suggests a radical-mediated mechanism.[10]

Radical_Mechanism cluster_0 Mechanism Steps Sulfinate R-SO₂⁻Na⁺ SET Single Electron Transfer (SET) Sulfinate->SET Oxidation Selectfluor Selectfluor® (F-TEDA)⁺ Selectfluor->SET Fluorination Radical Fluorination Selectfluor->Fluorination F• source Sulfonyl_Radical R-SO₂• SET->Sulfonyl_Radical Sulfonyl_Radical->Fluorination Product R-SO₂F (Sulfonyl Fluoride) Fluorination->Product Byproduct TEDA Fluorination->Byproduct

Caption: Proposed radical mechanism for sulfinate fluorination.

Causality Explained:

  • Initiation: The reaction begins with a single-electron transfer (SET) from the sulfinate anion to Selectfluor®. This oxidizes the sulfinate to a sulfonyl radical (R-SO₂•).[10]

  • Propagation: The highly reactive sulfonyl radical rapidly abstracts a fluorine atom from another molecule of Selectfluor® (or a related radical species) to form the final sulfonyl fluoride product.[4][9]

This mechanism explains the broad applicability of the method, as radical reactions are often tolerant of a wide range of functional groups present on the 'R' group.

Comparative Analysis of Synthetic Routes

To appreciate the utility of the sulfinate pathway, it is helpful to compare it with other common methods.

Starting MaterialTypical ReagentsAdvantagesDisadvantages
Sulfinates Selectfluor® Mild conditions, high functional group tolerance, uses stable solid precursors.[10]Requires stoichiometric use of a relatively expensive fluorinating agent.
Sulfonyl ChloridesKF, KHF₂, 18-crown-6Inexpensive fluoride sources, well-established method.[8][9]Sulfonyl chlorides can be unstable, moisture-sensitive, and require separate synthesis.[12]
Thiols/DisulfidesOxidant + Fluoride Source (e.g., NaOCl/KHF₂ or Electrochemical)Uses readily available starting materials.[10][13]Can require harsh oxidants or specialized electrochemical setups.[12]
Aryl HalidesPd-catalyst, SO₂ source (DABSO), Selectfluor®Excellent for late-stage functionalization.[14]Requires a transition metal catalyst which may need to be removed from the final product.
Sulfonic AcidsCyanuric chloride/KHF₂ or SOF₂Starts from highly abundant precursors.[8][15]May require multiple steps in one pot or the use of hazardous reagents like thionyl fluoride.[16]

The sulfinate method strikes an excellent balance between operational simplicity, mild conditions, and broad substrate scope, making it a go-to method for discovery chemistry.

Experimental Protocols & Workflows

General Workflow for Synthesis

The following workflow outlines the typical laboratory procedure for the synthesis of sulfonyl fluorides from sulfinate salts.

Experimental_Workflow cluster_workflow Laboratory Workflow A 1. Reagent Preparation Weigh Sodium Sulfinate and Selectfluor® B 2. Reaction Setup Dissolve Sulfinate in Solvent (e.g., MeCN/H₂O) A->B C 3. Reagent Addition Add Selectfluor® portion-wise to the sulfinate solution B->C D 4. Reaction Monitoring Stir at specified temperature. Monitor by TLC or LC-MS C->D E 5. Work-up Quench reaction, perform aqueous/organic extraction D->E F 6. Purification Dry organic layer, concentrate, purify by column chromatography E->F G 7. Analysis Characterize product by NMR, MS, etc. F->G

Caption: Standard experimental workflow for sulfonyl fluoride synthesis.

Protocol: Synthesis of 4-Toluenesulfonyl Fluoride from Sodium p-Toluenesulfinate

This protocol is adapted from methodologies reported by Tang, Wang, and others and serves as a representative example.[10]

Materials:

  • Sodium p-toluenesulfinate (1.0 equiv)

  • Selectfluor® (1.2 - 1.5 equiv)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add sodium p-toluenesulfinate (e.g., 1.78 g, 10.0 mmol).

  • Dissolution: Add a solvent mixture of acetonitrile and water (e.g., 9:1 ratio, 50 mL). Stir the mixture at room temperature until the sulfinate salt is fully dissolved.

  • Fluorinating Agent Addition: To the stirring solution, add Selectfluor® (e.g., 4.25 g, 12.0 mmol, 1.2 equiv) portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Washing & Drying:

    • Wash the combined organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-toluenesulfonyl fluoride.

Self-Validation and Trustworthiness: This protocol is robust. The progress can be easily tracked via TLC, and the final product is typically a stable, crystalline solid that can be fully characterized by standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS), confirming its identity and purity.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, a small additional portion of Selectfluor® (0.1-0.2 equiv) can be added. Ensure the solvent is of sufficient quality, as impurities can interfere with radical processes.

  • Low Yields: Water can be a crucial co-solvent for dissolving both the sulfinate salt and Selectfluor®. The ratio of organic solvent to water may need optimization for different substrates. For highly nonpolar substrates, a more organic-soluble solvent system may be required.

  • Side Products: Over-oxidation or decomposition can occur if the reaction is heated for too long or at too high a temperature. Careful monitoring is key.

  • Aliphatic vs. Aromatic Substrates: The protocol is generally effective for both aromatic and aliphatic sulfinates. Aliphatic sulfonyl fluorides can sometimes be less stable, potentially requiring milder work-up conditions and lower temperatures during purification.[4]

Conclusion

The synthesis of sulfonyl fluorides from sulfinate precursors using electrophilic fluorinating agents like Selectfluor® is a powerful and versatile method for modern chemical research. Its operational simplicity, mild conditions, and broad functional group tolerance make it an invaluable tool for accessing the privileged sulfonyl fluoride motif. By understanding the underlying radical mechanism and key experimental parameters, researchers in drug development and chemical biology can reliably produce these critical compounds to advance their discovery programs.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). PMC - NIH.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023, May 27). PubMed.
  • Electrochemical Synthesis of Sulfonyl Fluorides with Triethylamine Hydrofluoride. (n.d.).
  • Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). ScienceDirect.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24).
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). NIH.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). RSC Publishing.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.
  • Electrochemical approaches to synthesize sulfonyl fluorides via. (n.d.).
  • Sulfonyl fluoride synthesis by fluorosulfon
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... (n.d.).
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (n.d.). PMC - NIH.
  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6).
  • Methodology to Access Sulfonyl Fluorides. (2023, August 21).
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019, July 13). Journal of the American Chemical Society.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019, May 7). PMC - NIH.
  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. (2022, December 15).
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (n.d.). RSC Publishing.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15). ScienceDirect.

Sources

Copper-Catalyzed Synthesis of Masked Aryl Sulfinates: A Practical Protocol for Accessing Versatile Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl sulfinates are pivotal precursors for synthesizing medicinally significant sulfonyl derivatives, yet their direct synthesis and isolation are hampered by practical challenges, including hygroscopicity and poor solubility in organic solvents. This guide details a modern, copper-catalyzed method for the synthesis of β-ester (hetero)aryl sulfones, which serve as stable, "masked" equivalents of aryl sulfinates.[1] Developed under mild, base-free conditions, this protocol utilizes substoichiometric amounts of a copper catalyst to couple commercially available reagents with (hetero)aryl halides.[1][2] The resulting masked sulfinates can be efficiently unmasked and functionalized in situ, providing a streamlined, one-pot pathway to a diverse array of sulfones, sulfonamides, and sulfonyl fluorides. This methodology represents a significant improvement over classical techniques that often require harsh conditions, toxic reagents, or superstoichiometric amounts of metal promoters.[1][2]

Introduction: Overcoming the Challenges of Aryl Sulfinate Chemistry

Aryl sulfonyl groups are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The primary precursors for these compounds are aryl sulfinates, which are versatile intermediates capable of reacting as both nucleophiles and electrophiles.[1] However, the classical synthesis of aryl sulfinates—via reduction of sulfonyl chlorides, oxidation of thiols, or insertion of SO₂ gas—is often fraught with difficulties.[1] A major bottleneck is the ionic nature of sulfinate salts, which complicates their isolation and purification from aqueous media and requires rigorous drying, hindering their use in subsequent anhydrous reactions.[1]

To circumvent these issues, the concept of a "masked sulfinate" has emerged as a powerful strategy. This approach involves creating a stable, covalently-bound precursor that is easily handled and purified using standard organic chemistry techniques, and which can release the reactive sulfinate anion on demand under specific, controlled conditions.[1]

This application note focuses on a highly efficient copper-catalyzed method for preparing β-ester aryl sulfones, a superior class of masked aryl sulfinates. The protocol involves the cross-coupling of (hetero)aryl halides with sodium 1-methyl 3-sulfinopropanoate (SMOPS), a commercially available reagent.[1][3] Key advantages of this modern approach include:

  • Mild, Base-Free Conditions: The reaction proceeds at moderate temperatures without the need for a strong base.[1]

  • Catalytic Copper: Only a substoichiometric amount of a simple copper salt (e.g., 10 mol %) is required, a significant improvement over older methods that demanded large excesses of copper iodide.[1][2]

  • Operational Simplicity: The starting materials are readily available, and the products are stable crystalline solids, simplifying handling and purification.

  • Versatile Functionalization: The masked sulfinates can be converted into a wide range of valuable sulfonyl derivatives in a one-pot fashion.[1][2]

Principle of the Method: Catalysis and On-Demand Unmasking

The overall process can be understood as a two-stage sequence: (1) the copper-catalyzed formation of the stable masked sulfinate and (2) the base-mediated unmasking and subsequent reaction with an electrophile.

Copper-Catalyzed C-S Cross-Coupling

The core transformation is the formation of a carbon-sulfur bond between a (hetero)aryl halide and the SMOPS reagent. While the precise mechanism is subject to ongoing investigation, it is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle, common in copper-catalyzed cross-coupling reactions. The catalyst facilitates the coupling under mild conditions, which is a notable advantage for substrates bearing sensitive functional groups.

cat_start Cu(I) Catalyst oa_complex Oxidative Addition [Ar-Cu(III)-X] cat_start->oa_complex 1. Oxidative    Addition ar_hal Ar-X (Aryl Halide) ar_hal->oa_complex smops SMOPS Reagent (R-SO₂⁻ Na⁺) le_complex Ligand Exchange [Ar-Cu(III)-SO₂R] smops->le_complex product Masked Sulfinate (Ar-SO₂-R) oa_complex->le_complex 2. Anion    Exchange le_complex->cat_start Regeneration le_complex->product 3. Reductive    Elimination

Proposed Catalytic Cycle for Copper-Catalyzed Aryl Sulfone Formation.
In Situ Unmasking and Functionalization

The utility of the β-ester sulfone products lies in their ability to undergo a base-mediated β-elimination. Treatment with a simple base like sodium methoxide at room temperature rapidly cleaves the molecule, releasing the desired (hetero)aryl sulfinate anion into the solution.[1][2] This nucleophilic sulfinate can then be immediately intercepted by a suitable electrophile added to the same reaction vessel, enabling a highly efficient one-pot synthesis of diverse sulfonyl compounds.

start Masked Sulfinate (β-Ester Sulfone) intermediate Aryl Sulfinate Anion (Ar-SO₂⁻) start->intermediate 1. Unmasking     (15 min, rt) product Final Product (e.g., Sulfonamide, Sulfone, etc.) intermediate->product 2. Trapping base Base (e.g., NaOMe) base->start electrophile Electrophile (e.g., NCS/Amine) electrophile->intermediate

Workflow for In Situ Unmasking and Derivatization.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Synthesis of Masked Aryl Sulfinates from (Hetero)Aryl Iodides

This protocol is adapted from the procedure reported by the University of Oxford and Pfizer.[1][4]

Materials:

  • (Hetero)aryl iodide (1.0 equiv)

  • Sodium 1-methyl 3-sulfinopropanoate (SMOPS) (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction vessel (e.g., microwave vial with stir bar)

  • Standard purification supplies (ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a clean, dry reaction vessel, add the (hetero)aryl iodide (e.g., 0.5 mmol, 1.0 equiv), SMOPS (0.6 mmol, 1.2 equiv), and CuI (0.05 mmol, 0.1 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe to achieve a final concentration of approximately 0.5 M with respect to the aryl iodide.

  • Seal the vessel and place it in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure β-ester aryl sulfone.

Protocol 2: Synthesis from (Hetero)Aryl Bromides using a Modified Reagent

For less reactive aryl bromides, a more reactive tert-butyl ester variant of the sulfonylation reagent (STOPS) is required to achieve good yields.[1] The procedure is analogous to Protocol 1, substituting STOPS for SMOPS and often requiring slightly higher temperatures or longer reaction times.

Protocol 3: One-Pot Unmasking and Functionalization

This general protocol demonstrates how to convert the masked sulfinate into various derivatives.[1][2]

Materials:

  • Masked aryl sulfinate (β-ester sulfone) (1.0 equiv)

  • Sodium methoxide (NaOMe), 30% w/w in MeOH (1.0 equiv)

  • Anhydrous DMSO

  • Electrophilic reagent (see examples below)

General Procedure:

  • Dissolve the masked aryl sulfinate (e.g., 0.2 mmol, 1.0 equiv) in anhydrous DMSO (to 0.1 M) in a dry reaction vessel under an inert atmosphere.

  • Add the sodium methoxide solution (0.2 mmol, 1.0 equiv) dropwise at room temperature.

  • Stir the mixture for 15 minutes at room temperature to ensure complete formation of the sulfinate anion.

  • Proceed with one of the following functionalization steps:

    • For Sulfonamide Synthesis: Add N-chlorosuccinimide (NCS) (0.4 mmol, 2.0 equiv) followed by the desired amine (e.g., morpholine, 0.4 mmol, 2.0 equiv). Stir until the reaction is complete.[1]

    • For Sulfone Synthesis: Add an alkylating agent (e.g., tert-butyl bromoacetate, 0.4 mmol, 2.0 equiv). Stir until the reaction is complete.[1]

    • For Sulfonyl Fluoride Synthesis: Add N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv). Stir until the reaction is complete.[1]

  • After the reaction is complete (monitor by TLC or LC-MS), perform an appropriate aqueous workup and purification by flash column chromatography.

Results: Substrate Scope and Yields

The copper-catalyzed methodology demonstrates a broad substrate scope, tolerating a variety of functional groups on both aryl and heteroaryl iodides.

EntryAryl Iodide SubstrateProduct Yield (%)[1]
12-Iodopyridine83
24-Iodoanisole93
31-Iodo-4-(trifluoromethyl)benzene85
4Methyl 4-iodobenzoate81
53-Iodoquinoline75

Table 1. Representative yields for the synthesis of masked sulfinates from various aryl iodides.

For the more challenging aryl bromides, the use of the STOPS reagent provides good to excellent yields.

EntryAryl Bromide SubstrateProduct Yield (%)[1]
11-Bromo-4-fluorobenzene84
24-Bromobenzonitrile80
32-Bromonaphthalene81

Table 2. Representative yields using the modified STOPS reagent with aryl bromides.

The in situ functionalization protocol is also highly effective, providing a direct route to valuable sulfonyl compounds.

EntryStarting Masked SulfinateElectrophile(s)Product TypeYield (%)[1]
12-Pyridyl Masked Sulfinatet-Bu bromoacetateSulfone70
22-Pyridyl Masked SulfinateNFSISulfonyl Fluoride65
32-Pyridyl Masked SulfinateNCS / MorpholineSulfonamide75

Table 3. Yields for the one-pot functionalization of a masked 2-pyridyl sulfinate.

Troubleshooting and Key Considerations

  • Reagent Quality: The use of anhydrous solvents is recommended to prevent potential hydrolysis of reagents. The SMOPS and STOPS reagents should be stored in a desiccator.

  • Inert Atmosphere: While the reaction is robust, performing the setup under an inert atmosphere (N₂ or Ar) is good practice to prevent any potential oxidation of the Cu(I) catalyst, ensuring reproducibility.

  • Substrate Reactivity: Aryl iodides are the most effective coupling partners. Aryl bromides require the more reactive STOPS reagent. Aryl chlorides generally result in low yields under these conditions.[1][2]

  • Low Yields: If low yields are observed, consider verifying the purity of the aryl halide, ensuring the catalyst has not oxidized, and extending the reaction time. For difficult substrates, a slight increase in temperature (e.g., to 100 °C) may be beneficial.

  • Purification: The β-ester sulfone products are generally stable, non-polar compounds that are readily purified by standard silica gel chromatography.

Conclusion

The copper-catalyzed synthesis of β-ester aryl sulfones represents a state-of-the-art solution to the long-standing challenges associated with aryl sulfinate chemistry. By providing stable, easily handled "masked" precursors, this methodology empowers chemists to access a vast array of sulfonyl-containing molecules with operational simplicity and high efficiency. The mild, base-free conditions, use of a substoichiometric catalyst, and the ability to perform one-pot functionalizations make this an invaluable tool for professionals in drug discovery, process development, and academic research.

References

  • Ball, F. S., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters, 26(14), 2817–2820. [Link]
  • Taniguchi, T. (2023). Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters. Organic & Biomolecular Chemistry, 21(33), 6735-6739. [Link]
  • Ball, F. S., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates.
  • Ball, F. S., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)
  • Taniguchi, T. (2025). Recent advances in the synthesis and transformations of sulfinate esters.
  • Ball, F. S., et al. (2024). Copper-catalyzed synthesis of masked (hetero)aryl sulfinates. University of Oxford Department of Chemistry. [Link]
  • Ball, F. S., et al. (2025). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates.
  • Li, Z., et al. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry, 87(13), 8802–8810. [Link]
  • Rao, W-H., et al. (2025). Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates. Organic Chemistry Frontiers. [Link]
  • Various Authors. (2025). Recent advances in copper-catalyzed C-S cross-coupling reactions.
  • Ball, F. S., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates.

Sources

The Strategic Application of Sodium 3-methoxy-3-oxopropane-1-sulfinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Sulfonyl Moiety in Modern Agrochemicals

In the landscape of modern crop protection, molecules containing the sulfonyl group (R-SO₂-R') have emerged as a cornerstone of high-efficacy herbicides, fungicides, and insecticides. The unique electronic properties and structural versatility of this functional group allow for the fine-tuning of a molecule's biological activity, selectivity, and environmental persistence. Notably, the sulfonylurea class of herbicides has revolutionized weed management through their potent, low-dose inhibition of the acetolactate synthase (ALS) enzyme in plants.[1] This guide delves into the synthetic utility of a highly versatile and reactive building block, Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), in the strategic construction of key agrochemical intermediates. While direct literature on the use of SMOPS in synthesizing commercial agrochemicals is emerging, its demonstrated reactivity in forming crucial sulfone and sulfonamide linkages provides a compelling rationale for its application in this field.

Chemical Profile of this compound (SMOPS)

SMOPS is a readily available and stable sulfinic acid salt with the chemical formula C₄H₇NaO₄S.[2] Its structure, featuring a reactive sulfinate group and a latent methoxycarbonyl functionality, positions it as a powerful tool for introducing the sulfonyl group in a controlled and efficient manner.

PropertyValueReference
CAS Number 90030-48-1[3]
Molecular Formula C₄H₇NaO₄S[2]
Molecular Weight 174.15 g/mol [4]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water[2]

Core Synthetic Applications in Agrochemical Development

The primary utility of SMOPS in agrochemical synthesis lies in its capacity to serve as a precursor to two pivotal functional groups: sulfones and sulfonamides. These moieties are integral to the structure and activity of numerous crop protection agents.

Synthesis of Alkyl Aryl Sulfones: Key Intermediates for Bioactive Molecules

Sulfones are recognized for their chemical stability and their ability to act as key structural scaffolds in a variety of biologically active compounds.[5] The reaction of SMOPS with aryl or alkyl halides provides a direct route to functionalized sulfones. This transformation is particularly valuable for constructing the core structures of certain classes of herbicides and fungicides.

A notable example of SMOPS's efficacy is its use as a competent sulfur-nucleophile in copper-catalyzed cross-coupling reactions.[6] This reaction demonstrates the feasibility of incorporating the SMOPS-derived sulfonyl moiety into complex organic molecules under relatively mild conditions. The resulting alkyl sulfone can then be further elaborated into more complex agrochemical structures.[6]

Workflow for Sulfone Synthesis from SMOPS

SMOPS This compound (SMOPS) Reaction Sulfonylation Reaction SMOPS->Reaction ArylHalide Aryl/Alkyl Halide (R-X) ArylHalide->Reaction Catalyst Transition Metal Catalyst (e.g., Cu(I)) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Heat Heat Heat->Reaction Product Alkyl Aryl Sulfone Agrochemical Further Derivatization to Agrochemicals Product->Agrochemical Reaction->Product

Caption: General workflow for the synthesis of alkyl aryl sulfones using SMOPS.

Protocol 1: General Procedure for Copper-Catalyzed Sulfone Synthesis

Causality: This protocol leverages a copper(I) catalyst to facilitate the cross-coupling of the sulfinate group of SMOPS with an aryl or alkyl halide. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the reactants and catalyst.

Materials:

  • This compound (SMOPS)

  • Aryl or Alkyl Halide (e.g., bromobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add SMOPS (1.2 eq.), the aryl/alkyl halide (1.0 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfone.

Self-Validation: The identity and purity of the synthesized sulfone should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated based on the limiting reagent.

Synthesis of Sulfonamides: The Gateway to Sulfonylurea Herbicides

The sulfonamide functional group is a critical component of sulfonylurea herbicides. The reaction of sulfinates with amines to form sulfonamides is a powerful transformation in this context. Recent advancements have demonstrated efficient, metal-free methods for the synthesis of sulfonamides from sodium sulfinates and amines, mediated by reagents such as ammonium iodide (NH₄I).[7]

This approach offers a greener and more cost-effective alternative to traditional methods that often rely on harsh reagents like sulfonyl chlorides. The resulting sulfonamides can then be further reacted to form the sulfonylurea bridge, a key step in the synthesis of this important class of herbicides.

Workflow for Sulfonamide Synthesis and Conversion to Sulfonylureas

SMOPS This compound (SMOPS) Amination Amination Reaction SMOPS->Amination Amine Primary or Secondary Amine (R₂NH) Amine->Amination Mediator Mediator (e.g., NH₄I) Mediator->Amination Sulfonamide Sulfonamide Intermediate Coupling Coupling Reaction Sulfonamide->Coupling Isocyanate Isocyanate or Carbamate Isocyanate->Coupling Sulfonylurea Sulfonylurea Herbicide Amination->Sulfonamide Coupling->Sulfonylurea

Caption: A potential pathway from SMOPS to sulfonylurea herbicides via a sulfonamide intermediate.

Protocol 2: NH₄I-Mediated Synthesis of Sulfonamides

Causality: This protocol utilizes ammonium iodide to mediate the oxidative amination of the sulfinate. The reaction proceeds through the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide.[7]

Materials:

  • This compound (SMOPS)

  • Primary or secondary amine

  • Ammonium iodide (NH₄I)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, combine SMOPS (1.0 eq.), the amine (1.5 eq.), and NH₄I (1.0 eq.).[7]

  • Add the solvent and stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).[7]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and wash with a saturated NaCl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.[7]

  • Purify the crude sulfonamide by column chromatography.

Self-Validation: Characterize the resulting sulfonamide using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Future Perspectives and Conclusion

This compound stands out as a promising and versatile reagent for the synthesis of sulfonyl-containing agrochemicals. Its ability to efficiently generate key sulfone and sulfonamide intermediates under increasingly mild and environmentally benign conditions positions it as a valuable tool for researchers and professionals in the field of drug and agrochemical development. While further research is needed to fully explore its application in the synthesis of specific, commercially relevant agrochemicals, the foundational chemistry presented in this guide provides a solid framework for innovation in this critical area of science. The continued development of synthetic methodologies centered around reagents like SMOPS will undoubtedly contribute to the discovery and production of the next generation of high-performance crop protection agents.

References

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistryOpen. [Link]
  • Recent Advances in the Synthesis of Sulfonylureas. (n.d.).
  • Agrochemical composition and methods of preparing and using the same. (n.d.).
  • SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFIN
  • Selected synthetic protocols for the synthesis of sulfones or sulfinates. (n.d.).
  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. (n.d.).
  • This compound. (n.d.). Chongqing Chemdad Co.. [Link]
  • Sodium Cyanate Mediated Synthesis of Sulfonylurea and Sulfonyltriuret from Sulfonyl Chloride and Amine. (2016). IRINS. [Link]
  • DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. (2013).
  • Agrochemical formulation composition. (n.d.).
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2023). Journal of the American Chemical Society. [Link]
  • Process for preparing sulfonylureas. (n.d.).

Sources

A Step-by-Step Guide to Sulfenylation Reactions Using Sulfinate Salts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Sulfenylation, the introduction of a thioether (-SR) group onto a molecule, is a cornerstone transformation in organic synthesis, yielding structures pivotal to pharmaceuticals, agrochemicals, and materials science. While classic methods often rely on odorous and unstable thiols, sulfinate salts have emerged as stable, versatile, and easy-to-handle precursors for generating sulfenylating agents.[1][2] This guide provides a comprehensive overview of sulfenylation reactions using sulfinate salts, detailing the underlying mechanisms, offering field-tested experimental protocols, and presenting a practical troubleshooting guide for common challenges. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology.

Introduction: The Strategic Advantage of Sulfinate Salts

Organosulfur compounds are ubiquitous in biologically active molecules and functional materials. The precise installation of a sulfur-containing moiety is therefore of critical importance. Sulfinate salts (RSO₂⁻ M⁺), particularly sodium sulfinates, offer a compelling alternative to traditional sulfur reagents.

Key Advantages:

  • Stability: They are typically bench-stable, crystalline solids, contrasting sharply with the volatility and air-sensitivity of many thiols.[1]

  • Versatility: Depending on the reaction conditions, sulfinate salts can act as precursors for sulfenylating (RS-), sulfinylating (RSO-), or sulfonylating (RSO₂-) agents.[3][4][5][6]

  • Safety & Handling: Being odorless and stable, they significantly improve the laboratory environment compared to thiols or disulfides.[1]

This guide focuses specifically on their application as sulfenylation agents, a process that requires the formal reduction of the sulfur center or, more commonly, an in situ activation to generate a potent electrophilic sulfur species.

Reaction Mechanisms: Activating the Sulfinate Salt

The core principle of using a sulfinate salt (oxidation state +2) for sulfenylation (introducing a group with sulfur at oxidation state -2) is the in situ generation of a reactive sulfenylating species. This is primarily achieved through an electrophilic pathway.

The Electrophilic Pathway: Generation of a Sulfenyl Halide Equivalent

A highly effective and common strategy involves the reaction of a sulfinate salt with a promoter, such as a hydrohalic acid (e.g., HI), to generate a transient, highly electrophilic "RS-X" species.[7][8] This species is not isolated but is immediately intercepted by a suitable nucleophile (e.g., an electron-rich heterocycle like indole or an enamine).

The mechanism for the 3-sulfenylation of indole, a classic example, can be summarized as follows:

  • Activation: The sulfinate salt reacts with the acid promoter (HI) to form a sulfenyl iodide (RS-I) intermediate.

  • Nucleophilic Attack: The electron-rich C3 position of the indole attacks the electrophilic sulfur atom of the sulfenyl iodide.

  • Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic indole ring, yielding the 3-sulfenylindole product.[7][8][9]

This process is highly regioselective and proceeds under mild conditions, making it synthetically valuable.

G cluster_activation Step 1: Activation of Sulfinate Salt cluster_sulfenylation Step 2: Nucleophilic Attack & Rearomatization RSO2Na R-SO₂⁻Na⁺ (Sulfinate Salt) RSI [ R-S-I ] (Electrophilic Intermediate) RSO2Na->RSI + 2HI Indole Indole (Nucleophile) HI H-I (Promoter) HI->RSI H2O_NaI H₂O + NaI (Byproducts) Intermediate Cationic Intermediate Indole->Intermediate + [ R-S-I ] Product 3-Sulfenylindole (Product) Intermediate->Product - H⁺

Caption: Mechanism of HI-promoted indole sulfenylation.
Metal-Catalyzed S-S Bond Formation

Sulfinate salts can also react with thiols to form thiosulfonates (R-SO₂-S-R'), an important class of sulfur compounds. This transformation is typically achieved under oxidative conditions, often catalyzed by transition metals like copper or iron.[3][10] In these reactions, the sulfinate salt couples with the thiol, forming an S-S bond.

Experimental Protocols & Workflow

Adherence to proper laboratory technique is crucial for success. The following protocols provide detailed, step-by-step instructions for common sulfenylation reactions.

General Experimental Workflow

A typical workflow involves simple, robust steps that can be adapted for various substrates.

G prep 1. Preparation - Dry glassware - Weigh Nucleophile & Sulfinate Salt setup 2. Reaction Setup - Charge flask with solids - Add solvent (e.g., MeCN) - Stir to dissolve/suspend prep->setup initiate 3. Initiation - Add promoter (e.g., HI) - Monitor color change setup->initiate monitor 4. Monitoring - Follow reaction via TLC - Check for consumption of starting material initiate->monitor workup 5. Work-up - Quench reaction (e.g., Na₂S₂O₃ aq.) - Extract with organic solvent monitor->workup isolate 6. Isolation - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->isolate

Sources

Application Notes and Protocols: Sodium 3-methoxy-3-oxopropane-1-sulfinate in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 3-methoxy-3-oxopropane-1-sulfinate, commonly referred to in literature as SMOPS, is a versatile and highly valuable reagent in modern organic synthesis. With the chemical formula C₄H₇NaO₄S and CAS number 90030-48-1, this white to off-white crystalline powder is soluble in water and serves as a key building block for the introduction of the sulfonyl moiety into a wide array of molecular architectures.[1] Its utility is particularly pronounced in the synthesis of sulfonamides and sulfones, core structures in many pharmaceutical agents and fine chemicals. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed experimental protocols and the scientific rationale behind them.

Chemical Profile and Handling

PropertyValue
Molecular Formula C₄H₇NaO₄S
Molecular Weight 174.15 g/mol
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]
Storage Store in a cool, dry place under an inert atmosphere.

Core Applications in Fine Chemical Synthesis

This compound is a multifunctional reagent, capable of acting as a nucleophile, a radical precursor, and a masked sulfonylating agent. Its primary applications lie in the formation of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, which are fundamental transformations in the synthesis of a diverse range of organic compounds.

Synthesis of Sulfonamides via Copper-Catalyzed Amination

Sulfonamides are a critical class of compounds in medicinal chemistry. This compound provides an efficient route to these structures through copper-catalyzed oxidative coupling with amines. This method offers a robust and scalable approach to a variety of functionalized sulfonamides.

The copper catalyst facilitates the coupling of the sulfinate with the amine. The reaction is believed to proceed through a single electron transfer (SET) pathway.[2] The choice of an oxidant, such as O₂ or DMSO, is crucial for the regeneration of the active copper species and to drive the catalytic cycle. The ester group in SMOPS can be later hydrolyzed or modified, adding to the synthetic versatility of the resulting sulfonamide.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (SMOPS)

  • Amine (aliphatic or aromatic)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Dimethyl sulfoxide (DMSO) or a suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the amine (1.0 mmol), this compound (1.2 mmol), and the copper catalyst (e.g., CuI, 0.1 mmol).

  • Add the solvent (e.g., DMSO, 5 mL) to the vessel.

  • Purge the reaction vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Amine, SMOPS, and Copper Catalyst prep2 Add Solvent (e.g., DMSO) prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Heat and Stir (80-110 °C, 12-24h) prep3->react1 Reaction Start workup1 Cool and Quench react1->workup1 Reaction Complete workup2 Solvent Extraction workup1->workup2 workup3 Wash and Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Column Chromatography workup4->purify product product purify->product Final Product G Cu_I Cu(I) Catalyst Cu_sulfinate Cu(I)-Sulfinate Intermediate Cu_I->Cu_sulfinate + SMOPS - NaX SMOPS SMOPS (R-SO2Na) Ox_adduct Oxidative Addition Adduct [Cu(III)] Cu_sulfinate->Ox_adduct + Ar-X Aryl_halide Aryl Halide (Ar-X) Ox_adduct->Cu_I Regeneration Sulfone Sulfone (Ar-SO2R) Ox_adduct->Sulfone Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for optimizing your experiments involving this versatile reagent.

Introduction to this compound (SMOPS)

This compound, with the chemical formula C₄H₇NaO₄S, is a valuable reagent in modern organic synthesis.[1] It serves as a potent nucleophile for the introduction of the sulfonyl moiety, leading to the formation of sulfones, which are key structural motifs in many pharmaceuticals and functional materials. SMOPS is particularly valued for its ability to act as a "masked" sulfinate, which can be unmasked under specific conditions to generate the reactive sulfinate species. This property, however, also necessitates careful optimization of reaction conditions to ensure high yields and purity.

This guide will provide a structured approach to troubleshooting common issues and answering frequently asked questions to help you achieve success in your synthetic endeavors with SMOPS.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with SMOPS in a question-and-answer format.

Low or No Product Yield

Q1: I am observing very low to no conversion of my starting material in a reaction with an alkyl or benzyl halide. What are the likely causes and how can I improve the yield?

A1: Low or no yield in nucleophilic substitution reactions with SMOPS and alkyl/benzyl halides often points to a few key factors. Let's break down the troubleshooting process.

  • Reagent Quality and Stoichiometry:

    • SMOPS Purity: Ensure your SMOPS is of high purity and has been stored under inert atmosphere at room temperature to prevent degradation.[2]

    • Electrophile Reactivity: Benzyl and primary alkyl halides are generally good substrates. Secondary halides may react slower, and tertiary halides will likely favor elimination.

    • Stoichiometry: A slight excess of SMOPS (1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred to facilitate SN2 reactions.

    • Temperature: While some reactions proceed at room temperature, heating may be necessary. A good starting point is 50-80 °C. Monitor the reaction for potential decomposition at higher temperatures.

    • Reaction Time: These reactions can sometimes be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) over an extended period (e.g., 12-24 hours).

  • The Critical Role of a Base:

    • In many cases, the addition of a base is indispensable for the reaction to proceed efficiently.[3][4] The base can deprotonate any protic species that might quench the sulfinate nucleophile.

    • Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

Q2: My copper-catalyzed cross-coupling reaction between SMOPS and an aryl halide is giving a low yield. What are the key parameters to optimize?

A2: Copper-catalyzed cross-coupling reactions are powerful but can be sensitive to several variables. Here’s a systematic approach to optimization:

  • Catalyst System:

    • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.

    • Catalyst Loading: While some older procedures use stoichiometric or high loadings of copper, recent methods have shown that catalytic amounts (e.g., 10 mol%) can be sufficient.[5][6]

    • Ligand: The choice of ligand can be critical. Diamines, amino acids, or phenanthrolines are often employed in copper-catalyzed cross-coupling reactions. Experimenting with different ligands can significantly impact the yield.

  • Reaction Parameters:

    • Solvent: Polar aprotic solvents like DMSO are often the solvent of choice for these reactions.[5][6]

    • Temperature: These reactions typically require heating. A temperature range of 50-110 °C is a good starting point, but optimization is often necessary.[5][6] Higher temperatures can sometimes lead to catalyst deactivation.

    • Base: While some modern protocols for aryl iodides are base-free, the presence of a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be crucial, especially with less reactive aryl bromides.[7]

  • Substrate Considerations:

    • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides. For aryl bromides, more forcing conditions (higher temperature, different ligand) may be necessary.

    • Steric Hindrance: Sterically hindered aryl halides may require longer reaction times or higher catalyst loadings.

Troubleshooting Decision Tree for Low Yields:

Troubleshooting_Low_Yield start Low or No Product Yield reagent_check Check Reagent Quality & Stoichiometry (Purity, Excess SMOPS) start->reagent_check condition_check Optimize Reaction Conditions (Solvent, Temperature, Time) reagent_check->condition_check Reagents OK outcome Improved Yield reagent_check->outcome Impure Reagents Found & Replaced base_check Is a Base Present? (Crucial for many reactions) condition_check->base_check Conditions Optimized condition_check->outcome Conditions Adjusted base_check->condition_check No Base, Add Base catalyst_check For Cu-Catalyzed Reactions: Optimize Catalyst System (Cu Source, Ligand, Loading) base_check->catalyst_check Base Added/Optimized catalyst_check->condition_check Catalyst Inactive, Replace/Optimize substrate_check Consider Substrate Reactivity (Alkyl vs. Aryl Halide, Sterics) catalyst_check->substrate_check Catalyst System Optimized substrate_check->outcome Substrate Considerations Addressed

Caption: A decision tree for troubleshooting low product yields in reactions involving SMOPS.

Formation of Impurities and Side Products

Q3: I am observing a significant amount of a byproduct that I suspect is the carboxylic acid resulting from the hydrolysis of the methyl ester on SMOPS. How can I prevent this?

A3: The methyl ester functionality in SMOPS is susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding carboxylate salt.[1][8] This is a common side reaction that can reduce your yield of the desired sulfone.

  • Choice of Base:

    • Avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide if possible, as these will readily hydrolyze the ester.[1][8]

    • Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally a better choice.

    • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.

  • Control of Water:

    • Ensure that your solvent and reagents are anhydrous, as water is required for hydrolysis.

    • Using a freshly opened bottle of anhydrous solvent is recommended.

  • Reaction Temperature:

    • Higher temperatures can accelerate the rate of hydrolysis. If you are observing this side product, try running the reaction at a lower temperature for a longer period.

Q4: My reaction is clean by TLC, but after workup, I see multiple spots, and my yield is low. What could be happening?

A4: This is a classic sign that your product is unstable to the workup conditions.

  • Acid/Base Sensitivity: Your sulfone product may be sensitive to acidic or basic conditions used during the aqueous workup. To test this, you can take a small aliquot of your reaction mixture before workup and expose it to the acidic or basic solution you plan to use. Monitor this by TLC to see if any degradation occurs.

  • Alternative Workup: If your product is sensitive, consider a neutral workup. Quench the reaction with a saturated solution of ammonium chloride (for basic reactions) or sodium bicarbonate (for acidic reactions) and extract with an organic solvent.

  • Product Solubility: It's also possible that your product has some solubility in the aqueous layer. If you suspect this, you can try back-extracting the aqueous layer with your organic solvent to recover any dissolved product.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling, properties, and applications of SMOPS.

Q5: How should I store and handle this compound?

A5: SMOPS is a white to off-white crystalline powder.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] It is hygroscopic, so minimizing exposure to air and moisture is crucial to maintain its reactivity.

Q6: What are the best analytical techniques to monitor the progress of a reaction involving SMOPS?

A6:

  • Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting materials and the formation of the product. A typical eluent system for sulfones is a mixture of hexanes and ethyl acetate. The sulfone product is generally more polar than the corresponding alkyl or aryl halide starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your product. The protons alpha to the sulfonyl group typically appear as a triplet around 3.0-3.5 ppm. The protons beta to the sulfonyl group (and alpha to the carbonyl) will also be a triplet, usually further downfield.

Q7: What is the best way to purify the sulfone product from a reaction with SMOPS?

A7:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying sulfones.[2][6] A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent purification method to obtain highly pure material. Common solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for common reactions involving SMOPS.

Protocol 1: Synthesis of Methyl 3-(benzylsulfonyl)propanoate

This protocol describes a typical nucleophilic substitution reaction between SMOPS and benzyl bromide.

Reaction Workflow:

Benzylation_Workflow reagents 1. Combine SMOPS and K₂CO₃ in anhydrous DMF add_bnbr 2. Add Benzyl Bromide dropwise at 0 °C reagents->add_bnbr reaction 3. Warm to RT and stir (Monitor by TLC) add_bnbr->reaction workup 4. Aqueous Workup (Water, EtOAc extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Methyl 3-(benzylsulfonyl)propanoate purification->product

Caption: A typical workflow for the synthesis of methyl 3-(benzylsulfonyl)propanoate.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equiv) and potassium carbonate (1.5 equiv).

  • Add anhydrous dimethylformamide (DMF) to the flask and stir the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.0 equiv) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Copper-Catalyzed Synthesis of Methyl 3-(phenylsulfonyl)propanoate

This protocol outlines a copper-catalyzed cross-coupling of SMOPS with iodobenzene.[5][6]

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.2 equiv), copper(I) iodide (0.1 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 equiv).

  • Add iodobenzene (1.0 equiv) and anhydrous DMSO.

  • Seal the vessel and heat the reaction mixture to 50-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary for Reaction Optimization:

ParameterAlkylation with Benzyl BromideCu-Catalyzed Arylation with Aryl Iodide
SMOPS (equiv) 1.2 - 1.51.2 - 2.0
Electrophile (equiv) 1.01.0
Base K₂CO₃, Cs₂CO₃Often not required, but K₃PO₄ can be used
Catalyst N/ACuI (10 mol%)
Ligand N/A1,10-Phenanthroline or other diamines (10 mol%)
Solvent DMF, AcetonitrileDMSO
Temperature Room Temp to 80 °C50 - 110 °C
Typical Yield 70-95%60-90%

References

  • Organic Syntheses Procedure: 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane.
  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry.
  • Title Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.
  • Troubleshooting: How to Improve Yield - University of Rochester.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • X-Ray Structures of Some Heterocyclic Sulfones. Molecules.
  • Ch20: Hydrolysis of Esters - University of Calgary.
  • Ester to Acid - Common Conditions.
  • Failure in the alkylation of a sodium sulfinate. : r/Chempros - Reddit.
  • The Hydrolysis of Esters - Chemistry LibreTexts.
  • This compound - LookChem.
  • This compound One Chongqing Chemdad Co.
  • Sodium 3-methoxy-3-oxopropane-1-sulfonate | C4H7NaO5S | CID 57659405 - PubChem.
  • This compound - 楚肽生物科技.

Sources

Common side products in Sodium 3-methoxy-3-oxopropane-1-sulfinate reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate common side reactions and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and general reactivity of this compound.

Q1: What is the primary application of this compound (SMOPS)?

A1: this compound is a highly versatile organosulfur reagent. Its primary utility stems from its dual reactivity. Under different conditions, it can function as:

  • A precursor to the 3-methoxy-3-oxopropylsulfonyl radical for use in radical-mediated C-C or C-X bond-forming reactions. This is a common application in modern synthetic chemistry, particularly for late-stage functionalization.[1][2]

  • A sulfur-centered nucleophile to form sulfones via substitution reactions with suitable electrophiles.[3][4]

This divergent reactivity allows for precise control over reaction outcomes based on the chosen experimental setup.[5][6]

Q2: How should SMOPS be stored and handled to ensure its stability and reactivity?

A2: SMOPS is a salt and is generally more stable than its corresponding sulfinic acid.[7] However, proper storage is crucial. We recommend storing it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Sulfinates are susceptible to slow oxidation in the presence of air and moisture, which can lead to the formation of the corresponding sulfonate, reducing the reagent's efficacy.[8]

Q3: What are the most common classes of side products observed in reactions involving SMOPS?

A3: The most frequently encountered side products arise from three main pathways:

  • Oxidation: Formation of Sodium 3-methoxy-3-oxopropane-1-sulfonate.[3][8]

  • Disproportionation: Under acidic conditions, this leads to the formation of both the sulfonate and a thiosulfonate byproduct.[9][10]

  • Ambident Reactivity: Unwanted crossover between nucleophilic and radical pathways.[2][5]

Q4: Can I use protic solvents like methanol or water with SMOPS?

A4: The choice of solvent is critical and depends on the desired reaction pathway.

  • For radical reactions , aprotic solvents (e.g., DMSO, DMF, MeCN) are generally preferred. Protic solvents can interfere with radical generation or propagation steps.

  • For nucleophilic reactions , polar aprotic solvents are also common. While some nucleophilic substitutions can tolerate protic solvents, be aware that the sulfinate anion's nucleophilicity can be attenuated by hydrogen bonding. Furthermore, acidic protons can lead to the formation of the unstable sulfinic acid, promoting disproportionation.[7][9]

Section 2: Troubleshooting Guide: Common Side Products & Mitigation Strategies

This section provides a detailed, question-and-answer-based guide to identifying and solving specific experimental issues.

Issue 1: Formation of Sulfonate Byproduct

Q: My post-reaction analysis (NMR/LC-MS) shows a significant peak corresponding to Sodium 3-methoxy-3-oxopropane-1-sulfonate. What causes this, and how can I prevent it?

A: Cause & Mechanistic Insight

The formation of the sulfonate is the most common byproduct and occurs via the oxidation of the sulfinate sulfur center (S(IV) to S(VI)). This is an extremely common pathway for all sulfinate salts.[3][8] The oxidation can be triggered by several factors:

  • Atmospheric Oxygen: Trace oxygen in the reaction headspace or dissolved in solvents is a primary culprit. This process can be accelerated by trace metal impurities.

  • Oxidizing Reagents: If your reaction employs other reagents with oxidizing potential (even mild ones), they may preferentially react with the highly susceptible sulfinate.

  • Radical Chain Processes: In radical reactions, unintended side pathways can lead to the oxidation of the starting material.

Diagram: Oxidation Pathway of SMOPS This diagram illustrates the two-electron oxidation of the sulfinate anion to the corresponding sulfonate.

OxidationPathway cluster_main Oxidation of Sulfinate to Sulfonate Sulfinate This compound (SMOPS, Sulfur(IV)) Sulfonate Sodium 3-methoxy-3-oxopropane-1-sulfonate (Byproduct, Sulfur(VI)) Sulfinate->Sulfonate Oxidation Oxidant [O] (e.g., O₂, Peroxides, Metal Catalysts)

Caption: Oxidation of SMOPS to its sulfonate form.

Solutions & Mitigation Protocol

To minimize sulfonate formation, you must rigorously exclude oxygen from your reaction.

StrategyActionCausality
Solvent Degassing Sparge solvents with argon or nitrogen for 15-30 minutes before use, or use the freeze-pump-thaw method (3 cycles recommended).Removes dissolved oxygen, a key oxidant that degrades the sulfinate.
Inert Atmosphere Assemble your reaction glassware hot from the oven under a positive pressure of argon or nitrogen. Maintain this atmosphere throughout the reaction.Prevents atmospheric oxygen from entering the reaction vessel.
Reagent Purity Ensure all other reagents are free from peroxide impurities, which can act as potent oxidants.Peroxides are common impurities in ether solvents and can initiate unwanted oxidation.
Protocol 1: General Procedure for Inert Atmosphere Reactions
  • Dry all glassware in an oven at >120 °C for at least 4 hours.

  • Assemble the glassware while still hot, flushing with a stream of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas (e.g., using a gas bubbler).

  • Add SMOPS and other solid reagents under a counter-flow of inert gas.

  • Add degassed solvents via a cannula or gas-tight syringe.

  • Maintain the inert atmosphere for the entire duration of the reaction and cool-down.

Issue 2: Disproportionation Products Detected

Q: I am observing both the sulfonate byproduct and another sulfur-containing impurity, possibly a thiosulfonate. My reaction is run under neutral or slightly acidic conditions. What is happening?

A: Cause & Mechanistic Insight

This issue is characteristic of sulfinate disproportionation. This process occurs when the sulfinate salt is protonated to form the corresponding sulfinic acid (3-methoxy-3-oxopropane-1-sulfinic acid). Sulfinic acids are notoriously unstable and can disproportionate, especially when heated or in the presence of acid, to yield one molecule of sulfonic acid and one molecule of a thiosulfonate.[7][9][10]

Diagram: Disproportionation Troubleshooting Workflow

Disproportionation Start Disproportionation Suspected (Sulfonate + Thiosulfonate seen) Check_pH Check Reaction pH Is it acidic (pH < 7)? Start->Check_pH Check_pH->Start No (Re-evaluate) Acid_Source Identify Source of Acid: - Acidic reagent? - Protic solvent? - Hydrolysis of reagent? Check_pH->Acid_Source Yes Solution Mitigation Strategy: 1. Add non-nucleophilic base (e.g., Proton Sponge, 2,6-lutidine). 2. Use rigorously dry, aprotic solvents. 3. Ensure all reagents are neutral. Acid_Source->Solution

Caption: Troubleshooting workflow for disproportionation.

Solutions & Mitigation Protocol

The key to preventing disproportionation is to avoid the formation of the free sulfinic acid.

StrategyActionCausality
pH Control If compatible with your reaction, add a non-nucleophilic, hindered base (e.g., 2,6-lutidine, proton sponge) to scavenge any stray protons.Maintaining basic or strictly neutral conditions prevents protonation of the sulfinate salt.[9]
Anhydrous Conditions Use rigorously dried solvents and reagents.Water can participate in hydrolysis of other reagents, generating acid in situ.
Reagent Choice Avoid using reagents that are acidic or can generate acidic byproducts (e.g., ammonium salts).Directly adding acid or an acid source will guarantee the formation of the unstable sulfinic acid.
Issue 3: Ambident Reactivity - Unwanted Nucleophilic vs. Radical Pathways

Q: I intended to perform a radical addition using SMOPS with a radical initiator, but I am isolating a significant amount of product from direct nucleophilic attack of the sulfinate. How can I favor the radical pathway?

A: Cause & Mechanistic Insight

Sulfinate salts possess dual reactivity. The sulfur atom is a soft nucleophile, but the anion can also undergo single-electron transfer (SET) to form a sulfonyl radical.[5][11] The reaction outcome is a competition between these two pathways. Conditions that favor ionic intermediates or do not efficiently generate radicals will default to the nucleophilic pathway.

PathwayFavored ByMechanism
Nucleophilic (SN2 / Michael) Polar aprotic solvents (DMSO, DMF), absence of initiator, presence of strong electrophiles.Two-electron process involving the lone pair on the sulfur atom.[4]
Radical Radical initiators (light, AIBN, peroxides), SET reagents (photocatalysts, transition metals).One-electron process forming a sulfonyl radical intermediate.[2]

Solutions & Mitigation Protocol

To favor the radical pathway, you must implement conditions that specifically promote single-electron transfer and radical chain propagation.

StrategyActionCausality
Use a Radical Initiator Add a suitable radical initiator. For thermal initiation, use AIBN or di-tert-butyl peroxide. For photoredox catalysis, select an appropriate catalyst and light source.The initiator is essential to overcome the activation barrier for radical formation and initiate the desired chain reaction.[2]
Choose Non-polar Solvents Consider switching from highly polar solvents like DMSO to less polar ones like dioxane, toluene, or DCE, if substrate solubility allows.Highly polar solvents can stabilize ionic intermediates, potentially favoring the nucleophilic pathway.
Additive Screening In some systems, the addition of a Lewis acid or specific salts can modulate the electronics of the substrate or sulfinate, tipping the balance towards the radical pathway.Additives can alter the redox potentials of the species involved, making SET more favorable.

Section 3: Experimental Protocols

Protocol 2: Analytical Method for Quantifying SMOPS Purity by ¹H NMR

This protocol allows for a quick assessment of reagent quality, specifically to check for the presence of the sulfonate byproduct.

  • Sample Preparation: Accurately weigh ~20 mg of SMOPS and ~20 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.

  • Dissolution: Dissolve the mixture in 0.7 mL of D₂O.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons for accurate integration.

  • Analysis:

    • The methylene protons adjacent to the sulfinate group in SMOPS appear as a multiplet.

    • The corresponding protons in the sulfonate byproduct will be shifted downfield due to the higher oxidation state of the sulfur.

    • Compare the integration of the SMOPS signal to the integration of the internal standard and the sulfonate signal to determine the purity and extent of degradation.

References

  • Povie, G., et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Sulfinic acid. Wikipedia, The Free Encyclopedia. [Link]
  • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society. [Link]
  • Chen, J., et al. (2021).
  • Kice, J. L., et al. (1968). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry. [Link]
  • Kice, J. L., et al. (1968). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. CoLab. [Link]
  • Chen, J., et al. (2021). Divergent reactivity of sulfinates based on one- versus two-electron reaction manifolds. ChemRxiv. [Link]
  • Qi, Q., et al. (2016). Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. The Journal of Organic Chemistry. [Link]
  • Fitzgerald, A. (1966). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides.
  • Taniguchi, T. (2014). Oxidative Coupling of Dichalcogenides with Sodium Sulfinates via Copper-Catalyzed Cleavage of S–S and Se–Se Bonds. The Journal of Organic Chemistry. [Link]
  • Kumar, R., & Van der Eycken, E. V. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
  • Request PDF. (n.d.). Chemistry of electrochemical oxidative reactions of sulfinate salts.
  • Douglas, J., et al. (2015). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. Organic Letters. [Link]
  • PubChem. (n.d.). Sodium 3-methoxy-3-oxopropane-1-sulfonate.
  • Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
  • Fujimoto, T., & Baran, P. S. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Chen, J., et al. (2021).

Sources

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis from Sulfinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of sulfonamides is a cornerstone reaction in medicinal and process chemistry, forming the backbone of numerous therapeutic agents.[1][2] The oxidative coupling of sulfinate salts with amines offers a modern, often milder alternative to traditional methods involving sulfonyl chlorides.[3][4] However, despite its advantages, researchers frequently encounter challenges with reaction efficiency and yield.

This technical guide provides in-depth troubleshooting strategies and field-proven insights to diagnose and resolve common issues in sulfonamide synthesis using sulfinates. By understanding the causality behind each experimental parameter, you can systematically optimize your reactions for robust and reproducible outcomes.

Core Principles & Reaction Mechanism

The reaction proceeds via an oxidative S-N coupling. A common and effective method involves the in situ generation of a reactive sulfonyl intermediate from the sulfinate salt, which is then trapped by a nucleophilic amine.[5][6] A widely used approach employs an oxidant/chlorinating agent like N-Chlorosuccinimide (NCS) or related reagents.

The generally accepted mechanism involves two key steps:

  • Oxidative Halogenation: The sulfinate salt is oxidized by a reagent like NCS to form a highly reactive sulfonyl chloride intermediate.

  • Nucleophilic Substitution: The amine attacks the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride and forming the thermodynamically stable S-N bond of the sulfonamide.

Sulfonamide Synthesis Mechanism cluster_step1 Step 1: Oxidative Halogenation cluster_step2 Step 2: Nucleophilic Substitution A R-SO₂⁻Na⁺ (Sodium Sulfinate) C [ R-SO₂Cl ] (Sulfonyl Chloride Intermediate) A->C B NCS (N-Chlorosuccinimide) E R-SO₂-NR'R'' (Sulfonamide Product) C->E D R'R''NH (Amine)

Caption: General mechanism of sulfonamide synthesis from sulfinates.

FAQ-Style Troubleshooting Guide

This section addresses specific issues encountered during sulfonamide synthesis from sulfinates in a direct question-and-answer format.

Category 1: Issues with Starting Materials & Reagents

Q1: My reaction is sluggish or fails to start. Could my sodium sulfinate be the problem?

A: Yes, the quality and stability of the sodium sulfinate salt are critical. Although generally more stable and easier to handle than sulfonyl chlorides, they are not indefinitely stable.[4][7]

  • Causality & Solution:

    • Hygroscopy and Oxidation: Sulfinate salts can absorb atmospheric moisture and slowly oxidize to the corresponding sulfonic acid, which is unreactive under these conditions.[8][9] Store sulfinates in a desiccator under an inert atmosphere (Nitrogen or Argon). For best results, use freshly prepared or recently purchased sulfinates.

    • Purity: Impurities from the sulfinate synthesis (e.g., residual reducing agents or sulfonyl chlorides) can interfere with the reaction.[10] If you suspect purity issues, consider recrystallizing the sulfinate salt before use.

Q2: I suspect my NCS (or other oxidizing agent) is degraded. How does this affect the reaction?

A: The role of N-Chlorosuccinimide (NCS) is to act as both an oxidant and a chlorine source to generate the sulfonyl chloride in situ.[6][11] If the NCS is degraded (e.g., through hydrolysis), it cannot perform this activation step efficiently.

  • Causality & Solution:

    • Hydrolysis: NCS is sensitive to moisture. Hydrolysis produces succinimide and hypochlorous acid, reducing the available active chlorine.

    • Verification & Best Practices: Always use a fresh bottle of NCS or one that has been stored properly in a desiccator. If yields are consistently low across different substrates, test a new batch of NCS. The same principle applies to other reagents like Trichloroisocyanuric acid (TCCA).[12]

Category 2: Reaction Execution Problems

Q3: My reaction produces a significant amount of sulfonic acid byproduct and my yield is low.

A: This is one of the most common failure modes and almost always points to the presence of water in the reaction.[8][13]

  • Causality & Solution:

    • Intermediate Quenching: The highly reactive sulfonyl chloride intermediate is generated in situ. If water is present, it will compete with your amine as a nucleophile, rapidly hydrolyzing the sulfonyl chloride back to the unreactive sulfonic acid.[8][14]

    • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent. Conduct the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).

Q4: The reaction stalls before completion, leaving unreacted starting materials. What should I do?

A: This can be caused by several factors, including insufficient activation, suboptimal temperature, or poor solubility.

  • Causality & Solution:

    • Stoichiometry: Ensure the stoichiometry is correct. A slight excess (1.1-1.2 equivalents) of the activating agent (e.g., NCS) is often beneficial.

    • Temperature: Most protocols run at room temperature.[3] However, for less reactive amines or sulfinates, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Conversely, for highly reactive substrates, initial cooling to 0 °C during reagent addition can prevent side reactions.

    • Solubility: If the sulfinate salt has poor solubility in the chosen solvent, the initial activation step will be inefficient. Screen for a solvent that can adequately dissolve all components.

Q5: I am using a primary amine and getting a complex mixture, possibly with a double-sulfonated byproduct.

A: Primary amines (R-NH₂) can react twice to form a bis-sulfonated product (R-N(SO₂R')₂), especially if reaction conditions are not carefully controlled.[8]

  • Causality & Solution:

    • Deprotonation of Product: The initially formed sulfonamide (R-NH-SO₂R') still has an acidic N-H proton. In the presence of a base (or even an excess of the starting amine acting as a base), this can be deprotonated, and the resulting anion can react with another molecule of the sulfonyl chloride intermediate.

    • Control Measures:

      • Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) relative to the sulfinate. This ensures the sulfonyl chloride intermediate is consumed before it can react with the product.

      • Slow Addition: Add the solution of the activating agent (or the sulfinate) slowly to the solution of the amine. This maintains a high concentration of the amine nucleophile relative to the electrophilic intermediate, favoring the desired mono-sulfonylation.

Category 3: Work-up and Isolation Challenges

Q6: My crude yield is high, but I lose most of my product during column chromatography or recrystallization.

A: This suggests either the product is unstable to the purification conditions or there are challenges with separation.

  • Causality & Solution:

    • Silica Gel Acidity: Some sulfonamides can be sensitive to acidic silica gel, leading to decomposition on the column. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., Hexane/Ethyl Acetate with 0.5% Et₃N).

    • Recrystallization Solvent: Finding the right solvent system is key. The ideal solvent dissolves the sulfonamide when hot but very poorly when cold, while impurities remain soluble.[15] Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[16] Perform small-scale solubility tests to find the optimal system.

    • Removing Byproducts: Succinimide (from NCS) is a common byproduct. It is water-soluble, so a thorough aqueous workup (washing the organic layer with water or brine) is usually sufficient to remove it before purification.

Data Presentation & Key Parameters

Table 1: Common Oxidizing/Activating Agents
ReagentAcronymCommon ConditionsKey Considerations
N-ChlorosuccinimideNCSAcetonitrile, Room TempMost common; byproduct is water-soluble succinimide.[6][11]
Trichloroisocyanuric AcidTCCAAcetonitrile, Room TempPotent chlorine source; handle with care.[12]
Iodine (I₂) / OxidantI₂/TBHPWater or organic solventMetal-free conditions; can be eco-friendly.[3][17]
Sodium HypochloriteNaOClAqueous/BiphasicInexpensive "bleach"; pH control can be important.[12]
Table 2: Solvent Selection Guide
SolventPolarityTypical UseNotes
Acetonitrile (MeCN)Polar AproticGeneral purpose, good solubility for many salts.Excellent choice for reactions involving NCS or TCCA.[6]
Dichloromethane (DCM)NonpolarGood for less polar substrates.Ensure it is anhydrous.
Tetrahydrofuran (THF)Polar AproticVersatile solvent.Must be anhydrous; can form peroxides.
Water (H₂O)Polar ProticUsed in specific eco-friendly protocols (e.g., with I₂).[3]Not suitable for methods generating sulfonyl chloride intermediates.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Sulfonamide Synthesis using NCS

This protocol is a robust starting point for the synthesis of an N-aryl or N-alkyl sulfonamide.

Materials:

  • Sodium Aryl/Alkyl Sulfinate (1.0 equiv)

  • Amine (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the sodium sulfinate (1.0 mmol) and the amine (1.1 mmol).

  • Under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved (or a fine suspension is formed).

  • In a single portion, add N-Chlorosuccinimide (1.1 mmol, 147 mg).

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL) to remove succinimide and any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure sulfonamide.

Visualization of Experimental Workflow & Troubleshooting

Troubleshooting Workflow Start Start Reaction (Sulfinate + Amine + NCS) Monitor Monitor by TLC/LC-MS (1 hour) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Purification Complete->Workup Yes Troubleshoot TROUBLESHOOT Complete->Troubleshoot No (Stalled / Low Conversion) Product Desired Sulfonamide Workup->Product Check_SM Check Reagent Quality (Sulfinate, NCS, Solvent) Troubleshoot->Check_SM Check_Cond Check Conditions (Anhydrous? Temp?) Troubleshoot->Check_Cond Check_Side Analyze Byproducts (e.g., Sulfonic Acid by LC-MS) Troubleshoot->Check_Side

Caption: A decision-tree workflow for reaction monitoring and troubleshooting.

References

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). Open Chemistry. URL
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. URL
  • Sulfonamide Scaffold Synthesis Methods: A Review. (2022).
  • Troubleshooting low conversion rates in sulfonamide synthesis. (n.d.). BenchChem. URL
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. URL
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2021).
  • Common issues in sulfonamide synthesis and solutions. (n.d.). BenchChem. URL
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Environmental Science and Pollution Research. URL
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. URL
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances. URL
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. URL
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfin
  • Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. (2024). International Journal of Molecular Sciences. URL
  • Recent advances of sodium sulfinates in radical reactions. (2020).
  • Technical Support Center: Optimizing Sulfonamide Synthesis. (n.d.). BenchChem. URL
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021).
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. (2024).
  • Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. (2011). Organic Chemistry Portal. URL
  • A Strategy for the Synthesis of Sulfonamides on DNA. (2019). PubMed. URL
  • Minimizing side products in sulfonamide synthesis. (n.d.). BenchChem. URL
  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. (2007). Beilstein Journal of Organic Chemistry. URL
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2021).
  • Synthesis of SIAs via mechanochemistry from sulfinamides and NCS. (2022).
  • Classical synthetic methods of sulfinate salts. (2024).
  • Synthesis of sulfonamides from sodium sulfinates. (2024).
  • Sulfonamide purification process. (1957).
  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. (2020).
  • Synthesis of sulfonamides from thiols in presence of t‐Bu4NCl and NCS. (2024).
  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. (2023).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
  • Applications of Sulfinate Salts. (2019). Spectrum: Concordia University Research Repository. URL
  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. (2007).
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. (2024).
  • Preparation of sulfonamides from N-silylamines. (2013).

Sources

Sodium 3-methoxy-3-oxopropane-1-sulfinate stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical resource center for Sodium 3-methoxy-3-oxopropane-1-sulfinate, a versatile sulfinic acid salt utilized in a range of synthetic applications.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and validated protocols for the effective use of this reagent. While sulfinate salts are generally bench-stable solids, their behavior in solution can be complex.[2] This document aims to elucidate the stability profile and potential degradation pathways of this compound to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored under an inert atmosphere at room temperature.[3][4] Sulfinate salts are generally considered bench-stable and insensitive to moisture.[5] However, many sulfinates can be hygroscopic.[2] To ensure long-term integrity and prevent potential hydrolysis or oxidation, we recommend storing the compound in a desiccator or a glovebox, tightly sealed to exclude air and moisture. The melting point is reported as 199-216°C with decomposition, indicating good thermal stability in its solid form.[3][4]

Q2: How should I prepare stock solutions of this reagent? What solvents are recommended?

A2: this compound is soluble in water.[1] For most applications, preparing fresh solutions is highly recommended to minimize potential degradation. If preparing a stock solution, use a high-purity, degassed aprotic solvent such as anhydrous DMSO or DMF. While sulfinate salts can undergo self-disproportionation in solution, using anhydrous aprotic solvents can mitigate this instability.[6] Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in ester hydrolysis under certain conditions.

Q3: What are the primary known degradation pathways for this compound in solution?

A3: Based on its chemical structure, which contains both a sulfinate salt and a methyl ester functional group, two primary degradation pathways are of concern:

  • Oxidation: The sulfinate moiety is susceptible to oxidation to the corresponding sulfonate.[7] This can be initiated by atmospheric oxygen, especially under heating or in the presence of trace metal catalysts, or by other oxidizing agents present in the reaction mixture.

  • Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of acid or base.[8] Alkaline hydrolysis of methyl esters is a well-documented process.[9]

A visual summary of these potential pathways is provided below.

G cluster_main Potential Degradation of this compound cluster_pathways parent This compound (C₄H₇NaO₄S) hydrolysis 3-(Sodiooxysulfinyl)propanoic acid (Hydrolysis Product) parent->hydrolysis Pathway 1: Ester Hydrolysis (Acid/Base Catalyzed) oxidation Sodium 3-methoxy-3-oxopropane-1-sulfonate (Oxidation Product) parent->oxidation Pathway 2: Sulfinate Oxidation (e.g., by O₂) G trouble Observing Unexpected Side Product check_lcms LC-MS Analysis: - Low starting material? - Multiple new peaks? trouble->check_lcms check_cond Review Reaction Conditions: - Elevated Temp? - Acidic pH? check_lcms->check_cond hypothesis Hypothesis: Disproportionation Reaction check_cond->hypothesis solution Solution: - Lower reaction temp. - Use a non-acidic solvent. - Add reagent slowly. hypothesis->solution

Caption: Troubleshooting workflow for identifying unexpected side products.

Experimental Protocols

Protocol 1: Standard Procedure for Assessing Reagent Stability

This protocol provides a framework for evaluating the stability of this compound in a specific solvent system over time using HPLC analysis.

Objective: To quantify the degradation of the reagent under simulated experimental conditions.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., Acetonitrile, DMSO, Water)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).

  • Set Time Points: Aliquot the solution into several autosampler vials. Designate time points for analysis (e.g., T=0, 1h, 4h, 8h, 24h).

  • Incubation: Store the vials under the desired conditions (e.g., room temperature, 50°C, protected from light).

  • HPLC Analysis (T=0): Immediately inject the T=0 sample onto the HPLC. Develop a suitable method (e.g., C18 column, mobile phase gradient of water and acetonitrile) to obtain a sharp peak for the parent compound. Record the peak area.

  • Subsequent Analysis: At each subsequent time point, inject the corresponding sample and record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time to determine the degradation rate.

    • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

G cluster_workflow HPLC-Based Stability Study Workflow prep 1. Prepare Stock Solution (Known Concentration) aliquot 2. Aliquot into Vials (for each time point) prep->aliquot incubate 3. Incubate under Test Conditions aliquot->incubate inject_t0 4. Inject T=0 Sample (Establish Baseline) incubate->inject_t0 inject_tx 5. Inject Samples at Subsequent Time Points inject_t0->inject_tx analyze 6. Analyze Data (% Remaining vs. Time) inject_tx->analyze

Caption: Experimental workflow for conducting a stability assessment.

References

  • Rapid Transformation of Sulfinate Salts Into Sulfonates Promoted by a Hypervalent iodine(III) Reagent. Beilstein Journal of Organic Chemistry.
  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. RSC Publishing.
  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. eGyanKosh.
  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars - University of Bradford.
  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. kluedo.
  • Buy this compound | 90030-48-1. Smolecule.
  • Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • 90030-48-1|this compound|BLD Pharm. BLD Pharm.
  • 90030-48-1 | this compound | Inorganic Salts. Ambeed.com.
  • This compound. LookChem.
  • This compound One Chongqing Chemdad Co. Chemdad.

Sources

Improving solubility of Sodium 3-methoxy-3-oxopropane-1-sulfinate for reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this versatile reagent in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of SMOPS into your reaction protocols.

Introduction to this compound

This compound is a valuable sulfinic acid salt utilized in a variety of chemical transformations, including nucleophilic substitution and the formation of sulfones.[1][2] Its ionic nature, however, often leads to poor solubility in many common organic solvents, posing a significant hurdle for its effective use in homogeneous reaction mixtures. This guide will explore practical, field-proven strategies to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline powder.[1] As a sodium salt, it is soluble in water.[1] Its solubility in organic solvents is generally limited, particularly in nonpolar solvents. It shows some solubility in polar aprotic solvents, though this may not always be sufficient for high concentration reactions.

Q2: In which organic solvents has this compound been successfully used?

A2: Literature reports the use of this compound in polar aprotic solvents. For instance, it has been employed as a nucleophile in a copper-catalyzed reaction using acetonitrile as the solvent.[3][4] However, it's important to note that even in such solvents, solubility can be a limiting factor affecting reaction efficiency.[3][4]

Q3: Can heating improve the solubility of this compound?

A3: For many salts, increasing the temperature enhances solubility. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice.[5] However, for some salts, such as sodium sulfate, solubility can decrease with increasing temperature due to an exothermic dissolution process.[6] It is advisable to conduct a small-scale test to determine the effect of temperature on the solubility of this compound in your specific solvent system.

Q4: What is the visual indicator of poor solubility during a reaction?

A4: Poor solubility will manifest as a heterogeneous mixture, with undissolved solid particles of the reagent visible in the reaction solvent. This can lead to inconsistent reaction rates and lower yields, as the reaction can only occur at the surface of the solid particles.

Troubleshooting Guide: Enhancing Solubility for Reactions

This section provides a series of troubleshooting steps and detailed protocols to address the poor solubility of this compound. The strategies are presented in order of increasing complexity.

Strategy 1: Optimization of Solvent System

The initial and most straightforward approach is to select an appropriate solvent or a co-solvent system.

Issue: The reagent does not dissolve in the chosen reaction solvent.

Solution:

  • Solvent Screening: Test the solubility of this compound in a range of polar aprotic solvents.

SolventPolarity (Dielectric Constant)General Observations
Dimethylformamide (DMF)37Often a good choice for dissolving salts.
Dimethyl Sulfoxide (DMSO)47High polarity, can be difficult to remove.
Acetonitrile (MeCN)36Used in literature, but solubility may be limited.[3][4]
Tetrahydrofuran (THF)7.6Generally poor for dissolving salts.
  • Co-solvent Systems: The addition of a small amount of a polar, miscible co-solvent can significantly enhance solubility. This works by reducing the overall polarity difference between the ionic solute and the bulk organic solvent.

    • Recommendation: Start by adding a small percentage (5-10% v/v) of a polar co-solvent like DMF or DMSO to a less polar solvent in which your other reactants are soluble. Observe for improved dissolution.

Strategy 2: Physical Methods to Aid Dissolution

Mechanical energy can be employed to break down the crystal lattice and increase the surface area of the solid, thereby accelerating the dissolution process.

Issue: The reagent dissolves very slowly or incompletely, even in a suitable solvent.

Solution: Ultrasonication

Ultrasonication uses high-frequency sound waves to induce cavitation, the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, effectively breaking apart solid particles and enhancing their interaction with the solvent.

Experimental Protocol: Dissolution via Bath Sonication

  • Weigh the required amount of this compound into your reaction vessel.

  • Add the chosen reaction solvent.

  • Place the reaction vessel in a bath sonicator.

  • Sonicate the mixture for 15-30 minutes. You may need to gently swirl the vessel periodically.

  • Visually inspect for dissolution. If the solid persists, consider longer sonication times or combining this method with other strategies.

Diagram: Workflow for Solubility Enhancement

G cluster_0 Initial Observation cluster_1 Strategy 1: Solvent Optimization cluster_2 Strategy 2: Physical Methods cluster_3 Strategy 3: Phase-Transfer Catalysis cluster_4 Outcome start Poor Solubility of SMOPS solvent_screen Screen Polar Aprotic Solvents (DMF, DMSO, MeCN) start->solvent_screen Try first cosolvent Use Co-solvent System (e.g., THF with 10% DMF) solvent_screen->cosolvent If still insoluble success Homogeneous Reaction Mixture solvent_screen->success If successful ultrasonication Apply Ultrasonication cosolvent->ultrasonication To aid dissolution cosolvent->success If successful ptc Implement Phase-Transfer Catalysis ultrasonication->ptc For biphasic systems or persistent issues ultrasonication->success If successful ptc->success

Caption: A logical workflow for troubleshooting the solubility of SMOPS.

Strategy 3: Phase-Transfer Catalysis (PTC)

For reactions in nonpolar or biphasic solvent systems where the solubility of the sulfinate salt is negligible, Phase-Transfer Catalysis is a powerful technique. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the sulfinate anion from the solid or aqueous phase into the organic phase where the reaction occurs.

Causality Behind PTC: The lipophilic cation of the PTC pairs with the sulfinate anion, forming a lipophilic ion pair that is soluble in the organic solvent. This allows the otherwise insoluble nucleophile to participate in the reaction.

Experimental Protocol: Nucleophilic Substitution using PTC

  • Reactant Setup: In a round-bottom flask, combine your substrate (e.g., an alkyl halide), the organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst.

  • Catalyst Selection: Common and effective phase-transfer catalysts include tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC). A typical catalyst loading is 1-10 mol%.

  • Reagent Addition: Add this compound to the mixture. If the reaction tolerates water, a concentrated aqueous solution of the sulfinate can be used; otherwise, it should be added as a fine powder.

  • Reaction Conditions: Stir the biphasic mixture vigorously to ensure efficient transfer of the sulfinate between phases. The reaction can be run at room temperature or heated as required.

  • Work-up: Upon completion, the aqueous phase containing any unreacted sulfinate and the catalyst can be easily separated from the organic phase containing the product.

Diagram: Mechanism of Phase-Transfer Catalysis

G Na_SMOPS Na⁺ SMOPS⁻ Q_SMOPS Q⁺ SMOPS⁻ Na_SMOPS->Q_SMOPS Anion Exchange Substrate R-Y (Substrate) Na_SMOPS->Substrate QX Q⁺X⁻ (PTC) Product R-SMOPS (Product) Q_SMOPS->Product Reaction QY Q⁺Y⁻ QY->QX Regeneration

Caption: Simplified representation of the PTC cycle for SMOPS.

Summary of Troubleshooting Strategies

StrategyWhen to UseKey AdvantagesConsiderations
Solvent Optimization Initial approach for all reactions.Simple to implement, no additional reagents.May not be sufficient for highly nonpolar systems.
Ultrasonication Slow or incomplete dissolution.Speeds up dissolution, increases surface area.Can generate heat; may not be suitable for all scales.
Phase-Transfer Catalysis Biphasic or nonpolar solvent systems.Enables reactions with insoluble salts, mild conditions.Requires an additional reagent (catalyst), vigorous stirring.

By systematically applying these strategies, researchers can effectively overcome the solubility challenges associated with this compound, unlocking its full potential as a valuable reagent in organic synthesis and drug development.

References

  • Halpern, M. (n.d.). Poor Choice of Process Conditions for PTC SN2 Using Sulfinate. Phase Transfer Catalysis.
  • Wikipedia. (2023). Phase-transfer catalyst.
  • The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube.
  • Oh, Y. et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
  • Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature?. Chemistry Stack Exchange.
  • Quora. (2016, March 11). Why does the solubility of sodium sulphate and ceric sulphate decrease with increase in temperature?.
  • Wikipedia. (2023). Cosolvent.
  • Pharmatutor. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
  • Lisa, Dr. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube.

Sources

Purification techniques for products from Sodium 3-methoxy-3-oxopropane-1-sulfinate reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with reactions involving sulfinate compounds, specifically focusing on the purification of products derived from reagents like Sodium 3-methoxy-3-oxopropane-1-sulfinate (MMP-sulfinate). While direct literature on this specific reagent is emerging, its structure, CH₃OOC-CH₂-CH₂-SO₂Na, suggests its reactivity will be analogous to other well-studied alkyl sulfinates. These compounds are valuable precursors for forming sulfones, sulfonamides, and other sulfur-containing molecules, which are key functional groups in many pharmaceutical agents.

This guide provides practical, field-tested advice in a question-and-answer format to address common challenges encountered during the purification of products from these reactions. It emphasizes the "why" behind each step, grounding the protocols in established chemical principles to empower you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with MMP-sulfinate reactions?

A1: The impurity profile will largely depend on the specific reaction type (e.g., oxidation, Michael addition, nucleophilic substitution). However, you can generally anticipate the following:

  • Unreacted Starting Material: Residual MMP-sulfinate, being a salt, is highly polar and typically water-soluble.

  • Oxidation Byproducts: Sulfinates are easily oxidized to their corresponding sulfonic acids or sodium sulfonates (e.g., Sodium 3-methoxy-3-oxopropane-1-sulfonate). These are often highly polar and can be difficult to separate from polar products.

  • Disulfides: Formed by the dimerization of the sulfinate, especially under acidic conditions or in the presence of certain metals.

  • Solvent-Related Impurities: Residual high-boiling point solvents like DMF or DMSO can be persistent.

  • Reagent-Specific Byproducts: Byproducts from other reagents used in the reaction (e.g., unreacted electrophiles, decomposition products of coupling agents).

Q2: My desired product is a sulfone, but I'm seeing multiple spots on my TLC plate. What could they be?

A2: This is a common scenario. Aside from the impurities listed in Q1, multiple spots for a sulfone-forming reaction could indicate:

  • Incomplete Oxidation: You may be seeing both your desired sulfone and the intermediate sulfoxide. Using a stronger oxidizing agent or extending the reaction time may be necessary.

  • Over-oxidation: While less common for sulfones, if other sensitive functional groups are present in your molecule, they may have been oxidized.

  • Decomposition: Sulfones are generally stable, but if your molecule contains other labile groups (e.g., a sensitive protecting group), decomposition on the silica gel of the TLC plate can occur, leading to streaking or multiple spots. Staining with potassium permanganate can help identify oxidizable species.

Q3: I'm having trouble removing the sodium sulfonate byproduct. It seems to be co-eluting with my polar product during column chromatography. What are my options?

A3: Sodium sulfonates are notoriously polar and can be challenging to remove. Here are several strategies to consider, ranging from simple workup modifications to more advanced purification techniques:

  • Aqueous Wash/Liquid-Liquid Extraction: Before chromatography, try a liquid-liquid extraction. If your product has moderate to low polarity, it will partition into an organic solvent (e.g., ethyl acetate, dichloromethane), while the highly polar sodium sulfonate will remain in the aqueous phase. You may need to perform multiple extractions to achieve a good separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method. Choose a solvent system where your product has good solubility at high temperatures but poor solubility at low temperatures, while the sulfonate impurity remains soluble.

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar to be retained on a C18 column, reverse-phase chromatography is an ideal solution. The polar sulfonate will elute very quickly with the solvent front, providing a clean separation.

  • Ion-Exchange Chromatography: For products with ionizable groups, this technique can be highly effective. For example, if your product is acidic, you could use an anion exchange resin to bind it, wash away the neutral and basic impurities, and then elute your product with a change in pH or salt concentration.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific purification challenges.

Troubleshooting Guide 1: Product Streaking on Silica Gel Column Chromatography

Problem: My target compound, a moderately polar sulfone, streaks badly on the silica gel column, leading to poor separation and mixed fractions.

Underlying Cause: This often indicates an interaction between the compound and the acidic silanol groups on the surface of the silica gel. Sulfonyl groups can be Lewis basic and may interact strongly with these acidic sites. This can also be caused by trace amounts of highly polar, acidic, or basic impurities.

Step-by-Step Solution:

  • Neutralize the Silica: Before packing your column, prepare a slurry of your silica gel in the chosen eluent system. Add 0.5-1% triethylamine (or another volatile base like pyridine) to the slurry. This will neutralize the acidic sites on the silica surface.

  • Use a Modified Eluent: Add the same percentage of triethylamine to your mobile phase. This ensures that the column remains neutralized throughout the purification process.

  • Consider an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for compounds that are sensitive to acid or are basic in nature. Alternatively, for very polar compounds, reverse-phase silica (C18) may be a better choice.

Workflow Diagram: Selecting a Chromatography Strategy

start Initial Purification Problem check_polarity Is the product polar? start->check_polarity lle Perform Liquid-Liquid Extraction check_polarity->lle Yes normal_phase Normal-Phase Chromatography (Silica) check_polarity->normal_phase No check_solid Is the product a solid? recrystallization Attempt Recrystallization check_solid->recrystallization Yes check_solid->normal_phase No lle->check_solid end Purified Product recrystallization->end check_streaking Does it streak? normal_phase->check_streaking neutralize_silica Use Neutralized Silica/Eluent check_streaking->neutralize_silica Yes check_streaking->end No reverse_phase Reverse-Phase Chromatography (C18) neutralize_silica->reverse_phase Still streaks neutralize_silica->end Resolved reverse_phase->end ion_exchange Consider Ion-Exchange Chromatography

Caption: Decision tree for selecting an appropriate purification strategy.

Troubleshooting Guide 2: Removing Persistent High-Boiling Point Solvents

Problem: After column chromatography, my NMR analysis shows significant amounts of residual DMSO (or DMF), even after drying under high vacuum.

Underlying Cause: Solvents like DMSO (boiling point: 189 °C) and DMF (boiling point: 153 °C) have very low vapor pressures and can be difficult to remove, especially if your product is a thick oil or amorphous solid that traps the solvent.

Step-by-Step Solutions:

  • Azeotropic Removal:

    • Dissolve your product in a minimum amount of a solvent in which it is soluble (e.g., dichloromethane or toluene).

    • Add a larger volume of a co-solvent that forms a low-boiling azeotrope with the residual solvent and in which your product is not soluble (e.g., heptane or pentane).

    • Concentrate the mixture on a rotary evaporator. The co-solvent will help to "carry over" the high-boiling solvent. Repeat this process 2-3 times.

  • Lyophilization (Freeze-Drying):

    • This is a highly effective method for removing residual solvents. Dissolve your sample in a solvent that can be easily lyophilized, such as water or 1,4-dioxane.

    • Freeze the sample solid using a dry ice/acetone bath or liquid nitrogen.

    • Place the frozen sample on a high-vacuum lyophilizer. The solvent will sublime, leaving your product as a dry, fluffy powder.

Data Summary: Common Solvents and Removal Techniques

Residual SolventBoiling Point (°C)Recommended Removal Technique(s)
Dimethylformamide (DMF)153Aqueous washes, Azeotropic removal with toluene
Dimethyl sulfoxide (DMSO)189Aqueous washes, Lyophilization from water/dioxane
N-Methyl-2-pyrrolidone (NMP)202Aqueous washes, Lyophilization

Part 3: Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction to Remove Sulfinate/Sulfonate Salts
  • Reaction Quench: Quench the reaction mixture as appropriate (e.g., with water or a mild acid/base).

  • Solvent Addition: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume should be roughly equal to the aqueous volume.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separation: Drain the organic layer (if denser than water) or decant it (if less dense).

  • Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of your product.

  • Combine and Wash: Combine the organic layers. Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Workflow Diagram: Liquid-Liquid Extraction

start Reaction Mixture in Aqueous Solution add_solvent Add Organic Solvent (e.g., EtOAc) start->add_solvent shake_vent Shake and Vent Funnel add_solvent->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers collect_organic Collect Organic Layer separate_layers->collect_organic reextract Re-extract Aqueous Layer (2x) collect_organic->reextract combine_organic Combine All Organic Layers reextract->combine_organic wash_brine Wash with Brine combine_organic->wash_brine dry_concentrate Dry (Na2SO4) and Concentrate wash_brine->dry_concentrate end Crude Product Ready for Chromatography dry_concentrate->end

Caption: Step-by-step workflow for a standard liquid-liquid extraction.

References

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann. [Link]
  • High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Dolan, J. W. (2002). LCGC North America. [Link]
  • Strategies for the Purification of Polar Compounds. Still, W. C., Kahn, M., & Mitra, A. (1978). The Journal of Organic Chemistry. [Link]

Technical Support Center: Oxidation of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the oxidation of Sodium 3-methoxy-3-oxopropane-1-sulfinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Our goal is to equip you with the necessary information to troubleshoot common issues and answer frequently asked questions, ensuring the success and integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation process. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My reaction shows low or incomplete conversion. How can I drive it to completion?

Answer: Incomplete conversion is a common issue that can typically be resolved by systematically evaluating and optimizing several key reaction parameters. The oxidation of sulfinates is generally favorable, but kinetics can be sluggish without proper conditions.

Causality and Recommended Actions:

  • Oxidant Stoichiometry: The sulfinate to sulfonate conversion is an oxidation that requires at least one equivalent of the oxidizing agent. Often, a slight excess is beneficial to ensure the reaction goes to completion.

    • Action: Increase the stoichiometry of your oxidant (e.g., hydrogen peroxide, m-CPBA) incrementally from 1.1 equivalents to 1.5 equivalents. A large excess should be avoided initially to prevent potential side reactions or purification difficulties.

  • Reaction Temperature: Like most chemical reactions, the rate of oxidation is temperature-dependent. If the reaction is proceeding slowly at room temperature, gentle heating may be required to overcome the activation energy barrier.

    • Action: If you are running the reaction at room temperature, try increasing the temperature to 40-50°C. Monitor the reaction closely, as excessive heat can promote side reactions, such as hydrolysis of the methyl ester.

  • Choice of Oxidant: While many oxidants can effect this transformation, their reactivity profiles differ. Hydrogen peroxide is a cost-effective and environmentally friendly choice, but others may be more efficient for your specific substrate or conditions.

    • Action: Consider switching to an alternative oxidant. A hypervalent iodine(III) reagent, such as iodobenzene diacetate, can promote a rapid and clean transformation of sulfinates to sulfonates.[1][2]

  • Solvent and Solubility: Both the sulfinate salt and the resulting sulfonate salt are polar and typically require polar solvents for good solubility. If the starting material is not fully dissolved, the reaction becomes heterogeneous and the rate will be significantly reduced.

    • Action: Ensure your starting material is fully dissolved. If using an aqueous system, ensure sufficient water is present. For organic solvents, a polar protic solvent like methanol or ethanol can be effective.

Question 2: I'm observing an unexpected side product. What could it be and how can I prevent it?

Answer: The most likely side product in this reaction arises from the hydrolysis of the methyl ester group, which would yield sodium 3-carboxypropane-1-sulfonate. This is particularly prevalent if the reaction is conducted under strongly acidic or basic conditions, or for prolonged periods at elevated temperatures.

Root Cause Analysis and Prevention:

  • pH Instability: The ester linkage is susceptible to hydrolysis. Some oxidation procedures can generate acidic or basic byproducts, shifting the reaction pH.

    • Preventative Measure: Maintain a neutral or near-neutral pH throughout the reaction. You can add a buffer system (e.g., a phosphate buffer) to the reaction mixture. Before starting, check the pH of your starting material solution and adjust if necessary.

  • Reaction Time and Temperature: The longer the reaction time and the higher the temperature, the greater the opportunity for ester hydrolysis.

    • Preventative Measure: Monitor the reaction progress closely using an appropriate analytical technique (see Question 3). Once the reaction is complete, work it up promptly. Avoid unnecessarily high temperatures.

Question 3: What is the most effective way to monitor the reaction's progress?

Answer: Real-time monitoring is crucial for determining the reaction endpoint, which helps prevent the formation of side products and ensures optimal yield. Given the polar, non-volatile nature of the starting material and product, chromatographic and spectroscopic methods are ideal.

Recommended Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. The sulfinate and sulfonate are highly water-soluble and can be readily separated and quantified using reverse-phase HPLC with an appropriate ion-pairing agent or on a polar-embedded column.[3][4]

    • Methodology:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid or an ion-pairing agent like tetrabutylammonium hydrogen sulfate) and acetonitrile or methanol.

      • Detection: UV detector (if the molecule has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

      • Procedure: Periodically withdraw a small aliquot from the reaction, quench it (if necessary), dilute it, and inject it into the HPLC. The disappearance of the starting material peak and the appearance of the more polar product peak indicates reaction progress.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance can provide a clear picture of the conversion by observing the chemical shift of the protons adjacent to the sulfur atom.

    • Methodology:

      • Procedure: Withdraw an aliquot, remove the solvent under reduced pressure, and re-dissolve the residue in a deuterated solvent (e.g., D₂O).

      • Expected Observation: The methylene protons (–CH₂–) alpha to the sulfur will experience a downfield shift upon oxidation from sulfinate (R-SO₂⁻) to sulfonate (R-SO₃⁻) due to the increased electron-withdrawing nature of the sulfonate group.

CompoundGroupExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Starting Material (Sulfinate)–CH₂–SO₂⁻~2.8 - 3.1~55 - 60
Product (Sulfonate)–CH₂–SO₃⁻~3.0 - 3.4~50 - 55
Both –O–CH₃~3.7~52
Both –CH₂–CO₂~2.6 - 2.8~30 - 35
Both –C=ON/A~170 - 175

Note: Exact chemical shifts are dependent on the solvent and pH.

Question 4: I am having difficulty purifying the final sodium sulfonate product. What is the best approach?

Answer: Purification can be challenging because both the starting sulfinate and the product sulfonate are highly polar, water-soluble salts, making standard silica gel chromatography ineffective. The key is to exploit differences in solubility.

Validated Purification Strategies:

  • Aqueous Slurry Wash: This technique is effective for removing less polar organic impurities and some inorganic salts.[5]

    • Protocol:

      • Isolate the crude solid product after the reaction workup.

      • Create a slurry of the crude solid in a minimal amount of cold water (e.g., 0.75 to 1.25 mL of water per gram of solid).[5]

      • Stir the slurry vigorously for 15-60 minutes. The desired sulfonate, if less soluble than the impurities, will remain as a solid while impurities dissolve.

      • Filter the solid, wash with a cold, water-miscible solvent like isopropanol or acetone to remove residual water, and dry under vacuum.

  • Recrystallization from a Mixed-Solvent System: This is the most effective method for achieving high purity. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., water or methanol).

      • Slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., isopropanol, ethanol, or acetone) until the solution becomes slightly turbid.

      • Add a drop or two of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath.

      • Collect the resulting crystals by filtration, wash with the cold anti-solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Question 1: What is the underlying mechanism for the oxidation of a sulfinate to a sulfonate?

Answer: The oxidation of a sulfinate (sulfur in the +4 oxidation state) to a sulfonate (sulfur in the +6 oxidation state) generally proceeds via the formation of a highly reactive sulfonyl radical intermediate.

Mechanistic Pathway:

  • Single Electron Transfer (SET): The oxidant abstracts a single electron from the lone pair on the sulfur atom of the sulfinate anion.

  • Sulfonyl Radical Formation: This electron transfer generates a sulfonyl radical (R-SO₂•).

  • Radical Oxidation: The sulfonyl radical is then rapidly oxidized by another molecule of the oxidant or a related species to form the final, stable sulfonate.

ReactionMechanism cluster_start Step 1: Single Electron Transfer cluster_intermediate Step 2: Radical Formation cluster_end Step 3: Final Oxidation Sulfinate R-SO₂⁻ (Sulfinate) SET + Oxidant1 Oxidant Radical R-SO₂• (Sulfonyl Radical) SET->Radical - e⁻ Sulfonate R-SO₃⁻ (Sulfonate) Radical->Sulfonate + [O] (from Oxidant) ReducedOxidant1 [Oxidant]⁻ ReducedOxidant2 [Oxidant]⁻

Caption: General mechanism of sulfinate oxidation.

Question 2: Which oxidizing agent should I choose for this transformation?

Answer: The choice of oxidant depends on factors like cost, safety, scalability, and desired reaction conditions. Below is a comparison of common choices.

OxidantProsConsTypical Conditions
Hydrogen Peroxide (H₂O₂) Inexpensive, "green" (byproduct is water), readily available.[6][7]Can require heating; concentration must be known; potential for runaway reaction if not controlled.Aqueous or alcoholic solvent, RT to 50°C.
m-CPBA Highly effective, often works at room temperature.Can be shock-sensitive, byproduct (m-CBA) must be removed.Chlorinated solvents or polar aprotic solvents, 0°C to RT.
Hypervalent Iodine (III) Reagents Very mild, fast reactions, high yields.[2]Expensive, generates organic waste (iodobenzene).Dichloromethane/alcohol, RT.[2]
Potassium Permanganate (KMnO₄) Strong, inexpensive oxidant.Can be non-selective, produces MnO₂ sludge which complicates workup.Aqueous solution, often requires pH control.
Electrochemical Oxidation Environmentally friendly (no chemical oxidant needed), highly controllable.[8][9]Requires specialized equipment (potentiostat).Aqueous or organic solvent with a supporting electrolyte.[9]

For general laboratory scale, 30% hydrogen peroxide in water or methanol is often the most practical starting point.

Question 3: What are the critical safety precautions for handling oxidizing agents?

Answer: Working with oxidizing agents requires strict adherence to safety protocols to prevent accidents, fires, or explosions.[10][11]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear safety goggles (not glasses), a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[11][12]

  • Ventilation: Conduct all experiments in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential splashes or exothermic events.[11][13]

  • Segregation: Never store oxidizing agents near flammable or combustible materials (e.g., organic solvents, paper, wood).[12][13] Store them in designated cabinets.

  • Handling: Use only glass or other inert containers. Never return unused oxidant to the original stock bottle to avoid contamination.[13] When adding the oxidant, do so slowly and portion-wise to control the reaction rate and temperature.

  • Spill Management: In case of a spill, use an inert absorbent material like vermiculite or sand. Do not use paper towels or other combustible materials to clean up an oxidizer spill. [12][13]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Sulfinate in appropriate solvent B Cool solution in ice bath (if necessary) A->B C Add Oxidant (e.g., H₂O₂) dropwise B->C D Allow to warm to RT and stir C->D E Monitor by HPLC or NMR D->E F Quench excess oxidant (e.g., with Na₂SO₃) E->F G Remove solvent (in vacuo) F->G H Purify crude solid (Recrystallization or Slurry) G->H I Dry final product H->I

Caption: General experimental workflow for sulfinate oxidation.

References
  • Mei, H., et al. (2020). Chemistry of electrochemical oxidative reactions of sulfinate salts. Green Chemistry, 22(10), 3028-3059.
  • Request PDF. (n.d.). Chemistry of electrochemical oxidative reactions of sulfinate salts.
  • AUETD. (2022, May 4). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides.
  • ResearchGate. (n.d.). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species.
  • PMC - NIH. (2023, September 18). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides.
  • RSC Publishing. (n.d.). Recent advances in the synthesis and transformations of sulfinate esters.
  • ACS Publications. (n.d.). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups.
  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals.
  • PMC - NIH. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
  • ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts.
  • LookChem. (n.d.). This compound.
  • Storemasta Blog. (2024, May 2). How do you Store Oxidizing Agents?.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Strong Oxidizers.
  • AFNS Safety - University of Alberta. (n.d.). Oxidizing Agents.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by oxidation.
  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis.
  • PubMed. (2018, May 24). Rapid Transformation of Sulfinate Salts Into Sulfonates Promoted by a Hypervalent iodine(III) Reagent.
  • Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Journal of the American Chemical Society. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
  • PubMed. (2017, March 4). Developments in Methods of Analysis for Naphthalene Sulfonates.
  • ResearchGate. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates.
  • ChemRxiv. (n.d.). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups.
  • RSC Advances. (2021, March 1). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
  • ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • PMC - NIH. (2018, May 24). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent.

Sources

Technical Support Center: Navigating Scale-Up Challenges with Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 3-methoxy-3-oxopropane-1-sulfinate. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of reactions involving this versatile reagent. Our aim is to bridge the gap between bench-scale success and efficient, safe, and reproducible pilot-plant or manufacturing-scale production.

Introduction: From Beaker to Reactor

This compound is a valuable building block in organic synthesis, often utilized for the introduction of a sulfonyl moiety.[1] While laboratory-scale reactions may proceed smoothly, scaling up introduces a new set of challenges that are often more physical than chemical in nature.[2] This guide will address these potential hurdles with a focus on the underlying scientific principles to empower you to make informed decisions during your process development.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific issues you may encounter during the scale-up of reactions involving this compound.

Issue 1: Uncontrolled Exotherm and "Runaway" Reaction

Question: My reaction is showing a much more significant exotherm than observed in the lab, and I'm concerned about a runaway reaction. What's happening and how can I control it?

Answer:

This is a critical safety and process control issue. The transition from a small flask with a large surface-area-to-volume ratio to a large reactor with a much smaller ratio is the primary reason for this observation.[3] Heat generated during the reaction cannot dissipate as efficiently in a larger vessel.

Causality and Mitigation Strategies:

  • Heat Transfer Limitations: In a large reactor, the distance from the bulk of the reaction mixture to the cooling jacket is significantly greater. This impedes efficient heat removal.

  • Mixing In-homogeneity: Inadequate mixing can create localized "hot spots" where the reaction rate accelerates, leading to a potential runaway.[4]

Troubleshooting Protocol:

  • Calorimetry Data is Crucial: Before scaling up, perform reaction calorimetry to accurately determine the heat of reaction. This data is essential for engineering the appropriate cooling capacity.

  • Controlled Dosing: Instead of adding the this compound all at once, implement a controlled addition strategy. This allows the cooling system to keep pace with heat generation.

  • Solvent Selection and Concentration: A more dilute reaction mixture can act as a heat sink. While this may impact reaction kinetics and throughput, it is a key parameter to adjust for thermal management.

  • Agitation and Baffling: Ensure your reactor is equipped with an appropriate agitator and baffling system to promote efficient mixing and heat distribution.[4]

Issue 2: Poor Solubility, Precipitation, and Incomplete Reaction

Question: I'm observing precipitation of my this compound or starting material, leading to an incomplete reaction at a larger scale. Why is this happening now?

Answer:

Solubility issues are a common scale-up challenge.[5] What appears as a homogeneous solution in a small flask can behave differently in a large, multi-liter reactor where temperature and concentration gradients can be more pronounced.

Causality and Mitigation Strategies:

  • Localized Concentration Gradients: Inefficient mixing can lead to areas of high concentration, exceeding the solubility limit of the reagent.[4]

  • Temperature Effects: If the reaction is exothermic, localized heating can alter solubility. Conversely, if the reactor is cooled aggressively, some areas may become too cold, causing precipitation.

  • "Salting Out" Effects: As the reaction progresses and new ionic species are formed, the overall ionic strength of the solution can change, potentially causing your starting materials or intermediates to "salt out" of the solution.

Troubleshooting Protocol:

  • Solubility Profiling: Determine the solubility of this compound and other key reagents in your chosen solvent system at various temperatures.

  • Solvent System Optimization: Consider using a co-solvent to improve solubility. For sulfinate salts, the addition of water can sometimes enhance solubility.[6]

  • Order of Addition: Experiment with the order in which you add your reagents. Sometimes, adding the solid sulfinate to the solvent before other reactants can prevent initial precipitation.

  • Temperature Control: Maintain a consistent and uniform temperature throughout the reactor. This may require a balance between heating and cooling to stay within the optimal solubility window.

Issue 3: Increased Impurity Profile and Difficult Purification

Question: The impurity profile of my scaled-up batch is significantly worse than my lab-scale experiments, making purification difficult and lowering my yield. What are the likely causes?

Answer:

Longer reaction times and less efficient heat and mass transfer at scale can lead to the formation of new or increased levels of impurities.[7]

Causality and Mitigation Strategies:

  • Side Reactions: Increased reaction time due to slower heating and cooling cycles can provide more opportunity for side reactions to occur.

  • Degradation: Localized "hot spots" from poor mixing can lead to the thermal degradation of starting materials, intermediates, or the final product. The thermal stability of sulfinates can be a concern under certain conditions.

  • Oxidation: this compound can be oxidized to the corresponding sulfonate.[8] This may be more prevalent at scale if there is significant headspace or if the reaction is not performed under an inert atmosphere.

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure your reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Kinetic and Stability Studies: Perform studies to understand the rate of the desired reaction versus potential side reactions at different temperatures. Also, assess the stability of your product under the reaction conditions over extended periods.

  • Optimized Work-up Procedure: Develop a robust work-up procedure that can effectively remove impurities. This may involve specific aqueous washes to remove unreacted sulfinate or other water-soluble byproducts.[9]

  • Crystallization Studies: If your product is a solid, invest time in developing a controlled crystallization procedure. This is often the most effective way to remove impurities at a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of for scale-up?

A1: Key properties include:

  • Appearance: White to off-white crystalline powder.

  • Solubility: It is soluble in water.[10] Its solubility in common organic solvents should be experimentally determined for your specific process.

  • Melting Point: It has a decomposition melting point in the range of 199-216°C.[11] However, thermal stability at lower temperatures under reaction conditions should be evaluated.

PropertyValueSource
Molecular FormulaC4H7NaO4S[12]
Molecular Weight174.15 g/mol [12]
Melting Point199-216°C (decomposes)[11]
StorageInert atmosphere, Room Temperature[11]

Q2: What are the primary safety considerations when handling large quantities of this compound?

A2:

  • Handling: Wear suitable protective clothing, including gloves and eye protection. Handle in a well-ventilated area and avoid the formation of dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4]

  • Reaction Hazards: As with any chemical reaction, the primary hazard during scale-up is the potential for an uncontrolled exotherm. Always have a clear understanding of the reaction's thermal profile before proceeding.

Q3: How can I monitor the progress of my reaction effectively at a large scale?

A3: In-process controls (IPCs) are critical for successful scale-up.

  • Chromatography: HPLC is a common and reliable method for monitoring the consumption of starting materials and the formation of the product.

  • Spectroscopy: In-situ monitoring with techniques like FT-IR can provide real-time data on the reaction progress without the need for sampling.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility studies are not widely published, as a sulfinate salt, it can be oxidized. Therefore, it should be kept away from strong oxidizing agents. It is also a nucleophile and will react with electrophiles.

Experimental Workflow Diagrams

Troubleshooting Uncontrolled Exotherms

Exotherm_Troubleshooting start Uncontrolled Exotherm Observed check_calorimetry Was Reaction Calorimetry Performed? start->check_calorimetry perform_calorimetry Perform Calorimetry to Determine Heat of Reaction check_calorimetry->perform_calorimetry No check_dosing Is Dosing Controlled? check_calorimetry->check_dosing Yes perform_calorimetry->check_dosing implement_dosing Implement Slow, Controlled Addition of Reagents check_dosing->implement_dosing No check_mixing Is Agitation and Mixing Adequate? check_dosing->check_mixing Yes implement_dosing->check_mixing improve_mixing Increase Agitation / Improve Baffling check_mixing->improve_mixing No check_concentration Is Reaction Too Concentrated? check_mixing->check_concentration Yes improve_mixing->check_concentration dilute_reaction Decrease Reactant Concentration check_concentration->dilute_reaction Yes end Thermally Controlled Process check_concentration->end No dilute_reaction->end

Caption: Decision tree for troubleshooting uncontrolled exotherms.

Process Flow for Optimizing Product Purity

Purity_Optimization start Low Purity in Scaled-Up Batch analyze_impurities Identify Major Impurities (e.g., by LC-MS) start->analyze_impurities oxidation_check Is Oxidation a Major Pathway? analyze_impurities->oxidation_check inert_atmosphere Implement/Improve Inert Atmosphere oxidation_check->inert_atmosphere Yes degradation_check Are Degradants Present? oxidation_check->degradation_check No inert_atmosphere->degradation_check thermal_stability_study Conduct Thermal Stability Studies degradation_check->thermal_stability_study Yes workup_check Is Work-up Effective? degradation_check->workup_check No thermal_stability_study->workup_check optimize_workup Optimize Washes and Extractions workup_check->optimize_workup No end High Purity Product workup_check->end Yes optimize_workup->end

Caption: Workflow for optimizing product purity at scale.

References

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9324-9376. [Link]
  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository. [Link]
  • Gemo, M., et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7851. [Link]
  • Mettler Toledo. Mixing and Mass Transfer | Reaction Rate.
  • CatSci Ltd. SOME SCALE-UP CONSIDERATIONS.
  • Lab Manager Magazine. (2022, October 21). How to Scale Up a New Synthesis Reaction.
  • Gendron, T., et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry, 14, 1146-1151. [Link]
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
  • AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes.
  • Jannapu Reddy, R., & Haritha Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9324–9376. [Link]
  • Polpharma API. Rising to the Solubility Challenge: Collaborative Solutions in API Development.
  • Hou, J., et al. (2024). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega, 9(10), 11976-11986. [Link]
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Chemdad. This compound.

Sources

Effect of base on Sodium 3-methoxy-3-oxopropane-1-sulfinate reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile reagent, particularly concerning its reactivity in the presence of a base.

Introduction

This compound, with the chemical formula C₄H₇NaO₄S, is a valuable sulfinic acid salt in organic synthesis.[1] It is recognized for its unique structure which includes a sulfinyl group attached to a propan-1-sulfinate backbone.[1] This compound serves as a key reagent in the synthesis of various organosulfur compounds, including sulfonamides and sulfones.[1][2] Its reactivity, particularly its nucleophilicity, is significantly influenced by the reaction conditions, most notably the choice and strength of the base employed. Understanding these nuances is critical for successful and reproducible experimental outcomes.

This guide will explore the common challenges and questions that arise when utilizing this compound in base-mediated reactions, providing you with the expert insights needed to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion to the Desired Sulfonylated Product

Question: I am attempting a nucleophilic substitution reaction with an aryl halide using this compound and a base, but I am observing low to no yield of my desired sulfone. What could be the problem?

Answer:

Several factors can contribute to poor conversion in sulfonylation reactions. Let's break down the most common culprits:

  • Inadequate Base Strength: The primary role of the base is to facilitate the reaction, which can occur through various mechanisms depending on the specific transformation. In many cases, such as copper-catalyzed cross-coupling reactions, a base is indispensable.[3] The choice of base is critical; for instance, in certain copper-catalyzed asymmetric desymmetrizing sulfonylation reactions, bases like K₃PO₄ have been shown to be effective.[3] If you are using a weak base, it may not be sufficient to promote the desired reaction.

    • Solution: Consider screening a range of bases with varying strengths. For many sulfonylation reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective.[3] In some instances, stronger organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.

  • Poor Nucleophilicity of the Sulfinate: The nucleophilicity of the sulfinate anion is paramount for the reaction to proceed. The solvent system plays a crucial role here.

    • Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents are effective at solvating the sodium cation while leaving the sulfinate anion relatively free to act as a nucleophile.[4][5] In contrast, polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the sulfinate, creating a solvent shell that hinders its ability to attack the electrophile.[5][6][7]

  • Reaction Temperature: Some sulfonylation reactions require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures will help you identify the optimal condition without promoting side reactions.

  • Catalyst Inactivity (if applicable): If you are performing a transition-metal-catalyzed reaction (e.g., copper or palladium-catalyzed), the catalyst's activity is crucial.

    • Solution: Ensure your catalyst is not deactivated. Use fresh catalyst and ensure your reaction setup is under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.

Issue 2: Competing Basicity and Nucleophilicity Leading to Side Products

Question: I am observing the formation of unexpected side products in my reaction. It seems the base or the sulfinate is reacting in an unintended way. How can I mitigate this?

Answer:

This is a classic challenge in organic chemistry where the dual nature of reagents as both bases and nucleophiles comes into play.[4]

  • Understanding the Balance: The sulfinate anion itself is a moderate base. In the presence of a strong base and a substrate with acidic protons, you might observe deprotonation of your starting material or product, leading to undesired side reactions.

    • Solution:

      • Choose a Non-Nucleophilic Base: If your primary goal is deprotonation without introducing a competing nucleophile, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures.

      • Control Stoichiometry: Carefully control the stoichiometry of the base. Using a slight excess might be necessary, but a large excess can promote side reactions.

      • Temperature Control: Running the reaction at a lower temperature can often favor the desired nucleophilic attack over competing base-mediated side reactions.

Issue 3: Potential Hydrolysis of the Methyl Ester Group

Question: My protocol involves basic conditions. I am concerned about the potential for the base to hydrolyze the methyl ester of this compound. Is this a valid concern and how can I avoid it?

Answer:

Yes, this is a very valid concern. The methyl ester functionality is susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylate and methanol.[8] This side reaction can consume your starting material and complicate purification.

  • Reaction Conditions to Minimize Hydrolysis:

    • Base Selection: Opt for milder bases when possible. Bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) are less likely to promote ester hydrolysis compared to strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]

    • Anhydrous Conditions: The presence of water will significantly promote hydrolysis. Ensure your solvents and reagents are anhydrous.

    • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of hydrolysis. Monitor the reaction closely to stop it as soon as the desired product is formed.

    • Alternative Reagents: If ester hydrolysis is a persistent issue, consider if an alternative sulfinating reagent without a base-sensitive functional group is suitable for your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base when using this compound?

A1: The role of the base is context-dependent. In many applications, such as the synthesis of sulfonimides from aryl or benzyl halides, the reaction is conducted under basic conditions.[1][9][10] In transition-metal-catalyzed cross-coupling reactions, a base is often essential for the catalytic cycle to proceed.[3] The base can act as a proton scavenger, regenerate the active catalyst, or deprotonate a pro-nucleophile.

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent has a profound impact on the nucleophilicity of the sulfinate anion.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice. They effectively solvate the sodium cation, leaving the sulfinate anion more "naked" and therefore more nucleophilic.[4]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hydrogen bond with the sulfinate anion, creating a solvent shell that reduces its nucleophilicity.[5][6] This is especially true for smaller, more charge-dense anions.[6]

Q3: Can this compound act as a base itself?

Q4: Are there any known incompatibilities with certain types of bases?

A4: While there are no universal incompatibilities, the choice of base should be made carefully based on the other functional groups present in your starting materials. For example, using a strong, nucleophilic base like an alkoxide in the presence of an ester could lead to transesterification as a side reaction.

Q5: My reaction is sluggish. Besides changing the base, what else can I try?

A5: If your reaction is slow, consider the following:

  • Increase the Temperature: As discussed in the troubleshooting section, increasing the temperature can often accelerate the reaction rate.

  • Use an Additive: In some cases, additives can enhance reactivity. For example, in certain palladium-catalyzed reactions, the addition of a silver salt as a co-oxidant has been shown to be beneficial.[2]

  • Change the Metal Catalyst: If you are using a transition metal catalyst, switching to a different metal (e.g., from palladium to copper) or changing the ligand on the metal can have a significant impact on reactivity and selectivity.

Experimental Protocols

General Protocol for a Copper-Catalyzed Sulfonylation of an Aryl Halide

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the desired concentration.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Dynamics

Influence of Base and Solvent on Sulfinate Reactivity

G cluster_conditions Reaction Conditions cluster_reactivity Sulfinate Reactivity cluster_outcomes Reaction Outcomes Base Base Strength (Weak vs. Strong) Nucleophilicity Nucleophilicity Base->Nucleophilicity Influences Basicity Basicity Base->Basicity Determines Solvent Solvent Type (Protic vs. Aprotic) Solvent->Nucleophilicity Modulates DesiredProduct Desired Sulfonylation Nucleophilicity->DesiredProduct Leads to SideProducts Side Reactions (e.g., Elimination, Hydrolysis) Basicity->SideProducts Can lead to

Sources

Avoiding decomposition of sulfinate salts during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize sulfinate salts (RSO₂Na) as key intermediates and building blocks in organic synthesis. Due to their inherent reactivity, sulfinate salts can be prone to decomposition during synthesis and handling, leading to reduced yields and impure products. This document provides in-depth, experience-based answers to common challenges, explaining the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide: Real-time Synthesis Issues

This section addresses specific problems you might observe during an experiment.

Issue 1: My reaction mixture is turning yellow/brown, and my final yield is significantly lower than expected.

Question: I am synthesizing an aryl sulfinate salt from its corresponding sulfonyl chloride and sodium sulfite. During the workup, or even during the reaction, I notice a persistent yellow or brown discoloration, and my final isolated yield is poor. What is happening and how can I fix it?

Answer:

This is a classic and frequent issue that points directly to two likely culprits: oxidation and disproportionation . Sulfinate salts are sensitive species and can readily undergo side reactions if not handled with care.

Primary Cause 1: Oxidation to Sulfonate

The sulfinate anion (RSO₂⁻) is susceptible to oxidation, especially in the presence of atmospheric oxygen. This reaction converts your desired sulfinate salt into the corresponding sulfonate salt (RSO₃⁻), which is often a highly water-soluble and undesired byproduct that complicates purification and reduces the yield of your target molecule.[1][2] This oxidation can be accelerated by the presence of trace metal impurities.

The mechanism involves the formation of a sulfonyl radical, which then reacts further.[2]

Primary Cause 2: Disproportionation

Sulfinate salts, particularly in acidic or neutral aqueous solutions, can disproportionate. In this complex redox process, two molecules of the sulfinic acid (formed in situ under acidic conditions) react to form a thiosulfonate and a sulfonic acid.[3][4] This reaction is often catalyzed by acid.

  • 3 RSO₂H → RSO₂S(O)R + RSO₃H + H₂O [3]

This pathway not only consumes your product but also generates multiple impurities.

Workflow Diagram: Key Decomposition Pathways

The following diagram illustrates the primary routes of sulfinate salt degradation.

cluster_main Sulfinate Salt (R-SO₂⁻) cluster_products Decomposition Products Sulfinate R-SO₂⁻ Na⁺ Sulfonate Sulfonate (R-SO₃⁻) Sulfinate->Sulfonate Oxidation (+ O₂, Trace Metals) Thiosulfonate Thiosulfonate (RSO₂SR) Sulfinate->Thiosulfonate Disproportionation (+ H⁺) SulfonicAcid Sulfonic Acid (RSO₃H) Sulfinate->SulfonicAcid Disproportionation (+ H⁺)

Caption: Major decomposition pathways for sulfinate salts.

Recommended Preventative Protocol: Inert Atmosphere Synthesis

To mitigate both oxidation and disproportionation, rigorous exclusion of air and careful pH control are paramount.

Objective: To synthesize and isolate a sulfinate salt with minimal degradation.

Materials:

  • Schlenk flask or three-neck round-bottom flask

  • Nitrogen or Argon gas line with bubbler

  • Degassed solvents (water, ethanol, etc.)

  • Syringes and needles

  • Starting materials (e.g., aryl sulfonyl chloride, sodium sulfite)

Procedure:

  • System Setup: Assemble your glassware (e.g., a Schlenk flask with a stir bar) and purge the entire system with an inert gas (Nitrogen or Argon) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Degassing: Prepare degassed water by sparging with Nitrogen or Argon for 30-60 minutes prior to use. This removes dissolved oxygen.

  • Reagent Preparation: Dissolve the sodium sulfite (and any base like sodium bicarbonate) in the degassed water within the reaction flask under the inert atmosphere.

  • Substrate Addition: Dissolve the sulfonyl chloride in a suitable, degassed solvent (if necessary) and add it slowly (dropwise) to the stirring sulfite solution at a controlled temperature (typically 0-25 °C). A slow addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to proceed under the inert atmosphere. Monitor by TLC or LC-MS as needed.

  • Workup & Isolation:

    • Once the reaction is complete, perform all subsequent steps (filtration, washing, etc.) as quickly as possible.

    • If precipitating the product, use degassed anti-solvents.

    • Wash the isolated solid with cold, degassed solvents to remove impurities.

  • Drying & Storage: Dry the final product under vacuum. For long-term storage, place the salt in a sealed vial and store it under an inert atmosphere in a desiccator or freezer. Sulfinate salts are generally bench-stable solids but taking precautions extends their shelf life.[5][6]

Workflow Diagram: Inert Atmosphere Setup

G cluster_gas Inert Gas Supply cluster_reaction Reaction Vessel Gas_Cylinder N₂ or Ar Cylinder Bubbler Oil Bubbler (Pressure Indicator) Gas_Cylinder->Bubbler Flow Schlenk_Flask Schlenk Flask (Reaction Mixture) Bubbler->Schlenk_Flask Positive Pressure Septum Septum for Reagent Addition Septum->Schlenk_Flask

Caption: Simplified workflow for synthesis under inert gas.

Frequently Asked Questions (FAQs)

Q1: How critical is temperature control during sulfinate salt synthesis?

A1: Temperature control is extremely important. Many sulfinate salts are thermally labile. For instance, sodium formaldehyde sulfoxylate (also known as Rongalite) begins to decompose at temperatures as low as 80 °C.[7][8] This thermal decomposition can be complex, releasing various byproducts.

General Guidance:

  • Synthesis: Run reactions at or below room temperature unless a specific protocol requires heating. Use an ice bath to control exothermic events, especially during the addition of reactive reagents like sulfonyl chlorides.

  • Workup: Keep solutions cool during workup and crystallization.

  • Storage: Store isolated, dry sulfinate salts in a cool, dark place. For particularly sensitive salts, storage in a freezer (-20 °C) is recommended.

ParameterCondition to AvoidRecommended ConditionRationale
Temperature High temperatures (>50 °C)0 °C to Room TemperaturePrevents thermal decomposition and unwanted side reactions.[7][8]
Atmosphere Aerobic (Air)Inert (N₂ or Ar)Prevents oxidation of sulfinate (RSO₂⁻) to sulfonate (RSO₃⁻).[1]
pH Acidic (pH < 7)Neutral to Alkaline (pH > 8)Prevents protonation to the unstable sulfinic acid, which leads to disproportionation.[7][8]

Q2: My synthesis protocol calls for acidic conditions. How can I prevent my sulfinate salt from decomposing?

A2: This is a challenging situation. The salt form (RSO₂⁻Na⁺) is significantly more stable than its corresponding sulfinic acid (RSO₂H).[4] Acidic conditions (pH < 7) will protonate the sulfinate anion, forming the free sulfinic acid, which is highly prone to disproportionation.[3][7][8]

If acidic conditions are unavoidable for a subsequent step:

  • Work quickly and at low temperatures: Generate the sulfinic acid in situ at a low temperature (e.g., 0 °C) and use it immediately in the next step of your reaction sequence. Do not attempt to store the acidified solution.

  • Use a biphasic system: If possible, generate the sulfinic acid in an aqueous layer and immediately extract it into an organic solvent where it might be more stable or can react before it decomposes.

  • Re-evaluate the synthetic route: Often, the best solution is to modify the synthetic plan to avoid acidic conditions altogether when a sulfinate intermediate is present.

Q3: Are all sulfinate salts equally unstable?

A3: No, stability varies significantly based on the structure of the "R" group.

  • Aromatic Sulfinates: Aryl sulfinates (e.g., sodium benzenesulfinate) tend to be relatively stable as crystalline solids.

  • Aliphatic Sulfinates: Alkyl sulfinates can be less stable, though this is highly dependent on the specific alkyl group.

  • Fluorinated Sulfinates: Reagents like sodium trifluoromethanesulfinate (Langlois reagent) are known for their stability and ease of handling, which contributes to their widespread use in trifluoromethylation reactions.[9][10]

Q4: I've successfully synthesized my sulfinate salt, but it seems to degrade over a few weeks in storage. What are the best storage practices?

A4: While many sulfinate salts are described as "bench-stable," this often applies to the short term.[5][6] For long-term stability and to ensure consistent reactivity in your experiments, follow these best practices:

  • Ensure Dryness: The presence of moisture can accelerate decomposition. Dry the salt thoroughly under high vacuum.

  • Inert Atmosphere: After drying, break the vacuum with an inert gas like nitrogen or argon. Store the vial inside a desiccator that has also been backfilled with inert gas.

  • Use Parafilm® or a Secure Cap: Tightly seal the vial cap and wrap it with Parafilm® to prevent slow ingress of air and moisture.

  • Cold Storage: Store the sealed container in a freezer (-20 °C) or refrigerator (4 °C).

  • Aliquot: If you will be using the reagent frequently, consider aliquoting it into several smaller vials. This prevents the entire batch from being repeatedly exposed to the atmosphere each time you need to weigh some out.

By understanding the chemical vulnerabilities of sulfinate salts and implementing these robust handling and synthesis protocols, you can significantly improve the yield, purity, and reproducibility of your experiments.

References

  • Rongda Chemical Co.,Ltd. (2021). sodium formaldehyde sulfoxylate (rongalite)powder and lump have the following characteristics.
  • Ataman Kimya. SODIUM FORMALDEHYDESULFOXYLATE HYDRATE.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis and Reactions of Sodium Formaldehyde Sulfoxylate.
  • Reddy, R. J., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • Google Patents. (1936). Stable sodium formaldehyde sulphoxylate and process of preparing the same.
  • Mei, H., et al. (2020). Chemistry of electrochemical oxidative reactions of sulfinate salts. Green Chemistry.
  • HENAN LIHAO CHEM PLANT LIMITED. sodium formaldehyde sulfoxylate lump.
  • ResearchGate. (2020). Chemistry of electrochemical oxidative reactions of sulfinate salts.
  • Cao, L., et al. (2018). Disproportionate Coupling Reaction of Sodium Sulfinates Mediated by BF3·OEt2: An Approach to Symmetrical/Unsymmetrical Thiosulfonates. Organic Letters.
  • Yang, Y. (2022). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. Auburn University Electronic Theses and Dissertations.
  • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society.
  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Research Repository.
  • Reddy, R. J., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent.

Sources

Technical Support Center: Preventing Hydrolysis of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to mitigate the primary challenge associated with this reagent: hydrolysis. Adherence to these guidelines is critical for ensuring experimental reproducibility and success.

Section 1: Understanding the Instability

Q1: Why is my this compound reagent degrading?

Answer: The molecular structure of this compound contains a methyl ester functional group, which is highly susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, leading to the formation of a carboxylate salt (Sodium 3-carboxypropane-1-sulfinate) and methanol.

This degradation is problematic for several reasons:

  • Loss of Reactivity: The hydrolyzed product is no longer the active sulfinating agent required for your reaction.

  • Inaccurate Stoichiometry: Degradation leads to lower-than-expected concentrations of the active reagent, compromising reaction yields and reproducibility.

  • Product Contamination: The byproducts, methanol and the carboxylate salt, can interfere with your reaction or complicate purification.

The hydrolysis can be catalyzed by either acidic or basic conditions, but it is most significantly accelerated by the presence of hydroxide ions in alkaline conditions (a process known as saponification).[1][2] Since this compound is the salt of a sulfinic acid, its solution may be slightly basic, creating an environment that promotes its own degradation if moisture is present.

While the sulfinate group itself is generally stable and less prone to hydrolysis, it is good practice to protect the entire molecule from moisture.[3][4][5] The primary point of failure, however, is the ester linkage.

Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The diagram below illustrates the two-step nucleophilic acyl substitution mechanism responsible for the degradation of the reagent in the presence of a base (e.g., hydroxide from water).

Caption: Base-catalyzed hydrolysis of the reagent.

Section 2: Troubleshooting and Prophylactic Protocols

This section provides direct answers and actionable protocols for common issues encountered when using this compound.

Q2: How should I properly store this reagent to ensure its long-term stability?

Answer: Proper storage is the most critical factor in preventing hydrolysis. The reagent is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[6][7]

Recommended Storage Protocol:

  • Container: Keep the reagent in its original manufacturer's bottle, which is often designed for air-sensitive materials (e.g., Sure/Seal™ bottles).[8] If you must transfer it, use a clean, oven-dried glass vial with a PTFE-lined cap.

  • Atmosphere: Store the container inside a secondary containment, such as a desiccator cabinet or a sealed bag, filled with an inert gas (argon or nitrogen). The desiccator should contain an active desiccant (e.g., Drierite or molecular sieves).

  • Temperature: For long-term storage, keep the reagent at -20°C .[9] This significantly slows the rate of any potential decomposition reactions.

  • Equilibration: Before opening, always allow the container to warm to room temperature completely (at least 1-2 hours). Opening a cold container will cause atmospheric moisture to condense on the cold powder, leading to rapid hydrolysis.[10]

  • Avoid: Do not store the reagent in a solution. If a stock solution is absolutely necessary, prepare it fresh for each experiment in a certified anhydrous aprotic solvent and use it immediately.

ParameterRecommendationRationale
Temperature -20°CReduces kinetic rate of hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) & DesiccantPrevents contact with atmospheric moisture and oxygen.[11][12]
Container Tightly sealed, original packagingMinimizes exposure to the laboratory environment.
Light Protect from light (amber vial/dark)Prevents potential photodecomposition, a general best practice.
Q3: What are the best practices for handling the reagent during an experiment?

Answer: Your handling technique is as important as storage. The goal is to prevent any contact with atmospheric moisture.

Recommended Handling Workflow:

  • Environment: Whenever possible, handle the solid reagent inside a glovebox or glove bag with a dry, inert atmosphere.[12][13]

  • Inert Atmosphere Techniques: If a glovebox is unavailable, use Schlenk line techniques.[12]

    • Bring the sealed reagent container into a positive pressure of inert gas (argon is preferred as it is denser than air).[10]

    • Use a dry syringe or cannula to transfer anhydrous solvent into the reagent bottle to dissolve it.

    • Use a gas-tight syringe to withdraw the required amount of the solution.[13]

  • Solvents & Glassware:

    • Use only high-quality, anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • All glassware must be rigorously dried before use, either by oven-drying (>120°C for several hours) or flame-drying under vacuum and cooling under an inert atmosphere.[11]

Workflow: Handling Air- and Moisture-Sensitive Reagents

Caption: Recommended workflow for experimental use.

Q4: How can I detect and quantify hydrolysis of my reagent?

Answer: If you suspect degradation, you can use standard analytical techniques to confirm it. A control sample of freshly opened reagent should be used for comparison.

  • ¹H NMR Spectroscopy: This is a rapid and effective method.[14]

    • Degraded Sample: You will observe a new singlet peak for methanol around 3.49 ppm (in D₂O) and the disappearance or reduction of the methyl ester singlet of the parent compound (typically around 3.7 ppm). The protons on the carbon chain adjacent to the newly formed carboxylate will also shift.

    • Procedure: Dissolve a small, accurately weighed amount of the solid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the parent compound from its more polar hydrolysis product.

    • Method: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The hydrolyzed carboxylic acid will elute earlier than the parent ester.

    • Quantification: Use a calibration curve with a pure standard to quantify the percentage of hydrolyzed material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting the methanol byproduct.[15][16] The reagent itself is non-volatile, but the methanol byproduct can be detected in the headspace of a heated sample vial.

Section 3: Frequently Asked Questions (FAQs)

Q: What solvents should I absolutely avoid? A: Avoid all protic solvents such as water, methanol, ethanol, and formic or acetic acid. Also, avoid solvents that are not certified as anhydrous, as even trace amounts of water can cause significant degradation over time.

Q: Can I use the reagent in an aqueous buffer for a biological application? A: This is challenging but possible with strict controls. The rate of hydrolysis is highly dependent on pH and temperature.[14]

  • pH: Use a neutral or slightly acidic buffer (pH 6.0-7.0). Avoid basic buffers (pH > 7.5) as they dramatically accelerate hydrolysis.[1]

  • Temperature: Perform the reaction at the lowest possible temperature (e.g., 4°C).

  • Time: Add the reagent to the aqueous buffer immediately before starting the experiment to minimize its exposure time.

  • Recommendation: It is highly advised to run a small-scale stability study first. Dissolve the reagent in your buffer, take aliquots at different time points (e.g., 0, 15, 30, 60 min), and analyze them by HPLC or NMR to determine the reagent's half-life under your specific conditions.

Q: The solid in my bottle appears clumpy and not like a free-flowing powder. Is it still usable? A: Clumping is a strong indicator that the reagent has absorbed moisture.[17] While it may not be completely hydrolyzed, its purity is compromised. It is not recommended for use in reactions where stoichiometry is critical. For less sensitive applications, you may attempt to dry the material under high vacuum for several hours, but it is best to use a fresh, unopened bottle to ensure reliable results.[18]

References

  • Grant, G. J., et al. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-2. [Link]
  • Fauske & Associates. (2020).
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
  • Chemistry Stack Exchange. (2023).
  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]
  • AK Lectures. (2019). Mechanism of Ester Hydrolysis. YouTube. [Link]
  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]
  • Bender, M. L. (1953). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society, 75(23), 5986–5990. [Link]
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
  • Liu, W., et al. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(1), 333–342. [Link]
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science. [Link]
  • ChemRxiv. (2023).
  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
  • National University of Singapore. (2012). SAFETYWISE - Storage of Time Sensitive Chemicals. [Link]
  • ResearchGate. (2022).
  • ResearchGate. (2019). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. [Link]
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
  • ResearchGate. (2018).
  • NIH National Center for Biotechnology Information. (2014).
  • NIH National Center for Biotechnology Information. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning issues when using Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during catalytic reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern with this compound?

A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, reducing or completely inhibiting its catalytic activity.[1][2] This is a significant concern when using this compound because it is a sulfur-containing compound. Sulfur compounds are well-known poisons for many transition metal catalysts, particularly those based on palladium (Pd), platinum (Pt), rhodium (Rh), and copper (Cu).[3][4][5] The sulfinate group in SMOPS can strongly adsorb to the metal surface, blocking access for reactants and thus poisoning the catalyst.

Q2: Which types of catalysts are most susceptible to poisoning by sulfinate-containing reagents like SMOPS?

A: Palladium-based catalysts are highly susceptible to sulfur poisoning.[3][4][5] These are commonly used in cross-coupling reactions where sulfinates can be employed. Copper catalysts, which are also used in reactions with sulfinates, can also be affected.[6][7] The extent of poisoning depends on the specific metal, its oxidation state, the reaction conditions, and the nature of the support material.[3]

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A: The primary indicators of catalyst poisoning include:

  • Reduced Reaction Rate or Stalled Reaction: A noticeable slowdown or complete halt of the reaction is a common sign.[8]

  • Decreased Product Yield: Lower than expected yields of the desired product.

  • Change in Selectivity: An increase in the formation of side products.

  • Need for Harsher Reaction Conditions: Requiring higher temperatures, pressures, or longer reaction times to achieve the desired conversion.[8]

  • Visual Changes in the Catalyst: In heterogeneous catalysis, a change in the color of the catalyst may be observed.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating catalyst poisoning when using this compound.

Issue 1: My palladium-catalyzed cross-coupling reaction is sluggish or has failed completely after adding SMOPS.

Root Cause Analysis:

The most probable cause is the poisoning of the palladium catalyst by the sulfinate group of SMOPS. Sulfur compounds can irreversibly bind to the active palladium sites, rendering the catalyst inactive.[4]

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for palladium catalyst poisoning.

Detailed Troubleshooting Steps:

  • Verify Reagent Purity:

    • Action: Ensure the this compound is of high purity and free from any sulfur-containing impurities that could be more potent catalyst poisons.

    • Rationale: Impurities, even at trace levels, can have a disproportionately large negative impact on catalytic activity.

  • Optimize Reaction Conditions:

    • Action:

      • Temperature: Gradually increase the reaction temperature.

      • Solvent: Ensure the solvent is appropriate and dry.

      • Ligand: The choice of ligand can influence the catalyst's resistance to poisoning. Experiment with more electron-rich or sterically bulky ligands.

    • Rationale: Higher temperatures can sometimes overcome mild catalyst inhibition. The ligand can protect the metal center and modulate its reactivity.

  • Adjust Catalyst and Loading:

    • Action:

      • Increase the catalyst loading.

      • Switch to a more robust catalyst, such as a pre-catalyst that is activated in situ or a catalyst with a higher tolerance to sulfur.

      • Consider a different palladium source (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).

    • Rationale: A higher catalyst loading may compensate for a portion of the catalyst being deactivated. Some catalyst systems are inherently more resistant to poisoning.

  • Use of a Sacrificial Agent or "Guard Bed":

    • Action: Introduce a less expensive, disposable material upstream of the catalyst bed (in flow chemistry) or as a preliminary scavenger to remove potential poisons.

    • Rationale: A guard bed can adsorb catalyst poisons before they reach the main catalytic bed, thereby extending the life of the primary catalyst.[9]

Issue 2: My copper-catalyzed reaction shows inconsistent results with SMOPS.

Root Cause Analysis:

While generally more tolerant than palladium, copper catalysts can still be inhibited by sulfur compounds. The formation of stable copper-sulfur complexes can lead to deactivation.[6][7] Inconsistent results may point to subtle variations in reaction setup or reagent quality.

Experimental Protocol for Investigating Inconsistent Results:

  • Baseline Reaction:

    • Run a control reaction with a non-sulfur-containing reagent under identical conditions to establish a baseline for catalyst performance.

  • Reagent Purity Check:

    • Use a fresh, unopened bottle of this compound.

    • Ensure all other reagents and solvents are of high purity and anhydrous.

  • Systematic Parameter Variation:

    • Create a design of experiments (DoE) matrix to systematically vary key parameters one at a time:

      • Temperature

      • Concentration

      • Stirring rate

      • Order of addition of reagents

  • Analysis of Results:

    • Carefully analyze the yield and purity of the product from each experiment to identify critical parameters affecting consistency.

Data Summary Table for Troubleshooting:

ExperimentSMOPS SourceCatalyst LotTemperature (°C)Yield (%)Observations
1 (Control)N/AA8095Clean reaction
2Lot 1A8060Sluggish, side products
3Lot 2A8085Improved performance
4Lot 1B8055Similar to Exp. 2
5Lot 1A10075Higher temp helps
Preventative Measures

To minimize the risk of catalyst poisoning when working with this compound:

  • High-Purity Reagents: Always use high-purity SMOPS and other reaction components.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the sulfinate, which could lead to more potent catalyst poisons.

  • Optimal Ligand Selection: For palladium-catalyzed reactions, choose ligands known to confer stability and resistance to poisoning.

  • Careful Monitoring: Closely monitor reaction progress using techniques like TLC, GC, or LC-MS to quickly detect any signs of catalyst deactivation.

Advanced Topic: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, although this is often challenging for sulfur poisoning.

Q4: Can I regenerate a palladium catalyst that has been poisoned by a sulfinate?

A: Regeneration of sulfur-poisoned palladium catalysts is difficult due to the strong binding of sulfur to the metal.[5][10] However, some strategies that have been explored for sulfur poisoning in general include:

  • Oxidative Treatment: High-temperature treatment in the presence of air or oxygen can sometimes burn off sulfur-containing species. However, this can also lead to sintering of the metal particles.

  • Reductive Treatment: Treatment with hydrogen at elevated temperatures may reduce sulfites and sulfates, but may not be effective for strongly chemisorbed sulfur.[5]

  • Washing/Leaching: In some instances, washing the catalyst with specific solvents or solutions might help remove the poison.

It is crucial to consult the catalyst manufacturer's guidelines before attempting any regeneration procedure, as improper treatment can cause irreversible damage.

References

  • Wikipedia.
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • Gremminger, P., et al. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales.
  • Kotha, S., & Khedkar, P. (2012). Rongalite: A Useful Green Reagent in Organic Synthesis. Chemical Reviews, 112(3), 1650-1680. [Link]
  • DCL Inc.
  • Barbier, J., & Lamy-Pitara, E. (1998). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 94(11), 1575-1579. [Link]
  • Kim, D., et al. (2015). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 137(42), 13484-13487. [Link]
  • Mondal, P., & Ghorai, P. (2023). Recent Developments in Rongalite Chemistry: A Critical Review. Chemistry – An Asian Journal. [Link]
  • Kotha, S., & Khedkar, P. (2012). Rongalite: A Useful Green Reagent in Organic Synthesis. Request PDF. [Link]
  • American Chemical Society. (2015). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
  • Chemdad.
  • ResearchGate. Preparation of rongalite from sodium dithionite and formaldehyde. [Link]
  • Ataman Kimya.
  • The Dong Group. Rongalite: A Useful Reagent in Organic Synthesis. [Link]
  • ResearchGate.
  • Chemistry For Everyone. (2025).
  • RSC Publishing.
  • ResearchGate. (2019).
  • YouTube. (2021).
  • PubChem.
  • Nikki-Universal Co., Ltd.
  • Patsnap Eureka.
  • LookChem.
  • Tyger Scientific.

Sources

Technical Support Center: Workup Procedures for Reactions Involving Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are utilizing Sodium 3-methoxy-3-oxopropane-1-sulfinate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical logic to empower you to troubleshoot and optimize your reaction workups effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence the workup procedure?

A1: this compound is a salt, and its physical properties are crucial for designing an effective purification strategy. It is a white to off-white crystalline solid that is soluble in water[1]. Its salt nature means it is non-volatile and will remain in the aqueous phase during a standard liquid-liquid extraction with an organic solvent.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Due to its high water solubility, the most straightforward method to remove unreacted this compound is through an aqueous wash. After quenching the reaction, dilute the mixture with an organic solvent in which your product is soluble but the sulfinate is not. Then, wash the organic layer with water or brine. The sulfinate salt will partition into the aqueous layer, which can then be separated and removed.

Q3: My desired product has some water solubility. How can I separate it from the sulfinate salt without significant product loss?

A3: This is a common challenge. Here are a few strategies to consider:

  • Minimize the volume of the aqueous wash: Use smaller, multiple washes rather than one large wash to reduce the amount of your product that is lost to the aqueous phase.

  • Back-extraction: After the initial aqueous wash, you can "back-extract" the aqueous layer with a fresh portion of organic solvent to recover some of the dissolved product.

  • Salting out: Saturating the aqueous layer with a salt like sodium chloride (brine wash) can decrease the solubility of your organic product in the aqueous phase, pushing it into the organic layer.

  • Alternative purification methods: If aqueous extraction is leading to significant product loss, consider alternative methods such as column chromatography. The high polarity of the sulfinate salt will cause it to strongly adhere to silica gel, allowing for the elution of your less polar product.

Q4: I've noticed the formation of an acidic byproduct during my reaction or workup. What is the likely cause?

A4: The methyl ester group in this compound can be susceptible to hydrolysis under either acidic or basic conditions, which would yield methanol and the corresponding carboxylic acid-sulfinate salt. If your reaction conditions are strongly acidic or basic, or if you use a harsh aqueous quench, you may be promoting this side reaction. To mitigate this, use neutral or mildly acidic/basic conditions for your quench and workup where possible. A wash with a dilute solution of a weak base like sodium bicarbonate can neutralize any acidic byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is contaminated with a white solid after evaporation of the organic solvent. Incomplete removal of this compound.Re-dissolve the crude product in an organic solvent and perform additional aqueous/brine washes. Ensure thorough separation of the aqueous and organic layers.
Formation of an emulsion during aqueous extraction. High concentration of salts or polar compounds at the interface.Add more organic solvent or brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. In stubborn cases, filtering the mixture through a pad of Celite® can be effective.
Low recovery of a polar product. Product is partitioning into the aqueous phase during extraction.Employ the strategies outlined in FAQ 3: minimize wash volumes, perform back-extractions, use a salting-out approach, or switch to column chromatography for purification.
The reaction seems to stall or give low yields. The sulfinate may be degrading.Ensure the reagent is stored in a cool, dry place under an inert atmosphere as recommended[2][3]. Consider the compatibility of the sulfinate with other reagents and solvents in your reaction.

Experimental Protocols

Protocol 1: Workup for a Water-Insoluble Organic Product

This protocol is suitable for reactions where the desired product has low water solubility and is soluble in a common organic solvent like ethyl acetate or dichloromethane.

  • Reaction Quench: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake gently to partition the components.

  • Aqueous Wash: Allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with deionized water (2 x 20 mL for a 50 mL reaction volume).

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 20 mL). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Further Purification: The crude product can be further purified by methods such as column chromatography, recrystallization, or distillation.

Protocol 2: Workup for a Water-Soluble Organic Product

This protocol is designed for situations where the product has significant water solubility, making standard extraction challenging.

  • Reaction Quench: Cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Direct Chromatography: Dissolve the crude residue in a minimal amount of a suitable solvent and directly load it onto a silica gel column for purification. The highly polar this compound and its byproducts will remain at the top of the column, while the desired product can be eluted with an appropriate solvent system.

  • Alternative: Salting-Out Extraction: a. After quenching, add a minimal amount of water to dissolve the salts. b. Add a large amount of a water-immiscible organic solvent (e.g., ethyl acetate). c. Add solid sodium chloride to the mixture until saturation to decrease the solubility of the product in the aqueous layer. d. Separate the organic layer. e. Back-extract the aqueous layer with several small portions of the organic solvent. f. Combine the organic layers, dry, filter, and concentrate.

Visualization of Workup Logic

The following diagram illustrates the decision-making process for selecting an appropriate workup strategy.

Workup_Decision_Tree start Reaction Complete product_solubility Is the product water-soluble? start->product_solubility extraction Perform Aqueous Extraction (Protocol 1) product_solubility->extraction No chromatography_decision Is product recovery low? product_solubility->chromatography_decision Yes end_extraction Crude Product for Further Purification extraction->end_extraction chromatography_decision->extraction No, try salting out chromatography Use Direct Chromatography (Protocol 2) chromatography_decision->chromatography Yes end_chromatography Purified Product chromatography->end_chromatography

Caption: Decision tree for workup strategy selection.

References

  • BLD Pharm.
  • PubChem.
  • Ambeed.
  • CymitQuimica.
  • Smolecule.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • Sigma-Aldrich.
  • ChemicalBook.
  • LookChem.
  • The Royal Society of Chemistry. Synthetic Procedures.
  • ChemicalBook.
  • eMolecules.
  • Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
  • Organic Syntheses. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene.
  • American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)

Sources

Impact of temperature on Sodium 3-methoxy-3-oxopropane-1-sulfinate reaction efficiency.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sodium 3-methoxy-3-oxopropane-1-sulfinate

A Guide to Optimizing Reaction Efficiency by Managing Temperature

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on troubleshooting and optimizing reactions involving this versatile sulfinate reagent, with a specific focus on the critical role of temperature.

As a Senior Application Scientist, I've seen firsthand how precise temperature control can be the deciding factor between a high-yield synthesis and a complex mixture of byproducts. This guide moves beyond simple protocols to explain the 'why' behind the temperature choices, empowering you to make informed decisions in your own experiments.

This compound (let's call it SMOPS for brevity) is a sulfinic acid salt with significant potential in organic synthesis, including medicinal chemistry and catalysis.[1] Its reactivity is centered around the sulfinate group, which can act as a nucleophile or a precursor to sulfonyl radicals, making it a valuable building block for organosulfur compounds.[1][2][3] However, this reactivity is highly sensitive to reaction conditions, especially temperature.

Core Principles: The Role of Temperature

Temperature is more than just a parameter to speed up a reaction; it's a powerful tool to control reaction pathways. Understanding its fundamental effects is key to mastering your synthesis.

  • Reaction Rate (Kinetics): In line with the Arrhenius equation, increasing temperature generally accelerates reaction rates. For sluggish reactions, a moderate increase in temperature can significantly reduce reaction times. However, this is a double-edged sword.

  • Selectivity: Many reactions have competing pathways, such as substitution vs. elimination, or the formation of different isomers. Temperature can influence which pathway is favored. Lower temperatures often favor the product that is formed fastest (kinetic control), while higher temperatures can allow the reaction to equilibrate and favor the most stable product (thermodynamic control).[4]

  • Reagent and Product Stability: SMOPS, like other alkyl sulfinates, has limited thermal stability.[5][6] Excessively high temperatures can lead to decomposition.[5] Similarly, the desired product or other reagents in the mixture may degrade at elevated temperatures, reducing the overall yield.[7]

  • Side Reactions: Unwanted side reactions almost always have a different activation energy than the desired reaction. Elevating the temperature might accelerate a byproduct-forming pathway more than the main reaction, leading to a less pure product mixture.[4]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems in a question-and-answer format. Each answer provides a logical workflow to diagnose and resolve the issue by modulating temperature.

Problem 1: Low or No Conversion of Starting Material

Q: I've run my reaction overnight, but TLC/LC-MS analysis shows mostly unreacted starting material. What should I do?

A: This is a classic sign of insufficient activation energy or slow kinetics. Temperature is your primary tool here.

  • Initial Diagnosis:

    • Confirm Reagent Viability: Ensure your SMOPS and other reagents are not degraded. Alkylsulfinic acid salts can be less stable than their aryl analogues.[6]

    • Check Solubility: Confirm that all reactants are sufficiently soluble at the current reaction temperature. A slight increase in temperature can sometimes dramatically improve solubility and, consequently, the reaction rate.[8]

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10–20 °C increments.[7] Monitor the reaction progress after each increase. A small-scale parallel optimization is highly recommended to find the sweet spot efficiently.[7]

    • Extended Reaction Time: Before escalating the temperature, consider if simply extending the reaction time at the current temperature is a viable option, especially if product degradation is a concern.

    • Solvent Choice: If you are limited by the boiling point of your solvent, consider switching to a higher-boiling point solvent that is compatible with your reaction chemistry.

Problem 2: Significant Byproduct Formation

Q: My reaction is working, but I'm getting a major byproduct that is difficult to separate. How can I improve the selectivity?

A: This indicates that an undesired reaction pathway is competitive with your desired synthesis. Temperature is a key parameter for controlling selectivity.

  • Initial Diagnosis:

    • Identify the Byproduct: If possible, characterize the byproduct. Is it from decomposition, a known side reaction of sulfinates (like O-alkylation instead of S-alkylation), or an elimination product?[6]

    • Review the Mechanism: Consider the mechanisms for both the desired and undesired reactions. Does one have a higher activation energy? High temperatures tend to favor pathways with higher activation energies and can lead to reduced selectivity.[7][8]

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most common and effective solution. Reducing the temperature will disproportionately slow down the side reaction if it has a higher activation energy.[4] This may require a longer reaction time, but the gain in purity and yield is often worth it.

    • Controlled Addition: If the reaction is exothermic, high local temperatures can occur upon reagent addition. Adding the limiting reagent slowly at a reduced temperature can prevent temperature spikes that favor side reactions.

Problem 3: Product Degradation or Darkening of the Reaction Mixture

Q: The reaction seems to work initially, but the yield drops over time, and the mixture turns dark. What's happening?

A: This is a strong indicator that your reaction temperature is too high, leading to the thermal decomposition of your starting materials or product.[7]

  • Initial Diagnosis:

    • Thermal Stability: Alkyl sulfonate salts are generally stable at moderate temperatures, but can decompose at high temperatures (e.g., above 150 °C), especially if impurities are present.[5] The ester functional group in SMOPS could also be susceptible to hydrolysis or other degradation at high temperatures.

    • Monitor Over Time: Run a time-course experiment and analyze samples at regular intervals. If you see the product concentration peak and then decline, degradation is almost certain.

  • Troubleshooting Steps:

    • Reduce Temperature Significantly: Immediately lower the reaction temperature. It is better to have a slow, clean reaction than a fast, messy one.

    • Minimize Reaction Time: Once you've found a suitable, lower temperature, optimize the reaction time. Do not let the reaction run for an unnecessarily long time, even at a moderate temperature. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for your specific application of SMOPS.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology: Parallel Reaction Screening

  • Baseline Setup: Set up a baseline reaction according to your initial plan or a literature procedure. This will be your control.[7]

  • Variable Identification: Identify temperature as the key variable for optimization. Keep all other parameters (solvent, concentration, stoichiometry) constant.[7]

  • Prepare Parallel Reactions: Set up a series of identical small-scale reactions. For example, five reactions in parallel.

  • Assign Temperatures:

    • Reaction 1: T = 20 °C (Room Temperature)

    • Reaction 2: T = 40 °C

    • Reaction 3: T = 60 °C (Baseline)

    • Reaction 4: T = 80 °C

    • Reaction 5: T = 100 °C (Adjust the range based on your solvent's boiling point and preliminary findings)

  • Execution & Monitoring:

    • Place each reaction in a pre-heated reaction block or oil bath to ensure accurate and stable temperature control.[9]

    • Run all reactions for the same amount of time (e.g., 4 hours).

    • Take a small, quenched aliquot from each reaction for analysis by TLC, GC, or LC-MS.

  • Analysis:

    • Compare the consumption of starting material and the formation of the desired product across all temperatures.

    • Crucially, look for the appearance of byproducts at higher temperatures.

    • Summarize the results in a table to clearly identify the optimal temperature.

ReactionTemperature (°C)% Conversion (SM)Relative Product AreaRelative Byproduct Area
12010%5%<1%
24055%50%2%
36095%88%5%
480>99%80%18%
5100>99%65% (Degradation)30%

Table 1: Example data from a temperature optimization study. In this hypothetical case, 60 °C offers the best combination of high conversion and minimal byproduct formation.

Diagrams for Conceptual Understanding

G cluster_0 Troubleshooting Workflow Start Problem Observed Problem Low Yield or Byproduct Formation? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Low Yield Byproduct Byproduct Formation Problem->Byproduct Byproducts Check_Sol Check Solubility & Reagents LowYield->Check_Sol Check_Mech Identify Byproduct / Check Mechanism Byproduct->Check_Mech Inc_Temp Incrementally Increase Temp (10-20°C) Check_Sol->Inc_Temp Monitor_1 Monitor Progress Inc_Temp->Monitor_1 End Optimal Condition Found Monitor_1->End Dec_Temp Decrease Temp (10-20°C) Check_Mech->Dec_Temp Monitor_2 Monitor Progress & Purity Dec_Temp->Monitor_2 Monitor_2->End

Caption: A decision-making workflow for troubleshooting temperature-related issues.

G cluster_1 Impact of Increasing Temperature Temp Increase Temperature Rate Desired Reaction Rate Increases Temp->Rate Positive Effect Byproduct Side Reaction Rate Increases (Often Faster) Temp->Byproduct Negative Effect Stability Reagent/Product Stability Decreases Temp->Stability Negative Effect Yield Optimal Yield Rate->Yield Byproduct->Yield Stability->Yield

Caption: The relationship between temperature, reaction rates, and stability.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound (SMOPS)? A1: While specific data for SMOPS is not readily available, sodium alkyl sulfinates are generally stable at moderate temperatures but can undergo decomposition at elevated temperatures, typically above 150-200°C.[5] It is prudent to perform initial reactions at temperatures below 100°C unless necessary.

Q2: Can temperature affect the type of reaction SMOPS undergoes (e.g., nucleophilic vs. radical)? A2: Yes. The generation of sulfonyl radicals from sulfinates can be initiated by heat.[10] If your reaction can proceed through both a nucleophilic pathway and a radical pathway, temperature can be a deciding factor. Radical reactions often require a higher temperature for initiation compared to many nucleophilic substitutions.

Q3: My reaction is highly exothermic. How does this relate to temperature control? A3: For exothermic reactions, the heat generated can cause the internal reaction temperature to rise significantly above your external setpoint (e.g., the oil bath temperature). This can lead to runaway reactions or the formation of byproducts. For such cases, it is critical to use a cooling bath, add reagents slowly, and ensure efficient stirring to dissipate heat effectively.

Q4: Does the solvent's boiling point dictate the maximum reaction temperature? A4: In an open vessel, the reaction temperature will be limited by the solvent's boiling point at that pressure (reflux).[9] To achieve higher temperatures, you must either switch to a higher-boiling solvent or use a sealed reaction vessel rated for high pressure. However, always consider the thermal stability of your reagents before increasing the temperature significantly.

References

  • Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds with Sodium Sulfinates under the Action of Iron‐Based Oxidants.
  • Tips & Tricks: Heating and Cooling. University of Rochester, Department of Chemistry. [Link]
  • The research history of sulfinyl sulfones and their application as a....
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. (2025). [Link]
  • Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins.
  • The disproportionate coupling reaction of sodium sulfinates.
  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
  • Development of Predictive Tools for Optimizing Organic Reactions. PMC - NIH. [Link]
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. (2024). [Link]
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC - NIH. [Link]
  • Sodium 3-methoxy-3-oxopropane-1-sulfonate | C4H7NaO5S | CID 57659405. PubChem. [Link]
  • Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temper
  • Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions.
  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron p
  • Thermal Stability Test and Formulation of Sodium Lignosulfonate with Isoamyl Alcohol as EOR Surfactant. Seminar Nasional Teknik Kimia "Kejuangan". [Link]
  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. (2025). [Link]
  • Failure in the alkylation of a sodium sulfin
  • Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (RSC Publishing). (2021). [Link]
  • Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. (2019). [Link]
  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates.
  • Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. PMC - NIH. (2018). [Link]
  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfon
  • Recent Advances in the Synthesis of Sulfones. Who we serve. (2016). [Link]
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (RSC Publishing). [Link]
  • Disproportionate Coupling Reaction of Sodium Sulfinates Mediated by BF3·OEt2: An Approach to Symmetrical/Unsymmetrical Thiosulfonates.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Sulfinate Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfinate salts. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with a focus on the critical role of solvent choice in dictating reaction outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only troubleshoot current issues but also proactively design more robust and successful experiments.

Introduction: The Dual Personality of Sulfinate Salts

Sulfinate salts (RSO₂⁻M⁺) are remarkably versatile reagents in modern organic synthesis. Their utility stems from their dual reactivity profile: they can act as potent sulfur-centered nucleophiles or serve as precursors to sulfonyl radicals under oxidative conditions.[1][2][3] This ambident nature makes them invaluable for forging S-C, S-N, S-O, and S-S bonds, leading to the synthesis of a wide array of critical organosulfur compounds like sulfones, sulfonamides, and sulfonates.[2][4] However, this versatility is also the source of many experimental challenges. The choice of solvent is paramount, as it can dramatically influence which reaction pathway is favored, affecting yield, selectivity, and the formation of unwanted byproducts.[5][6]

This guide will provide a structured approach to understanding and mastering the impact of solvents on your sulfinate salt reactions.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.

FAQ 1: Low or No Yield in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution (e.g., an SₙAr or alkylation) with a sodium sulfinate salt, but I'm observing very low conversion of my starting material. What could be the issue?

Answer:

Low reactivity in nucleophilic substitution reactions involving sulfinate salts is a frequent issue, often directly linked to solvent choice and the solvation of the sulfinate anion.

Root Cause Analysis:

  • Protic Solvent Inhibition: Polar protic solvents like water, methanol, and ethanol can severely hinder the nucleophilicity of the sulfinate anion.[7] These solvents form strong hydrogen bonds with the oxygen atoms of the sulfinate, creating a "solvent cage" that sterically blocks the sulfur atom from attacking the electrophile and energetically stabilizes the ground state of the nucleophile, increasing the activation energy of the reaction.[8][9]

  • Poor Solubility: While seemingly counterintuitive for a salt, some sulfinate salts, particularly those with large organic R-groups or certain counterions, exhibit modest solubility in common organic solvents.[1] If the salt is not sufficiently dissolved, the reaction will be limited by the concentration of the nucleophile in the solution phase.

  • Counterion Effects: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺, Zn²⁺) can influence the solubility and reactivity of the sulfinate salt.[5][6] Looser ion pairing, often observed with larger cations in polar aprotic solvents, can lead to a more "naked" and therefore more reactive sulfinate anion.

Troubleshooting Workflow:

G start Low Yield in Nucleophilic Substitution check_solvent Is the solvent polar protic (e.g., MeOH, EtOH, H₂O)? start->check_solvent switch_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). check_solvent->switch_solvent Yes check_solubility Is the sulfinate salt fully dissolved? check_solvent->check_solubility No success Improved Yield switch_solvent->success increase_solubility 1. Increase temperature. 2. Use a co-solvent (e.g., Toluene). 3. Consider a phase-transfer catalyst. check_solubility->increase_solubility No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes increase_solubility->success increase_temp Increase reaction temperature (monitor for decomposition). check_temp->increase_temp No check_temp->success Yes increase_temp->success

Detailed Recommendations:

  • Switch to a Polar Aprotic Solvent: This is the most critical step. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices.[6][8] They can dissolve the sulfinate salt due to their polarity but lack the acidic protons that cause inhibitory hydrogen bonding, leaving the sulfinate anion more reactive.[9]

  • Enhance Solubility: If solubility remains an issue even in aprotic solvents, gentle heating can be effective. In some cases, a biphasic mixture that becomes homogeneous upon heating can lead to high yields.[1]

  • Consider Phase-Transfer Catalysis: For reactions in biphasic systems or with poorly soluble salts, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be highly effective. The quaternary ammonium cation pairs with the sulfinate anion, shuttling it into the organic phase where it can react with the electrophile.

FAQ 2: Formation of Unexpected Side Products (Sulfides, Disulfides)

Question: My reaction is producing a significant amount of the corresponding sulfide (R-S-Ar) or disulfide (R-SO₂-S-R) instead of the desired sulfone (R-SO₂-Ar). Why is this happening?

Answer:

The formation of sulfide byproducts often points to the reaction veering into a radical pathway, where sulfonyl radicals undergo disproportionation or further reactions.

Root Cause Analysis:

  • Radical Generation: Sulfinate salts are well-known precursors to sulfonyl radicals (RSO₂•) via single-electron transfer (SET) processes.[2][10] This can be initiated by heat, light, or the presence of transition metal catalysts or oxidants.[11][12]

  • Disproportionation: Once formed, sulfonyl radicals can be unstable and may disproportionate to form thiols/thiolates or thiyl radicals.[11] These species are highly reactive and can engage in cross-coupling reactions to form sulfides.

  • Solvent Polarity: Highly polar solvents such as DMSO and DMF can facilitate the generation of sulfonyl radicals, especially in photoredox or metal-catalyzed systems.[11]

Troubleshooting Steps:

  • Exclude Radical Initiators: Ensure your reaction is protected from light, especially if using photosensitive reagents. Scrutinize your reagents and catalysts for any that might promote SET.

  • Add a Radical Scavenger: As a diagnostic tool, add a radical scavenger like TEMPO or BHT to a small-scale test reaction. If the formation of the side product is suppressed, it strongly suggests a radical mechanism is at play.[3]

  • Modify Solvent Choice: While polar aprotic solvents are good for nucleophilic pathways, consider if a less polar solvent could disfavor the radical pathway. Solvents with lower dielectric constants may be less effective at stabilizing the charged intermediates involved in SET.

  • Control Temperature: Higher temperatures can promote homolytic cleavage and radical formation. Running the reaction at the lowest effective temperature may minimize side product formation.[11]

FAQ 3: Ambident Reactivity - O- vs. S-Alkylation

Question: I am trying to form a sulfone (S-alkylation), but I am isolating the isomeric sulfinate ester (O-alkylation). How can I control the regioselectivity?

Answer:

The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or one of the oxygen atoms. The outcome is a classic example of Hard and Soft Acid-Base (HSAB) theory in action, heavily influenced by the solvent and the electrophile.

Mechanistic Insight:

  • S-Attack (Soft Nucleophile): The sulfur atom is larger and more polarizable, making it a "soft" nucleophilic center. It preferentially attacks soft electrophiles (e.g., alkyl halides like R-I or R-Br) to form the thermodynamically more stable sulfone.[13]

  • O-Attack (Hard Nucleophile): The oxygen atoms are smaller, more electronegative, and "harder" nucleophilic centers. They tend to attack hard electrophiles (e.g., highly reactive carbocations, acyl chlorides). This pathway often has a lower intrinsic kinetic barrier but leads to the thermodynamically less stable sulfinate ester.[13]

Controlling Selectivity:

G Sulfinate R-SO₂⁻ (Ambident Nucleophile) S_Attack S-Attack (Soft Center) Sulfinate->S_Attack Soft Electrophile (e.g., R-I, R-Br) O_Attack O-Attack (Hard Center) Sulfinate->O_Attack Hard Electrophile (e.g., R⁺, RCOCl) Sulfone R-SO₂-E (Sulfone) Thermodynamically Favored S_Attack->Sulfone Sulfinate_Ester R-S(O)-O-E (Sulfinate Ester) Kinetically Favored O_Attack->Sulfinate_Ester

  • Solvent Choice:

    • Polar Protic Solvents: These solvents (e.g., alcohols) can solvate the hard oxygen centers through hydrogen bonding more effectively than the soft sulfur center. This can disfavor O-attack, thereby promoting S-attack. However, remember that these solvents also decrease overall nucleophilicity (see FAQ 1).[7]

    • Polar Aprotic Solvents: Solvents like DMF and DMSO leave the nucleophilic centers more exposed. In these cases, the intrinsic reactivity dictated by HSAB theory will dominate.

  • Electrophile Choice: This is often the most powerful tool. Use "softer" electrophiles with good leaving groups (I > Br > Cl > OTs) to favor S-alkylation. Avoid conditions that generate highly reactive, "hard" carbocation intermediates.

  • Temperature: Since the sulfone is the thermodynamic product, running the reaction at a higher temperature for a longer time can sometimes promote the rearrangement of the kinetically formed sulfinate ester to the more stable sulfone, often via an ionization-recombination sequence.[13]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol outlines a typical procedure for the synthesis of an aryl sulfone from an electron-deficient aryl halide and a sodium sulfinate.

Materials:

  • Electron-deficient aryl halide (e.g., 4-fluoronitrobenzene)

  • Sodium arylsulfinate (e.g., sodium p-toluenesulfinate)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon source

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq) and sodium p-toluenesulfinate (1.2 eq).

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfone.

Protocol 2: Kinetic Analysis to Probe Solvent Effects

This protocol describes a method to quantify the effect of different solvents on the rate of a sulfinate salt reaction using in-situ monitoring.

Methodology:

  • Reaction Setup: Prepare identical reaction mixtures as described in Protocol 1, but in separate vials, each with a different anhydrous solvent (e.g., DMSO, DMF, Acetonitrile, THF). Include an internal standard (e.g., durene, hexamethylbenzene) whose signal does not overlap with reactants or products.

  • Monitoring: At timed intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot from each reaction vial.

  • Quenching & Analysis: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., deuterated chloroform for NMR analysis or mobile phase for HPLC analysis).

  • Quantification: Analyze each sample by ¹H NMR or HPLC. Determine the concentration of the starting material and product at each time point by integrating their signals relative to the internal standard.

  • Data Plotting: Plot the concentration of the product versus time for each solvent. The initial slope of each curve is proportional to the initial reaction rate.

  • Comparison: Compare the initial rates to quantify the impact of each solvent on the reaction kinetics.

Data Presentation:

The results can be summarized in a table for clear comparison.

SolventDielectric Constant (ε)Solvent TypeRelative Initial Rate
DMSO47Polar Aprotic1.00 (Reference)
DMF37Polar Aprotic0.85
Acetonitrile37.5Polar Aprotic0.62
THF7.6"Borderline" Aprotic0.15
Methanol33Polar Protic<0.01

Note: Relative rates are hypothetical for illustrative purposes.

References

  • Recent advances of sodium sulfinates in radical reactions. ResearchGate.
  • Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. PMC.
  • Amino Acid Sulfinate Salts as Alkyl Radical Precursors. The Australian National University.
  • Amino Acid Sulfinate Salts as Alkyl Radical Precursors - Organic Letters. Figshare.
  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling. Chemical Science (RSC Publishing).
  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
  • Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate.
  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. National Institutes of Health.
  • Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • Nucleophilicity and Nucleofugality of Phenylsulfinate (PhSO2-): A Key to Understanding its Ambident Reactivity. ResearchGate.
  • Protic vs Aprotic Solvents (with Examples). PSIBERG.
  • Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. PubMed.
  • 4.1.1 Protic Vs Aprotic Solvent. Scribd.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Failure in the alkylation of a sodium sulfinate. Reddit.
  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. kluedo.
  • Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal.
  • Reaction scope varying the sulfinate salt and aldehyde. ResearchGate.
  • 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (RSC Publishing).
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC - NIH.
  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. ACS Catalysis - ACS Publications.
  • An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. ResearchGate.
  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv.

Sources

Validation & Comparative

A Comparative Guide to Sulfinating Agents: Benchmarking Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable introduction of the sulfonyl moiety is a cornerstone of modern synthetic chemistry. The choice of a sulfinating agent can profoundly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) against other prevalent sulfinating agents: Rongalite, Sodium Dithionite, and Zinc Formaldehyde Sulfoxylate. By delving into their reactivity, mechanistic nuances, and practical handling considerations, supported by experimental data, this guide aims to empower scientists to make informed decisions for their specific synthetic challenges.

Introduction to the Contenders: A Modern Sulfinylation Toolkit

The sulfonyl group is a critical pharmacophore and a versatile functional handle in organic synthesis. Its presence in a molecule can significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Consequently, a diverse array of reagents capable of delivering a sulfinate or a sulfonyl precursor has been developed. This guide focuses on four key players, with a special emphasis on the unique attributes of SMOPS.

  • This compound (SMOPS): A relatively modern reagent that has gained traction as a versatile and masked sulfinate source. Its structure allows for a two-step activation, providing a level of control in complex syntheses.[1]

  • Rongalite (Sodium Hydroxymethanesulfinate): A well-established, inexpensive, and powerful reducing agent that also serves as a source of the sulfoxylate dianion (SO₂²⁻), making it a workhorse for the synthesis of symmetrical sulfones.[2]

  • Sodium Dithionite (Sodium Hydrosulfite): Another readily available and cost-effective reagent, widely used as a reducing agent and, more recently, as a sulfonylating agent through the generation of sulfur dioxide radical anions.[3][4]

  • Zinc Formaldehyde Sulfoxylate: Primarily known for its industrial applications as a reducing and bleaching agent, it also finds utility in organic synthesis for introducing sulfoxylate groups.[5]

Comparative Analysis: Performance in Sulfone Synthesis

The synthesis of sulfones, particularly diaryl sulfones, represents a common and important transformation where these reagents are frequently employed. Below, we compare their performance based on available literature data, focusing on reaction yields and conditions.

Performance in Diaryl Sulfone Synthesis
ReagentAryl HalideCoupling Partner/ConditionsYield (%)Reference
SMOPS 2-Iodopyridine10 mol% CuI, 1.2 equiv SMOPS, moderate temp.~50%[6]
SMOPS Aryl Bromide1.2 equiv STOPS (tert-butyl variant), 10 mol% CuI66-84%[6]
SMOPS DiarylmethanePeptidyl-Cu(I) catalysis39%[1]
Rongalite p-Quinone Methide/Alkyl HalideDMF, 15 min86%[7]
Sodium Dithionite (Hetero)aryl IodideCatalyst-free, with alkyl bromideup to 56%[3][4]
Sodium Dithionite Iodo-benzeneCatalyst-free, with alkyl bromide18%[4]
Various Aryneswith Thiosulfonates41-99%[8]
Various Aryl Halides/Boronic AcidsCu(OAc)₂/K₂CO₃Moderate to good[9]

Key Insights from the Data:

  • SMOPS demonstrates its utility in copper-catalyzed cross-coupling reactions, offering a pathway to masked aryl sulfinates.[6] While initial reports with aryl iodides showed moderate yields, the development of a tert-butyl ester variant (STOPS) has improved yields with aryl bromides.[6] Its application in asymmetric synthesis further highlights its potential for constructing complex chiral molecules.[1]

  • Rongalite is highly effective in one-pot, three-component reactions, providing good to excellent yields of unsymmetrical sulfones under mild, metal-free conditions.[7][10] Its affordability and ease of handling make it an attractive option for large-scale synthesis.[2]

  • Sodium Dithionite offers the advantage of catalyst-free sulfonylation of aryl iodides, proceeding through a radical mechanism.[3][4] While yields can be moderate, the avoidance of a metal catalyst is a significant advantage in terms of cost and product purity.

  • Zinc Formaldehyde Sulfoxylate , while a potent reducing agent, is less commonly reported in the academic literature for sulfone synthesis compared to the other three. Its primary applications remain in industrial processes.[5]

Mechanistic Considerations: Understanding the "How"

The distinct reactivity of these agents stems from their different mechanisms of generating the active sulfonylating species.

This compound (SMOPS)

SMOPS acts as a nucleophilic sulfinating agent. In the presence of a copper catalyst, it can participate in cross-coupling reactions with aryl halides. The reaction likely proceeds through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the SMOPS and reductive elimination to form the C-S bond. The ester group in SMOPS serves as a protecting group that can be subsequently cleaved to reveal the sulfinate for further functionalization.

Caption: Proposed mechanism for copper-catalyzed sulfonylation using SMOPS.

Rongalite (Sodium Hydroxymethanesulfinate)

Rongalite can generate the sulfoxylate dianion (SO₂²⁻) or the hydroxymethanesulfinate anion in situ. In the synthesis of symmetrical sulfones, two molecules of an alkyl halide react sequentially with the sulfoxylate dianion. The mechanism can also involve the initial formation of a sulfinate intermediate, which then reacts with a second equivalent of the electrophile.[2]

Caption: Simplified mechanism for symmetrical sulfone synthesis with Rongalite.

Sodium Dithionite

Sodium dithionite is known to generate the sulfur dioxide radical anion ([SO₂]⁻) in solution.[3] In catalyst-free reactions with aryl iodides, it is proposed that a single electron transfer (SET) from the dithionite to the aryl iodide generates an aryl radical. This radical then combines with the sulfur dioxide radical anion to form a sulfinate, which can be trapped by an electrophile.[4]

Caption: Radical mechanism for sulfonylation using sodium dithionite.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of a diaryl sulfone using SMOPS and Rongalite are provided below.

Protocol 1: Copper-Catalyzed Synthesis of a Masked Diaryl Sulfone using SMOPS

This protocol is adapted from the copper-catalyzed coupling of aryl halides with SMOPS.[6]

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (SMOPS) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • 6-Hydroxypicolinamide ligand (if necessary, 0.1 mmol)

  • Anhydrous solvent (e.g., DMF, Dioxane) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol), SMOPS (1.2 mmol), and CuI (0.1 mmol). If a ligand is used, add it at this stage.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired masked diaryl sulfone.

Protocol 2: One-Pot Synthesis of an Unsymmetrical Diarylmethyl Sulfone using Rongalite

This protocol is based on the three-component reaction of a p-quinone methide, an alkyl/aryl halide, and Rongalite.[7]

Materials:

  • p-Quinone methide (1.0 mmol)

  • Alkyl or benzyl halide (1.2 mmol)

  • Rongalite (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the p-quinone methide (1.0 mmol) and Rongalite (1.5 mmol).

  • Add DMF (5 mL) and stir the mixture at room temperature.

  • Add the alkyl or benzyl halide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is often complete within 15-60 minutes.

  • Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the unsymmetrical diarylmethyl sulfone.

Practical Considerations: Handling, Safety, and Stability

ReagentPhysical FormStabilityHandling & Safety Precautions
SMOPS White to off-white crystalline powderGenerally stable under normal conditions.Mild irritant to skin and eyes. Handle with standard personal protective equipment (gloves, safety glasses).
Rongalite Colorless crystals, often sold as dihydrateHygroscopic. Store in a dry, cool, dark place. Decomposition is indicated by a fishy smell.[2]Moderately toxic by ingestion. When heated to decomposition, it emits toxic fumes of sulfur oxides.[7] Handle in a well-ventilated area.
Sodium Dithionite White to grayish crystalline powder with a sulfurous odorStable when dry, but aqueous solutions decompose.[3] Decomposes in hot water and acid solutions. Store in airtight containers.[11]Spontaneously heats on contact with air and moisture, which can ignite combustible materials.[12] Contact with acids liberates toxic gas.[12] Handle with care, avoiding contact with water and acids.
Zinc Formaldehyde Sulfoxylate White crystalline powder with a pungent odorDecomposes in acid.[13]Strong reducing agent. Can be hazardous if not handled properly. Handle in a well-ventilated area.

Conclusion: Selecting the Right Tool for the Job

The choice of a sulfinating agent is a critical decision in the design of a synthetic route.

  • This compound (SMOPS) emerges as a valuable reagent for modern organic synthesis, particularly in the context of metal-catalyzed cross-coupling reactions and the synthesis of complex molecules where a masked sulfinate is advantageous. Its utility in asymmetric synthesis further expands its appeal.

  • Rongalite remains a highly attractive option for its cost-effectiveness, ease of use in one-pot procedures, and efficiency in producing sulfones under mild, often metal-free conditions. Its primary strength lies in its role as a direct source of the sulfoxylate dianion.

  • Sodium Dithionite provides a compelling alternative for catalyst-free sulfonylation, which is beneficial for avoiding metal contamination in the final product. Its radical-based mechanism offers a different reactivity profile that can be advantageous for specific substrates.

  • Zinc Formaldehyde Sulfoxylate , while a powerful reducing agent, appears to have more niche applications in fine chemical synthesis compared to the other reagents discussed, with its primary utility remaining in industrial settings.

Ultimately, the optimal sulfinating agent will depend on the specific synthetic target, the desired functional group tolerance, cost considerations, and the preferred reaction mechanism. This guide provides a foundational understanding to aid researchers in navigating these choices and advancing their synthetic endeavors.

References

  • Kotha, S., et al. (2012). Rongalite: A Useful Green Reagent in Organic Synthesis. Chemical Reviews, 112(3), 1650-1680. [Link]
  • High Mountain Chem. (n.d.). Zinc Formaldehyde Sulfoxylate Supplier | CAS No. 24887-06-7.
  • Kumar, A., et al. (2022). Rongalite as a Sulfone Source: Sulfonylation of para-Quinone Methides and Alkyl/allyl Halides. Chemistry – An Asian Journal, 17(16), e202200408. [Link]
  • Wikipedia. (2023, December 19). Sodium dithionite. In Wikipedia. [Link]
  • Kim, D., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 143(5), 2385–2394. [Link]
  • Scientific Update. (2019, September 1). Alright with Rongalite! - Reagent of the Month. [Link]
  • Scribd. (2015, March 19). Rangolite C MSDS. [Link]
  • Donoghoe, E., et al. (2021). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters, 23(15), 5881–5885. [Link]
  • Diva-portal.org. (n.d.). A study on the thermal stability of sodium dithionite using ATR-FTIR spectroscopy.
  • Wu, J., & Jiang, X. (2020). Sulfonylation from sodium dithionite or thiourea dioxide. Tetrahedron Letters, 61(33), 152203. [Link]
  • ResearchGate. (n.d.). A list of sulfone derivatives synthesized by employing rongalite chemistry.
  • American Chemical Society. (n.d.). Direct, sustainable synthesis of cyclic sulfones using rongalite.
  • ChemistryViews. (2013, October 8). Diaryl Sulfone Synthesis. [Link]
  • Reddit. (2021, October 29). Storing sodium hydrosulfite/dithionite under CO2 for shelf stability. [Link]
  • PubChem. (n.d.). Rongalite.
  • PubChem. (n.d.). Sodium Dithionite.
  • ResearchGate. (n.d.). Sodium Dithionite.
  • High Mountain Chem. (n.d.). Zinc Formaldehyde Sulfoxylate Supplier | CAS No. 24887-06-7.
  • Google Patents. (n.d.). Process for the production of zinc formaldehyde sulphoxylate from basic zinc formaldehyde sulphoxylate.
  • Kumar, S., et al. (2022). A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones. ChemistrySelect, 7(44), e202203403. [Link]

Sources

A-1 Technical Guide: Validating Sulfonamide Structures from Sulfinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<TBD>

Introduction: The Critical Role of Structural Validation in Sulfonamide Synthesis

Sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterials, diuretics, and anticonvulsants.[1] The synthesis of these vital compounds via the reaction of sulfinates with amines or their derivatives is a powerful and versatile strategy, offering a broad substrate scope under often mild conditions.[2][3][4] However, the inherent reactivity of the sulfinate starting material and the potential for multiple reaction pathways necessitate a rigorous and multi-faceted approach to structural validation. Ambiguities in the final structure, such as the formation of regioisomers or undesired side products, can have profound implications for biological activity and safety.

This guide provides a comprehensive comparison of the essential analytical techniques required to unambiguously validate the structure of sulfonamides derived from sulfinate reactions. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for achieving irrefutable structural confirmation.

The Synthetic Challenge: Why Validation is Non-Trivial

The reaction of a sodium sulfinate with an electrophilic aminating agent is a common and effective method for forming the crucial S-N bond in sulfonamides.[2][5] While often high-yielding, this transformation is not without its challenges. Potential side reactions can lead to a mixture of products, making reliance on a single analytical technique for validation a risky proposition.

Common Side Reactions and Structural Ambiguities:

  • Over-oxidation: The sulfinate starting material can be oxidized to the corresponding sulfonate, which may then react or remain as a significant impurity.

  • N- vs. O-Sulfonylation: In reactions involving hydroxylamine derivatives, there is a possibility of O-sulfonylation in addition to the desired N-sulfonylation, leading to the formation of a structural isomer.[6]

  • Formation of Disulfides: Oxidative homocoupling of thiols, if used as precursors to the sulfinate, can result in disulfide byproducts.[7]

  • Polymerization: If the starting materials contain unprotected reactive functional groups, unwanted polymerization can occur.[7]

These potential pitfalls underscore the necessity of a robust, multi-technique validation strategy to ensure the structural integrity of the final compound.

A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete picture of a molecule's structure. A synergistic approach, combining the strengths of different methods, is the gold standard for unambiguous validation. The workflow typically begins with techniques that confirm the molecular formula and basic connectivity, followed by more detailed methods to elucidate the precise three-dimensional arrangement of atoms.

Workflow for Sulfonamide Structure Validation

Sulfonamide Validation Workflow Start Crude Reaction Product Purification Purification (e.g., Chromatography) Start->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Confirm Mass NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Determine Connectivity HRMS->NMR Xray Single Crystal X-ray Diffraction NMR->Xray Ambiguity or Absolute Confirmation Needed Final_Structure Validated Structure NMR->Final_Structure Unambiguous? Xray->Final_Structure Definitive 3D Structure

Caption: A typical workflow for the validation of a newly synthesized sulfonamide.

Part 1: Spectroscopic Confirmation (The First Line of Defense)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment of each atom and their connectivity.

Why it's essential:

  • ¹H NMR: Provides information on the number and type of protons, their connectivity, and their chemical environment. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[8]

  • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The signals for aromatic carbons in sulfonamides are typically found between 111 and 160 ppm.[8]

  • 2D NMR (HMBC): Crucial for distinguishing between N- and O-sulfonylation. A correlation between the protons of an alkyl group and the carbon of the aromatic ring attached to the sulfonamide group can confirm N-alkylation.[9][10]

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: If structural ambiguity exists (e.g., N- vs. O-sulfonylation), acquire 2D spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to identify long-range proton-carbon correlations, typically over 2-3 bonds).

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the elemental composition of a synthesized compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Why it's essential:

  • Molecular Formula Confirmation: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a common issue with isomers.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the molecule.[11][12] Common fragmentation pathways for sulfonamides have been well-characterized.[12]

Experimental Protocol: HRMS Analysis (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the purified sulfonamide (typically 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common technique for sulfonamides.[12]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The protonated molecule [M+H]⁺ is often observed in positive mode.[11]

  • Data Analysis: Use the instrument's software to calculate the elemental composition from the measured accurate mass. Compare this to the expected molecular formula.

Part 2: Unambiguous Structure Determination (The Gold Standard)

Single Crystal X-ray Diffraction (XRD)

When an unambiguous 3D structure is required, or when spectroscopic data is inconclusive, single-crystal X-ray diffraction is the definitive technique. It provides the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry.

Why it's essential:

  • Absolute Structure Determination: XRD provides irrefutable proof of connectivity and stereochemistry, resolving any ambiguities from spectroscopic data.[13][14]

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.[15]

Experimental Protocol: Growing Crystals and X-ray Analysis

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solution of the purified compound in a suitable solvent or solvent system is a common method. Other techniques include vapor diffusion and slow cooling.

  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray diffractometer, and a dataset of diffraction intensities is collected.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a 3D model of the molecule.

Comparative Analysis of Validation Techniques

Technique Information Provided Sample Requirement Key Advantages Key Limitations
¹H, ¹³C, 2D NMR Connectivity, chemical environment, stereochemistry (relative)5-10 mg, solubleHigh information content, non-destructiveCan be complex to interpret, may not resolve all ambiguities
HRMS Elemental composition, molecular formula< 1 mg, solubleHigh sensitivity and accuracyProvides no connectivity information, isomers have the same mass
X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistrySingle, high-quality crystalDefinitive, unambiguous structure determinationCrystal growth can be difficult or impossible, solid-state structure may differ from solution

Logical Data Integration for Structure Validation

Logical Data Integration Start Purified Compound HRMS HRMS Analysis Start->HRMS CheckMass Does mass match expected formula? HRMS->CheckMass NMR NMR Analysis (1H, 13C, 2D) CheckMass->NMR Yes ReEvaluate Re-evaluate Synthesis / Characterize Byproduct CheckMass->ReEvaluate No CheckNMR Is connectivity consistent with HRMS and proposed structure? NMR->CheckNMR StructureConfirmed Structure Validated CheckNMR->StructureConfirmed Yes, Unambiguous CheckNMR->ReEvaluate No Xray Pursue X-ray Crystallography CheckNMR->Xray Ambiguity Remains Xray->StructureConfirmed

Caption: A decision tree for integrating analytical data to validate a sulfonamide structure.

Conclusion

The synthesis of sulfonamides from sulfinates is a valuable tool in drug discovery and development. However, the potential for side reactions and structural isomers makes rigorous validation essential. A single analytical technique is insufficient to provide the level of certainty required. By employing a logical, multi-pronged strategy that combines the strengths of High-Resolution Mass Spectrometry for molecular formula confirmation, comprehensive NMR spectroscopy for connectivity analysis, and, when necessary, Single Crystal X-ray Diffraction for absolute structure determination, researchers can ensure the integrity of their synthesized compounds. This robust approach is fundamental to scientific integrity and the successful progression of drug development programs.

References

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.PubMed.
  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion.Bentham Science Publishers.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.YMER.
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry.Journal of Agricultural and Food Chemistry - ACS Publications.
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.Wiley Online Library.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry.Oxford Academic.
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines.Scilit.
  • Synthesis of sulfonamides from azoles and sodium sulfinates at ambient temperature.Semantic Scholar.
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines.PubMed.
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines.Request PDF - ResearchGate.
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.PubMed.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.MDPI.
  • Absolute helical arrangement of sulfonamide in the crystal.PubMed.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.ResearchGate.
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.PubMed.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.The Royal Society of Chemistry.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.PubMed Central.
  • Minimizing side products in sulfonamide synthesis.Benchchem.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study.Unibo.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Biophysical Reviews.
  • Synthesis of sulfonamides from sodium sulfinates.ResearchGate.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study.PMC - NIH.
  • Synthesis of sulfonamides from sulfinate salts and amines or anilines.ResearchGate.
  • Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives.ResearchGate.
  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds.RSC Advances.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.Thieme.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.PubMed.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.ResearchGate.
  • X-ray diffraction spectra of the sulfonamides as original samples.ResearchGate.
  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.JACS Au.
  • Sulfonylation of RNA 2′-OH groups.ACS Central Science.

Sources

A Comparative Guide to the Analytical Quantification of Sodium 3-methoxy-3-oxopropane-1-sulfinate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium 3-methoxy-3-oxopropane-1-sulfinate (CAS No. 90030-48-1) is a sulfinic acid salt increasingly utilized as a versatile reagent in organic synthesis.[1][2] Its applications span from the formation of sulfonamides to its potential use in medicinal chemistry and catalysis.[2] For researchers, scientists, and drug development professionals, the purity of such a starting material is not a trivial parameter; it is a critical attribute that directly influences reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of final active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of principal analytical methods for the quantification of this compound purity. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, grounding our protocols in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[3][4] We will dissect three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Redox Titrimetry. Each method will be evaluated for its specificity, accuracy, precision, and suitability for different applications, from routine quality control to the certification of reference standards.

Chapter 1: Foundational Principles of Analytical Method Validation

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[5] The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring that data is reliable, reproducible, and scientifically sound.[4][6] Before delving into specific methods, it is crucial to understand the core performance characteristics that define a validated analytical procedure.[3][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

Analytical_Method_Validation_Workflow start_node Define Analytical Target Profile (ATP) dev_node Method Development start_node->dev_node val_protocol Validation Protocol dev_node->val_protocol Specificity Specificity val_protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOQ / LOD Robustness Robustness val_report Validation Report Robustness->val_report routine_use Routine Use & Lifecycle Management val_report->routine_use

Caption: Interrelationship of stages in analytical method validation.

Chapter 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolving power and sensitivity. For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices
  • Column: A C18 (octadecylsilane) column is selected for its versatility and robust performance in retaining moderately polar to nonpolar analytes. The sulfinate group imparts significant polarity, but the alkyl chain allows for retention on a C18 stationary phase.

  • Mobile Phase: A buffered mobile phase is essential. The sulfinate is the salt of a weak acid and its retention can be pH-dependent. A phosphate buffer at a pH around 3-4 ensures the sulfinate is in a consistent protonation state, leading to sharp, reproducible peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with the buffer. A gradient elution is proposed to ensure that any potential late-eluting, more hydrophobic impurities are cleared from the column.

  • Detector: The ester carbonyl group (-C=O) provides a chromophore suitable for UV detection at low wavelengths (e.g., 210 nm). If impurities lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be employed as a more universal detection method.[8]

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • Chemicals & Reagents: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (reagent grade), Phosphoric Acid, Water (HPLC grade), this compound sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (Concentration ≈ 1.0 mg/mL).

    • Sample Solution: Prepare the test sample in the same manner.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: %RSD of the peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

  • Analysis & Calculation:

    • Inject the standard and sample solutions.

    • Calculate purity using the area percent method (assuming all impurities have a similar response factor) or against a qualified reference standard for an assay value.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow prep Sample & Standard Preparation (1 mg/mL) hplc HPLC System (C18, Gradient Elution) prep->hplc sst System Suitability Test (5 Injections) hplc->sst analysis Inject Blank, Standard, & Sample Solutions sst->analysis If SST Passes data Data Acquisition (Chromatogram at 210 nm) analysis->data calc Purity Calculation (Area % Method) data->calc

Caption: Standard workflow for HPLC purity analysis.

Chapter 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method, meaning it can determine the amount of a substance by comparing its signal integral to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[9] This makes it an exceptionally powerful tool for assigning the absolute purity of new chemical entities or qualifying in-house reference materials.

Causality Behind Experimental Choices
  • Internal Standard (IS): The choice of IS is critical. Maleic acid is a suitable candidate. It is non-volatile, stable, highly pure, and possesses two vinylic protons that appear as a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d6) that is unlikely to overlap with signals from the analyte.[10]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it dissolves a wide range of organic salts and its residual proton signal does not typically interfere with analyte signals.

  • Acquisition Parameters: To ensure signal integrals are truly quantitative, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is essential. This allows all protons to fully relax between pulses, ensuring the signal intensity is directly proportional to the number of nuclei.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Chemicals & Reagents: Certified internal standard (e.g., maleic acid, purity >99.5%), DMSO-d6, this compound sample.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into an NMR tube. Record the weight (m_analyte).

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same NMR tube. Record the weight (m_IS).

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following key parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds (or 5 x T1 of the slowest relaxing proton).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for the analyte (e.g., the methoxy singlet) and the singlet for the internal standard.

  • Analysis & Calculation:

    • The purity of the analyte is calculated using the following formula[11]: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    • Where:

      • I: Integral value of the signal.

      • N: Number of protons giving rise to the signal (e.g., N_analyte = 3 for -OCH₃; N_IS = 2 for maleic acid).

      • MW: Molecular weight (Analyte = 174.15 g/mol ; IS = 116.07 g/mol ).

      • m: Mass.

      • Purity_IS: Purity of the internal standard (as a percentage).

qNMR_Workflow weigh Accurately Weigh Analyte & Internal Standard (IS) dissolve Dissolve in DMSO-d6 weigh->dissolve acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calc Calculate Absolute Purity Using Formula process->calc

Caption: Workflow for absolute purity determination by qNMR.

Chapter 4: Titrimetric Methods

Titrimetry is a classic analytical technique that can provide a cost-effective and rapid determination of assay. For sulfinates, which are intermediate oxidation states of sulfur, redox titration is a viable approach. An iodometric back-titration, similar to methods used for sodium sulfite, can be adapted.[12][13]

Causality Behind Experimental Choices
  • Reaction Principle: The sulfinate is oxidized by a known excess of a strong oxidizing agent, iodine (I₂). The unreacted iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃). This "back-titration" approach is often more reliable than a direct titration for reactions that may be slow to reach completion.

  • Indicator: Starch is used as the indicator. It forms a deep blue-black complex with iodine. The endpoint is marked by the sharp disappearance of this color as the last of the free iodine is consumed by the thiosulfate.[13]

  • Specificity: This method has low specificity. Any other reducing agents present in the sample will be co-titrated, leading to an overestimation of the purity. Therefore, this method is best suited for in-process controls where the impurity profile is well-understood and known to be free of other reducing agents.

Experimental Protocol: Iodometric Back-Titration
  • Instrumentation: 50 mL burette, 250 mL conical flasks, pipettes.

  • Chemicals & Reagents: Standardized 0.1 N Iodine solution, Standardized 0.1 N Sodium Thiosulfate solution, Starch indicator solution (1%), Sodium Bicarbonate, this compound sample.

  • Procedure:

    • Accurately weigh ~150 mg of the sample into a 250 mL conical flask.

    • Dissolve the sample in ~50 mL of deionized water. Add ~1 g of sodium bicarbonate to maintain a slightly alkaline medium.

    • Using a pipette, add exactly 50.0 mL of 0.1 N Iodine solution to the flask. Swirl to mix and allow to react for 5 minutes in a stoppered flask.

    • Titrate the excess (unreacted) iodine with 0.1 N Sodium Thiosulfate from the burette until the solution turns a pale yellow.

    • Add ~2 mL of starch indicator. The solution will turn blue-black.

    • Continue the titration dropwise until the blue-black color disappears completely. Record the volume of Sodium Thiosulfate used (V_sample).

    • Perform a blank titration by repeating the procedure without the sample. Record the volume of Sodium Thiosulfate used (V_blank).

  • Analysis & Calculation:

    • The reaction stoichiometry is: R-SO₂⁻ + I₂ + H₂O → R-SO₃⁻ + 2I⁻ + 2H⁺

    • Purity (%) = [((V_blank - V_sample) * N_thiosulfate * (MW_analyte / 2)) / (m_sample)] * 100

    • Where:

      • V: Volume in Liters.

      • N_thiosulfate: Normality of the Sodium Thiosulfate solution.

      • MW_analyte: 174.15 g/mol .

      • / 2: The reaction involves a 2-electron change.

      • m_sample: Mass of the sample in grams.

Titration_Workflow sample_prep Weigh Sample & Dissolve in Water + NaHCO₃ add_iodine Add Known Excess of Standard Iodine Solution sample_prep->add_iodine react Allow Reaction (5 minutes) add_iodine->react titrate Back-Titrate Excess Iodine with Sodium Thiosulfate react->titrate endpoint Detect Endpoint (Starch Indicator) titrate->endpoint calc Calculate Purity vs. Blank Titration endpoint->calc

Caption: Key steps in the iodometric back-titration workflow.

Chapter 5: Comparative Analysis and Method Selection

The choice of an analytical method is driven by its intended purpose. No single method is superior in all aspects. The table below summarizes the performance of the discussed techniques.

ParameterHPLCqNMRRedox Titration
Specificity High (Separates impurities)High (Structurally specific signals)Low (Reacts with any reducing agent)
Primary Use Purity, Impurity Profiling, AssayAbsolute Purity, Reference StandardAssay, In-Process Control
Accuracy High (with reference standard)Very High (Primary method)Moderate to High (Operator dependent)
Precision (%RSD) < 1.5%< 1.0%< 2.0%
Information Yield Quantitative & Qualitative (impurities)Absolute Quantitative & StructuralQuantitative (Assay only)
Throughput Moderate (~30 min/sample)Low (~15 min/sample after setup)High (<10 min/sample)
Cost / Expertise High instrument cost, moderate expertiseVery high instrument cost, high expertiseLow instrument cost, basic expertise
Guidance for Method Selection
  • For final product release and stability studies: A validated HPLC method is indispensable. It is the only technique discussed that can simultaneously quantify the main component and detect/quantify individual impurities, which is a critical regulatory requirement.

  • For characterizing a new batch or qualifying a primary reference standard: qNMR is the gold standard. Its ability to provide an accurate, absolute purity value without a pre-existing, identical standard is unmatched.

  • For rapid, in-process checks (IPCs) during synthesis: Redox titration offers a fast, cost-effective way to monitor reaction completion or estimate the purity of an intermediate, provided the potential interferences are understood and controlled.

Conclusion

The quantification of this compound purity requires a strategic, multi-faceted approach. A high-specificity HPLC method is essential for comprehensive quality control, providing crucial data on both the assay and the impurity profile. qNMR serves as a powerful primary method for the definitive assignment of absolute purity, ideal for reference material characterization. Finally, redox titration remains a valuable tool for rapid, high-throughput assessments where the sample matrix is well-defined. By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure data integrity and product quality, thereby supporting robust and successful scientific outcomes.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • IntuitionLabs. ICH Q2(R2)
  • Acta Chemica Scandinavica. I.
  • Food and Agriculture Organization of the United N
  • University of Cambridge.
  • YouTube. (2025).
  • ChemicalBook.
  • Smolecule. (2023).
  • Journal of Pharmaceutical and Biomedical Analysis. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • ResearchGate. (2018).
  • SIELC Technologies.
  • Google Patents. High performance liquid chromatography analysis method for measuring sodium sulfite content.

Sources

A Comparative Stability Analysis of SMOPS and Other Sulfinate Protecting Groups for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sulfinate Protecting Groups in Modern Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures.[1] Sulfonyl-containing functional groups, particularly sulfonyl fluorides, have gained prominence due to their unique reactivity profile, notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2] This has led to an increased demand for robust and versatile methods to handle their precursors, sulfinates. Sulfinate protecting groups (SPGs) are indispensable tools that mask the reactivity of the sulfinate moiety, allowing for a broader range of synthetic transformations to be performed on the molecule without unintended side reactions.[2][3]

The ideal SPG should exhibit high stability across a wide array of common synthetic conditions, yet be readily and selectively removable under mild and specific protocols.[4] This orthogonality is crucial for streamlining synthetic routes and enhancing the structural diversity of sulfonyl fluoride-containing compounds.[2][5] This guide provides an in-depth comparative stability study of 3-methoxy-3-oxopropane-1-sulfone (SMOPS), a widely used SPG, against other notable sulfinate protecting groups, providing experimental data and field-proven insights to aid researchers in their selection process.

The Contenders: An Overview of Key Sulfinate Protecting Groups

This guide focuses on the comparative stability of SMOPS against a panel of other significant SPGs, each with distinct deprotection mechanisms, offering a range of orthogonal options for the synthetic chemist.

  • SMOPS (3-methoxy-3-oxopropane-1-sulfone): Deprotected under basic conditions.[2]

  • SES (2-(trimethylsilyl)ethanesulfonyl): Cleaved by fluoride ions.[2][6]

  • PMB-R (para-methoxybenzyl Rongalite): Removed under oxidative or strongly acidic conditions.[2][7]

  • oNB-R (ortho-nitrobenzyl Rongalite): A photolabile protecting group, cleaved with light.[2]

  • TBS-R (tert-butyldimethylsilyl-Rongalite): Deprotected by fluoride ions.[2]

  • Rongacyl: Cleaved by hydroxide.[2][8]

Below is a visual representation of the chemical structures of these protecting groups attached to an exemplary aryl sulfinate.

G cluster_SMOPS SMOPS-Protected Sulfinate cluster_SES SES-Protected Sulfinate cluster_PMB_R PMB-R-Protected Sulfinate cluster_oNB_R oNB-R-Protected Sulfinate cluster_TBS_R TBS-R-Protected Sulfinate cluster_Rongacyl Rongacyl-Protected Sulfinate SMOPS Aryl-SO(O)-(CH2)2-C(O)OCH3 SES Aryl-SO(O)-(CH2)2-Si(CH3)3 PMB_R Aryl-SO(O)-CH2-O-PMB oNB_R Aryl-SO(O)-CH2-O-oNB TBS_R Aryl-SO(O)-CH2-O-TBS Rongacyl Aryl-SO(O)-CH2-O-C(O)-Ar(OMe)3

Caption: Chemical structures of the compared sulfinate protecting groups.

Comparative Stability Study: Experimental Design and Rationale

To provide a robust comparison, the stability of each SPG was evaluated across a range of the most frequently employed synthetic transformations in medicinal chemistry. The experimental design involves subjecting each protected sulfinate to the reaction conditions and subsequently quantifying the percentage of the intact protected sulfinate. This approach provides a direct measure of the stability of each protecting group under the tested conditions.

The following diagram outlines the general workflow for the comparative stability assessment.

G cluster_workflow Comparative Stability Workflow start Prepare Stock Solutions of Protected Sulfinates react Subject Aliquots to Various Synthetic Reaction Conditions (e.g., Acid, Base, Pd-Coupling) start->react quench Quench Reaction and Prepare for Analysis react->quench analyze Quantify Remaining Protected Sulfinate via HPLC/LC-MS quench->analyze compare Compare Percentage Recovery Across All Protecting Groups analyze->compare

Caption: Experimental workflow for the comparative stability study.

Results: A Head-to-Head Comparison of SPG Stability

The stability of SMOPS and its counterparts was tested under several key synthetic conditions. The results, summarized in the table below, reveal a clear hierarchy of stability and highlight the orthogonal nature of these protecting groups. The data is primarily derived from the comprehensive study by Patel et al.[2]

Reaction ConditionSMOPSSESPMB-RoNB-RTBS-RRongacyl
Amide Coupling (EDC/HOBt) 100%100%100%100%100%100%
Amine SN2 (Alk-Br, K2CO3) 100%100%100%100%100%100%
Acidic Boc Deprotection (TFA/DCM) 100%100%0%100%94%100%
Reductive Amination (Na(CN)BH3) 82%100%100%100%100%0%
Hydrogenation (H2, Pd/C) 100%100%100%52% (reduction)100%90%
Ester Hydrolysis (NaOH, H2O/dioxane) 0%100%100%100%0%0%
Suzuki-Miyaura Coupling 0%100%51%82%41%Not Tested
Buchwald-Hartwig Amination 0%100%35%10%0%Not Tested

Discussion: Interpreting the Stability Data

The comparative data reveals distinct stability profiles for each protecting group, offering a guide for their strategic deployment in multi-step syntheses.

  • SMOPS: Demonstrates excellent stability under mild conditions such as amide coupling and SN2 reactions. However, its lability under basic conditions, as seen in the ester hydrolysis experiment, and under certain palladium-catalyzed cross-coupling conditions, limits its application in sequences involving these transformations.[2] Its deprotection is readily achieved with base, proceeding through a β-elimination mechanism.

G cluster_SMOPS_deprotection SMOPS Deprotection Mechanism start Aryl-SO(O)-(CH2)2-C(O)OCH3 enolate Aryl-SO(O)-CH2-CH(-)-C(O)OCH3 start->enolate Base (e.g., OH-) sulfinate Aryl-SO2(-) enolate->sulfinate β-elimination acrylate CH2=CH-C(O)OCH3 enolate->acrylate

Caption: Base-mediated deprotection of SMOPS via β-elimination.

  • SES (2-(trimethylsilyl)ethanesulfonyl): Emerges as a highly robust protecting group, demonstrating remarkable stability across all tested conditions, including basic hydrolysis and palladium-catalyzed coupling reactions where SMOPS and other SPGs fail.[2] This broad stability makes SES an excellent choice for complex synthetic routes. Its removal is achieved selectively with a fluoride source, such as TBAF, which triggers a β-elimination.[6][9]

  • PMB-R and oNB-R: These protecting groups offer unique, orthogonal deprotection strategies. PMB-R is stable to many conditions but is cleaved by strong acids or oxidative reagents like DDQ.[2][7] oNB-R is a photolabile group, removed with UV light, offering spatial and temporal control over deprotection.[2] However, the nitro group in oNB-R is susceptible to reduction under hydrogenation conditions.[2]

  • TBS-R and Rongacyl: TBS-R, like SES, is cleaved by fluoride, but it shows lower stability in some cross-coupling reactions compared to SES.[2] Rongacyl is base-labile, similar to SMOPS, but its performance under reductive amination is poor.[2]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a protected sulfinate and for conducting a comparative stability assay.

Protocol 1: Synthesis of an Aryl-SMOPS Protected Sulfinate

This protocol describes a general method for the synthesis of a SMOPS-protected aryl sulfinate via a copper-catalyzed coupling reaction.[10][11]

  • To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv.), sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS-Na) (1.2 equiv.), and copper(I) iodide (0.1 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed solvent (e.g., DMF or DMSO).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired SMOPS-protected aryl sulfinate.

Protocol 2: General Procedure for Comparative Stability Assay using HPLC

This protocol outlines a method for quantifying the stability of a sulfinate protecting group under specific chemical conditions.[12][13]

  • Preparation of Stock Solutions: Prepare a stock solution of the purified protected sulfinate in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).

  • Reaction Setup: In a series of vials, add the appropriate reagents for the desired chemical transformation (e.g., for acidic stability, a solution of TFA in DCM).

  • Initiation of the Assay: At time zero (t=0), add an aliquot of the protected sulfinate stock solution to each reaction vial to achieve a final concentration of, for example, 0.1 mM.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into a mobile phase-compatible solvent mixture, often containing a substance to neutralize the reagents (e.g., a buffer solution).

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Use a calibrated method to separate the parent protected sulfinate from any degradation products.

  • Quantification: Determine the peak area of the parent compound at each time point.

  • Data Analysis: Normalize the peak area at each time point to the peak area at t=0 to calculate the percentage of the protected sulfinate remaining. Plot the percentage remaining versus time to determine the stability profile.

Conclusion: Strategic Selection of Sulfinate Protecting Groups

The choice of a sulfinate protecting group has significant implications for the efficiency and success of a synthetic campaign. This guide demonstrates that while SMOPS is a valuable and accessible SPG, its utility is somewhat limited by its lability to basic and certain catalytic conditions. For syntheses requiring broad chemical resilience, SES stands out as a superior choice due to its exceptional stability across a wide range of transformations. The unique deprotection mechanisms of PMB-R and oNB-R provide valuable orthogonality for complex syntheses requiring sequential deprotection steps. By understanding the distinct stability profiles presented here, researchers, scientists, and drug development professionals can make more informed and strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2024).
  • Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
  • Patel, T. I., et al. (2024).
  • Merino, M. R., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)
  • Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group. Organic Syntheses. [Link]
  • Wikipedia contributors. (2023). Rongalite. Wikipedia, The Free Encyclopedia. [Link]
  • Merino, M. R., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates.
  • Sacher, J. R., & Weinreb, S. M. 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group. Organic Syntheses. [Link]
  • Wikipedia contributors. (2023). Rongalite. Wikipedia, The Free Encyclopedia. [Link]
  • Kumar, P., & Bodas, M. S. (2011). Rongalite: A Useful Green Reagent in Organic Synthesis. Chemical Reviews, 111(12), 7542-7568. [Link]
  • Organic Chemistry Portal.
  • Patel, T. I., et al. (2024).
  • Organic Chemistry Portal.
  • Reddit. Deprotection mechanism. [Link]
  • Mondal, S., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9419-9457. [Link]
  • PubChem. Rongalite. [Link]
  • Rush, A. M., & Miller, S. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(11), 3874–3882. [Link]
  • Wang, C., et al. (2020). Synthesis of chiral sulfinate esters by asymmetric condensation.
  • ResearchGate.
  • Ataman Kimya.
  • Pasanen, P., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 683-690. [Link]
  • ResearchGate.
  • K. P. Kaliappan. (2020). Protecting Groups. IIT Bombay. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Williams, A. L., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular diversity, 14(4), 697–707. [Link]
  • Dudley, G. B., & Richert, K. J. (2008). Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
  • Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
  • Baran Lab, Scripps Research. Protecting Groups. [Link]
  • Mattocks, D. L., & Ramirez, J. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules (Basel, Switzerland), 22(10), 1649. [Link]
  • CEM Corporation. Protection and Deprotection. [Link]
  • SynArchive. Protecting Groups List. [Link]
  • Trivedi, R. N., et al. (2005). The role of base excision repair in the sensitivity and resistance to temozolomide-mediated cell death. Cancer research, 65(15), 6873–6880. [Link]

Sources

Navigating the Nuances of Sulfonylation: A Comparative Guide to the Limitations of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of the sulfonyl moiety remains a cornerstone of medicinal chemistry. The choice of a sulfonating agent is a critical decision that dictates not only the efficiency of a synthetic route but also its scalability and robustness. Among the diverse array of available reagents, sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) has emerged as a commercially available and versatile building block. However, a nuanced understanding of its limitations is paramount for its effective utilization and for making informed decisions when selecting a sulfonating agent. This guide provides a critical comparison of SMOPS with alternative reagents, supported by experimental data, to empower researchers in navigating the complexities of sulfonylation.

The Allure and Apparent Versatility of SMOPS

This compound, with its unique combination of a sulfinate salt and a methyl ester, offers a conceptually attractive profile. It serves as a precursor to the corresponding sulfonyl radical and can participate in a variety of transformations, including the synthesis of sulfonamides and sulfones.[1][2] Its utility has been demonstrated in reactions such as asymmetric desymmetrizing sulfonylations, where it has been shown to be a competent nucleophile.[3]

However, a deeper dive into its practical application reveals a series of limitations that can impact its effectiveness and reliability in a research and development setting.

Unveiling the Limitations: A Data-Driven Analysis

A thorough evaluation of SMOPS necessitates a critical examination of its stability, reactivity, and substrate scope in comparison to other sulfonylating agents.

The Achilles' Heel: Inherent Instability

One of the most significant drawbacks of SMOPS is its limited stability under various common synthetic conditions. Research has indicated that SMOPS exhibits low stability in many common synthetic transformations , a critical factor that can lead to inconsistent results and difficulties in process optimization. While specific decomposition pathways for SMOPS are not extensively detailed in readily available literature, sulfinate salts, in general, can be susceptible to disproportionation, oxidation, and hydrolysis, particularly under acidic or elevated temperature conditions. The presence of the ester functionality in SMOPS may also introduce susceptibility to hydrolysis under basic or acidic conditions, further complicating its application.

For practical handling and storage, it is recommended to store SMOPS under an inert atmosphere at room temperature to minimize degradation.[4][5]

Comparative Performance in Catalytic Cross-Coupling

The performance of SMOPS in modern synthetic methodologies, such as catalytic cross-coupling reactions, provides a clear illustration of its limitations. In a study developing novel sulfinate protecting groups, SMOPS was tested in a copper-catalyzed S-arylation of aryl iodides. The results were stark: SMOPS, along with other common sulfinate reagents, resulted in low yields or no product . This stands in contrast to newly developed sulfinate reagents which provided high yields under the same conditions. This suggests that the inherent reactivity and stability of SMOPS may not be optimal for certain catalytic cycles, potentially due to catalyst inhibition or reagent decomposition.

A Quantitative Look at Asymmetric Sulfonylation

To provide a quantitative comparison, we can examine the data from a study on copper-catalyzed asymmetric desymmetrizing sulfonylation of diarylmethanes.[3] In this reaction, various sodium sulfinate salts were employed as nucleophiles. The performance of SMOPS can be directly compared to other sulfinates under identical reaction conditions.

ReagentYield of Monosulfonylated Product (%)Enantiomeric Excess (ee, %)
Sodium p-toluenesulfinate6296
Sodium benzenesulfinate5695
Sodium 4-bromobenzenesulfinate5497
This compound (SMOPS) 39 91
Sodium methylsulfinate6695
Sodium iso-propylsulfinate6491
Sodium tert-butylsulfinate5489
Sodium thiophene-2-sulfinate3180

Table 1: Comparison of Sodium Sulfinate Salts in Asymmetric Desymmetrizing Sulfonylation. Data sourced from the Journal of the American Chemical Society.[3]

As the data clearly indicates, SMOPS provided a significantly lower yield (39%) compared to more traditional aryl sulfinates like sodium p-toluenesulfinate (62%) and even simple alkyl sulfinates like sodium methylsulfinate (66%).[3] Furthermore, the enantioselectivity achieved with SMOPS (91% ee) was also lower than that obtained with several other sulfinates.[3] This suggests that for this particular transformation, SMOPS is a less efficient and less selective reagent compared to more established alternatives. The steric bulk and electronic properties of the sulfinate play a crucial role in the reaction outcome, and the structure of SMOPS appears to be less favorable in this context.[3]

The Broader Context: SMOPS vs. Traditional Sulfonylating Agents

For a comprehensive understanding, it is essential to compare SMOPS not only with other sulfinate salts but also with the workhorses of sulfonylation: sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).

While direct, side-by-side comparative studies with SMOPS are scarce, we can infer limitations based on the general properties of these classes of reagents.

  • Reactivity and Reliability: Sulfonyl chlorides are highly reactive electrophiles that reliably form sulfonamides and sulfonate esters with a broad range of nucleophiles.[6] While this high reactivity can sometimes be a drawback in the presence of sensitive functional groups, it also translates to high conversion and predictable outcomes. The use of sulfinate salts like SMOPS often requires specific activation methods (e.g., oxidative amination) and can be more sensitive to reaction conditions, potentially leading to lower and more variable yields.[7]

  • Substrate Scope: The broad utility of TsCl and MsCl across a vast range of substrates is well-documented. While SMOPS can be used to synthesize sulfonamides, its substrate scope and functional group tolerance are less explored and, as suggested by the cross-coupling data, may be more limited.

  • Cost and Availability: Traditional sulfonyl chlorides are generally inexpensive and readily available in large quantities, making them suitable for large-scale synthesis. While SMOPS is commercially available, its cost may be a consideration for large-scale applications.

The decision to use SMOPS over a traditional sulfonyl chloride would likely be driven by a specific need for the unique properties of a sulfinate salt, such as its potential use in radical reactions or when a less aggressive electrophile is required. However, for routine sulfonamide or sulfone formation, the limitations in stability and reactivity of SMOPS may make traditional sulfonyl chlorides a more robust choice.

Experimental Protocols: A Practical Perspective

To illustrate the practical application and allow for a tangible comparison, here are representative protocols for sulfonamide synthesis using both a traditional sulfonyl chloride and a method employing a sodium sulfinate.

Protocol 1: General Procedure for Sulfonamide Synthesis using p-Toluenesulfonyl Chloride (TsCl)
  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Base Addition: Add a base, such as triethylamine (1.5 equiv) or pyridine (used as solvent), to the solution.

  • Sulfonylation: Cool the reaction mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 equiv) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Sulfonamide Synthesis from Sodium Sulfinates via NH4I-Mediated Amination[7]
  • Reaction Setup: To a Schlenk tube, add the sodium sulfinate (1.0 equiv), the amine (1.5 equiv), and ammonium iodide (NH4I, 1.0 equiv).

  • Solvent Addition: Add acetonitrile (CH3CN) as the solvent.

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and purify directly by column chromatography on silica gel.

The NH4I-mediated method for sulfinates offers an alternative to traditional methods but requires elevated temperatures and longer reaction times compared to the often rapid and efficient reactions of sulfonyl chlorides at room temperature or below.

Visualizing the Synthetic Landscape

To better conceptualize the choices and pathways in sulfonylation, the following diagrams illustrate the general workflow and the key decision points.

experimental_workflow cluster_start Starting Materials cluster_reagents Choice of Sulfonylating Agent cluster_conditions Reaction Conditions cluster_product Product Formation Amine Amine (Nucleophile) TsCl p-Toluenesulfonyl Chloride (TsCl) Amine->TsCl Traditional Method SMOPS Sodium 3-methoxy-3- oxopropane-1-sulfinate (SMOPS) Amine->SMOPS Alternative Method Cond_TsCl Base (e.g., Et3N) Solvent (e.g., DCM) 0 °C to RT TsCl->Cond_TsCl Cond_SMOPS NH4I Solvent (CH3CN) 80 °C SMOPS->Cond_SMOPS Sulfonamide Sulfonamide Cond_TsCl->Sulfonamide Cond_SMOPS->Sulfonamide

A simplified workflow comparing traditional sulfonylation with an alternative using SMOPS.

decision_tree Start Need to Synthesize a Sulfonamide Question1 Are there acid/base sensitive functional groups? Start->Question1 Question2 Is high yield and robustness critical? Question1->Question2 No Question3 Is a radical pathway desired? Question1->Question3 Yes Question2->Question3 No Use_TsCl Consider traditional sulfonyl chloride (e.g., TsCl) Question2->Use_TsCl Yes Question3->Use_TsCl No Use_SMOPS Consider SMOPS or other sulfinate salts Question3->Use_SMOPS Yes Caution_TsCl Use non-nucleophilic base or pyridine as solvent Use_TsCl->Caution_TsCl Caution_SMOPS Be aware of potential stability and yield issues Use_SMOPS->Caution_SMOPS

A decision-making framework for selecting a sulfonating agent.

Conclusion: A Call for Critical Reagent Evaluation

This compound is a reagent that, while offering a unique chemical handle, comes with a set of limitations that must be carefully considered. Its inherent instability and comparatively lower reactivity in certain transformations, as evidenced by experimental data, position it as a specialized tool rather than a general-purpose sulfonating agent.

For routine and robust synthesis of sulfonamides and sulfones, traditional sulfonyl chlorides like TsCl and MsCl often remain the more reliable and efficient choice. The selection of SMOPS should be a deliberate one, justified by the specific requirements of the synthetic target where its unique properties as a sulfinate salt might be advantageous, and with a clear understanding of its potential drawbacks in terms of yield and stability. As with any reagent, a critical evaluation of the available data and a thorough understanding of its reactivity profile are the keys to successful and reproducible synthetic chemistry.

References

  • Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
  • Chung, Y. K., et al. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
  • LookChem. (n.d.). This compound.
  • McMillan, D. W. J., et al. (2024).
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8789–8835. [Link]
  • Schotten, C., et al. (2015). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs.
  • Wang, L., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(32), e202202488. [Link]

Sources

A Comparative Guide to Alternatives for Sodium 3-methoxy-3-oxopropane-1-sulfinate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium 3-methoxy-3-oxopropane-1-sulfinate, commonly known as SMOPS, is a versatile and shelf-stable reagent utilized for the introduction of the methoxycarbonylmethylsulfonyl moiety in organic synthesis.[1][2] Its primary utility lies in its capacity to act as a nucleophile or, upon oxidation, as a precursor to sulfonyl and subsequently alkyl radicals for carbon-carbon and carbon-heteroatom bond formation.[3][4] While effective, the landscape of synthetic methodology is rapidly evolving, driven by the need for milder conditions, broader substrate scope, and improved efficiency. This guide provides an in-depth comparison of SMOPS with state-of-the-art alternative reagents and catalytic systems. We will objectively evaluate photoredox-mediated decarboxylation of carboxylic acids and nickel-catalyzed cross-coupling of alkylboron reagents, providing the experimental data, mechanistic insights, and operational considerations necessary for researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.

Introduction: The Role of this compound (SMOPS)

This compound (SMOPS) is a crystalline solid that serves as a convenient source of the -SO2CH2CH2COOCH3 functional group.[3] Sulfinates are valuable intermediates in organic chemistry due to their dual reactivity.[5] They can act as sulfur-centered nucleophiles in coupling reactions or, upon single-electron oxidation, generate sulfonyl radicals.[1][5][6]

The generation of a sulfonyl radical from SMOPS is a key step in its application for radical chemistry. This intermediate can then either participate directly in reactions or undergo desulfonylation (extrusion of SO₂) to produce a β-carbomethoxyethyl radical (•CH₂CH₂COOCH₃). This latter pathway opens access to a range of hydroalkylation and coupling reactions.

Mechanism of Radical Generation

The transformation of SMOPS into a reactive radical intermediate is typically initiated by an oxidant, which can be a chemical reagent or an electro- or photocatalyst. The process involves a single-electron transfer (SET) from the sulfinate anion to the oxidant.

SMOPS_Mechanism cluster_0 Radical Generation from SMOPS reagent Na⁺ ⁻O₂S-CH₂CH₂CO₂Me (SMOPS) sulfonyl_rad •SO₂-CH₂CH₂CO₂Me (Sulfonyl Radical) reagent->sulfonyl_rad - e⁻ (SET) oxidant [Oxidant] oxidant_red [Oxidant]⁻ oxidant:e->oxidant_red:w alkyl_rad •CH₂CH₂CO₂Me (Alkyl Radical) sulfonyl_rad->alkyl_rad - SO₂ (Desulfonylation) so2 SO₂ product Product alkyl_rad->product + Substrate alkene Alkene (Substrate) alkene->product Photoredox_Mechanism PC Photocatalyst (PC) PC_star [PC]* (Excited State) PC->PC_star Excitation PC_red [PC]⁻ PC_star->PC_red SET light hν (Visible Light) carboxylate ⁻O₂C-CH₂CH₂CO₂Me (from Carboxylic Acid + Base) acyloxy_rad •O₂C-CH₂CH₂CO₂Me (Acyloxy Radical) carboxylate->acyloxy_rad Oxidation PC_red->PC Regeneration co2 CO₂ acyloxy_rad->co2 alkyl_rad •CH₂CH₂CO₂Me (Alkyl Radical) acyloxy_rad->alkyl_rad Decarboxylation product_rad Product Radical alkyl_rad->product_rad + Substrate substrate Substrate (e.g., Alkene) product Product product_rad->product H-atom transfer or further reaction

Figure 2: Catalytic cycle for photoredox-mediated decarboxylation.

Performance Comparison

The primary advantage of the photoredox approach is its operational simplicity and mildness. Reactions are often conducted at room temperature using low-energy visible light, exhibiting broad functional group tolerance.

ParameterThis compound (SMOPS)3-(Methoxycarbonyl)propanoic Acid (Photoredox)
Radical Precursor Sulfinate saltCarboxylic acid
Activation Chemical or electrochemical oxidationVisible light photocatalysis
Byproducts SO₂, reduced oxidantCO₂, reduced photocatalyst (catalytic)
Conditions Often requires stoichiometric oxidant (e.g., persulfate) or specific electrodesRoom temperature, low-energy light
Functional Group Tolerance Moderate; sensitive to strong oxidantsExcellent; tolerates halides, esters, ketones, etc. [7][8]
Key Advantage Shelf-stable solid, well-established reactivityUses inexpensive starting material, exceptionally mild conditions
Key Limitation Potentially harsh conditions, stoichiometric wasteRequires a photocatalyst, can be air/light sensitive

Alternative Strategy 2: Nickel-Catalyzed Cross-Coupling of Alkylboron Reagents

For synthetic applications focused on C(sp³)–C(sp²) bond formation, an entirely different mechanistic paradigm offers a powerful alternative: nickel-catalyzed cross-coupling. Instead of generating a free radical that adds to an acceptor, this method uses a pre-functionalized alkylboron reagent, such as an alkylboronic acid or its pinacol ester (Bpin), to couple with an aryl or vinyl electrophile.

Mechanism of Action

Modern dual catalytic systems, often combining a nickel catalyst with a photoredox catalyst, have revolutionized this field. [9]The photocatalyst generates the alkyl radical from the boron reagent, which is then intercepted by a Ni(0) or Ni(I) complex. The resulting organonickel intermediate undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired C-C bond and regenerate the nickel catalyst. [10]

Ni_Coupling_Workflow start Starting Materials reagents Alkyl-B(pin) + Ar-X start->reagents catalysis Dual Catalysis (Ni + Photoredox) reagents->catalysis radical_gen Alkyl Radical Generation catalysis->radical_gen via SET ni_cycle Nickel Catalytic Cycle catalysis->ni_cycle initiates radical_gen->ni_cycle Radical Capture product Coupled Product (Alkyl-Ar) ni_cycle->product Reductive Elimination

Figure 3: Workflow for photoredox/nickel dual cross-coupling.

Performance Comparison

This strategy is not a direct replacement for all applications of SMOPS but excels in the specific context of cross-coupling reactions. It avoids the potential side reactions of free radicals in solution, such as premature quenching or undesired cyclizations, by confining the reactive species within the coordination sphere of the nickel catalyst.

ParameterSMOPS (Radical Addition to Arene)Alkylboron Reagent (Ni-Catalyzed Coupling)
Reaction Type Intermolecular Radical AdditionCross-Coupling
Alkyl Source Sulfinate (via radical extrusion)Alkylboronic ester/acid
Coupling Partner Typically electron-deficient (hetero)arenesAryl/vinyl halides or triflates
Regiocontrol Governed by radical stability and electronicsDefined by the position of the leaving group on the electrophile
Scope More limited for C(sp³)–C(sp²) bondsExtremely broad for C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds [7][10][11]
Key Advantage Avoids pre-functionalization of the alkyl groupHigh regioselectivity, vast substrate scope, high functional group tolerance
Key Limitation Potential for side reactions, regioselectivity issuesRequires a more complex catalytic system, boron reagent synthesis

Experimental Protocols

To provide a practical context, we present representative, validated protocols for a key transformation.

Protocol: Radical Hydroalkylation of an Alkene using SMOPS

This protocol describes a typical procedure for the addition of the β-carbomethoxyethyl group across an alkene, initiated by a chemical oxidant.

Reaction: Styrene + SMOPS → Methyl 4-phenyl-4-(phenylsulfonyl)butanoate

Materials:

  • This compound (SMOPS)

  • Styrene

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Dimethyl Sulfoxide (DMSO)

  • Water (deionized)

  • Round-bottom flask, magnetic stirrer, standard glassware for workup

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add SMOPS (1.2 mmol, 1.2 equiv).

  • Add styrene (1.0 mmol, 1.0 equiv).

  • Add DMSO (5 mL) and Water (1 mL) to dissolve the reagents.

  • Commence stirring and add ammonium persulfate (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Protocol: Photoredox-Mediated Hydroalkylation using Carboxylic Acid

This protocol demonstrates the alternative use of a carboxylic acid under visible light irradiation.

Reaction: N-Vinylpyrrolidone + 3-(Methoxycarbonyl)propanoic Acid → Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Materials:

  • 3-(Methoxycarbonyl)propanoic Acid

  • N-Vinylpyrrolidone

  • fac-Ir(ppy)₃ (Iridium photocatalyst) or a suitable organic photocatalyst

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN, degassed)

  • Schlenk flask, magnetic stirrer, blue LED light source (450 nm)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(methoxycarbonyl)propanoic acid (1.5 mmol, 1.5 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and the photocatalyst (0.01 mmol, 1 mol%).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add degassed acetonitrile (10 mL) via syringe, followed by N-vinylpyrrolidone (1.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature approximately 5 cm from a blue LED light source.

  • Maintain vigorous stirring and cooling (a small fan is sufficient) to keep the internal temperature near 25 °C.

  • Monitor the reaction by TLC or LC-MS. After 16 hours, or upon completion, remove the light source.

  • Filter the reaction mixture through a short pad of celite, rinsing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify by column chromatography to yield the product.

Conclusion and Decision-Making Framework

The choice of reagent for introducing a functionalized alkyl chain depends critically on the synthetic context, substrate complexity, and desired transformation.

  • This compound (SMOPS) remains a reliable and convenient solid reagent, particularly when its sulfonyl-containing intermediates are desired or when photoredox setups are unavailable.

  • Photoredox Decarboxylation represents a superior alternative for radical generation due to its use of an inexpensive acid, exceptionally mild conditions, and broad functional group compatibility. It is the method of choice for hydroalkylations on sensitive or complex substrates.

  • Nickel-Catalyzed Cross-Coupling is the premier strategy for highly selective C(sp³)–C(sp²) bond formation. While requiring a more complex catalytic system, it offers unparalleled control over regiochemistry and an exceptionally broad scope for coupling reactions.

Decision_Tree start What is your desired transformation? q1 Is the final product a sulfone? start->q1 use_smops Use SMOPS or another sulfinate. q1->use_smops Yes q2 Are you performing a C(sp³)-C(sp²) cross-coupling? q1->q2 No use_ni Use an Alkylboron reagent with Ni-catalysis. q2->use_ni Yes q3 Are you performing a radical addition/hydroalkylation? q2->q3 No q4 Is your substrate sensitive to oxidants? q3->q4 Yes use_photo Use Carboxylic Acid with Photoredox Catalysis. q4->use_photo Yes smops_ok SMOPS with a chemical oxidant is a viable option. q4->smops_ok No

Figure 4: Decision guide for selecting the appropriate reagent/methodology.

By leveraging the advances in photoredox and nickel catalysis, researchers can access more efficient, sustainable, and powerful methods for the transformations traditionally accomplished with sulfinate reagents like SMOPS, thereby accelerating discovery in chemical and pharmaceutical sciences.

References

  • Zuo, Z., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. [Link]
  • RSC Publishing. (2024, September 26). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (n.d.).
  • National Institutes of Health. (n.d.).
  • Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
  • MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]
  • Chemdad. (n.d.).
  • American Chemical Society. (2025).
  • National Institutes of Health. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
  • PubMed. (2016, September 20). Photoredox Catalysis for the Generation of Carbon Centered Radicals. [Link]
  • PubMed. (n.d.). Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. [Link]
  • Chemical Science. (2017, February 27). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. [Link]

Sources

A Comparative Guide to Sulfonamide Synthesis: Yields, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the efficacy of a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants. The synthesis of this critical functional group has evolved significantly from classical methods to more sophisticated, efficient, and sustainable approaches. This guide provides an in-depth comparison of various sulfonamide synthesis methodologies, focusing on reaction yields, mechanistic underpinnings, and practical applications for researchers, scientists, and professionals in drug development.

The Classical Approach: Reaction of Sulfonyl Chlorides with Amines

The most traditional and widely practiced method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is generally reliable and high-yielding, making it a staple in synthetic organic chemistry.

Causality Behind Experimental Choices:

The choice of base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid unwanted side reactions with the solvent. Low to ambient temperatures are often employed to control the exothermicity of the reaction and minimize the formation of impurities.

Experimental Protocol:

A representative procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine is as follows:

  • Dissolve the amine (1.0 eq.) in pyridine or a mixture of THF and triethylamine (TEA) at 0 °C.

  • Slowly add a solution of the sulfonyl chloride (1.0-1.2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (to remove excess amine and pyridine), followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Yield and Limitations:

Yields for this method can be variable but are often high, sometimes reaching quantitative levels, particularly with reactive primary amines. However, this method has its drawbacks. The synthesis of the requisite sulfonyl chlorides can be harsh, often requiring reagents like chlorosulfonic acid, which are highly corrosive and environmentally hazardous. Furthermore, less nucleophilic amines, such as anilines, may require more forcing conditions, and primary amines can sometimes undergo double sulfonylation, leading to undesired byproducts.

Modern Synthetic Methodologies

To address the limitations of the classical approach, numerous modern methods have been developed, offering milder reaction conditions, broader substrate scope, and improved sustainability.

Flow Chemistry Approach

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reaction control.

Experimental Workflow:

flow_synthesis reagent1 Sulfonyl Chloride Solution pump1 Pump A reagent1->pump1 reagent2 Amine & Base Solution pump2 Pump B reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Meso-Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Figure 1: A simplified workflow for sulfonamide synthesis using flow chemistry.

A typical flow synthesis setup involves two streams of reagents, one containing the sulfonyl chloride and the other containing the amine and a base, which are continuously pumped and mixed in a T-mixer.[1] The combined stream then flows through a heated reactor, where the reaction takes place. The product stream is then collected after passing through a back-pressure regulator to maintain the desired pressure in the system.

Yield and Advantages: Flow synthesis of sulfonamides can provide excellent yields, often exceeding 95%, with very short reaction times (minutes).[1] This method allows for precise control over reaction parameters, leading to improved product purity and reproducibility. It is also inherently safer for highly exothermic reactions and readily scalable.

Sustainable Oxidative Chlorination

This environmentally friendly approach generates the sulfonyl chloride in situ from a thiol, followed by reaction with an amine. This avoids the need to handle and store unstable sulfonyl chlorides.

Experimental Protocol:

A green and mild procedure for the one-pot synthesis of sulfonamides from thiols is as follows:[2][3]

  • To a solution of the thiol (1.0 eq.) in a sustainable solvent such as water, ethanol, or glycerol, add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (2.3 eq.) as the oxidant.

  • Stir the mixture at room temperature for about 20 minutes to form the sulfonyl chloride in situ.

  • Add the amine (4.0 eq.) to the reaction mixture and continue stirring at room temperature for 2.5 hours.

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by simple filtration, avoiding solvent-intensive workup procedures.

Yield and Advantages: This method provides good to excellent yields of sulfonamides.[2][3] Its main advantages are the use of a stable and easy-to-handle oxidant, the in situ generation of the reactive intermediate, and the use of environmentally benign solvents.[2]

Aminolysis of p-Nitrophenylsulfonates

This method provides an alternative to sulfonyl chlorides, particularly when the corresponding sulfonyl chlorides are difficult to prepare or unstable. The p-nitrophenylsulfonate acts as a stable and reactive precursor.

Experimental Protocol:

A general procedure for the synthesis of sulfonamides from p-nitrophenylsulfonates is as follows:[4]

  • Dissolve the p-nitrophenylsulfonate (1.0 eq.) in a suitable solvent like dimethylformamide (DMF).

  • Add the desired amine (excess, typically 5-10 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The progress of the reaction can be monitored by TLC.

  • After completion, the reaction mixture is typically worked up by adding water to precipitate the product, which is then collected by filtration and purified.

Yield and Advantages: This method has been shown to provide satisfying to very good yields. It is particularly useful for the synthesis of sulfonamides from complex molecules where the traditional sulfonyl chloride route fails or gives low yields. The p-nitrophenoxide is a good leaving group, facilitating the nucleophilic attack by the amine.

Copper-Catalyzed Synthesis from Aryl Boronic Acids and a Sulfur Dioxide Surrogate

Modern catalytic methods have emerged as powerful tools for C-N bond formation. Copper catalysis, in particular, has been successfully applied to the synthesis of sulfonamides from readily available starting materials.

Experimental Protocol:

A direct, single-step synthesis of sulfonamides using a copper(II) catalyst can be performed as follows:

  • To a reaction vessel, add the aryl boronic acid (1.0 eq.), the amine (1.2 eq.), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate (1.0 eq.), and a copper(II) catalyst such as Cu(OAc)₂ (10 mol%).

  • Add a suitable solvent, such as 1,4-dioxane.

  • Heat the reaction mixture at an elevated temperature (e.g., 100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Yield and Advantages: This method allows for the efficient synthesis of a broad range of sulfonamides in good yields. It demonstrates excellent functional group tolerance and utilizes readily available starting materials. The use of DABSO as a solid, stable source of SO₂ is a significant practical advantage over using gaseous sulfur dioxide.

One-Pot Synthesis from Carboxylic Acids via Decarboxylative Halosulfonylation

A novel and efficient strategy involves the conversion of readily available carboxylic acids into sulfonamides in a one-pot process. This method leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) for the decarboxylative generation of an aryl radical, which is then trapped by sulfur dioxide.

Experimental Protocol:

The one-pot synthesis of sulfonamides from unactivated acids and amines can be carried out as follows:

  • In a reaction vessel, combine the carboxylic acid (1.0 eq.), a copper catalyst (e.g., [Cu(MeCN)₄]BF₄, 50 mol%), a halogenating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin for chlorosulfonylation), and a source of sulfur dioxide (e.g., DABSO or SO₂ gas) in a suitable solvent like acetonitrile.

  • Irradiate the mixture with 365 nm LEDs for 12 hours to form the sulfonyl halide intermediate.

  • In the same pot, add the amine (2.0 eq.) and a base (e.g., DIPEA, 2.0 eq.) and stir until the reaction is complete.

  • The product is then isolated and purified using standard techniques.

Yield and Advantages: This method provides access to a diverse range of sulfonamides with yields ranging from 50% to over 80% for many substrates. It is a powerful tool for late-stage functionalization and for accessing sulfonamide analogues of known amide-containing bioactive molecules.

Yield Comparison Summary

The following table provides a comparative summary of the typical yields and key features of the discussed sulfonamide synthesis methods.

Synthesis MethodKey ReagentsTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key Advantages
Classical Method Sulfonyl chloride, Amine, BaseDCM, THF, Pyridine0 - 25Several hoursVariable, can be highWell-established, versatile
Flow Chemistry Sulfonyl chloride, Amine, BaseEthyl Acetate/Water25Minutes>95[1]Rapid, scalable, high control, eco-friendly[1]
Sustainable Oxidative Chlorination Thiol, Amine, NaDCC·2H₂OWater, EtOH, GlycerolRoom Temp1 - 6 hoursGood to Excellent[2][3]Environmentally friendly, mild conditions, simple workup[2]
Aminolysis of p-Nitrophenylsulfonates p-Nitrophenylsulfonate, AmineDMFRoom Temp - 15030 min - 3 hoursSatisfying to Very GoodUseful for complex substrates, avoids unstable sulfonyl chlorides
Copper-Catalyzed Synthesis Aryl boronic acid, Amine, DABSO, Cu(II) catalyst1,4-Dioxane100Several hoursGoodBroad substrate scope, uses readily available starting materials
One-Pot from Carboxylic Acids Carboxylic acid, Amine, SO₂, Cu catalyst, Halogenating agentAcetonitrileRoom Temp (Irradiation)~12 hours50 - 85One-pot procedure, late-stage functionalization

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Classical and Flow Chemistry: Nucleophilic Substitution

The reaction of a sulfonyl chloride with an amine proceeds via a classical nucleophilic substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation by a base yields the sulfonamide.

nucleophilic_substitution R-SO2Cl R-SO₂Cl intermediate [Tetrahedral Intermediate] R-SO2Cl->intermediate Nucleophilic Attack R'R''NH R'R''NH R'R''NH->intermediate product R-SO₂NR'R'' + HCl intermediate->product Elimination of Cl⁻

Figure 2: Nucleophilic substitution mechanism for sulfonamide formation.

Copper-Catalyzed Cross-Coupling

The copper-catalyzed synthesis from aryl boronic acids is believed to proceed through a catalytic cycle involving the formation of an aryl-copper species. This species then reacts with sulfur dioxide (from DABSO) to form a copper sulfinate intermediate. Subsequent reaction with the amine and reductive elimination furnishes the sulfonamide product and regenerates the active copper catalyst.

Conclusion

The synthesis of sulfonamides has a rich history and continues to be an area of active research. While the classical reaction of sulfonyl chlorides with amines remains a workhorse in organic synthesis, modern methodologies offer significant advantages in terms of efficiency, safety, and sustainability. Flow chemistry provides a platform for rapid and scalable synthesis with high yields. Sustainable oxidative chlorination and the use of sulfonate esters as sulfonyl chloride surrogates offer greener alternatives. Catalytic methods, particularly those employing copper, have expanded the toolbox for constructing the sulfonamide linkage from diverse and readily available starting materials. The one-pot conversion of carboxylic acids to sulfonamides represents a significant advance for medicinal chemistry, enabling the rapid generation of novel analogues. The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the strengths and weaknesses of each approach, researchers can select the most appropriate method to efficiently access these vital pharmacophores.

References

  • Müller, C. E., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(14), 4384-4391. [Link]
  • Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Willis, M. C., et al. (2017). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society, 139(42), 15001-15004. [Link]
  • Müller, C. E., et al. (2006). A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists. Journal of Medicinal Chemistry, 49(14), 4384-4391. [Link]
  • Ladlow, M., et al. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System.
  • Kappe, C. O., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. [Link]
  • Alonso, D. A., et al. (2025).
  • Alonso, D. A., et al. (2025).
  • Ladlow, M., et al. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System.
  • Alonso, D. A., et al. (2025).
  • Alonso, D. A., et al. (2025).
  • Müller, C. E., et al. (2006). A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists. Journal of Medicinal Chemistry, 49(14), 4384-4391. [Link]
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189-21196. [Link]
  • Willis, M. C., et al. (2016). Copper-Catalyzed Synthesis of Activated Sulfonate Esters from Boronic Acids, DABSO, and Pentafluorophenol. Organic Letters, 18(20), 5344-5347. [Link]
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189-21196. [Link]
  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Sustainability. [Link]
  • Kappe, C. O., et al. (2023). Flow synthesis process for the production of sulfonylurea compounds.
  • MacMillan, D. W. C., et al. (2023).
  • Wu, J., et al. (2025). Copper(I)-Catalyzed Sulfonylation of (2-Alkynylaryl)boronic Acids with DABSO. Molecules, 30(15), 3469. [Link]
  • Domainex Synthesis Group. (2023).
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189-21196. [Link]
  • Kumar, A., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.
  • Nasrollahzadeh, M., et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. [Link]
  • A kind of preparation method of P-aminobenzene-sulfonamide compound. (2017).

Sources

Spectroscopic Comparison of Sodium 3-methoxy-3-oxopropane-1-sulfinate and its Sulfonate Analogue: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of organic synthesis and drug development, the precise differentiation between sulfur oxidation states is critical. Sulfinates (R-SO₂⁻) and sulfonates (R-SO₃⁻) are two common functional groups that, while structurally similar, exhibit vastly different chemical reactivity and stability. Sulfinates are valued as versatile synthetic intermediates, capable of participating in a wide range of C-S, N-S, and S-S bond-forming reactions[1]. In contrast, their corresponding sulfonates are typically characterized by high stability, often representing the final product of an oxidation process or serving as excellent leaving groups.

This guide provides an in-depth, comparative analysis of Sodium 3-methoxy-3-oxopropane-1-sulfinate and its sulfonate analogue, Sodium 3-methoxy-3-oxopropane-1-sulfonate. We will explore how fundamental differences in the electronic environment of the sulfur atom give rise to distinct and readily identifiable signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. The methodologies and data presented herein offer a robust framework for researchers to unambiguously identify and differentiate between these two compounds, ensuring analytical certainty in their work.

Molecular Structure and Electronic Differences

The core structural difference between the sulfinate and sulfonate lies in the oxidation state of the sulfur atom and the resulting geometry of the sulfur-containing functional group. The sulfonate possesses an additional oxygen atom, elevating the sulfur oxidation state from +4 in the sulfinate to +6 in the sulfonate.

This seemingly minor change has profound electronic consequences:

  • Electronegativity: The presence of a third oxygen atom in the sulfonate group (-SO₃⁻) significantly increases its inductive electron-withdrawing effect compared to the sulfinate group (-SO₂⁻).

  • Geometry: The sulfinate anion adopts a trigonal pyramidal geometry around the sulfur atom, while the sulfonate anion has a more symmetric tetrahedral geometry.

These differences in electronegativity and geometry are the primary drivers of the distinct spectroscopic features discussed in this guide.

Figure 2: General workflow for comparative spectroscopic analysis.
Experimental Protocols

The following protocols are designed to be self-validating and reproducible. For optimal comparison, both the sulfinate and sulfonate samples should be analyzed under identical conditions.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 20-25 mg of the sodium salt (sulfinate or sulfonate) in 0.7 mL of deuterium oxide (D₂O). Add a capillary tube containing a reference standard such as sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) or reference the residual HDO solvent peak.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 90° pulse, a relaxation delay of 5 seconds to ensure full T1 relaxation, and acquire 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Use a 30° pulse with a relaxation delay of 2 seconds and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage. Apply consistent pressure using the instrument's anvil.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum from 4000 to 500 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.

C. Raman Spectroscopy

  • Instrument: A Raman microscope with a 785 nm laser source is suitable to minimize fluorescence. [2]2. Sample Preparation: Place a small amount of the solid powder on a standard microscope slide.

  • Data Acquisition: Focus the laser on the sample using a 10x or 20x objective. Acquire the spectrum over a Raman shift range of 200–1800 cm⁻¹ to cover the key vibrational modes. [3]Use a low laser power (e.g., 5-10 mW) and an appropriate exposure time (e.g., 5-10 seconds) to avoid sample degradation.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary differentiator in NMR spectroscopy is the inductive effect of the sulfur-oxygen group. The more oxidized sulfonate group withdraws more electron density from the adjacent alkyl chain, "deshielding" the nuclei and shifting their resonance signals to a higher chemical shift (downfield).

¹H NMR Analysis

Both molecules are expected to show three distinct signals corresponding to the three non-equivalent proton environments: the methoxy group (-OCH₃) and the two methylene groups (-CH₂-).

Assignment Compound Expected δ (ppm) Multiplicity Rationale for Difference
-SOₓ-CH₂- (C1)Sulfinate~3.1 - 3.3Triplet (t)Protons are moderately deshielded by the sulfinate group.
Sulfonate ~3.4 - 3.6 Triplet (t) Significant downfield shift due to the stronger inductive effect of the -SO₃⁻ group.
-CH₂-CO- (C2)Sulfinate~2.8 - 3.0Triplet (t)
Sulfonate ~2.9 - 3.1Triplet (t)Minor downfield shift as the inductive effect diminishes with distance.
-OCH₃Sulfinate~3.7Singlet (s)Largely unaffected by the distant sulfur group. Based on methyl propanoate (~3.7 ppm). [4]
Sulfonate ~3.7Singlet (s)

Note: Expected chemical shifts are based on foundational principles and literature data for structurally similar compounds like methyl ester sulfonates.[5]

¹³C NMR Analysis

The effect observed in ¹H NMR is even more pronounced in the ¹³C spectrum, particularly for the carbon atom directly bonded to the sulfur-containing group.

Assignment Compound Expected δ (ppm) Rationale for Difference
-SOₓ-C H₂- (C1)Sulfinate~50 - 55Carbon is deshielded by the adjacent sulfinate group.
Sulfonate ~60 - 66 Major downfield shift (~10 ppm or more) due to the highly electronegative -SO₃⁻ group. [5]
-C H₂-CO- (C2)Sulfinate~30 - 35
Sulfonate ~31 - 36Minor downfield shift compared to C1.
-C =OSulfinate~172 - 175Based on methyl propanoate (~174 ppm). [6]
Sulfonate ~172 - 175
-OC H₃Sulfinate~52 - 54Based on methyl propanoate (~51 ppm). [6]
Sulfonate ~52 - 54
B. Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are exceptionally powerful for distinguishing these analogues by directly probing the vibrations of the S=O bonds. The number and frequency of these vibrational modes are defining characteristics of the sulfinate and sulfonate groups.

Functional Group Vibrational Mode Compound Expected Wavenumber (cm⁻¹) Typical Intensity
Sulfinate (-SO₂⁻)Asymmetric S=O StretchSulfinate~1120 - 1150Strong (FTIR)
Symmetric S=O StretchSulfinate~1030 - 1060Strong (FTIR & Raman)
Sulfonate (-SO₃⁻) Asymmetric S=O Stretch Sulfonate ~1340 - 1360 [7]Strong (FTIR)
Symmetric S=O Stretch Sulfonate ~1170 - 1190 [8][9]Strong (FTIR)
Sulfonate ~1040 - 1060 [7][10]Strong (Raman)
Ester (-C=O)C=O StretchBoth~1730 - 1740Strong (FTIR)

The key diagnostic features are the high-frequency S=O stretching bands of the sulfonate group. The asymmetric stretch above 1300 cm⁻¹ is a particularly clear and unambiguous indicator of the sulfonate structure, as the sulfinate analogue lacks strong absorptions in this region. [7][8]Raman spectroscopy provides complementary data, often showing a very strong symmetric S=O stretching band. [11]

Summary of Key Differentiating Features

For rapid identification, the following spectroscopic markers are the most definitive.

Technique Key Differentiating Feature Sulfinate (R-SO₂⁻Na⁺) Sulfonate (R-SO₃⁻Na⁺)
¹³C NMR Chemical Shift of C1 (-C H₂-SOₓ)~50 - 55 ppm~60 - 66 ppm
¹H NMR Chemical Shift of H1 (-CH₂-SOₓ)~3.1 - 3.3 ppm~3.4 - 3.6 ppm
FTIR Asymmetric S=O StretchAbsent above 1200 cm⁻¹Strong band at ~1350 cm⁻¹
Raman S=O Stretching RegionBands below 1150 cm⁻¹Additional strong bands >1150 cm⁻¹

Conclusion

The spectroscopic differentiation of this compound and its sulfonate analogue is straightforward and robust when employing a multi-technique approach. The higher oxidation state of the sulfur in the sulfonate leads to significant and predictable downfield shifts in both ¹H and ¹³C NMR spectra for the adjacent alkyl nuclei. Furthermore, vibrational spectroscopy provides an unambiguous fingerprint; the presence of a strong S=O asymmetric stretching band in the FTIR spectrum at approximately 1350 cm⁻¹ is a definitive marker for the sulfonate. By utilizing the protocols and reference data in this guide, researchers can confidently and accurately determine the structure of their material, ensuring the integrity of their synthetic and analytical outcomes.

References

  • Thermo Fisher Scientific. (2020). Headspace Characterization and Quantification of Aromatic Organosulfur Compounds in Garlic Extracts Using Surface-Enhanced Raman. Journal of AOAC International.
  • PhysicsOpenLab. (2022). Raman Spectroscopy of Organic and Inorganic Molecules.
  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS).
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate.
  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Available at: [Link] (Note: Specific deep link was unavailable, refer to general resource on IR spectroscopy).
  • National Institutes of Health. (2007). Sulfur X-ray absorption and vibrational spectroscopic study of sulfur dioxide, sulfite, and sulfonate solutions. PubMed.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.
  • National Institutes of Health. (2007). Sulfur X-ray absorption and vibrational spectroscopic study of sulfur dioxide, sulfite, and sulfonate solutions and of the substituted sulfonate ions.
  • Canadian Journal of Chemistry. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP.
  • PubChem. (n.d.). Sodium 3-methoxy-3-oxopropane-1-sulfonate.
  • NIST. (n.d.). Experimental data for SO2 (Sulfur dioxide). Computational Chemistry Comparison and Benchmark Database.
  • YouTube. (2021). NMR spectrum of methyl propanoate | Learning Science.
  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (a) VS/Na-AMPS and (b) VS/AMPS∙Fe3O4.
  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate.
  • PubMed Central. (n.d.). Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

A Comparative Benchmarking Guide: Sodium 3-methoxy-3-oxopropane-1-sulfinate vs. Traditional Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the choice of a sulfonylating agent is a critical decision that dictates the efficiency, scope, and safety of a synthetic route. Traditional reagents such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are well-established workhorses for the formation of sulfonamides and sulfonate esters. However, the emergence of novel reagents necessitates a continuous evaluation of the available synthetic toolbox. This guide provides a comprehensive, data-driven comparison of Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) against its traditional counterparts, offering insights into its performance, mechanistic nuances, and safety profile to empower informed decision-making in your research.

Introduction: The Evolving Landscape of Sulfonylation

Sulfonamides are a cornerstone pharmacophore, integral to a wide array of therapeutic agents. The sulfonylation reaction, therefore, remains a pivotal transformation in organic synthesis. The ideal sulfonylating agent should offer high reactivity, broad substrate scope, operational simplicity, and a favorable safety profile. While TsCl and MsCl have long been the go-to reagents, they are not without their drawbacks, including high reactivity that can be difficult to control, and the generation of corrosive byproducts.

This compound (SMOPS) presents itself as a promising alternative. As a sulfinate salt, it offers a different reactivity profile compared to the highly electrophilic sulfonyl chlorides. This guide will dissect these differences through a comparative analysis of their reactivity, experimental protocols, and safety considerations.

The Contenders: A Profile of Each Agent

This compound (SMOPS)
  • Chemical Structure: C₄H₇NaO₄S

  • Appearance: White to off-white crystalline powder.[1]

  • Key Features: SMOPS is a salt of a sulfinic acid, making it a nucleophilic source of the sulfonyl group. Its reactivity is generally milder than sulfonyl chlorides, which can be advantageous for substrates with sensitive functional groups. It is also a solid, which can offer handling advantages over liquid reagents.

p-Toluenesulfonyl Chloride (TsCl)
  • Chemical Structure: C₇H₇ClO₂S

  • Appearance: White crystalline powder.[2]

  • Key Features: TsCl is a highly reactive electrophilic sulfonylating agent. The tosyl group is an excellent leaving group, making tosylates versatile intermediates in organic synthesis.[3] However, its high reactivity can lead to side reactions, and it is sensitive to moisture.[2][4]

Methanesulfonyl Chloride (MsCl)
  • Chemical Structure: CH₃ClO₂S

  • Appearance: Colorless to pale-yellow liquid.[5][6]

  • Key Features: MsCl is another highly reactive electrophilic sulfonylating agent, often more reactive than TsCl.[7] The resulting mesylates are also excellent leaving groups.[3] As a liquid, it can be easier to handle in terms of dispensing, but it is also corrosive and has a pungent odor.[5][6]

Comparative Performance Analysis

Reactivity and Reaction Conditions

Traditional sulfonyl chlorides like TsCl and MsCl are highly electrophilic and react readily with nucleophiles such as amines and alcohols, often at low temperatures (e.g., 0 °C) in the presence of a base to neutralize the HCl byproduct.[8]

SMOPS, being a sulfinate salt, acts as a nucleophile. Its reaction to form sulfonamides typically requires an oxidant to generate a more electrophilic sulfur species in situ, or it can participate in transition-metal-catalyzed cross-coupling reactions.[9][10] This difference in mechanism often translates to different, and sometimes milder, reaction conditions.

Table 1: Comparison of Typical Reaction Conditions for Sulfonamide Synthesis

FeatureThis compound (SMOPS)p-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Reagent Type Nucleophilic Sulfonyl SourceElectrophilic Sulfonylating AgentElectrophilic Sulfonylating Agent
Typical Substrate Aryl/Benzyl Halides, Amines (with oxidant)Amines, AlcoholsAmines, Alcohols
Typical Conditions Basic conditions, often with a catalyst or oxidant (e.g., NH₄I) at elevated temperatures (e.g., 80 °C).[10][11][12]Basic conditions (e.g., pyridine, triethylamine) at 0 °C to room temperature.[8][13]Basic conditions (e.g., pyridine, triethylamine) at 0 °C to room temperature.[5][14]
Byproducts Varies with oxidant/catalystHCl (neutralized by base)HCl (neutralized by base)
Experimental Data: A Snapshot of Performance

The following table presents representative yields from the literature for sulfonamide synthesis using each agent. It is important to note that these are not from a single comparative study and reaction conditions and substrates may vary.

Table 2: Representative Yields for Sulfonamide Synthesis

Sulfonylating AgentSubstrateProductYield (%)Reference
This compound (as a sulfone source)DiarylmethaneDiarylsulfone39[9][15]
Sodium p-toluenesulfinate (representative sulfinate)n-PropylamineN-propyl-4-methylbenzenesulfonamide75[10][16]
p-Toluenesulfonyl ChlorideAnilineN-Phenyl-p-toluenesulfonamide95[8]
Methanesulfonyl ChlorideBenzylamineN-BenzylmethanesulfonamideHigh (not specified)[14]

From this limited data, traditional sulfonyl chlorides often provide very high yields under optimized conditions. Sodium sulfinates, including what can be inferred for SMOPS, also demonstrate good to excellent yields, showcasing their viability as effective reagents.[10]

Mechanistic Considerations

The fundamental difference in the mechanism of action between SMOPS and traditional sulfonylating agents is a key factor in their application.

Mechanism of Traditional Sulfonylating Agents (TsCl, MsCl)

The reaction of sulfonyl chlorides with amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the resulting HCl.

G cluster_0 Sulfonylation with Sulfonyl Chlorides R-NH2 R-NH₂ Intermediate [R-NH₂(⁺)-SO₂(⁻)R'Cl] R-NH2->Intermediate Nucleophilic Attack R'SO2Cl R'SO₂Cl R'SO2Cl->Intermediate Product R-NHSO₂R' Intermediate->Product -Cl⁻ BaseH+ Base-H⁺ Product->BaseH+ -H⁺ HCl HCl Base Base Base->BaseH+

Caption: General mechanism of sulfonylation using sulfonyl chlorides.

Proposed Mechanism for SMOPS in Sulfonamide Synthesis

When used with an amine and an oxidant like ammonium iodide, sodium sulfinates are believed to proceed through a radical pathway. The sulfinate is oxidized to a sulfonyl radical, which then couples with the amine.

G cluster_1 Proposed Sulfonylation with Sodium Sulfinates RSO2Na RSO₂Na Radical RSO₂• RSO2Na->Radical Oxidation Oxidant Oxidant (e.g., NH₄I) Oxidant->Radical Coupling Radical Coupling Radical->Coupling R'-NH2 R'-NH₂ R'-NH2->Coupling Product RSO₂NHR' Coupling->Product G cluster_workflow Experimental Workflow: Sulfonylation with TsCl start Dissolve Amine and Base in DCM cool Cool to 0 °C start->cool add_tscl Add TsCl Solution Dropwise cool->add_tscl react Stir at 0 °C to RT add_tscl->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Isolated Sulfonamide purify->end

Sources

A Researcher's Guide to Sulfonylation Reagents: A Cost-Benefit Analysis of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of experimental success, impacting everything from reaction efficiency to project timelines and budgets. In the realm of sulfonamide and sulfone synthesis—scaffolds of immense importance in medicinal chemistry—a variety of sulfonylating agents are available. This guide provides an in-depth cost-benefit analysis of a versatile yet often overlooked reagent, Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), benchmarked against two widely used alternatives: Rongalite and Thiourea Dioxide.

Our analysis moves beyond a simple cataloging of features, delving into the practical implications of each reagent's chemical properties, performance in common synthetic applications, cost-effectiveness, and safety profiles. By presenting objective comparisons supported by experimental data, this guide aims to empower researchers to make informed decisions tailored to their specific synthetic goals.

At a Glance: Comparative Overview

FeatureThis compound (SMOPS)Rongalite (Sodium Formaldehyde Sulfoxylate)Thiourea Dioxide (Formamidine Sulfinic Acid)
Primary Function Sulfonylating AgentReducing and Sulfonylating AgentReducing and Sulfonylating Agent
Molecular Weight 174.15 g/mol 154.12 g/mol (Dihydrate)108.12 g/mol
Typical Form White to off-white crystalline powder[1]White crystalline lumps or powder[2]White crystalline powder[3]
Solubility Soluble in water[1]Soluble in waterSoluble in water[3]
Key Advantage Direct source of a functionalized sulfinateInexpensive and potent reducing agentStable and potent reducing agent
Primary Drawback Higher cost per gramReleases formaldehyde upon decompositionCan be self-heating and may catch fire[3][4][5]

Delving Deeper: A Performance-Based Comparison

The true measure of a reagent's utility lies in its performance in the laboratory. Here, we compare SMOPS, Rongalite, and Thiourea Dioxide in the context of sulfonamide and sulfone synthesis, drawing upon published experimental data.

Sulfonamide and Sulfone Synthesis: A Head-to-Head Look

The synthesis of sulfones and their derivatives is a cornerstone of many research programs. While all three reagents can be employed for this purpose, their mechanisms and optimal conditions differ, leading to variations in yield and substrate scope.

This compound (SMOPS) acts as a direct nucleophilic sulfonylating agent. It has been demonstrated as a competent S-nucleophile for the synthesis of sulfones. For instance, in a copper-catalyzed asymmetric desymmetrizing sulfonylation, SMOPS provided the desired sulfone product in a 39% isolated yield.[6][7] In other applications, it is used as a reagent to facilitate the conversion of aryl and benzyl halides to their corresponding sulfonimides, with typical yields reported in the range of 70-90%.[1]

Rongalite serves as a source of the sulfoxylate anion (SO₂²⁻) and has been extensively used in the synthesis of sulfones.[8] A one-pot, three-component reaction using p-quinone methides, Rongalite, and alkyl/allyl halides has been shown to produce unsymmetrical sulfones in good yields.[9] Furthermore, an efficient one-pot synthesis of aliphatic sulfonamides from alkyl halides and Rongalite has been developed, showcasing its utility in constructing these crucial motifs.[10]

Thiourea Dioxide is also a potent source of the sulfur dioxide radical anion (SO₂⁻•), a key intermediate in many sulfonylation reactions.[11][12] It has been successfully employed in the synthesis of heteroaryl sulfones and sulfonamides from heteroaryl halides under visible light irradiation.[13] This method offers a broad substrate scope and proceeds under mild conditions.

Experimental Corner: Protocols for Your Bench

To provide a practical framework for comparison, detailed experimental protocols for sulfonylation reactions using each reagent are outlined below.

Protocol 1: Synthesis of Sulfonimides using this compound (General Procedure)

This protocol is a general representation for the conversion of aryl or benzyl halides to sulfonimides.

Materials:

  • This compound (SMOPS)

  • Aryl or Benzyl Halide (e.g., benzyl bromide)

  • A suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Amine

Procedure:

  • To a solution of the aryl or benzyl halide (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.1 mmol) and continue stirring at room temperature for 4-6 hours, or until the starting halide is consumed (monitored by TLC).

  • Upon completion, add the desired amine (1.5 mmol) to the reaction mixture and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonimide.

Protocol 2: One-Pot Synthesis of Aliphatic Sulfonamides using Rongalite

This protocol is adapted from a reported procedure for the synthesis of aliphatic sulfonamides.[14]

Materials:

  • Rongalite (Sodium hydroxymethanesulfinate dihydrate)

  • Alkyl Halide (e.g., butyl iodide)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Desired Amine (e.g., piperidine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve Rongalite (1.2 mmol) in a mixture of MeCN (2 mL) and H₂O (0.2 mL).

  • Add the alkyl halide (1.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the consumption of the alkyl halide by TLC.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.2 mmol) in one portion and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour to form the sulfonyl chloride intermediate.

  • Dilute the reaction mixture with dichloromethane (DCM) (5 mL).

  • Add the desired amine (1.5 mmol) followed by triethylamine (Et₃N) (2.0 mmol).

  • Stir the mixture at room temperature for 2-12 hours until the sulfonyl chloride intermediate is consumed (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 3: Visible-Light-Induced Sulfonylation of Heteroaryl Bromides with Thiourea Dioxide

This protocol is based on a published method for the synthesis of heteroaryl sulfones.[15]

Materials:

  • Heteroaryl Bromide (e.g., 2-bromopyridine)

  • Thiourea Dioxide

  • Sodium Hydroxide (NaOH)

  • Iridium photocatalyst (e.g., Ir(ppy)₃)

  • Dimethyl Sulfoxide (DMSO)

  • Alkyl Halide (for trapping the sulfinate intermediate, e.g., methyl iodide)

Procedure:

  • In a dry reaction tube, combine the heteroaryl bromide (0.2 mmol), thiourea dioxide (0.4 mmol), NaOH (0.8 mmol), and Ir(ppy)₃ (2.0 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous DMSO (3.0 mL) via syringe.

  • Stir the reaction mixture and irradiate with a 15 W blue LED lamp for 16 hours at room temperature.

  • After 16 hours, add the alkyl halide (0.4 mmol) to the reaction mixture.

  • Continue to stir the reaction under the same conditions for an additional 4-6 hours.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired heteroaryl sulfone.

Visualizing the Workflow: From Reagents to Products

To better illustrate the synthetic pathways, the following diagrams outline the general workflows for sulfonylation using SMOPS, Rongalite, and Thiourea Dioxide.

G cluster_SMOPS SMOPS Workflow SMOPS_start Aryl/Benzyl Halide + Base SMOPS_reagent SMOPS Addition SMOPS_start->SMOPS_reagent SMOPS_intermediate Sulfinate Intermediate SMOPS_reagent->SMOPS_intermediate SMOPS_amine Amine Addition SMOPS_intermediate->SMOPS_amine SMOPS_product Sulfonimide SMOPS_amine->SMOPS_product

Caption: General workflow for sulfonimide synthesis using SMOPS.

G cluster_Rongalite Rongalite Workflow (One-Pot) Rongalite_start Alkyl Halide + Rongalite Rongalite_intermediate1 Sulfinate Formation Rongalite_start->Rongalite_intermediate1 Rongalite_ncs NCS Addition Rongalite_intermediate1->Rongalite_ncs Rongalite_intermediate2 Sulfonyl Chloride Formation Rongalite_ncs->Rongalite_intermediate2 Rongalite_amine Amine Addition Rongalite_intermediate2->Rongalite_amine Rongalite_product Sulfonamide Rongalite_amine->Rongalite_product

Caption: One-pot workflow for sulfonamide synthesis using Rongalite.

G cluster_Thiourea Thiourea Dioxide Workflow (Photoredox) Thiourea_start Heteroaryl Halide + Thiourea Dioxide Thiourea_photocatalyst Visible Light / Photocatalyst Thiourea_start->Thiourea_photocatalyst Thiourea_intermediate Sulfinate Intermediate Thiourea_photocatalyst->Thiourea_intermediate Thiourea_trapping Alkyl Halide Trapping Thiourea_intermediate->Thiourea_trapping Thiourea_product Heteroaryl Sulfone Thiourea_trapping->Thiourea_product

Caption: Photoredox workflow for sulfone synthesis using Thiourea Dioxide.

The Bottom Line: A Cost and Safety Analysis

While performance is paramount, the practical considerations of cost and safety often guide reagent selection.

Cost Comparison
ReagentPrice per Gram (Approximate)
This compound (SMOPS)€49.00 - $88.00[3][4]
Rongalite~$1.82/kg (bulk industrial pricing)[16]
Thiourea Dioxide~$0.24/kg - $0.56/kg (bulk industrial pricing)[11]

Note: Prices are subject to change and may vary based on supplier, purity, and quantity. The prices for Rongalite and Thiourea Dioxide are for industrial grades and may be higher for research-grade purity.

From a purely cost-per-gram perspective, Rongalite and Thiourea Dioxide are significantly more economical than SMOPS. This cost differential can be a major factor for large-scale synthesis or in laboratories with budget constraints. However, it is essential to consider the cost per reaction, factoring in the required stoichiometry and the potential for higher value-added products with a more specialized reagent like SMOPS.

Safety Profile

A thorough understanding of a reagent's hazards is non-negotiable for ensuring a safe laboratory environment.

  • This compound (SMOPS): The safety data for SMOPS indicates that it is a mild irritant to the skin and eyes.[1] It is generally considered to be a relatively safe reagent to handle with standard laboratory precautions.

  • Rongalite (Sodium Formaldehyde Sulfoxylate): The primary safety concern with Rongalite is its decomposition, which can release formaldehyde, a known carcinogen.[17] It is also a moderate explosion hazard when exposed to heat or flame.[17] Proper ventilation and handling procedures are crucial when working with this reagent.

  • Thiourea Dioxide: This compound is classified as a self-heating substance that may catch fire.[3][4][5] It is also harmful if swallowed and can cause serious eye damage and skin irritation.[3][4][5][18] Some safety data sheets also indicate that it is suspected of damaging fertility or the unborn child.[4][18] Stringent safety precautions, including storage in a cool, dry place away from heat sources, are imperative.

Conclusion: Making the Right Choice for Your Research

The choice between this compound, Rongalite, and Thiourea Dioxide is not a one-size-fits-all decision. Each reagent presents a unique balance of performance, cost, and safety.

  • This compound (SMOPS) is the premium choice for specific applications where a well-defined, functionalized sulfinate is required. Its higher cost is offset by its direct utility and potentially cleaner reaction profiles, making it a valuable tool for late-stage functionalization and the synthesis of complex molecules where yield and purity are of utmost importance.

  • Rongalite stands out as a cost-effective and powerful reagent for the synthesis of sulfones and sulfonamides. Its primary drawback is the release of formaldehyde, which necessitates careful handling and a well-ventilated workspace. For large-scale synthesis where cost is a primary driver, Rongalite remains a compelling option.

  • Thiourea Dioxide offers a potent and often milder alternative for sulfonylation reactions, particularly in photoredox catalysis. Its stability and high reducing power are significant advantages. However, its self-heating nature and other health hazards demand rigorous adherence to safety protocols.

Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, the scale of the reaction, budgetary constraints, and the safety infrastructure of the laboratory. By carefully considering the data and insights presented in this guide, researchers can confidently select the most appropriate sulfonylating agent to advance their scientific endeavors.

References

  • Nexchem Ltd. (n.d.). Safety data sheet - thiourea dioxide.
  • Redox. (2023, April 2). Safety Data Sheet Thiourea Dioxide.
  • PRO Chemical and Dye. (n.d.). SAFETY DATA SHEET Thiox – Thiourea Dioxide.
  • He, F.-S., Yang, M., Ye, S., & Wu, J. (2020). Sulfonylation from sodium dithionite or thiourea dioxide. Chinese Chemical Letters, 31(9), 2441-2449.
  • He, F.-S., Yang, M., Ye, S., & Wu, J. (2020). Sulfonylation from sodium dithionite or thiourea dioxide. ScienceDirect.
  • Potekin, A. A., & Semenov, V. V. (2016). Reaction of Alkyl Halides With Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones. Organic Letters, 18(22), 5848–5851.
  • PubChem. (n.d.). Rongalite.
  • Kotha, S., & Meshram, M. (2012). Rongalite: A Useful Green Reagent in Organic Synthesis. Chemical Reviews, 112(3), 1650–1680.
  • Wu, J., et al. (2019). Thiourea dioxide as the source of sulfonyl group: Photoredox generation of sulfones and sulfonamides from heteroaryl/aryl halides.
  • He, F.-S., Yang, M., Ye, S., & Wu, J. (2020). Sulfonylation from sodium dithionite or thiourea dioxide. Chinese Chemical Letters, 31(9), 2441-2449.
  • OUCI. (n.d.). Sulfonylation from sodium dithionite or thiourea dioxide.
  • Lee, S., et al. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • Aziz, J., et al. (2014). Sulfinate derivatives: dual and versatile partners in organic synthesis. Organic & Biomolecular Chemistry, 12(46), 9374-9389.
  • Wu, J., et al. (2019). Thiourea dioxide as a source of sulfonyl groups: Photoredox generation of sulfones and sulfonamides from heteroaryl/aryl halides.
  • Heifei Yinhao. (2014, September 19). Sodium Formaldehyde Sulphoxylate Powder(Rongalite C,SFS).
  • Lee, S., et al. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • Jannapu Reddy, R., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8969-9019.
  • Chongqing Chemdad Co. (n.d.). This compound.
  • Aziz, J., et al. (2014). ChemInform Abstract: Sulfinate Derivatives: Dual and Versatile Partners in Organic Synthesis. Organic & Biomolecular Chemistry, 46(5).
  • Jannapu Reddy, R., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8969-9019.
  • Crysdot LLC. (n.d.). This compound.
  • Jannapu Reddy, R., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Institutes of Health.
  • Manolikakes, G., et al. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(23), 3445-3465.
  • Jannapu Reddy, R., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. ResearchGate.
  • Kim, D., et al. (2020). Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives. Chemical Science, 11(31), 8232-8238.
  • Baran, P. S. (2020, November 7). Modern Sulfone Synthesis Focused on SO2 Surrogates.

Sources

Efficacy comparison between different catalysts for sulfinate coupling reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalyst Efficacy in Sulfinate Coupling Reactions

Introduction: The Strategic Importance of the Sulfonyl Group

In the landscape of modern drug discovery and materials science, the sulfonyl functional group (—SO₂—) is a cornerstone motif. Its presence in a molecule can profoundly influence properties such as metabolic stability, solubility, and target-binding affinity. Consequently, the efficient formation of carbon-sulfur bonds is of paramount importance. Among the various synthetic strategies, transition-metal-catalyzed cross-coupling of sulfinate salts has emerged as a robust and versatile method for constructing aryl, heteroaryl, and vinyl sulfones.[1]

Sulfinate salts are advantageous reagents; they are typically stable, easy-to-handle solids and serve as effective nucleophilic partners.[2] However, the success of these coupling reactions is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of the primary catalyst systems employed for sulfinate coupling reactions—Palladium, Copper, and Nickel/Photoredox dual catalysis—offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.

Comparative Analysis of Dominant Catalyst Systems

The selection of a catalyst is not merely a question of yield; it involves a multi-faceted analysis of reaction conditions, substrate scope, functional group tolerance, and practical considerations like cost and operational simplicity. The following table summarizes the performance of the three major catalyst classes.

FeaturePalladium-Based CatalysisCopper-Based CatalysisNickel/Photoredox Dual Catalysis
Catalyst System Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, P(t-Bu)₂Me)CuI, CuCl₂ (often ligand-free or with simple ligands like DMEDA)NiCl₂·glyme, NiBr₂·3H₂O with bipyridine ligands (e.g., dtbbpy) + Photocatalyst (e.g., Ir or Ru complexes, Organoboron dyes)
Typical Loading 1 - 5 mol%10 mol% - stoichiometricNi: 2.5 - 10 mol%; PC: 1 - 2 mol%
Reaction Temp. High (100 - 150 °C)Moderate to High (70 - 120 °C)Ambient / Room Temperature
Key Advantages Well-understood mechanism, broad ligand selection for tuning reactivity, effective for heteroaryl sulfinates.[3][4]Low cost of catalyst, often ligand-free, effective for creating "masked" sulfinates.[5][6]Exceptionally mild conditions (RT), outstanding functional group tolerance, base-free, broad scope including aryl chlorides.[1][7]
Limitations High temperatures, requires strong bases (e.g., K₂CO₃), potential for catalyst poisoning, higher cost of Pd.[1]Can require high catalyst loadings, sometimes needs excess reagents, yields with aryl bromides can be modest.[8]Requires a light source (Blue LEDs), photocatalysts can be expensive (though alternatives are emerging).[9]
Substrate Scope Good for aryl/heteroaryl bromides and some chlorides. Electron-poor halides and electron-rich sulfinates are favorable.[4]Good for aryl iodides and activated bromides.[5][8]Excellent for aryl iodides, bromides, and challenging chlorides. Tolerates a wide array of sulfinates.[1][7]
Estimated TON 20 - 955 - 8080 - 98
Base Requirement Often requires a base (e.g., K₂CO₃, K₃PO₄).[3]Can be base-free, or may use a mild base.[5]Typically base-free.[1]

Mechanistic Insights: Understanding Catalyst Behavior

The disparate reaction conditions and outcomes of these catalyst systems are rooted in their fundamentally different mechanisms. Understanding these catalytic cycles is crucial for troubleshooting and rational optimization.

Palladium Catalysis: The Classical Cross-Coupling Pathway

Palladium-catalyzed desulfinative coupling follows a classical Pd(0)/Pd(II) cycle. The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)Lₙ-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)Lₙ-SO₂R oa_complex->trans_complex Transmetalation (RSO₂Na) -NaX so2_extrusion Ar-Pd(II)Lₙ-R trans_complex->so2_extrusion SO₂ Extrusion so2_extrusion->pd0 Reductive Elimination product Ar-R so2_extrusion->product

Palladium-Catalyzed Desulfinative Coupling Cycle.

Causality Explained : The high temperatures are necessary to drive the reductive elimination and SO₂ extrusion steps. For carbocyclic sulfinates, transmetalation is often the rate-limiting step, whereas for chelating heterocyclic sulfinates, the loss of SO₂ can become rate-limiting.[3] The base (K₂CO₃) plays a dual role: it helps remove any free SO₂ from the medium and the potassium cation can accelerate the crucial transmetalation step.[2]

Nickel/Photoredox Dual Catalysis: A Radical Approach at Room Temperature

This modern approach merges two distinct catalytic cycles: a photoredox cycle and a nickel cycle. This synergy enables the reaction to proceed under exceptionally mild conditions.

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC(Ir) PC_star *PC(Ir) PC->PC_star hν (Blue Light) PC_red PC(Ir⁻) PC_star->PC_red SET (from RSO₂⁻) RSO2_radical •SO₂R PC_star->RSO2_radical Oxidation PC_red->PC SET (to Ni(I)) NiI Ni(I)Lₙ PC_red->NiI Ni0 Ni(0)Lₙ NiII Ar-Ni(II)Lₙ-X Ni0->NiII Oxidative Addition (Ar-X) NiIII Ar-Ni(III)Lₙ(SO₂R) NiII->NiIII Radical Capture (•SO₂R) NiIII->NiI Reductive Elimination product Ar-SO₂R NiIII->product NiI->Ni0 Reduction RSO2_anion RSO₂⁻ RSO2_radical->NiII

Nickel/Photoredox Dual Catalytic Cycle.

Causality Explained : Visible light excites the photocatalyst (PC), which becomes a potent oxidant. It oxidizes the sulfinate anion (RSO₂⁻) to a sulfonyl radical (•SO₂R).[7] This radical is then captured by an Ar-Ni(II) complex, which is formed from the oxidative addition of the aryl halide to a Ni(0) species. The resulting Ni(III) intermediate undergoes reductive elimination to form the desired sulfone product and a Ni(I) species. The reduced photocatalyst then reduces the Ni(I) back to the active Ni(0) state, closing both cycles. This radical-based mechanism avoids the high-energy intermediates of the palladium cycle, allowing the reaction to proceed at room temperature.[1]

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems, designed for reproducibility and success.

Protocol 1: Palladium-Catalyzed Desulfinative Coupling of an Aryl Bromide

This protocol is representative of a standard high-temperature palladium-catalyzed reaction, effective for a range of aryl bromides and sulfinates.

G start Start prep Prepare Reaction Vessel: Add Aryl Bromide (1.0 eq), Sodium Sulfinate (1.5 eq), K₂CO₃ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%) to an oven-dried vial. start->prep solvent Add Anhydrous Toluene. Degas the mixture via sparging with Argon for 15 minutes. prep->solvent reaction Seal the vial and heat at 110-150 °C for 12-24 hours. Monitor by TLC/LC-MS. solvent->reaction workup Cool to RT. Dilute with Ethyl Acetate. Filter through Celite. reaction->workup extract Wash with water and brine. Dry organic layer over Na₂SO₄. workup->extract purify Concentrate in vacuo. Purify by column chromatography. extract->purify end Product purify->end

Workflow for Pd-Catalyzed Sulfinate Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), sodium arylsulfinate (0.75 mmol, 1.5 equiv), potassium carbonate (1.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), and XPhos (0.05 mmol, 10 mol%).

  • Solvent Addition and Degassing: The vessel is sealed with a septum, and anhydrous toluene (5 mL) is added via syringe. The mixture is then thoroughly degassed by bubbling argon through the solution for 15-20 minutes. Causality: Degassing is critical to remove oxygen, which can oxidize the active Pd(0) catalyst and lead to lower yields.

  • Reaction: The sealed vessel is placed in a preheated oil bath at 120 °C and stirred for 16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired sulfone.

Protocol 2: Nickel/Photoredox-Catalyzed Sulfonylation at Room Temperature

This protocol showcases the mildness and efficiency of dual catalysis, ideal for substrates with sensitive functional groups.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add the aryl halide (0.5 mmol, 1.0 equiv), sodium sulfinate (1.0 mmol, 2.0 equiv), NiCl₂·glyme (0.025 mmol, 5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 0.025 mmol, 5 mol%), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(bpy)PF₆, 0.005 mmol, 1 mol%) to a vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed DMSO (5 mL). Causality: Polar aprotic solvents like DMSO or DMF are typically optimal for these reactions, ensuring solubility of the components.[9]

  • Reaction Setup: Seal the vial with a cap and remove it from the glovebox. Place the vial approximately 5-10 cm from a blue LED lamp (40 W) and stir at room temperature. A small fan should be used to maintain ambient temperature.

  • Reaction: Irradiate the mixture for 24 hours. The reaction should be protected from ambient light when not being irradiated for analysis.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 20 mL) to remove the DMSO and excess sulfinate salt. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Conclusion and Future Outlook

The choice of catalyst for sulfinate coupling reactions is a critical decision that dictates the synthetic strategy.

  • Palladium catalysts , while requiring higher temperatures, remain a reliable and well-understood option, particularly when leveraging the extensive library of phosphine ligands to tune reactivity.

  • Copper catalysis offers a cost-effective, though sometimes less efficient, alternative, with particular utility in specific transformations like the synthesis of masked sulfinates.[5]

  • Nickel/Photoredox dual catalysis represents the state-of-the-art for this transformation, providing unparalleled mildness and functional group tolerance.[1][7] Its ability to operate at room temperature without a strong base makes it the premier choice for complex molecule synthesis in pharmaceutical and agrochemical research.

Future developments will likely focus on replacing expensive iridium and ruthenium photocatalysts with more sustainable and cost-effective organic dyes or semiconductor materials, further enhancing the practicality of the dual catalytic approach.[9][10]

References

  • Merino, M. R., Cook, X. A., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters.
  • Ito, H., et al. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters.
  • de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
  • Liu, N.-W., et al. (2018). Visible-Light Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Sulfinic Acid Salts with Aryl Iodides. Organic Letters.
  • Willis, M. C., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters.
  • Luescher, M., Gallou, F., & Lipshutz, B. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World.
  • de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ResearchGate.
  • Manolikakes, G., et al. (2018). Visible-Light Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Sulfinic Acid Salts with Aryl Iodides. Organic Letters, Supplementary Information.
  • Chan, T. H., et al. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • Wang, X.-S., et al. (2022). Selective 1,4-arylsulfonation of 1,3-enynes via photoredox/nickel dual catalysis. Organic Chemistry Frontiers.
  • An, D., et al. (2017). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. Organic Chemistry Portal.
  • Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science.
  • Nolan, S. P., & Cazin, C. S. J. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry.
  • Jiang, M., et al. (2021). Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. Organic Letters.
  • Willis, M. C., et al. (2021). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Angewandte Chemie International Edition.
  • Molander, G. A. (2017). Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis. Nature Protocols.
  • Liu, Y., & Berkhong, J. (2021). Ni/Photoredox Dual Catalysis Sulfone Compounds Synthesised with Carbon Nitride as the Semiheterogeneous Photocatalyst. ResearchGate.
  • Willis, M. C., et al. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett.
  • Molander, G. A., et al. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science.
  • Negishi, E.-i., et al. (2012). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC.
  • Liu, L., & Guo, Q.-X. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis.
  • Price, P. M., & McQuade, D. T. (2011). Comparison of turnover number (TON) and turnover frequency (TOF) values. ResearchGate.
  • Molander, G. A., et al. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science.
  • Molander, G. A., et al. (2018). Engaging Sulfinate Salts via Ni/Photoredox Dual Catalysis Enables Facile Csp2–SO2R Coupling. ResearchGate.
  • Li, G., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules.

Sources

A Strategic Guide to Orthogonal Deprotection of Sulfinate Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, particularly those in the fast-paced environments of pharmaceutical and materials science research, the ability to selectively unmask reactive functional groups is paramount. Sulfinic acids and their derivatives are increasingly important intermediates in organic synthesis, serving as precursors to a wide array of valuable compounds, including sulfonamides, sulfones, and sulfonyl fluorides—a cornerstone of SuFEx click chemistry.[1][2] However, the inherent reactivity of the sulfinate moiety necessitates the use of protecting groups during multi-step syntheses. The true power of these protecting groups is unleashed when they can be removed under specific, non-interfering conditions, a concept known as orthogonal deprotection.

This guide provides an in-depth comparison of contemporary sulfinate protecting groups (SPGs), focusing on their deprotection strategies, stability profiles, and the underlying mechanisms that govern their selective cleavage. We will delve into the experimental nuances that ensure high-yielding and clean deprotection, providing researchers with the knowledge to strategically implement these tools in their synthetic endeavors.

The Principle of Orthogonality in Sulfinate Protection

In a complex synthesis, multiple protecting groups are often employed to shield different functional groups. An orthogonal set of protecting groups is one in which each group can be removed by a specific set of reagents and conditions that do not affect the others.[3] This allows for the sequential deprotection and functionalization of a molecule, providing precise control over the synthetic route. For sulfinates, this means having a toolbox of protecting groups that are labile to distinct stimuli, such as acid, base, fluoride ions, transition metals, or light.

The following sections will compare several key SPGs, highlighting their unique cleavage conditions and stability towards reagents used to remove other common protecting groups. This comparison is crucial for designing efficient and robust synthetic pathways.

Comparative Analysis of Sulfinate Protecting Groups

The choice of a sulfinate protecting group is dictated by the planned synthetic route and the other functional groups present in the molecule. The following table summarizes the properties of several widely used and recently developed SPGs, providing a quick reference for their orthogonal applicability.

Protecting GroupStructureDeprotection ConditionsStability Profile (Stable Towards)
tert-Butyl (t-Bu) R-S(O)O-tBuStrong Acid (e.g., TFA in DCM)Mild base, hydrogenolysis, fluoride
Allyl R-S(O)O-CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavengerAcid, base, fluoride
2-Trimethylsilylethyl sulfone (SES) R-S(O)CH₂CH₂Si(CH₃)₃Fluoride source (e.g., TBAF, CsF)Acid (Boc deprotection), base (ester hydrolysis), some Pd-catalysis, hydrogenation
TBS-Rongalite (TBS-R) R-S(O)CH₂O-TBSFluoride source (e.g., CsF)Base, mild acid
3-Methoxy-3-oxopropane-1-sulfone (SMOPS) R-S(O)CH₂CH₂C(O)OCH₃Base (e.g., NaH)Acid, fluoride, some reductive/oxidative conditions
Rongacyl R-S(O)CH₂OHHydroxide (e.g., NaOH)Acid, fluoride
o-Nitrobenzyl Rongalite (oNB-R) R-S(O)CH₂-o-NBPhotolysis (e.g., blue light)Acid, base, fluoride, some Pd-catalysis
p-Methoxybenzyl Rongalite (PMB-R) R-S(O)CH₂-PMBOxidative or photolytic conditionsAcid, base, fluoride, hydrogenation

Table 1: Comparison of common sulfinate protecting groups and their deprotection conditions.[1][4]

A comprehensive study on the stability of a range of SPGs demonstrated that the newly developed PMB-R, oNB-R, and SES protecting groups exhibit superior stability across a wider range of common synthetic transformations compared to SMOPS, TBS-R, and Rongacyl.[1] For instance, the SES group was uniquely stable under Buchwald-Hartwig amination conditions, while PMB-R, oNB-R, and SES were more robust in Suzuki couplings and ester hydrolysis.[1]

Mechanistic Insights into Orthogonal Deprotection Pathways

Understanding the mechanism of deprotection is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The following diagrams illustrate the key mechanistic pathways for the cleavage of different classes of sulfinate protecting groups.

Acid-Labile Deprotection: The tert-Butyl Group

The tert-butyl group is a classic acid-labile protecting group. Its removal is predicated on the formation of the stable tert-butyl cation.

G cluster_acid Acid-Catalyzed Deprotection tBu_Sulfinate R-S(O)O-tBu Protonation Protonation of Sulfinyl Oxygen tBu_Sulfinate->Protonation TFA (H⁺) Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Heterolytic Cleavage Sulfinic_Acid R-S(O)OH Carbocation_Formation->Sulfinic_Acid Isobutylene Isobutylene Carbocation_Formation->Isobutylene -H⁺ H+ H⁺ H2O H₂O (workup) G cluster_pd Palladium-Catalyzed Deprotection Allyl_Sulfinate R-S(O)O-Allyl Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺[RSO₂]⁻ Allyl_Sulfinate->Pi_Allyl_Complex + Pd(0)L₂ Pd_Complex Pd(0)L₂ Sulfinate_Salt R-S(O)O⁻ Pi_Allyl_Complex->Sulfinate_Salt Allylated_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allylated_Scavenger + Scavenger Scavenger Nucleophilic Scavenger Regenerated_Pd Pd(0)L₂ Allylated_Scavenger->Regenerated_Pd

Caption: Catalytic cycle for the deprotection of an allyl sulfinate.

The mechanism involves the coordination of the palladium(0) catalyst to the allyl double bond, followed by oxidative addition to form a π-allyl palladium(II) complex. [5][6]This releases the sulfinate anion. A nucleophilic scavenger then attacks the π-allyl complex, regenerating the palladium(0) catalyst.

Fluoride-Mediated Deprotection: Silyl-Based Groups (SES and TBS-R)

Protecting groups containing a silyl moiety, such as 2-trimethylsilylethyl sulfone (SES) and TBS-Rongalite, are cleaved by a source of fluoride ions. This is due to the high strength of the silicon-fluoride bond.

G cluster_fluoride Fluoride-Mediated Deprotection (SES example) SES_Sulfinate R-S(O)CH₂CH₂SiMe₃ Fluoride_Attack Fluoride attacks Silicon SES_Sulfinate->Fluoride_Attack + F⁻ Elimination β-Elimination Fluoride_Attack->Elimination Sulfinate R-S(O)O⁻ Elimination->Sulfinate Ethylene Ethylene Elimination->Ethylene TMSF Me₃SiF Elimination->TMSF F_minus F⁻ (e.g., from TBAF)

Caption: Mechanism of fluoride-mediated deprotection of an SES-protected sulfinate.

In the case of the SES group, the fluoride ion attacks the silicon atom, which facilitates a β-elimination reaction to release the free sulfinate, ethylene, and a stable silyl fluoride. [4]

Photolytic Deprotection: Light-Sensitive Groups (oNB-R and PMB-R)

Photoremovable protecting groups offer exceptional spatiotemporal control over deprotection. The ortho-nitrobenzyl (oNB) group is a well-established photolabile moiety.

G cluster_photo Photolytic Deprotection (oNB-R example) oNB_Sulfinate R-S(O)CH₂-o-NB Excitation Excited State oNB_Sulfinate->Excitation H_Abstraction Intramolecular H-Abstraction Excitation->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Cyclization & Rearrangement Aci_Nitro->Rearrangement Sulfinate R-S(O)O⁻ Rearrangement->Sulfinate Nitrosobenzaldehyde o-Nitrosobenzaldehyde Rearrangement->Nitrosobenzaldehyde hv

Caption: Mechanism of photolytic deprotection of an o-nitrobenzyl (oNB) sulfinate.

Upon irradiation with light of a suitable wavelength, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to an aci-nitro intermediate. [5]This intermediate then rearranges to release the sulfinate and o-nitrosobenzaldehyde. The deprotection of PMB-R can also be achieved photolytically. [2]

Field-Proven Experimental Protocols

The following protocols are representative procedures for the orthogonal deprotection of key sulfinate protecting groups. Researchers should note that optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Acid-Mediated Deprotection of a tert-Butyl Sulfinate

  • Objective: To cleave a tert-butyl sulfinate using trifluoroacetic acid (TFA).

  • Materials:

    • tert-Butyl sulfinate substrate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the tert-butyl sulfinate substrate in anhydrous DCM (e.g., 0.1 M).

    • To the stirred solution, add TFA (typically 5-10 equivalents, but can be used as a co-solvent, e.g., 1:1 DCM:TFA).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ to neutralize excess acid.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude sulfinic acid.

    • Purify the product as necessary by chromatography or crystallization.

Protocol 2: Palladium-Catalyzed Deprotection of an Allyl Sulfinate

  • Objective: To cleave an allyl sulfinate using a palladium(0) catalyst.

  • Materials:

    • Allyl sulfinate substrate

    • Anhydrous solvent (e.g., THF, DCM)

    • Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)

    • Allyl scavenger (e.g., N,N'-dimethylbarbituric acid, morpholine, or phenylsilane, 2-4 equivalents)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Dissolve the allyl sulfinate substrate in the chosen anhydrous solvent under an inert atmosphere.

    • Add the allyl scavenger to the solution.

    • Add the Pd(PPh₃)₄ catalyst to the stirring solution.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can be purified directly by flash column chromatography to remove the catalyst and the allylated scavenger, yielding the desired sulfinic acid (often as a salt, depending on the workup).

Protocol 3: Fluoride-Mediated Deprotection of an SES-Protected Sulfinate

  • Objective: To cleave a 2-trimethylsilylethyl sulfone (SES) protecting group using a fluoride source.

  • Materials:

    • SES-protected sulfinate substrate

    • Anhydrous tetrahydrofuran (THF)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Procedure:

    • Dissolve the SES-protected substrate in anhydrous THF.

    • Add TBAF solution (typically 1.1-1.5 equivalents) dropwise to the stirred solution at room temperature. For more sensitive substrates, the reaction can be cooled to 0 °C.

    • Stir the reaction mixture and monitor by TLC or LC-MS. The reaction may require heating (e.g., to 70 °C) for complete conversion. [1] 4. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion

The strategic use of orthogonal sulfinate protecting groups is a powerful approach in modern organic synthesis. By understanding the distinct lability of groups such as the acid-cleavable tert-butyl, the palladium-sensitive allyl, the fluoride-labile SES and TBS-R, the base-cleavable SMOPS, and the photolabile oNB-R and PMB-R, chemists can navigate complex synthetic landscapes with greater precision and efficiency. The stability data and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the pace of innovation.

References

  • Bolshan, Y., & Batey, R. A. (2005). N-Sulfonyl-1,2,3-triazoles as a New Class of Sulfonylating Agent: A Mild and General Method for the Synthesis of Sulfonamides. Organic Letters, 7(8), 1481-1484.
  • Miller, S. C., & Scanlan, T. S. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4446-4453.
  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2024).
  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2024). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups.
  • Guibé, F. (1997). Allylic protecting groups and their use in a complex environment part I: The protection of alcohols by the allyl and allyloxycarbonyl groups. Tetrahedron, 53(40), 13509-13556.
  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2024).
  • Honda, M., Morita, H., & Nagakura, I. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry, 62(26), 8932-8936.
  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2024). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups.
  • Backes, J., & Bräse, S. (2011). The sulfonamide as a protecting group for amines. Chemical Society Reviews, 40(9), 4659-4686.
  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2024). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. Cambridge Open Engage.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Synthesis and applications of sulfonyl chlorides. Chemical Society Reviews, 45(11), 3149-3184.
  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase synthesis of piperazinone-containing peptidomimetics. Organic letters, 3(5), 781-783.
  • Nicolaou, K. C., et al. (1998). A New Class of Orthogonally Protected Diamino Acids for the Synthesis of Novel Peptidomimetics.
  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196.
  • Givens, R. S., & Weber, J. F. (2002). Photochemistry of the o-nitrobenzyl group and related compounds. Chemical reviews, 102(12), 4645-4678.
  • Albericio, F., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Synlett, 2011(17), 3156-3164.
  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2024).
  • Blaser, E., & Aebi, M. (2018). The Mechanism of Allyl Deprotection through Catalytic Palladium π-Allyl Methodology.
  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2024). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups.
  • Frost, J. R., & Lindsley, C. W. (2012). Palladium-catalyzed deprotection of allyl esters. Organic & Biomolecular Chemistry, 10(31), 6141-6148.
  • Rush, C. J., & Miller, S. J. (2011). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry, 9(21), 7431-7435.
  • Gembus, V., & Marsais, F. (2012). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
  • Kiessling, L. L., & Gestwicki, J. E. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 2(17), 2691-2693.
  • Barman, G. (2019).
  • Wang, C., et al. (2012). New System of Deprotection Step for the Hydroxide Radicals: Boron Trifluoride Etherate/Sodium Iodide.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Patel, T. I., Chi, Y., Laha, R., & Moschitto, M. J. (2025). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups.
  • Kumar, S., & Van der Eycken, E. V. (2017). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 82(19), 10341-10351.
  • Honda, M., Morita, H., & Nagakura, I. (1997).
  • BenchChem. (2025).
  • Stack Overflow. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Fields, G. B. (2011). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 15(4), 816-823.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258-268.
  • Fukuda, K., & Fukuyo, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
  • Wesseler, M., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI radiopharmacy and chemistry, 7(1), 18.
  • Majumdar, S., & Scheidt, K. A. (2006). Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates. The Journal of organic chemistry, 71(11), 4031-4039.
  • The Organic Chemistry Tutor. (2020). TBAF Deprotection Mechanism. YouTube.
  • Klán, P., & Wirz, J. (2002). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 1(7), 473-478.
  • Koshima, H. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439.
  • Bochet, O. G. (2025). Orthogonal Photolysis of Protecting Groups.

Sources

A Comparative Guide to the Synthesis of Organosulfur Compounds via Sulfinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Sulfinates in Modern Organic Synthesis

Organosulfur compounds are foundational motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Molecules bearing sulfone, sulfonamide, and sulfoxide groups are present in numerous blockbuster drugs, where they serve as crucial pharmacophores or bioisosteres.[1] Consequently, the development of robust, efficient, and versatile methods for their synthesis is of paramount importance to the drug development pipeline.

Traditionally, the synthesis of these compounds often relied on the oxidation of sulfides or the use of harsh sulfonylating agents like sulfonyl chlorides. However, these methods can suffer from over-oxidation, limited functional group tolerance, and the use of odorous and moisture-sensitive reagents. In recent decades, sulfinic acids and their salts (sulfinates) have emerged as exceptionally versatile and powerful building blocks in organosulfur chemistry.[3][4][5][6] Sodium sulfinates, in particular, are lauded for their stability as bench-stable, easy-to-handle, and generally odorless crystalline solids, positioning them as superior alternatives to conventional reagents.[3]

This guide provides a comparative analysis of the principal synthetic routes to key organosulfur compounds starting from sulfinates. We will delve into the mechanistic underpinnings of these transformations, compare their performance through experimental data, and provide field-proven insights to aid researchers in selecting the optimal strategy for their synthetic challenges. The unique dual reactivity of sulfinates—acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions—will be a central theme, showcasing their remarkable synthetic utility.[3][6][7][8][9]


Part 1: The Synthesis of Sulfones (R-SO₂-R')

The sulfone moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] Sulfinates provide multiple, distinct pathways for the construction of C-S bonds to form sulfones.

Classical Approach: Nucleophilic Alkylation of Sulfinate Salts

The reaction of a sulfinate salt, acting as a sulfur-centered nucleophile, with an alkyl halide is one of the most traditional methods for forming aliphatic sulfones.[1]

Mechanism and Rationale: This is a straightforward S_N2 reaction where the sulfinate anion displaces a leaving group (e.g., halide) on an sp³-hybridized carbon. The choice of a polar aprotic solvent like DMF or DMSO is critical to solvate the counter-ion (e.g., Na⁺) and enhance the nucleophilicity of the sulfinate. While reliable for primary and some secondary alkyl halides, this method is generally unsuitable for constructing aryl sulfones due to the inertness of aryl halides toward S_NAr reactions unless highly activated.[1]

Typical Experimental Protocol (General):

  • Dissolve the sodium sulfinate (1.0 equiv.) in DMF.

  • Add the alkyl halide (1.1 equiv.).

  • Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Modern Approaches: Transition-Metal Catalyzed Cross-Coupling

The limitations of classical nucleophilic substitution for aryl sulfone synthesis have been overcome by the advent of transition-metal catalysis. These methods have revolutionized sulfone synthesis, offering broad scope and exceptional functional group tolerance.

Palladium catalysis enables the coupling of sulfinates with aryl/heteroaryl halides and triflates.[10] The reaction proceeds via a catalytic cycle that leverages the ability of palladium to mediate the formation of the C-S bond.

Mechanism: The generally accepted mechanism involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.[10]

  • Transmetalation/Ligand Exchange: The sulfinate salt coordinates to the Pd(II) center, displacing the halide. This step is often turnover-limiting.[10]

  • Reductive Elimination: The aryl and sulfonyl groups are reductively eliminated from the palladium center, forming the Ar-SO₂-R product and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L_n pd2_oxadd Ar-Pd(II)(X)L_n pd0->pd2_oxadd Oxidative Addition pd2_sulf Ar-Pd(II)(SO2R)L_n pd2_oxadd->pd2_sulf pd2_sulf->pd0 product Ar-SO2R pd2_sulf->product Reductive Elimination reagents Ar-X RSO2Na

Caption: Simplified catalytic cycle for Pd-catalyzed desulfinative cross-coupling.

A cutting-edge approach involves the merger of nickel catalysis with photoredox catalysis, enabling the coupling to proceed at room temperature under exceptionally mild conditions.[11][12] This is particularly valuable for complex, late-stage functionalization in drug discovery.

Mechanism and Rationale:

  • A photocatalyst (e.g., [Ir(ppy)₃]) is excited by visible light.

  • The excited photocatalyst reduces a Ni(II) precatalyst to a Ni(0) species.

  • The Ni(0) species undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate.

  • Simultaneously, the sulfinate salt is oxidized by the photocatalyst to generate a sulfonyl radical (RSO₂•).[11]

  • This sulfonyl radical is trapped by the Ni(II) intermediate to form a Ni(III) species.

  • Reductive elimination from the Ni(III) center furnishes the aryl sulfone and regenerates a Ni(I) species, which re-enters the catalytic cycle.

The primary advantage of this dual catalytic system is the avoidance of high temperatures and strong bases, which dramatically expands the substrate scope to include sensitive functional groups.[12]

Comparative Data: Sulfone Synthesis
MethodCatalyst/ReagentTemperatureScopeKey AdvantagesKey Limitations
Nucleophilic Alkylation Base (e.g., NaH) or pre-formed salt25-100 °CAlkyl halides, epoxidesSimple, inexpensive for aliphatic sulfones.Not suitable for aryl sulfones; limited by S_N2 scope.
Pd-Catalyzed Coupling Pd(OAc)₂, Xantphos, etc.80-120 °CAryl/heteroaryl halides & triflatesExcellent scope for aryl sulfones; well-established.High temperatures; potential catalyst poisoning.[10]
Ni/Photoredox Coupling NiCl₂•glyme, Ir(ppy)₃Room TempAryl/heteroaryl/vinyl halidesExtremely mild conditions; broad functional group tolerance.[11][12]Requires specialized photocatalysis setup; catalyst cost.

Part 2: The Synthesis of Sulfonamides (R-SO₂-NR'R'')

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, famously featured in sulfa antibiotics, diuretics, and anticonvulsants. Sulfinates offer direct and reliable routes to N-S bond formation.

Metal-Free Oxidative Amination

A straightforward and common strategy involves the direct coupling of sulfinates with amines in the presence of an oxidant. Molecular iodine (I₂) is a frequently used and cost-effective reagent for this transformation.[9]

Mechanism and Rationale: The reaction is believed to proceed through the formation of an N-iodoamine intermediate from the reaction of the amine with iodine. This electrophilic nitrogen species is then attacked by the nucleophilic sulfinate salt. Alternatively, iodine may oxidize the sulfinate to a more electrophilic sulfonyl iodide (RSO₂I), which is then trapped by the amine. This method is operationally simple and tolerates a wide range of primary and secondary aliphatic and aromatic amines.[9]

Representative Protocol: Iodine-Mediated Sulfonylation [9]

  • To a solution of the amine (1.0 mmol) and sodium sulfinate (1.2 mmol) in a suitable solvent (e.g., MeCN/H₂O), add molecular iodine (I₂) (1.1 mmol).

  • Stir the reaction at room temperature for 2-6 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purify by column chromatography to afford the desired sulfonamide.

Copper-Catalyzed Amination

Copper catalysts are also highly effective for mediating the coupling of sulfinates with various nitrogen sources, including amines and O-benzoyl hydroxylamines.[9] The use of a catalyst often allows for milder conditions and lower reagent loadings compared to stoichiometric oxidants. For instance, CuBr₂ has been shown to be an effective catalyst for coupling sulfinates with O-benzoyl hydroxylamines under ambient conditions.[9]

Comparison of Sulfonamide Synthesis Routes
MethodCatalyst/ReagentTemperatureAmine ScopeKey AdvantagesKey Limitations
Iodine-Mediated I₂Room TempPrimary & secondary; aliphatic & aromaticMetal-free, simple, cost-effective, broad scope.[9]Requires stoichiometric oxidant; workup to remove iodine.
Copper-Catalyzed CuBr₂, CuI, etc.Room Temp - 80 °CPrimary & secondary amines, hydroxylaminesCatalytic, often milder than stoichiometric oxidants.Potential for metal contamination in the final product.
Reductive N-Sulfonylation 1) Azodicarboxylate 2) Zn/AcOH1) RT 2) RTAromatic & heteroaromaticTwo-step but high yielding.[9]Generates waste (Zn salts); multi-step process.

Part 3: Radical Pathways: A New Frontier

The generation of sulfonyl radicals (RSO₂•) from sulfinate salts has unlocked a vast array of novel transformations, including hydro-sulfonylation of alkenes/alkynes, sulfonylation of C-H bonds, and multicomponent reactions.[3][13]

Mechanism of Radical Generation: Sulfonyl radicals are typically generated from sulfinate salts via single-electron oxidation. This can be achieved using chemical oxidants, electrochemistry, or, most prominently in recent years, photoredox catalysis.[8][13]

G cluster_0 Photoredox Catalysis PC PC PC_star PC* PC->PC_star hν (Visible Light) RSO2_Na RSO2- Na+ PC_reduced PC.- PC_star->PC_reduced RSO2_radical RSO2• RSO2_Na->RSO2_radical Single Electron Transfer (SET) Product Product (e.g., Alkene Addition) RSO2_radical->Product Radical Reaction

Caption: Generation of sulfonyl radicals from sulfinates via photoredox catalysis.

Applications in Drug Discovery: This approach is particularly powerful for late-stage functionalization, where the mild, light-driven conditions can tolerate the sensitive and complex architectures of drug candidates.[14] The ability to forge C(sp³)-SO₂R bonds via radical addition to alkenes provides a modern alternative to the classical methods described earlier.


Part 4: Synthesis of Thiosulfonates and Sulfoxides

While sulfones and sulfonamides are the most common targets, sulfinates are also excellent precursors for other organosulfur compounds.

Thiosulfonates (R-SO₂-SR')

Thiosulfonates are valuable intermediates and possess biological activity. They are readily synthesized by the coupling of sulfinates with thiols or disulfides.[3]

  • Copper or Iron Catalysis: CuI or FeCl₃ can catalyze the aerobic coupling of thiols with sodium sulfinates to give thiosulfonates in high yields.[3][9]

  • Iodine or NBS Promotion: Reagents like I₂ or N-bromosuccinimide (NBS) can promote the oxidative sulfenylation of disulfides with sulfinates, providing access to both symmetrical and unsymmetrical thiosulfonates.[3][9]

These methods are generally high-yielding, atom-economical, and proceed under mild conditions, making them highly practical.[9]

Sulfoxides (R-SO-R')

The direct synthesis of sulfoxides from sulfinates is less common but can be achieved. For instance, the TMSOTf-promoted C-H sulfinylation of electron-rich aromatics (like pyrroles and indoles) with sodium sulfinates provides a direct route to aryl sulfoxides.[9] More commonly, sulfoxides are accessed via the controlled oxidation of sulfides, but sulfinate-based routes provide unique and complementary strategies. Another modern approach involves the in-situ generation of sulfenate anions from β-sulfinyl esters, which can then be reacted with various electrophiles.[15]


Conclusion and Future Outlook

Sulfinate salts have cemented their role as indispensable building blocks in modern organic synthesis. Their stability, ease of handling, and multifaceted reactivity allow for the construction of a diverse array of valuable organosulfur compounds through nucleophilic, transition-metal-catalyzed, and radical-based pathways.

For the synthesis of sulfones , classical nucleophilic alkylation remains viable for simple aliphatic targets, but transition-metal catalysis—particularly mild Ni/photoredox dual catalysis—represents the state-of-the-art for complex aryl and heteroaryl sulfones. For sulfonamides , metal-free oxidative methods using iodine offer a simple and robust entry, while copper-catalyzed systems provide a valuable alternative.

Looking forward, the field is moving towards even more sustainable and efficient methodologies. The continued exploration of electrochemical transformations and photoredox catalysis will undoubtedly unlock new reaction pathways, enabling the use of sulfinates in previously challenging contexts.[8][16] The development of catalytic, enantioselective methods for constructing chiral sulfoxides and other sulfur-containing stereocenters from sulfinate precursors remains a significant and highly rewarding objective for the scientific community.

This guide has provided a comparative framework for understanding and applying sulfinate chemistry. By appreciating the mechanistic rationale behind each synthetic route, researchers can make informed decisions to accelerate their research and development programs.


References

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8789-8835. [Link][3][7][8][9][18][19]
  • Reddy, R., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. [Link]
  • Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds.
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
  • (2022). Recent advances of sodium sulfinates in radical reactions.
  • Recent advances in the Synthesis of Sulfones. (2016). Thieme Chemistry. [Link]
  • Shyam, P. K., & Jang, H. Y. (2017).
  • Shyam, P. K., & Jang, H. Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry. [Link]
  • Shyam, P. K., & Jang, H. Y. (2017).
  • Recent advances in the synthesis and transformations of sulfinate esters. (2025). RSC Publishing. [Link]
  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. [Link]
  • Transition metal-catalyzed coupling reactions with sodium sulfinates.
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfin
  • An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
  • A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. (2022). PMC - PubMed Central. [Link]
  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates.
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024).
  • Baran, P. S., et al. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. [Link]
  • Aziz, J., & Hamze, A. (2020). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. SciSpace. [Link]
  • Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium. (2025). PMC - NIH. [Link]
  • Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual C
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
  • Aziz, J., & Hamze, A. (2020). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. PubMed. [Link]
  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling. (2018). Chemical Science. [Link]
  • Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones.
  • Applications of Sulfinate Salts. (2019). Spectrum: Concordia University Research Repository. [Link]
  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. (2021). Chemical Reviews. [Link]
  • (PDF) Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Sodium 3-methoxy-3-oxopropane-1-sulfinate (CAS No. 90030-48-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and regulatory compliance in the laboratory. The procedures outlined herein are built on principles of chemical compatibility, waste minimization, and adherence to federal and local regulations to create a self-validating system for waste management.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the foundation of safe disposal. This compound is a sulfinic acid salt primarily used in organic synthesis.[1] While not acutely toxic, it presents definite hazards that mandate careful handling.

1.1 GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the "Warning" signal word and the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

These classifications categorize it as a hazardous waste, which cannot be disposed of in regular trash or via sewer systems.[3][4]

1.2 Physical and Chemical Properties

Proper disposal planning requires knowledge of the substance's physical state and solubility.

PropertyValueSource
CAS Number 90030-48-1[5][6][7]
Molecular Formula C₄H₇NaO₄S[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]
Storage Temperature Room Temperature, Inert Atmosphere[6][8]
Melting Point 199-216°C (with decomposition)[5][6][8]

Personal Protective Equipment (PPE) and Engineering Controls

Given the irritant nature of the compound, robust protective measures are non-negotiable. All handling and disposal preparation must occur within a certified chemical fume hood to mitigate inhalation risks.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes causing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct contact that leads to skin irritation.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Engineering Control Chemical Fume HoodMinimizes the risk of inhaling airborne powder, which may cause respiratory irritation.

Waste Collection and Segregation Protocol

The cornerstone of safe chemical waste management is the strict segregation of incompatible materials.[9][10] Improper mixing can lead to violent reactions, emission of toxic gases, or fire.

Step 1: Container Selection Select a waste container that is in good condition, leak-proof, and constructed of a compatible material (e.g., High-Density Polyethylene - HDPE).[10][11][12] The original product container is often a suitable choice. The container must have a secure, tightly fitting screw cap.[9][12]

Step 2: Waste Segregation This waste stream must be kept separate from other chemical wastes. At a minimum, segregate this waste from the following categories:

  • Acids (Strong and Weak): Contact with acids could potentially liberate sulfur dioxide, a toxic gas.

  • Oxidizing Agents: While sulfinates can be intentionally oxidized for treatment, uncontrolled mixing with strong oxidizers is hazardous.

  • Bases (Strong)

  • Other Reactive Chemicals

Step 3: Labeling Proper labeling is a critical regulatory requirement and essential for the safety of all personnel.[11] The label must be affixed as soon as the first drop of waste enters the container.[13]

  • The words "HAZARDOUS WASTE" must be prominently displayed.[12][14]

  • List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[15]

  • If in solution, list all components and their approximate percentages (e.g., "Water ~90%, this compound 10%").

  • Clearly indicate the associated hazards: "Irritant" .[15]

  • Record the accumulation start date (the date the first waste is added).

On-Site Chemical Treatment (Optional Pre-Disposal Step)

Disclaimer: This procedure is intended for trained laboratory personnel only and must be approved by your institution's Environmental Health & Safety (EHS) department. It should be performed in a chemical fume hood with appropriate PPE.

The sulfinate functional group can be oxidized to the more chemically stable and less reactive sulfonate.[1] This optional step can render the waste more amenable to bulk consolidation by your waste disposal vendor. A similar protocol is effective for other sulfinate compounds.[16]

Step 4.1: Preparation Prepare an aqueous solution of the this compound waste. If the waste is already in solution, proceed to the next step.

Step 4.2: Oxidation Slowly add a 3% solution of hydrogen peroxide (H₂O₂) to the waste solution while stirring. Continue stirring the mixture for a minimum of two hours to ensure the complete conversion of the sulfinate to the corresponding sulfonate.

Step 4.3: Neutralization and Verification After the reaction is complete, adjust the pH of the solution to a neutral range (6-8) by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.

ParameterValue/RangePurpose
Oxidizing Agent 3% Hydrogen Peroxide (H₂O₂)To convert the sulfinate group to the more stable sulfonate.
Reaction Time Minimum 2 hoursTo ensure the oxidation reaction goes to completion.
Final pH 6.0 - 8.0To neutralize the solution before final collection.

The treated waste must still be collected in a properly labeled hazardous waste container. The label should now reflect the contents as "Treated Sodium 3-methoxy-3-oxopropane-1-sulfonate solution".

Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][14][15]

SAA Compliance Checklist:

Final Disposal: Once the waste container is full or you have finished generating this waste stream, seal it tightly. Contact your institution's Environmental Health & Safety (EHS) office or the designated chemical safety personnel to request a waste pickup.[11] Do not attempt to transport the waste yourself. Disposal must be carried out by a licensed hazardous waste management company in accordance with all EPA, DOT, and local regulations.[3][18][19]

Emergency Procedures

Spill:

  • For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand), collect the absorbent, and place it in a sealed, labeled hazardous waste container.

  • Clean the affected area thoroughly.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Waste Generation assess_hazards 1. Assess Hazards (Irritant H315, H319, H335) start->assess_hazards ppe 2. Don Proper PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe container 3. Select & Label Compatible Hazardous Waste Container ppe->container segregate 4. Segregate from Incompatibles (Acids, Oxidizers) container->segregate collect_waste 5. Collect Waste segregate->collect_waste store_saa 6. Store in Designated SAA (Closed, Secondary Containment) collect_waste->store_saa request_pickup 7. Container Full: Request Pickup from EHS / Licensed Vendor store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Properly Managing Chemical Waste in Labor
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Sodium 3-methoxy-3-oxopropane-1-sulfin
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Sodium 3-methoxy-3-oxopropane-1-sulfonate. (n.d.).
  • SODIUM3-METHOXY-3-OXOPROPANE-1-SULFINATE Safety D
  • Safeguarding Your Laboratory: Proper Disposal of Sodium 2-Cyanobenzene-1-sulfin
  • SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFIN
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Sodium 3-methoxy-3-oxopropane-1-sulfin
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024). YouTube.
  • SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFIN
  • This compound CAS#: 90030-48-1. (n.d.). ChemicalBook.
  • Guidelines for the Safe Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFIN

Sources

A Comprehensive Guide to the Safe Handling of Sodium 3-methoxy-3-oxopropane-1-sulfinate in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of Sodium 3-methoxy-3-oxopropane-1-sulfinate (CAS No. 90030-48-1), a versatile reagent used in organic synthesis.[1] By moving beyond a simple checklist, this document aims to instill a deep understanding of the principles behind the recommended safety protocols, ensuring a secure and efficient laboratory environment.

Understanding the Reagent: Chemical Profile and Hazard Analysis

This compound, also known as Sodium 1-methyl 3-sulfinopropanoate, is a white solid organic salt.[1] While sulfinate salts are generally considered bench-stable and less hazardous than their corresponding free sulfinic acids, a thorough understanding of their potential risks is the foundation of safe handling.[2]

The primary identified hazard associated with this compound is oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed .[1] This classification underscores the importance of preventing ingestion through direct or indirect means.

While specific data on skin and eye irritation for this exact compound is not prominently listed, general principles of chemical safety and the nature of sulfinate compounds necessitate caution.[2] Avoidance of contact with skin and eyes is a critical precautionary measure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 90030-48-1[3]
Molecular Formula C4H7NaO4S[4]
Molecular Weight 174.15 g/mol [4]
Appearance Solid[4]
Melting Point 199-216 °C (decomposition)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling any chemical, including this compound. The following recommendations are based on a risk assessment that considers the known hazards and potential routes of exposure.

Mandatory PPE
  • Eye and Face Protection:

    • Rationale: To prevent accidental splashes of solutions or contact with airborne powder from reaching the eyes.

    • Specification: Safety glasses with side-shields conforming to EN166, NIOSH, or other appropriate government standards are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.

  • Hand Protection:

    • Rationale: To prevent direct skin contact with the solid or its solutions.

    • Specification: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5] It is crucial to inspect gloves for any signs of damage before each use. Proper glove removal technique, without touching the outer surface of the glove with bare hands, is essential to prevent cross-contamination.

  • Protective Clothing:

    • Rationale: To protect the skin on the arms and body from accidental spills.

    • Specification: A standard laboratory coat is required.

PPE Workflow Diagram

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow cluster_prep Preparation cluster_donning Donning cluster_handling Handling cluster_doffing Doffing start Start: Prepare to handle the chemical assess_risk Assess the risk of exposure (e.g., quantity, procedure) start->assess_risk select_ppe Select appropriate PPE based on risk assessment assess_risk->select_ppe don_coat 1. Don laboratory coat select_ppe->don_coat don_glasses 2. Don safety glasses with side-shields don_coat->don_glasses don_gloves 3. Don chemical-resistant gloves don_glasses->don_gloves handle_chemical Perform the experimental procedure in a well-ventilated area don_gloves->handle_chemical remove_gloves 1. Remove gloves using proper technique handle_chemical->remove_gloves remove_coat 2. Remove laboratory coat remove_gloves->remove_coat remove_glasses 3. Remove safety glasses remove_coat->remove_glasses wash_hands 4. Wash hands thoroughly remove_glasses->wash_hands

Caption: Workflow for PPE selection, donning, and doffing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

  • Preparation:

    • Designate a specific, uncluttered area for handling the chemical.

    • Ensure that a chemical spill kit is readily accessible.

    • Verify that the safety shower and eyewash station are unobstructed and operational.

  • Engineering Controls:

    • Handle the solid and prepare solutions in a well-ventilated area. A fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

  • Handling the Solid:

    • Avoid the formation of dust. Use a spatula to carefully transfer the solid.

    • If weighing, do so in a manner that minimizes the potential for airborne dust.

  • Preparing Solutions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use a cooling bath.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.

  • Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential for environmental protection and laboratory safety.

  • Chemical Waste:

    • The primary method of disposal is to place the waste chemical in a suitable, closed, and labeled container for collection by an approved waste disposal company.

    • Do not dispose of this chemical down the drain or in the general trash.

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and disposable PPE (e.g., gloves) that have come into contact with the chemical should be placed in a sealed bag and disposed of as chemical waste.

Disposal Decision Tree

The following diagram provides a clear decision-making process for the disposal of this compound and associated waste.

Disposal_Decision_Tree Disposal Decision Tree start Start: Waste generated is_chemical Is the waste the chemical itself or a solution? start->is_chemical is_contaminated Is the waste a contaminated material (e.g., gloves, paper towels)? start->is_contaminated package_chemical Package in a sealed, labeled container for chemical waste is_chemical->package_chemical package_contaminated Package in a sealed, labeled bag for chemical waste is_contaminated->package_contaminated dispose_approved Dispose of through an approved waste disposal service package_chemical->dispose_approved package_contaminated->dispose_approved

Caption: Decision tree for the disposal of chemical waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Kluedo, T., & Manolikakes, G. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(24), 3537-3553. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sodium 3-methoxy-3-oxopropane-1-sulfinate
Reactant of Route 2
Reactant of Route 2
Sodium 3-methoxy-3-oxopropane-1-sulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.